molecular formula C7H14ClNO2 B1338556 1-Methylpiperidine-3-carboxylic acid hydrochloride CAS No. 19999-64-5

1-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B1338556
CAS No.: 19999-64-5
M. Wt: 179.64 g/mol
InChI Key: YUNAYYMTACPBTD-UHFFFAOYSA-N
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Description

1-Methylpiperidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNAYYMTACPBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501006
Record name 1-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19999-64-5
Record name 1-Methylpiperidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpiperidine-3-carboxylic acid hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride: From Natural Metabolite to Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a heterocyclic compound situated at the crossroads of natural product chemistry and modern drug discovery. Rather than a singular moment of discovery, its history is intertwined with the study of globally significant alkaloids and the systematic exploration of piperidine scaffolds in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this compound's origins, synthesis, and applications.

Introduction: A Tale of Two Molecules

The story of this compound is inseparable from two parent compounds: Arecoline , a psychoactive alkaloid from the areca nut, and Nipecotic acid , a potent inhibitor of γ-aminobutyric acid (GABA) uptake.

  • Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) : Isolated in 1888, arecoline is a major alkaloid of the areca (betel) nut, consumed by hundreds of millions worldwide.[1] Its profound physiological effects spurred extensive chemical and metabolic investigation throughout the 20th century.

  • Nipecotic Acid (Piperidine-3-carboxylic acid) : This compound is a well-established tool in neuroscience research for its ability to inhibit GABA transporters (GATs).[2] Its simple piperidine scaffold has been a foundational template for the development of numerous central nervous system (CNS) agents.

1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is the saturated and demethylated (at the ester) analogue of arecoline. Its hydrochloride salt is the stable, crystalline form commonly used in synthesis.[3] The discovery and history of this compound can be understood through two parallel pathways: its identification as a key metabolite of arecoline and its logical synthesis as a derivative of nipecotic acid.

The "Discovery": A Convergence of Metabolism and Synthesis

A specific "discovery" paper for this compound is not prominent in the historical record. Its emergence is more accurately described as a logical consequence of advancements in alkaloid chemistry and metabolic science.

Identification as a Major Metabolite of Arecoline

Early studies on the fate of arecoline in the body focused on the hydrolysis of its methyl ester to arecaidine. However, with the advent of more sophisticated analytical techniques, a fuller picture of its metabolism emerged. A pivotal 2006 metabolomic study in mice identified N-methylnipecotic acid as a major metabolite of both arecoline and arecaidine .[3] This discovery was significant, as it revealed that the reduction of the carbon-carbon double bond in the piperidine ring was a primary metabolic pathway.[3] This finding established the compound's natural relevance and provided a biological impetus for its study.

The metabolic conversion from arecoline to N-methylnipecotic acid is a critical detoxification pathway, transforming the biologically active unsaturated ester into a more saturated carboxylic acid.

Arecoline Metabolism Arecoline Arecoline Arecaidine Arecaidine Arecoline->Arecaidine Hydrolysis (Carboxylesterase) N_Methylnipecotic_Acid 1-Methylpiperidine-3-carboxylic acid (N-Methylnipecotic Acid) Arecoline->N_Methylnipecotic_Acid Metabolic Pathway Arecaidine->N_Methylnipecotic_Acid Reduction of C=C bond

Caption: Metabolic pathway from Arecoline to 1-Methylpiperidine-3-carboxylic acid.

A Logical Target in Synthetic Chemistry

The piperidine ring is one of the most prevalent N-heterocycles in pharmaceuticals.[4] Given the known biological activity of nipecotic acid, its N-methylation was a logical step for medicinal chemists exploring structure-activity relationships (SAR). N-methylation is a common strategy to:

  • Increase basicity and alter ionization at physiological pH.

  • Modify lipophilicity, potentially improving blood-brain barrier penetration.[2]

  • Explore interactions with receptor binding pockets.

Therefore, the synthesis of 1-Methylpiperidine-3-carboxylic acid would have been a straightforward objective for chemists working on GABA uptake inhibitors or other CNS targets long before its definitive identification as a metabolite. The conversion to the hydrochloride salt is a standard, final step in organic synthesis to produce a stable, weighable, and water-soluble solid from a basic amine compound.

Physicochemical Properties

The hydrochloride salt form provides stability and enhances the solubility of the compound in aqueous media, which is advantageous for both storage and subsequent chemical reactions.

PropertyValueSource
CAS Number 19999-64-5[5]
Molecular Formula C₇H₁₄ClNO₂[5]
Molecular Weight 179.64 g/mol [5]
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride[5]
Appearance Solid
Parent Compound (Free Base) 1-Methylpiperidine-3-carboxylic acid (CAS 5657-70-5)[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved via the N-methylation of a nipecotic acid derivative, followed by hydrolysis and salt formation. The following protocol is a representative synthesis based on established chemical principles.

Causality in Experimental Design

The chosen synthetic route involves three key stages, each with a specific chemical rationale:

  • Esterification of Nipecotic Acid: The carboxylic acid group of the starting material, nipecotic acid, is protected as an ester (e.g., a methyl or ethyl ester). This is crucial because the subsequent N-methylation step uses a base that would otherwise deprotonate the carboxylic acid, preventing the desired reaction on the nitrogen atom.

  • N-Methylation: The secondary amine of the nipecotate ester is methylated. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic and effective method for this transformation, yielding the tertiary amine with high selectivity.

  • Hydrolysis and Salt Formation: The ester is hydrolyzed back to a carboxylic acid under acidic conditions. The use of hydrochloric acid for this step conveniently serves a dual purpose: it catalyzes the hydrolysis and, upon workup and solvent removal, forms the desired hydrochloride salt of the final product.

Synthesis Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Hydrolysis & Salt Formation A Nipecotic Acid B Ethyl Nipecotate A->B EtOH, H+ cat. C Ethyl 1-Methylnipecotate B->C HCHO, HCOOH (Eschweiler-Clarke) D 1-Methylpiperidine-3-carboxylic acid hydrochloride C->D aq. HCl, Heat

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from Ethyl Nipecotate.

Materials:

  • Ethyl nipecotate (Ethyl piperidine-3-carboxylate)

  • Formaldehyde (37% solution in water)

  • Formic acid (88%)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

Step 1: N-Methylation of Ethyl Nipecotate to form Ethyl 1-Methylnipecotate

  • To a 250 mL round-bottom flask, add ethyl nipecotate (15.7 g, 0.1 mol).

  • Add formic acid (10.4 g, 0.2 mol) to the flask with stirring.

  • Slowly add formaldehyde solution (9.0 g of 37% solution, 0.11 mol) to the mixture. The addition should be controlled to manage the effervescence (CO₂ evolution).

  • Once the addition is complete, fit the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 8 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, make the reaction mixture alkaline (pH ~9-10) by the careful addition of a saturated sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude ethyl 1-methylnipecotate as an oil.

Step 2: Hydrolysis and Salt Formation

  • To the crude ethyl 1-methylnipecotate from the previous step, add 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux for 6 hours to ensure complete hydrolysis of the ester.

  • After cooling, concentrate the solution under reduced pressure to remove water and excess HCl. This will yield a solid or thick oil.

  • To induce crystallization, add a small amount of cold ethanol or isopropanol and triturate the solid.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven.

Self-Validation: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to literature values.

Applications in Drug Discovery and Research

This compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its role as a versatile scaffold and synthetic intermediate . Its structure provides a privileged platform for building more complex molecules with potential therapeutic applications.

  • CNS Agents: As a derivative of nipecotic acid, it is a common starting point for novel GABA uptake inhibitors. The carboxylic acid group provides a handle for amide bond formation, allowing for the attachment of various lipophilic side chains to improve potency and pharmacokinetic properties.[2][7]

  • Enzyme Inhibitors: The piperidine ring can serve as a rigid scaffold to orient functional groups for optimal binding to enzyme active sites. It has been used in the development of inhibitors for targets such as Factor Xa and bromodomains.[8]

  • Alkaloid Analogs: Its structural relationship to arecoline makes it a useful building block for creating simplified analogs to study the pharmacology of muscarinic and nicotinic receptors.

Conclusion

The history of this compound is a compelling example of how chemical knowledge evolves. It did not appear from a single, isolated discovery but emerged organically from the rich fields of natural product chemistry and synthetic medicinal chemistry. Initially understood as a logical synthetic derivative of the neuropharmacologically important nipecotic acid, its identity was later solidified as a key metabolite of the ancient alkaloid arecoline. Today, it serves as a valuable and commercially available building block, enabling researchers to construct novel and complex molecules in the ongoing quest for new therapeutics. Its journey from a constituent of a chewed nut to a reagent in a chemist's flask underscores the vital and synergistic relationship between the study of nature and the art of chemical synthesis.

References

  • Giri, S., Idle, J. R., Chen, C., Zabriskie, T. M., Krausz, K. W., & Gonzalez, F. J. (2006). A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Chemical Research in Toxicology, 19(6), 818–827. [Link]

  • Taylor & Francis. (n.d.). Arecoline – Knowledge and References.
  • Sharan, S., et al. (Date). Study of salivary arecoline in areca nut chewers. Journal of Oral and Maxillofacial Pathology.
  • ResearchGate. (n.d.). Summarizes the biological effects of the metabolites of arecoline.
  • MDPI. (n.d.). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives.
  • Wikipedia. (n.d.). Arecoline. Retrieved from [Link]

  • MDPI. (2024). Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Foods, 13(x), x. [Link]

  • Banerjee, S., Vogel, E., Hinton, D., Sterling, M., & Masterson, D. (2015). An Enantiodivergent Synthesis of Cα-Methyl Nipecotic Acid Analogues From δ-Lactam Derivatives Obtained Through a Highly Stereoselective Cyclization Strategy. Tetrahedron Asymmetry, 26(21-22), 1292-1299.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
  • PubMed. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. ChemMedChem. [Link]

  • PubMed. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Mini Reviews in Medicinal Chemistry. [Link]

  • MDPI. (n.d.). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study.
  • Wiktionary. (n.d.). N-methylnipecotic acid. Retrieved from [Link]

  • PubMed. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor.
  • Google Patents. (2017). United States Patent. Retrieved from a valid source providing information on 1-methylpiperidine-3-carboxylic acid.
  • ChemicalBook. (n.d.). (3R)-1-methylpiperidine-3-carboxylic acid.
  • Semantic Scholar. (2006). Stereodivergent Diversity Oriented Synthesis of Piperidine Alkaloids.
  • Google Patents. (n.d.). A kind of preparation method of (S)-nipecotic acid.
  • PubMed. (n.d.). Design and synthesis of bridged piperidine and piperazine isosteres.
  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from a valid source providing safety data for 1-methylpiperidine-3-carboxylic acid.
  • ACS Publications. (2023). Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe. Journal of Medicinal Chemistry. [Link]

  • Echemi. (n.d.). (3R,4S)-4-(4-chlorophenyl)-1-methylpiperidine-3-carboxylic acid methyl ester 99%.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS RN: 19999-64-5). As a substituted piperidine derivative, this compound holds significant interest within pharmaceutical research and development due to its structural motifs, which are prevalent in numerous biologically active molecules. An understanding of its fundamental characteristics, including solubility, acidity, lipophilicity, and stability, is paramount for its effective application in drug design, formulation development, and quality control. This document synthesizes available data with established analytical methodologies to offer a practical resource for scientists and researchers. We delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a ubiquitous structural feature in a vast array of pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug discovery. This compound, a derivative of this important heterocyclic system, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound. A thorough characterization of its physicochemical properties is the foundational step in unlocking its full potential in medicinal chemistry and pharmaceutical sciences.

Core Physicochemical Properties

A precise understanding of the physicochemical parameters of a compound is critical for predicting its behavior in biological systems and during various stages of drug development. The following sections detail the known and predicted properties of this compound.

Chemical Identity and Structure

The chemical structure of this compound is characterized by a piperidine ring N-methylated and substituted with a carboxylic acid group at the 3-position, presented as a hydrochloride salt.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource(s)
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride[1]
CAS Number 19999-64-5[2]
Molecular Formula C₇H₁₄ClNO₂[1][2]
Molecular Weight 179.64 g/mol [1][2]
Canonical SMILES CN1CCCC(C1)C(=O)O.Cl[1]
InChIKey YUNAYYMTACPBTD-UHFFFAOYSA-N[1]
Appearance Solid (form may vary)[3]
Melting Point 180 °C[4]
Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. As a hydrochloride salt of an amine, this compound is expected to exhibit good aqueous solubility.[5] The presence of both a charged amine and a polar carboxylic acid group contributes to its hydrophilic character.

Table 2: Solubility Profile (Experimental Data to be Determined)

SolventSolubility (mg/mL)Temperature (°C)Method
Water -25Shake-Flask
Phosphate-Buffered Saline (PBS) pH 7.4 -25Shake-Flask
Methanol -25Shake-Flask
Ethanol -25Shake-Flask
Dimethyl Sulfoxide (DMSO) -25Shake-Flask
n-Octanol -25Shake-Flask

Experimental Protocol: Determination of Aqueous and Organic Solvent Solubility (Shake-Flask Method)

This protocol outlines a standardized approach to determining the equilibrium solubility of this compound, a crucial parameter for drug development. The shake-flask method is a reliable technique for this purpose.[6]

Diagram 2: Shake-Flask Solubility Determination Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of the desired solvent (e.g., water, PBS pH 7.4, methanol, ethanol, DMSO, n-octanol). The excess solid ensures that equilibrium is reached with the dissolved and undissolved compound.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the undissolved solid, either centrifuge the samples at a high speed or filter the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF). This step is critical to avoid artificially high solubility readings.

  • Quantification:

    • Carefully withdraw a precise aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Determine the concentration of the dissolved compound by comparing its response to a standard curve.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices: The use of an excess of the solid compound is to ensure that the solution becomes saturated, which is the definition of equilibrium solubility. Agitation at a constant temperature is crucial because solubility is temperature-dependent. The 24-48 hour equilibration time is generally sufficient for most compounds to reach a steady state. Filtration or centrifugation is essential to remove any undissolved microparticles that could lead to an overestimation of solubility. HPLC-UV is a common and reliable method for the quantification of organic molecules.

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 1-Methylpiperidine-3-carboxylic acid, there are two ionizable groups: the carboxylic acid and the tertiary amine of the piperidine ring. The pKa values are critical for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets.

Table 3: pKa Values

Ionizable GroupPredicted/Experimental pKaMethodSource(s)
Carboxylic Acid (-COOH) ~2-4 (Predicted)-General knowledge of carboxylic acids
Tertiary Amine (Piperidine N) 9.7 (Basic pKa of the free base)Computed

Experimental Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable compounds.[7][8]

Diagram 3: Potentiometric pKa Titration Workflow

G cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter with standard buffers B Prepare a dilute solution of This compound in water with constant ionic strength (e.g., 0.15 M KCl) A->B C Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) B->C D Record pH after each addition of titrant C->D E Plot pH versus volume of titrant added D->E F Determine the equivalence points from the derivative of the titration curve E->F G Calculate pKa values from the pH at the half-equivalence points F->G

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1-10 mM).

    • Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain a constant ionic strength throughout the titration.

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Begin stirring the solution gently.

    • Incrementally add a standardized solution of a strong base (e.g., 0.1 M NaOH) using a calibrated burette.

    • After each addition, allow the pH reading to stabilize and then record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first and second derivatives of the titration curve to accurately determine the equivalence points.

    • The pKa of the carboxylic acid will be the pH at the first half-equivalence point. The pKa of the tertiary amine will be the pH at the second half-equivalence point.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in proton concentration (pH) as a function of added base, allowing for the precise determination of the points of inflection which correspond to the pKa values. Maintaining a constant ionic strength with a background electrolyte like KCl minimizes changes in activity coefficients during the titration, leading to more accurate pKa determination. The use of a standardized titrant is essential for accurate volume-to-mole conversions.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. LogP refers to the partitioning of the neutral form of a molecule between an immiscible organic phase (typically n-octanol) and an aqueous phase, while LogD accounts for the partitioning of all ionic species at a specific pH.

Table 4: Lipophilicity Data (Experimental Data to be Determined)

ParameterValuepHMethod
LogP (calculated) --Computational
LogD (experimental) -7.4Shake-Flask

Experimental Protocol: Determination of LogD by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining LogP and LogD values.[2][9]

Step-by-Step Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the phases to separate. This ensures that the two phases are in equilibrium before the experiment.

  • Partitioning:

    • Prepare a solution of this compound in the aqueous buffer.

    • Add a known volume of this solution to a known volume of the pre-saturated n-octanol in a separatory funnel or vial.

    • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

  • Phase Separation:

    • Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the LogD using the following formula: LogD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Causality Behind Experimental Choices: The use of pre-saturated solvents is crucial to prevent volume changes during the partitioning experiment, which would affect the concentration measurements. n-Octanol is the standard organic phase as it is believed to mimic the lipid bilayers of cell membranes. A pH of 7.4 is chosen for LogD determination as it represents physiological pH.

Stability Profile

Assessing the stability of a drug candidate is a mandatory part of the drug development process. Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]

Table 5: Forced Degradation Conditions and Expected Observations

Stress ConditionTypical ConditionsExpected Degradation Pathway(s)
Acidic Hydrolysis 0.1 M HCl, 60 °C, 24hPotential hydrolysis of the carboxylic acid group (if it were an ester), but the free acid is expected to be stable.
Basic Hydrolysis 0.1 M NaOH, 60 °C, 24hGenerally stable, but potential for racemization at the chiral center (if applicable).
Oxidation 3% H₂O₂, RT, 24hOxidation of the tertiary amine to an N-oxide.
Thermal Degradation 80 °C (solid-state), 24hDecarboxylation at elevated temperatures.
Photostability ICH Q1B conditions (UV/Vis light exposure)Potential for photolytic degradation, though the chromophores in the molecule are not extensive.

Experimental Protocol: Forced Degradation Study

This protocol is designed in accordance with ICH guidelines to investigate the intrinsic stability of this compound.[1][10]

Diagram 4: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare solutions of the compound B Expose to various stress conditions: - Acidic (HCl) - Basic (NaOH) - Oxidative (H₂O₂) - Thermal - Photolytic A->B C Withdraw samples at specified time points B->C D Quench the reaction (neutralize acid/base) C->D E Analyze samples using a stability-indicating HPLC method D->E F Identify and quantify degradation products E->F G Determine the degradation pathway F->G

Sources

An In-Depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

1-Methylpiperidine-3-carboxylic acid hydrochloride, identified by the CAS Number 19999-64-5 , is a heterocyclic compound of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] As a derivative of nipecotic acid, it belongs to a class of molecules that are integral to the structure of numerous biologically active compounds and approved pharmaceuticals. Its structural motif, featuring a methylated tertiary amine within a piperidine ring coupled with a carboxylic acid function, provides a versatile scaffold for constructing complex molecular architectures.

This guide offers a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, and applications. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this valuable chemical building block in their scientific endeavors.

Core Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in research and development. The key data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 19999-64-5[1][2]
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol [1]
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride[1]
Synonyms N-methylnipecotic acid hydrochloride, 1-Methyl-3-piperidinecarboxylic acid HCl[1]
Form Solid
Parent Compound 1-methylpiperidine-3-carboxylic acid (CAS: 5657-70-5)[1][3]

Synthesis and Chemical Logic

The synthesis of this compound is typically achieved through a two-step process starting from piperidine-3-carboxylic acid (nipecotic acid). The logic behind this synthetic route is based on well-established and robust chemical transformations.

Step 1: N-Methylation via the Eschweiler-Clarke Reaction

The core of the synthesis lies in the N-methylation of the secondary amine of nipecotic acid. The Eschweiler-Clarke reaction is the method of choice for this transformation due to its high efficiency and operational simplicity. This reaction utilizes a mixture of formic acid and formaldehyde to methylate amines.

  • Causality of Reagent Choice: Formic acid serves as the reducing agent, while formaldehyde provides the methyl group. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by formate. This method is advantageous as it avoids the use of alkyl halides, which can lead to over-alkylation and the formation of quaternary ammonium salts.

Step 2: Formation of the Hydrochloride Salt

Once the free base, 1-methylpiperidine-3-carboxylic acid, is synthesized and isolated, it is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry for several reasons:

  • Improved Stability and Handling: Hydrochloride salts are generally crystalline solids with higher melting points and better stability compared to their free base counterparts, which can be oily or hygroscopic liquids. This makes them easier to handle, weigh, and store.

  • Enhanced Solubility: The conversion to a salt form often significantly increases the aqueous solubility of the compound, which is a critical property for many biological and chemical applications.

The salt is formed by dissolving the free base in a suitable organic solvent and treating it with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Illustrative Synthetic Workflow

G cluster_0 Step 1: N-Methylation (Eschweiler-Clarke) cluster_1 Step 2: Salt Formation & Isolation A Piperidine-3-carboxylic Acid (Nipecotic Acid) C Heat (e.g., 90-95°C) A->C B Formaldehyde (CH₂O) Formic Acid (HCOOH) B->C D 1-Methylpiperidine-3-carboxylic Acid (Free Base) C->D Iminium ion formation & reduction E Dissolve in Solvent (e.g., Acetonitrile) D->E F Add Concentrated HCl E->F G Cool & Crystallize F->G H Filter & Dry G->H I 1-Methylpiperidine-3-carboxylic Acid HCl (Final Product) H->I

Caption: Generalized synthetic workflow for 1-Methylpiperidine-3-carboxylic acid HCl.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the documented synthesis of the regioisomeric 1-Methylpiperidine-4-carboxylic acid hydrochloride and serves as a robust starting point for laboratory synthesis.[4]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and condenser, charge piperidine-3-carboxylic acid and purified water.

  • N-Methylation: Heat the mixture to 90-95 °C. To the heated mixture, carefully add formic acid followed by formaldehyde. Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture to remove any catalysts if used. Concentrate the filtrate under reduced pressure to reduce the volume.

  • Salt Formation: Adjust the temperature of the concentrated solution to 65-75 °C. Add concentrated hydrochloric acid.

  • Crystallization and Isolation: Add a suitable anti-solvent like acetonitrile at an elevated temperature (≥70 °C) to induce crystallization. Cool the mixture slowly to room temperature and continue stirring for 1-2 hours to maximize precipitation.

  • Final Product: Collect the solid product by filtration, wash with cold acetonitrile, and dry under vacuum at a temperature up to 50 °C.

Applications in Research and Drug Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals. This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging its structural and functional handles for further elaboration.

Role as a Synthetic Intermediate

The true value of this compound lies in its utility as a building block. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, most notably amide bond formation. This allows for the coupling of the 1-methylpiperidine moiety to other fragments, a common strategy in the assembly of drug candidates.

  • Example Application Logic: In the development of inhibitors for various enzymes or receptors, the N-methylpiperidine group can serve as a key pharmacophoric element that interacts with the biological target, for instance, through hydrophobic or ionic interactions. Its conformationally restricted ring system can also help to optimize the binding geometry of the final molecule. Patents in the field of Janus kinase (JAK) inhibitors, for example, often describe the synthesis of complex molecules that incorporate substituted piperidine scaffolds.[5]

Structural Analogy to Bioactive Molecules

The structure of 1-Methylpiperidine-3-carboxylic acid is closely related to arecoline, an alkaloid found in the areca nut.[3] Arecoline is the methyl ester of 1,2,5,6-tetrahydro-1-methyl-nicotinic acid and is known for its cholinergic activity. The synthesis of arecoline and its conversion to hydrohalide salts are well-documented, providing a strong contextual basis for the chemical behavior and potential biological relevance of the fully saturated piperidine ring system of the title compound.[6][7] The study of such analogs is crucial in drug discovery for mapping structure-activity relationships (SAR).

Workflow: Integration into a Drug Discovery Cascade

The following diagram illustrates the logical flow of how this compound is integrated into a typical medicinal chemistry program.

G A 1-Methylpiperidine-3-carboxylic acid HCl (Starting Material) B Activation of Carboxylic Acid (e.g., to acid chloride or with coupling agents) A->B Step 1 D Amide Coupling Reaction B->D Step 2a C Amine Fragment (R-NH₂) C->D Step 2b E Crude Product (Target Molecule) D->E Step 3 F Purification (e.g., Chromatography, Recrystallization) E->F Step 4 G Pure Target Molecule F->G Step 5 H Biological Screening (In vitro assays) G->H Step 6 I SAR Analysis & Lead Optimization H->I Step 7 I->C Design new R-NH₂ fragments

Caption: Application workflow in a medicinal chemistry project.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as a combustible solid. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound (CAS: 19999-64-5) is a foundational building block for advanced chemical synthesis. Its straightforward preparation, coupled with the versatile reactivity of its carboxylic acid functional group, makes it an attractive starting material for constructing novel molecules, particularly in the pursuit of new therapeutic agents. While detailed, publicly available analytical data for this specific compound is sparse, its synthesis and applications can be reliably inferred from established chemical principles and the extensive literature on its structural analogs and parent compounds. This guide provides the essential, field-proven insights necessary for its effective and strategic use in a research and development setting.

References

  • Howland-Knox, L. (1950). Process for the preparation of arecoline salts. U.S. Patent 2,529,088. As cited in NCBI Bookshelf. [Link]

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An In-depth Technical Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Intended for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the molecule's fundamental properties, synthesis, characterization, and applications, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of the N-Methylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow it to effectively interact with biological targets. The N-methylation of the piperidine ring, as seen in 1-Methylpiperidine-3-carboxylic acid, can significantly alter a molecule's physicochemical properties, including its lipophilicity, basicity, and metabolic stability. These modifications are often crucial for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound serves as a versatile precursor for introducing this valuable scaffold into more complex molecules.

Part 1: Physicochemical Properties and Structural Characterization

A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and synthesis.

Molecular Identity and Properties

The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₂[1][2]
Molecular Weight 179.64 g/mol [1][2]
CAS Number 19999-64-5[1][3]
Appearance Solid
InChI Key YUNAYYMTACPBTD-UHFFFAOYSA-N[2]
SMILES CN1CCCC(C1)C(=O)O.Cl[2]
Parent Compound 1-Methylpiperidine-3-carboxylic acid[2]
Parent MW 143.18 g/mol [4][5]
Structural Elucidation

The structure of this compound is characterized by a piperidine ring with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position. The hydrochloride salt form enhances the compound's stability and aqueous solubility.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Purification

The synthesis of this compound is most efficiently achieved through the N-methylation of piperidine-3-carboxylic acid (nipecotic acid). The Eschweiler-Clarke reaction is a classic and reliable method for this transformation.[6][7][8]

Proposed Synthetic Protocol: Eschweiler-Clarke Methylation

This protocol is based on the well-established Eschweiler-Clarke reaction, adapted from the synthesis of the isomeric 1-Methylpiperidine-4-carboxylic acid hydrochloride.[9]

Synthesis_Workflow Start Piperidine-3-carboxylic acid (Nipecotic Acid) Reaction Eschweiler-Clarke Reaction Heat (e.g., 80-100°C) Start->Reaction Reagents Formaldehyde (aq) Formic Acid Reagents->Reaction Workup Acidification (HCl) Concentration Reaction->Workup Purification Recrystallization (e.g., from Acetonitrile) Workup->Purification Product 1-Methylpiperidine-3-carboxylic acid hydrochloride Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of piperidine-3-carboxylic acid (1 equivalent) in water, add an excess of aqueous formaldehyde (approximately 2.2 equivalents).

  • Reagent Addition: Slowly add an excess of formic acid (approximately 2.2 equivalents) to the reaction mixture. The reaction is exothermic and will be accompanied by the evolution of carbon dioxide.[6]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Acidify the solution with concentrated hydrochloric acid.

  • Isolation: Concentrate the acidic solution under reduced pressure to remove water and excess formic acid. This will yield the crude hydrochloride salt.

  • Purification: The crude product can be purified by recrystallization. A common solvent for this is acetonitrile, which will afford the purified this compound as a crystalline solid.[9]

Causality in Experimental Choices:

  • Eschweiler-Clarke Reaction: This method is chosen for its efficiency and the use of readily available and inexpensive reagents. It is a reductive amination process where formaldehyde provides the methyl group and formic acid acts as the reducing agent.[6][7] A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6]

  • Excess Reagents: The use of excess formaldehyde and formic acid ensures the complete methylation of the secondary amine of nipecotic acid.

  • Acidification with HCl: The addition of hydrochloric acid serves two purposes: it neutralizes any remaining formic acid and converts the product into its more stable and easily isolable hydrochloride salt.

  • Recrystallization: This is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials or side products.

Part 3: Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group. The protons on the piperidine ring will appear as a series of complex multiplets. The carboxylic acid proton will likely be a broad singlet, and its chemical shift may vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically 170-180 ppm). The N-methyl carbon will have a characteristic chemical shift, and the four unique carbons of the piperidine ring will also be resolved.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

  • C-H stretching and bending vibrations from the piperidine ring and the N-methyl group.

Part 4: Applications in Research and Development

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the prevalence of the N-methylpiperidine scaffold in bioactive molecules.

Role in Medicinal Chemistry

Derivatives of piperidine-3-carboxylic acid (nipecotic acid) are of significant interest in neuroscience research. Nipecotic acid itself is a known GABA reuptake inhibitor.[10] The introduction of an N-methyl group and further derivatization of the carboxylic acid can lead to compounds with modified pharmacological profiles.

  • Alzheimer's Disease Research: Piperidine derivatives are key components of many compounds investigated for the treatment of Alzheimer's disease. They are often used as scaffolds in the design of acetylcholinesterase (AChE) inhibitors and muscarinic receptor agonists.[11][12][13] The structural rigidity and basic nitrogen of the piperidine ring are important for binding to the active sites of these targets.

  • Muscarinic Receptor Agonists: The 1-methylpiperidine moiety is a common feature in agonists of muscarinic acetylcholine receptors, which are implicated in learning and memory.[14][15] this compound can serve as a starting material for the synthesis of novel muscarinic agonists.

Utility as a Synthetic Intermediate

The carboxylic acid functionality of this compound provides a reactive handle for a variety of chemical transformations, including:

  • Amide Bond Formation: The carboxylic acid can be readily coupled with amines to form amides, a common linkage in many drug molecules.

  • Esterification: Reaction with alcohols yields the corresponding esters.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, providing another point for further functionalization.

This versatility makes this compound a valuable tool for the construction of complex molecular architectures in the pursuit of new therapeutic agents.

Conclusion

This compound is a foundational building block for the synthesis of a wide range of compounds, particularly those with applications in medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its carboxylic acid group, ensures its continued importance in the development of novel therapeutics targeting a variety of biological pathways. This guide has provided a detailed overview of its properties, synthesis, and applications to aid researchers in leveraging this valuable molecule in their scientific endeavors.

References

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  • Podyachev, S. N., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(9), 2338. [Link]

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  • YouTube. Eschweiler-Clarke Reaction. (2022-05-07). [Link]

  • ResearchGate. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. [Link]

  • Wang, D., et al. (2018). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Scientific Reports, 8(1), 1-8. [Link]

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  • PubMed. Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. [Link]

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  • PubMed Central. Muscarinic Receptor Agonists and Antagonists. [Link]

  • PubMed Central. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • PubMed. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. [Link]

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An In-depth Technical Guide to the Solubility of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a compound of interest in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining its solubility, offering field-proven insights and detailed experimental protocols.

Introduction: Understanding the Compound

This compound, also known as N-methylnipecotic acid hydrochloride, is a derivative of piperidine.[1] Its chemical structure, featuring a hydrophilic carboxylic acid group and a tertiary amine that forms a hydrochloride salt, suggests a degree of aqueous solubility. The molecular formula is C₇H₁₄ClNO₂, and it has a molecular weight of approximately 179.64 g/mol .[1][2][3][4]

Theoretical Framework for Solubility

The solubility of a compound is a critical physicochemical parameter, especially in drug development, as it influences bioavailability and formulation strategies. For an ionizable compound like this compound, solubility is significantly affected by the pH of the solvent. The parent compound, 1-methylpiperidine-3-carboxylic acid, has a basic pKa of 9.7, indicating that the piperidine nitrogen is protonated at physiological pH.[6]

The hydrochloride salt form is generally employed to enhance the aqueous solubility of basic compounds. However, the "common ion effect" can sometimes lead to a decrease in solubility in acidic environments (e.g., gastric fluid) where there is a high concentration of chloride ions.[7][8] Therefore, a thorough understanding of the pH-solubility profile is essential.

Physicochemical Properties Influencing Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing and interpreting solubility studies.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem[1]
Molecular Weight 179.64 g/mol PubChem[1]
Form SolidSigma-Aldrich[2]
Parent Compound Basic pKa 9.7PubChem[6]

Experimental Determination of Solubility: The Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.[9][10] This technique is considered the gold standard for generating accurate solubility data.

Principle

The shake-flask method involves adding an excess amount of the solid compound to a specific volume of a solvent in a sealed container. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the aqueous pH-solubility profile of this compound at a controlled temperature (e.g., 37 ± 1 °C, to mimic physiological conditions).[11]

Materials and Equipment:

  • This compound

  • Calibrated pH meter

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

  • Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4 are recommended to cover the physiological pH range)[11]

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering the desired pH range. Pharmacopoeial buffer solutions are recommended.[11]

  • Addition of Excess Solid: Add an excess amount of this compound to a known volume of each buffer solution in separate, sealed vials. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a temperature-controlled shaker set to 37 °C. Agitate the samples for a predetermined time (e.g., 24 to 72 hours) to ensure equilibrium is reached.[11][12] It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Concentration Analysis: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • pH Measurement: Measure the pH of the remaining supernatant in each vial to confirm the final pH of the saturated solution.

  • Data Reporting: Report the solubility in mg/mL for each pH value. The results should be the average of at least three replicate measurements.[11]

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffer Solutions (various pH) C Add Compound to Buffers A->C B Weigh Excess Compound B->C D Equilibrate in Shaker (Constant Temperature) C->D E Centrifuge for Phase Separation D->E F Filter Supernatant E->F I Measure Final pH E->I G Dilute Sample F->G H Analyze Concentration (e.g., HPLC) G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility Measurement

Several factors can impact the accuracy and reproducibility of solubility measurements:

  • Purity of the Compound: The presence of impurities can affect the measured solubility.

  • Temperature Control: Solubility is temperature-dependent, so precise temperature control is crucial.[12]

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of solubility.

  • pH of the Medium: For ionizable compounds, pH is a critical determinant of solubility.[13]

  • Solid Phase Separation: Incomplete removal of undissolved solid will result in an overestimation of solubility.

This logical relationship is visualized in the diagram below.

G cluster_factors Influencing Factors A Accurate Solubility Measurement B Compound Purity B->A C Temperature Control C->A D Equilibration Time D->A E pH of Medium E->A F Solid Phase Separation F->A

Caption: Key Factors Influencing Solubility Measurement.

Safety and Handling

This compound may be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While specific solubility data for this compound is not widely published, this guide provides the necessary theoretical background and a detailed, field-proven experimental protocol for its determination. By following the standardized shake-flask method and carefully controlling experimental variables, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the development of any formulation containing this compound.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In ResearchGate. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

  • Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

  • FIP. (n.d.). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. Retrieved from [Link]

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Crystal structure of "1-Methylpiperidine-3-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Determination of 1-Methylpiperidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Crystalline Structure in Pharmaceutical Science

This compound is a derivative of piperidine, a common scaffold in many pharmaceutical compounds.[1][2] The precise three-dimensional arrangement of atoms and molecules in its solid state—its crystal structure—is of paramount importance. It dictates critical physicochemical properties such as solubility, stability, hygroscopicity, and bioavailability, all of which are fundamental to drug efficacy and safety. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's performance, making a thorough understanding of the crystal structure a regulatory and scientific necessity.

This guide will provide a detailed exposition of the methodologies required to determine the crystal structure of this compound, offering insights into the experimental design, data interpretation, and validation processes.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is crucial for designing crystallization experiments and interpreting analytical data.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[3][4]
Molecular Weight 179.64 g/mol [3][4]
CAS Number 19999-64-5[4]
Parent Compound 1-methylpiperidine-3-carboxylic acid[3][5]
Form Solid

Synthesis and Sample Preparation: The Gateway to High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material, followed by the meticulous process of growing single crystals suitable for diffraction studies.

Synthesis of this compound

A common synthetic route involves the N-methylation of piperidine-3-carboxylic acid followed by salt formation with hydrochloric acid. A generalized laboratory-scale synthesis is as follows:

  • N-Methylation: Piperidine-3-carboxylic acid is dissolved in a suitable solvent, such as methanol. An excess of a methylating agent, like methyl iodide or dimethyl sulfate, is added. The reaction is typically stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Salt Formation: After the N-methylation is complete, the solvent is removed under reduced pressure. The resulting crude 1-methylpiperidine-3-carboxylic acid is then dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol). A stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent like diethyl ether or isopropanol) is added dropwise with stirring.[6]

  • Purification and Isolation: The precipitated this compound is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials or byproducts, and dried under vacuum. The purity of the final product should be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Cultivation of Single Crystals

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.[7] For this compound, several common techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) and left in a loosely covered container to allow the solvent to evaporate slowly over several days or weeks.[7]

  • Vapor Diffusion: A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Temperature Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. This gradual decrease in temperature reduces solubility, leading to crystal growth.[7]

Structural Elucidation by X-ray Diffraction

X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.[8] Both single-crystal and powder X-ray diffraction provide complementary information.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for crystal structure determination, providing precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions.[9]

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[9][10] A series of diffraction images are collected as the crystal is rotated through a range of angles.[10]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is refined against the experimental data to obtain the final, accurate crystal structure.[11] The quality of the final structure is assessed by parameters such as the R-factor.

SCXRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection Data_Processing Data Processing (Unit Cell & Space Group) Data_Collection->Data_Processing Structure_Solution Structure Solution (Initial Model) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline (powder) samples. It is particularly useful for phase identification, polymorphism screening, and quality control.[12][13][14] While generally not used for ab initio structure determination of complex organic molecules, it is indispensable for characterizing the bulk material.[13][14]

  • Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This can be compared to databases or simulated patterns from SCXRD data to confirm the phase purity of the bulk sample.

Complementary Analytical Techniques for Comprehensive Characterization

To ensure a thorough understanding of the solid-state properties of this compound, a multi-technique approach is recommended.[15]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal behavior of the crystalline material.[16][17]

  • DSC: Measures the difference in heat flow between the sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on melting point and purity.[17]

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition pathways.[16]

For this compound, DSC would reveal its melting point, and TGA would indicate the temperature at which it begins to decompose. The presence of multiple thermal events could suggest polymorphism.[18]

Thermal_Analysis cluster_dsc Differential Scanning Calorimetry (DSC) cluster_tga Thermogravimetric Analysis (TGA) DSC_Input Sample Heating DSC_Output Heat Flow Measurement DSC_Input->DSC_Output DSC_Result Melting Point, Phase Transitions DSC_Output->DSC_Result TGA_Input Sample Heating TGA_Output Mass Change Measurement TGA_Input->TGA_Output TGA_Result Decomposition Temperature, Stability TGA_Output->TGA_Result

Sources

A Spectroscopic Guide to 1-Methylpiperidine-3-carboxylic acid hydrochloride: Structure, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount in drug discovery and development. 1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is a derivative of nipecotic acid, a known GABA reuptake inhibitor.[1] Its hydrochloride salt form enhances stability and solubility. Accurate spectroscopic analysis is the cornerstone of chemical validation, ensuring the correct molecular structure and the absence of impurities. This guide explains the causality behind experimental choices and provides self-validating protocols for achieving reliable and reproducible results.

Molecular Structure and Conformation

1-Methylpiperidine-3-carboxylic acid hydrochloride is comprised of a saturated six-membered piperidine ring, N-methylated, with a carboxylic acid group at the 3-position. The presence of the hydrochloride salt means the tertiary amine is protonated, forming a piperidinium chloride. This has significant implications for its spectral properties, particularly in NMR.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will show characteristic signals for the piperidine ring protons, the N-methyl group, and the exchangeable protons (acidic COOH and ammonium N-H). The chemical shifts are influenced by the electron-withdrawing effect of the protonated nitrogen and the carboxylic acid group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
COOH10.0 - 13.0Broad Singlet-
N-H9.0 - 11.0Broad Singlet-
H2 (axial & eq)3.0 - 3.6Multiplet-
H6 (axial & eq)3.0 - 3.6Multiplet-
N-CH₃2.8 - 3.0Singlet-
H3 (axial)2.5 - 2.9Multiplet-
H4 (axial & eq)1.8 - 2.2Multiplet-
H5 (axial & eq)1.6 - 2.0Multiplet-

Note: Predicted values are based on data from N-methylpiperidine, piperidine-3-carboxylic acid, and general principles of NMR spectroscopy.[3][4][5] Chemical shifts of exchangeable protons (COOH, N-H) are highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of the electron-withdrawing quaternary ammonium and carboxylic acid groups will cause downfield shifts for adjacent carbons.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O170 - 175
C255 - 60
C653 - 58
C340 - 45
N-CH₃40 - 45
C425 - 30
C520 - 25

Note: Predicted values are based on data from N-methylpiperidine and piperidine derivatives.[6][7][8]

Experimental Protocol for NMR Spectroscopy

Rationale: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can dissolve the hydrochloride salt and allows for the observation of exchangeable N-H and O-H protons.[2] Deuterium oxide (D₂O) can also be used, but will result in the exchange of these protons with deuterium, causing their signals to disappear from the spectrum, which can be a useful diagnostic tool.[9]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup (for a 400 MHz spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum with a 90° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a standard ¹³C NMR spectrum with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra and calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

Figure 2: NMR Acquisition Workflow Sample Sample Dissolution (10-20 mg in 0.6 mL DMSO-d6) NMR_Tube Transfer to NMR Tube (add TMS) Sample->NMR_Tube Spectrometer Insert into Spectrometer (400 MHz) NMR_Tube->Spectrometer Lock_Shim Lock and Shim Spectrometer->Lock_Shim H1_Acquire Acquire 1H Spectrum Lock_Shim->H1_Acquire C13_Acquire Acquire 13C Spectrum Lock_Shim->C13_Acquire Processing Data Processing (FT, Phasing, Calibration) H1_Acquire->Processing C13_Acquire->Processing

Caption: A streamlined workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

The IR spectrum of this compound will be characterized by several key absorption bands.

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N⁺-H stretch (Ammonium)2400 - 2800Broad, Medium
C-H stretch (Aliphatic)2850 - 3000Medium-Strong
C=O stretch (Carboxylic Acid)1700 - 1730Strong
C-O stretch (Carboxylic Acid)1200 - 1300Medium
C-N stretch1100 - 1250Medium

Note: Predicted values are based on general IR correlation tables and data for carboxylic acids and amines.[10][11][12] The broadness of the O-H and N-H stretches is due to extensive hydrogen bonding.

Experimental Protocol for IR Spectroscopy

Rationale: The Attenuated Total Reflectance (ATR) technique is a modern, rapid, and reliable method for obtaining IR spectra of solid samples, requiring minimal sample preparation.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum Data

Using a soft ionization technique like Electrospray Ionization (ESI) in positive ion mode is ideal for this compound, as it will likely produce a protonated molecular ion. The molecular weight of the free base (1-Methylpiperidine-3-carboxylic acid) is 143.18 g/mol .

Ion Predicted m/z (mass-to-charge ratio) Comment
[M+H]⁺144.1Molecular ion of the free base. This is expected to be the base peak or a very prominent peak.
[M+H - H₂O]⁺126.1Loss of water from the carboxylic acid group.
[M+H - COOH]⁺ or [M+H - HCOOH]⁺98.1 or 99.1Loss of the carboxylic acid group as a radical or formic acid. The fragment at m/z 98 is due to alpha-cleavage next to the nitrogen.[13]

Note: Fragmentation predictions are based on established patterns for piperidine derivatives and carboxylic acids.[13][14][15][16]

Experimental Protocol for Mass Spectrometry

Rationale: ESI is the preferred method as it is a soft ionization technique that minimizes fragmentation of the parent molecule, allowing for clear identification of the molecular ion.[13]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

  • Instrument Setup (ESI-MS):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode.

    • Set the capillary voltage and other source parameters to optimize the signal for m/z 144.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 Da).

    • For further structural confirmation, tandem MS (MS/MS) can be performed by isolating the [M+H]⁺ ion (m/z 144) and subjecting it to collision-induced dissociation (CID) to observe its characteristic fragment ions.[13]

Figure 3: Predicted ESI-MS Fragmentation Parent [M+H]+ m/z 144.1 Frag1 [M+H - H2O]+ m/z 126.1 Parent->Frag1 - H2O Frag2 [M+H - HCOOH]+ m/z 98.1 Parent->Frag2 - HCOOH

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. While this guide presents a predictive analysis based on sound scientific principles and data from analogous structures, it establishes a clear framework for experimental verification. The detailed protocols and expected spectral data herein serve as a valuable resource for scientists engaged in the synthesis, quality control, and analysis of this and related piperidine-based compounds, ensuring the highest standards of scientific integrity and trustworthiness in their research and development endeavors.

References

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Viana, G. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry Stack Exchange. (n.d.). 1H NMR of amino acids: can we actually observe the zwitterion?. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

  • Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]

  • University of California, Irvine. (n.d.). Proton NMR spectra for the intermediate piperidines. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Journal of Chemical Physics. (n.d.). NMR Study of the Protolysis Kinetics in Simple Amino Acids. II. Sarcosine (the Zwitterion Form). [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine, 1-methyl-. NIST Chemistry WebBook. [Link]

  • The Journal of Chemical Physics. (2018). Zwitterionization of glycine in water environment: Stabilization mechanism and NMR spectral signatures. [Link]

  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

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  • National Center for Biotechnology Information. (2012). On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation. [Link]

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  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. [Link]

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  • ACS Omega. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. [Link]

  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

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  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

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Conformational Landscape of 1-Methylpiperidine-3-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the conformational analysis of 1-methylpiperidine-3-carboxylic acid, a crucial scaffold in medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the three-dimensional structure and dynamic behavior of such molecules is paramount for designing ligands with optimal target engagement and pharmacokinetic properties. This document synthesizes experimental insights from Nuclear Magnetic Resonance (NMR) spectroscopy with the predictive power of computational chemistry to elucidate the conformational preferences of this substituted piperidine. We delve into the underlying principles of chair conformations, the influence of substituents on the axial-equatorial equilibrium, and the critical role of intramolecular hydrogen bonding in the zwitterionic state. Detailed, field-proven protocols for both NMR analysis and Density Functional Theory (DFT) calculations are provided to empower researchers in their own investigations of complex heterocyclic systems.

Introduction: The Significance of Conformational Analysis in Drug Design

The piperidine ring is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. Its non-planar, chair-like conformation presents substituents in distinct spatial orientations—axial and equatorial—which profoundly impacts molecular recognition by biological targets. 1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, combines the conformational features of a substituted piperidine with the ionizable carboxylic acid group, making its structural analysis both challenging and essential.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. A comprehensive conformational analysis allows us to:

  • Predict Bioactive Conformations: Identify the likely spatial arrangement of functional groups required for binding to a protein target.

  • Rationalize Structure-Activity Relationships (SAR): Understand why subtle structural modifications lead to significant changes in biological activity.

  • Optimize Physicochemical Properties: Tune properties such as solubility and membrane permeability by controlling conformational preferences.

This guide will navigate the conformational landscape of 1-methylpiperidine-3-carboxylic acid, providing a robust framework for its analysis.

The Conformational Equilibrium of the Piperidine Ring

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents at each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the approximate plane of the ring). These two chair conformations can interconvert via a higher-energy twist-boat intermediate.

For 1-methylpiperidine-3-carboxylic acid, two key conformational equilibria are at play:

  • Nitrogen Inversion: The lone pair on the nitrogen atom and the N-methyl group can rapidly interconvert between axial and equatorial positions.

  • Ring Inversion: The entire piperidine ring can flip, causing all axial substituents to become equatorial and vice versa.

The relative stability of these conformers is dictated by a combination of steric and electronic factors.

The N-Methyl Group: A Preference for the Equatorial Position

The N-methyl group in N-methylpiperidine derivatives generally exhibits a strong preference for the equatorial position. This is due to unfavorable steric interactions, known as 1,3-diaxial interactions, that arise when the methyl group is in the axial position, clashing with the axial hydrogens at C2 and C6.

The 3-Carboxylic Acid Group: A More Complex Equilibrium

The conformational preference of the carboxylic acid group at the 3-position is more nuanced and is influenced by several factors:

  • Steric Hindrance: In its neutral form, the equatorial position is generally favored to minimize steric clashes with other ring atoms.

  • Intramolecular Hydrogen Bonding: In the zwitterionic form (at physiological pH), a significant intramolecular hydrogen bond can form between the carboxylate group (COO⁻) and the protonated nitrogen (NH⁺). This interaction can stabilize the conformer where the carboxylate is axial.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the strength of intramolecular hydrogen bonds and the overall conformational equilibrium.

The interplay of these factors determines the dominant conformation in a given environment.

Experimental Determination of Conformation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of molecules in solution. By analyzing chemical shifts and spin-spin coupling constants (J-couplings), we can deduce the relative orientation of atoms.

Low-Temperature NMR: Resolving Individual Conformers

At room temperature, the chair interconversion of 1-methylpiperidine-3-carboxylic acid is typically fast on the NMR timescale, resulting in a spectrum with averaged signals. To observe the individual axial and equatorial conformers, the sample must be cooled to a temperature where this interconversion is slow (e.g., -80 °C).[1][2] At this temperature, the signals for each conformer can be resolved, allowing for their individual characterization and the determination of their relative populations.

Experimental Protocol: Low-Temperature ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 1-methylpiperidine-3-carboxylic acid in a suitable deuterated solvent (e.g., methanol-d₄ or a mixture of CDCl₃ and CD₂Cl₂) in a 5 mm NMR tube. The choice of solvent is critical as it must remain liquid at the target low temperature.

  • Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.

  • Initial Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

  • Cooling and Equilibration: Gradually lower the temperature of the NMR probe to the target temperature (e.g., -80 °C). Allow the sample to equilibrate for at least 10-15 minutes before acquiring data.

  • Data Acquisition: Acquire the ¹H NMR spectrum at the low temperature. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Signal Assignment: Assign the resonances for both the major and minor conformers. 2D NMR experiments like COSY and HSQC may be necessary.

    • Integration: Integrate the signals corresponding to each conformer to determine their relative populations.

    • Coupling Constant Analysis: Measure the ³J(H,H) coupling constants. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship between protons, while smaller coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This information is key to assigning the chair conformation and the orientation of the substituents.

Data Presentation: Expected NMR Data
ConformerCarboxylic Acid OrientationExpected Key ¹H NMR Features
Major EquatorialSmaller coupling constants for the proton at C3.
Minor AxialLarger (trans-diaxial) coupling constants for the proton at C3.

Note: The relative populations will be highly dependent on the solvent and pH.

Computational Conformational Analysis: A Powerful Predictive Tool

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to complement experimental data and gain a deeper understanding of conformational preferences. DFT calculations can be used to:

  • Determine the relative energies of different conformers: This allows for the prediction of the most stable conformation.

  • Optimize the geometry of each conformer: This provides detailed structural information, such as bond lengths and angles.

  • Simulate NMR parameters: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the computational model.

Computational Workflow: DFT-Based Conformational Analysis

The following workflow outlines a robust protocol for the computational analysis of 1-methylpiperidine-3-carboxylic acid.

G cluster_0 Initial Structure Generation cluster_1 Geometry Optimization cluster_2 Energy Calculation and Analysis cluster_3 Property Calculation a Generate Initial 3D Structures (Axial and Equatorial Conformers) b DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) a->b c Frequency Calculation (Confirm Minima and Obtain Gibbs Free Energy) b->c f NMR Chemical Shift and Coupling Constant Calculation b->f d Single-Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/cc-pVTZ) c->d e Analyze Relative Energies and Boltzmann Distribution d->e

Caption: A typical DFT workflow for conformational analysis.

Step-by-Step Computational Protocol
  • Initial Structure Generation:

    • Build the 3D structures of the possible chair conformers of 1-methylpiperidine-3-carboxylic acid:

      • Equatorial N-methyl, Equatorial carboxylic acid

      • Equatorial N-methyl, Axial carboxylic acid

    • Consider both the neutral and zwitterionic forms.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This level of theory provides a good balance between accuracy and computational cost for initial optimizations.

    • Incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the solution-phase environment.

  • Frequency Calculation:

    • Perform a frequency calculation on each optimized structure at the same level of theory.

    • Confirm that all calculated frequencies are real (i.e., no imaginary frequencies), which indicates that the structure is a true energy minimum.

    • The frequency calculation also provides the Gibbs free energy, which is used to determine the relative stability of the conformers at a given temperature.

  • Single-Point Energy Refinement (Optional but Recommended):

    • To obtain more accurate relative energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory (e.g., a functional known for good performance with non-covalent interactions like M06-2X and a larger basis set like cc-pVTZ).

  • Analysis of Relative Energies:

    • Calculate the difference in Gibbs free energy (ΔG) between the conformers to predict their relative populations using the Boltzmann distribution equation.

  • NMR Parameter Calculation:

    • Calculate the NMR chemical shifts and coupling constants for the optimized geometries. These can then be compared to the experimental data for validation.

The Crucial Role of Intramolecular Hydrogen Bonding

In its zwitterionic form, 1-methylpiperidine-3-carboxylic acid can form a strong intramolecular hydrogen bond between the protonated tertiary amine (N⁺-H) and the carboxylate group (COO⁻). The formation of this hydrogen bond is highly dependent on the conformation.

G cluster_0 Equatorial Carboxylate cluster_1 Axial Carboxylate eq No Intramolecular H-Bond Possible ax Favorable Intramolecular H-Bond Formation eq->ax Conformational Equilibrium

Caption: Intramolecular hydrogen bonding favors the axial conformer.

This intramolecular hydrogen bond can significantly stabilize the conformer with an axial carboxylic acid group, potentially making it the more abundant conformer in the zwitterionic state, even though this would be sterically less favorable otherwise.[1][2] This highlights the necessity of considering the ionization state of the molecule in any conformational analysis.

Synthesis and Characterization

A reliable synthesis of 1-methylpiperidine-3-carboxylic acid is essential for its experimental study. A common synthetic route involves the N-methylation of piperidine-3-carboxylic acid (nipecotic acid) or its corresponding ester.

Illustrative Synthetic Protocol
  • Esterification of Nipecotic Acid: React nipecotic acid with an alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid) to form the corresponding ester.

  • N-Methylation: React the nipecotic acid ester with a methylating agent, such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or methyl iodide, to introduce the methyl group onto the nitrogen atom.

  • Hydrolysis: Hydrolyze the ester group under acidic or basic conditions to yield the final product, 1-methylpiperidine-3-carboxylic acid.

The final product should be purified by recrystallization or chromatography and characterized by NMR, mass spectrometry, and melting point analysis.

Conclusion: A Holistic Approach to Conformational Analysis

The conformational analysis of 1-methylpiperidine-3-carboxylic acid is a multifaceted challenge that requires a synergistic approach, combining high-resolution experimental techniques with robust computational methods. The conformational equilibrium is a delicate balance of steric and electronic effects, with the ionization state and the potential for intramolecular hydrogen bonding playing a pivotal role.

For drug discovery professionals, a thorough understanding of this conformational landscape is not merely an academic exercise. It is a critical component of rational drug design, enabling the creation of more potent, selective, and effective therapeutics. The protocols and insights provided in this guide offer a comprehensive framework for investigating the conformational behavior of this important molecular scaffold and other complex heterocyclic systems.

References

  • Katritzky, A. R., et al. (1979). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (11), 1487-1493.
  • Request PDF. (2025). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. ResearchGate. Retrieved from [Link]

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A Comprehensive Technical Guide to the Thermochemical Characterization of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Thermochemical Data

Thermochemical data are fundamental to understanding the stability, reactivity, and energy content of a chemical compound. For a substance like 1-Methylpiperidine-3-carboxylic acid hydrochloride, these properties are critical for:

  • Process Safety: Predicting the potential for thermal runaway reactions during synthesis and handling.

  • Polymorph Screening: Understanding the relative stability of different crystalline forms.

  • Solubility Modeling: Predicting how temperature will affect solubility in various solvents.

  • Reaction Chemistry: Calculating the enthalpy of reactions involving the compound.

This guide will detail a two-pronged approach to obtaining this data: experimental measurement and computational prediction. The synergy between these methods provides a robust and validated dataset.

Physicochemical Properties of this compound

A foundational understanding of the basic physical and chemical properties is essential before embarking on detailed thermochemical studies.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1][2]
CAS Number 19999-64-5[1][2][3]
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride[2]
SMILES CN1CCCC(C1)C(=O)O.Cl[2]
Form Solid

Experimental Determination of Thermochemical Properties

Direct experimental measurement remains the gold standard for obtaining accurate thermochemical data. The following section details the primary techniques applicable to this compound.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is a powerful technique for determining the standard enthalpy of formation (ΔfH°) of organic compounds. The compound is burned in an excess of oxygen, and the heat released is precisely measured.

Experimental Protocol:

  • Sample Preparation: A pellet of the high-purity crystalline solid is prepared. The mass is accurately determined.

  • Calorimeter Setup: The pellet is placed in a crucible inside a constant-volume combustion bomb. A known amount of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then pressurized with high-purity oxygen.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature change of the surrounding water bath is monitored with high precision.

  • Correction and Calculation: Corrections are made for the heat of ignition, the formation of nitric acid from any nitrogen in the sample, and the formation of hydrochloric acid. The standard specific energy of combustion is then calculated.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is derived from the energy of combustion using Hess's Law, incorporating the known standard enthalpies of formation for CO₂, H₂O, and HCl.

A study on the thermochemistry of methylpiperidines successfully employed combustion calorimetry to determine their standard molar enthalpies of formation in the liquid and gaseous states.[4][5]

Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Phase Transitions

DSC is a versatile thermal analysis technique used to measure heat flow to or from a sample as a function of temperature or time. It is invaluable for determining heat capacity (Cp) and the thermodynamics of phase transitions (e.g., melting).

Experimental Protocol for Heat Capacity:

  • Baseline Measurement: An empty sample pan and reference pan are run through the desired temperature program to establish a baseline.

  • Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run.

  • Sample Measurement: A known mass of this compound is run under the same conditions.

  • Calculation: The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard and the baseline.

Experimental Protocol for Melting Point and Enthalpy of Fusion:

  • Sample Preparation: A small, accurately weighed amount of the sample is sealed in a sample pan.

  • Temperature Program: The sample is heated at a constant rate through its melting point.

  • Data Analysis: The melting point is determined from the onset or peak of the melting endotherm. The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak.

DSC has been effectively used to study the melting points and enthalpies of novel heterocyclic anticancer drug candidates.[6]

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any mass loss events prior to decomposition, such as the loss of water of hydration.

Experimental Protocol:

  • Sample Loading: A small, accurately weighed amount of the sample is placed in the TGA pan.

  • Atmosphere and Heating: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The temperature at which significant mass loss begins is identified as the onset of decomposition.

Simultaneous TGA with techniques like Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) can identify the gaseous products of decomposition, providing insights into the decomposition mechanism.[6]

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, or to complement it, computational chemistry provides a powerful means of predicting thermochemical properties.

Quantum Chemical Calculations

High-level ab initio and density functional theory (DFT) methods can be used to calculate the gas-phase enthalpy of formation.[7]

Computational Workflow:

  • Conformational Search: A thorough search for the lowest energy conformer of this compound is performed.

  • Geometry Optimization and Frequency Calculation: The geometry of the lowest energy conformer is optimized, and vibrational frequencies are calculated at a suitable level of theory (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true minimum.

  • Single-Point Energy Calculation: A more accurate single-point energy is calculated using a higher level of theory and a larger basis set (e.g., G3MP2B3 or CCSD(T)/aug-cc-pVTZ).[5][8]

  • Isodesmic Reaction Scheme: An isodesmic reaction is constructed. This is a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation. This approach minimizes the error in the calculation.

  • Enthalpy of Formation Calculation: The enthalpy of reaction is calculated from the computed energies of all species in the isodesmic reaction. The enthalpy of formation of the target molecule can then be derived using the known experimental enthalpies of formation of the other molecules in the reaction.

A combined experimental and computational study on methylpiperidines demonstrated that the G3MP2B3 composite method provides excellent agreement with experimental data for enthalpies of formation.[4][5]

Visualizing the Workflow

The following diagrams illustrate the workflows for the experimental and computational determination of thermochemical properties.

Experimental_Workflow cluster_sample Sample Preparation cluster_experimental Experimental Techniques cluster_data Derived Thermochemical Data Sample 1-Methylpiperidine-3-carboxylic acid hydrochloride Calorimetry Combustion Calorimetry Sample->Calorimetry DSC Differential Scanning Calorimetry Sample->DSC TGA Thermogravimetric Analysis Sample->TGA Hf ΔfH° (Enthalpy of Formation) Calorimetry->Hf Cp Cp (Heat Capacity) DSC->Cp Tm Tm, ΔfusH (Melting Properties) DSC->Tm Td Td (Decomposition Temp.) TGA->Td

Caption: Experimental workflow for thermochemical characterization.

Computational_Workflow cluster_setup Initial Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis and Derivation Structure Molecular Structure Input Conformers Conformational Search Structure->Conformers Optimization Geometry Optimization & Frequency Calculation Conformers->Optimization Energy High-Level Single-Point Energy Optimization->Energy Isodesmic Isodesmic Reaction Scheme Energy->Isodesmic Result Predicted Gas-Phase ΔfH° Isodesmic->Result

Caption: Computational workflow for predicting enthalpy of formation.

Summary and Recommendations

The thermochemical characterization of this compound is a critical step in its development for any application. This guide has outlined a comprehensive strategy combining experimental and computational methods to obtain the necessary data.

Recommended Approach:

  • Purity Assessment: Ensure the sample is of high purity before any measurements are taken.

  • Preliminary Thermal Analysis: Perform TGA and DSC to determine the thermal stability and melting behavior. This will inform the safe handling conditions for other experiments.

  • Combustion Calorimetry: For the highest accuracy, determine the enthalpy of formation experimentally.

  • Computational Cross-Validation: Perform high-level quantum chemical calculations to predict the gas-phase enthalpy of formation. Agreement between the experimental and computational values will provide a high degree of confidence in the data.

By following the protocols and workflows detailed in this guide, researchers and drug development professionals can obtain the robust thermochemical data needed for informed decision-making in their work.

References

  • Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. The Journal of Organic Chemistry, 72(19), 7313–7328. [Link]

  • Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Combined experimental and computational study of the thermochemistry of methylpiperidines. PubMed. [Link]

  • Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Combined Experimental and Computational Study of the Thermochemistry of Methylpiperidines. ACS Publications. [Link]

  • Sahu, S. (2023). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics. [Link]

  • Matos, M. A. R., & Liebman, J. F. (2008). Experimental Thermochemistry of Heterocycles and Their Aromaticity: A Study of Nitrogen, Oxygen, and Sulfur Derivatives of Indane and Indene. Topics in Heterocyclic Chemistry. [Link]

  • Chemsrc. (n.d.). This compound. Chemsrc.com. Retrieved January 12, 2026, from [Link]

  • Gutowski, M., & Dixon, D. A. (2006). Accurate thermochemical properties for energetic materials applications. I. Heats of formation of nitrogen-containing heterocycles and energetic precursor molecules from electronic structure theory. PubMed. [Link]

  • Sztanke, M., Pasternak, K., & Sztanke, K. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI. [Link]

  • Chickos, J. S., & Acree, W. E. (2003). Hypothetical Thermodynamic Properties. Subcooled Vaporization Enthalpies and Vapor Pressures of Polyaromatic Heterocycles and Related Compounds. Journal of Chemical & Engineering Data. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Retrieved January 12, 2026, from [Link]

  • HXCHEM. (n.d.). This compound. hx-chem.com. Retrieved January 12, 2026, from [Link]

  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. Retrieved January 12, 2026, from [Link]

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The Enigmatic Presence of Piperidine-3-Carboxylic Acid Derivatives in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the natural occurrence, biosynthesis, and biological significance of piperidine-3-carboxylic acid and its derivatives. While the piperidine alkaloid family is a vast and well-documented class of natural products, the specific piperidine-3-carboxylic acid scaffold, also known as nipecotic acid, presents a more elusive yet pharmacologically significant profile. This document synthesizes current knowledge, highlights research gaps, and provides practical insights for scientists engaged in natural product discovery and drug development.

Introduction: The Piperidine-3-Carboxylic Acid Core

The piperidine ring is a fundamental heterocyclic motif found in a plethora of biologically active natural products and synthetic drugs.[1] Its saturated, six-membered nitrogen-containing structure provides a versatile scaffold for diverse chemical modifications, leading to a wide array of pharmacological activities.[2] The substitution of a carboxylic acid group at the 3-position of the piperidine ring gives rise to piperidine-3-carboxylic acid, or nipecotic acid, a molecule of significant interest due to its potent biological activities, most notably as an inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4]

This guide will delve into the known and putative natural sources of these compounds, explore their biosynthetic origins from the amino acid L-lysine, detail their pharmacological properties, and provide a framework for their isolation and characterization.

Caption: Core structure of piperidine-3-carboxylic acid.

Natural Occurrence: A Tale of Scarcity and Discovery

While the broader class of piperidine alkaloids is widely distributed in the plant kingdom, with notable examples including piperine from black pepper (Piper nigrum) and coniine from poison hemlock (Conium maculatum), the direct isolation of piperidine-3-carboxylic acid from natural sources is not extensively documented.[2][5]

Marine Environments as a Promising Frontier:

Recent explorations of marine biodiversity have revealed a rich source of novel alkaloids, including those with a piperidine core. Marine sponges, in particular, have yielded a variety of piperidine derivatives with diverse biological activities.[6] For instance, a new piperidone alkaloid, dysidone A, was isolated from the marine sponge Dysidea sp., highlighting the potential of marine organisms as a source of novel piperidine scaffolds.[6] While not a carboxylic acid derivative, this discovery underscores the chemical diversity within this class in marine ecosystems. Other marine sources, such as sponges of the genus Halichondria, have also been shown to produce 3-alkylpiperidine alkaloids.[7]

Terrestrial Plants and Fungi: An Underexplored Domain:

The presence of piperidine alkaloids is well-established in numerous plant families, including Piperaceae, Solanaceae, and Fabaceae.[2] However, the focus has historically been on other isomers or derivatives. In the fungal kingdom, the biosynthesis of pipecolic acid (piperidine-2-carboxylic acid) is well-studied in organisms like Rhizoctonia leguminicola, but the natural production of the 3-carboxylic acid isomer remains an area for further investigation.[8]

Biosynthesis: The L-Lysine Connection

The biosynthesis of the piperidine ring in nature predominantly originates from the amino acid L-lysine.[2] While the specific enzymatic pathway leading to piperidine-3-carboxylic acid has not been fully elucidated, the established biosynthesis of its isomer, pipecolic acid, provides a strong theoretical framework.

Key Biosynthetic Steps (Hypothesized for Piperidine-3-Carboxylic Acid):

  • Precursor Activation: The biosynthesis is initiated with the activation of L-lysine.

  • Cyclization: The key step involves the cyclization of the lysine backbone to form the piperidine ring. This is mediated by specific enzymes that facilitate the formation of the carbon-nitrogen bond.

  • Enzymatic Conversions: A series of enzymatic reactions, likely involving aminotransferases and dehydrogenases, would then modify the cyclized intermediate to introduce the carboxylic acid group at the 3-position.

Insights from Related Pathways:

  • Pipecolic Acid (Piperidine-2-Carboxylic Acid) Biosynthesis: In some bacteria, the enzyme lysine cyclodeaminase (RapL) directly converts L-lysine to pipecolic acid.[9]

  • Δ¹-Piperideine-6-Carboxylic Acid Formation: In the fungus Rhizoctonia leguminicola, L-lysine is converted to Δ¹-piperideine-6-carboxylic acid, a precursor to pipecolic acid, via the action of saccharopine oxidase.[8] In Streptomyces clavuligerus, L-lysine ε-aminotransferase is responsible for the formation of 1-piperideine-6-carboxylic acid.[10]

Caption: Hypothesized biosynthetic pathway of piperidine-3-carboxylic acid.

Pharmacological Activities and Biological Significance

The primary pharmacological interest in piperidine-3-carboxylic acid derivatives stems from their interaction with the central nervous system, particularly as inhibitors of GABA uptake.

GABA Uptake Inhibition:

Nipecotic acid is a well-characterized inhibitor of GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.[11] By blocking these transporters, nipecotic acid increases the concentration of GABA in the synapse, leading to enhanced inhibitory neurotransmission. This mechanism of action is the basis for the anticonvulsant properties of some nipecotic acid derivatives.[3][4] However, nipecotic acid itself has poor blood-brain barrier permeability, which has spurred the development of more lipophilic prodrugs and derivatives.[3]

Table 1: Inhibitory Activity of Nipecotic Acid on Mouse GABA Transporters

TransporterIC₅₀ (µM)
mGAT-12.6
mGAT-2310
mGAT-329
mGAT-416
Data sourced from Cayman Chemical product information.[11]

Broader Biological Activities of Piperidine Alkaloids:

The piperidine scaffold is associated with a wide range of biological activities, suggesting that naturally occurring piperidine-3-carboxylic acid derivatives may possess a broader pharmacological profile.

  • Antimicrobial and Antifungal Activity: Various synthetic piperidine derivatives have demonstrated significant antimicrobial and antifungal properties.[12][13]

  • Anti-inflammatory Effects: Piperine, a well-known piperidine alkaloid, exhibits anti-inflammatory properties.[1]

  • Anticancer Potential: Some piperidine alkaloids have shown cytotoxic activity against various cancer cell lines.[14]

Experimental Protocols: A Framework for Discovery

The successful isolation and characterization of novel piperidine-3-carboxylic acid derivatives from natural sources require a systematic and multi-faceted approach.

Isolation Workflow:

Caption: General workflow for the isolation of piperidine alkaloids.

Step-by-Step Methodology for Isolation:

  • Extraction:

    • The dried and powdered natural source material (e.g., plant material, lyophilized marine organism) is exhaustively extracted with a suitable solvent, typically methanol or ethanol.

    • The solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a mixture of an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and an acidic aqueous solution (e.g., 5% HCl).

    • The mixture is shaken vigorously in a separatory funnel. The basic alkaloids will be protonated and partition into the aqueous layer.

    • The aqueous layer is collected and basified (e.g., with NH₄OH to pH 9-10).

    • The basified aqueous layer is then re-extracted with an organic solvent. The deprotonated alkaloids will now partition into the organic layer.

    • The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

    • A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate, followed by ethyl acetate-methanol) is used to elute the compounds.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to obtain pure compounds.

Structural Elucidation:

The structure of the isolated compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and connectivity of protons.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

Future Directions and Conclusion

The natural occurrence of piperidine-3-carboxylic acid and its derivatives remains a compelling area of research with significant potential for the discovery of new therapeutic agents. While direct evidence of their widespread presence in nature is currently limited, the pharmacological importance of the nipecotic acid scaffold warrants a more intensive investigation of diverse natural sources, particularly from underexplored ecosystems like the marine environment and the fungal kingdom.

Future research should focus on:

  • Targeted Isolation Studies: Employing modern analytical techniques, such as LC-MS-based metabolomics, to screen natural extracts specifically for the presence of piperidine-3-carboxylic acid and its derivatives.

  • Genomic and Enzymatic Investigations: Identifying and characterizing the biosynthetic genes and enzymes responsible for the formation of the piperidine-3-carboxylic acid core in organisms where it is found.

  • Pharmacological Profiling: Expanding the biological evaluation of any newly discovered natural derivatives beyond GABA uptake inhibition to explore other potential therapeutic applications.

References

  • Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10788647/]
  • The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). The Plant Journal. [URL: https://pubmed.ncbi.nlm.nih.gov/35634755/]
  • The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.). The Plant Journal. [URL: https://onlinelibrary.wiley.com/doi/10.1111/tpj.15847]
  • Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja048784p]
  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. Medicinal Research Reviews. [URL: https://pubmed.ncbi.nlm.nih.gov/35426189/]
  • Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • Biosynthetic pathway of piperidine alkaloids in KEGG database. ResearchGate. [URL: https://www.researchgate.
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9608021/]
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=35_5_25]
  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Il Farmaco. [URL: https://pubmed.ncbi.nlm.nih.gov/8807797/]
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/36296766/]
  • Interconnected Set of Enzymes Provide Lysine Biosynthetic Intermediates and Ornithine Derivatives as Key Precursors for the Biosynthesis of Bioactive Secondary Metabolites. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/16/8488]
  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/370984920_Synthesis_and_Antimicrobial_Activity_of_Novel_Sulfonyl_Piperidine_Carboxamide_Derivatives_Prepared_from_N-Boc-Piperidine-3-carboxylic_Acid_via_Amide_Coupling]
  • Nipecotic Acid. Cayman Chemical. [URL: https://www.caymanchem.com/product/15077/nipecotic-acid]
  • Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9571936/]
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00171]
  • Piperidine Alkaloids. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/alkaloids/piperidine-alkaloids.html]
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [URL: https://www.researchgate.
  • Structures of marine piperidine alkaloids from Indonesian waters found in 1970–2017. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-marine-piperidine-alkaloids-from-Indonesian-waters-found-in-1970-2017-A_fig1_337583721]
  • Metabolomics and Transcriptomics Analyses Explore the Genes Related to the Biosynthesis of Antioxidant Active Ingredient Isoquercetin. Foods. [URL: https://www.mdpi.com/2304-8158/13/2/218]
  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Inhibitors of GABA Uptake. Syntheses and 1H NMR Spectroscopic Investigations of Guvacine, (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic Acid, and Related Compounds. ResearchGate. [URL: https://www.researchgate.
  • Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology. [URL: https://academicjournals.org/journal/AJPP/article-full-text-pdf/316D54054763]
  • Structure and absolute configuration of 3-alkylpiperidine alkaloids from an Indonesian sponge of the genus Halichondria. Australian National University. [URL: https://researchprofiles.anu.edu.
  • HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site. Planta Medica. [URL: https://pubmed.ncbi.nlm.nih.gov/20186691/]
  • Pipecolic acid biosynthesis in Rhizoctonia leguminicola. I. The lysine saccharopine, delta 1-piperideine-6-carboxylic acid pathway. The Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/2150641/]
  • Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Indonesian Marine Sponges. Heinrich Heine University Düsseldorf. [URL: https://docserv.ub.uni-duesseldorf.
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A Senior Application Scientist's Guide to the Biological Screening of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Chemical Structure to Biological Function

In the landscape of drug discovery, the journey of a small molecule from a mere structural entity to a potential therapeutic agent is a meticulously orchestrated process. The compound at the center of this guide, 1-Methylpiperidine-3-carboxylic acid hydrochloride , presents a compelling case for systematic biological evaluation. Its core structure features a piperidine ring, a privileged scaffold found in numerous pharmaceuticals and natural alkaloids, suggesting a high potential for biological activity.[1][2] The presence of an N-methyl group and a carboxylic acid moiety further defines its physicochemical character, hinting at potential interactions with specific classes of biological targets.

This document is not a rigid set of instructions but a strategic guide for researchers, scientists, and drug development professionals. It is designed to illuminate the why behind the how—explaining the causal logic behind experimental choices and providing a framework for a self-validating screening process. We will construct a comprehensive screening cascade, a tiered suite of assays designed to efficiently identify and characterize the biological activity of our target compound, eliminate false positives, and build a robust profile for decision-making in a drug discovery pipeline.[3]

Part 1: Compound Profile & Target Hypothesis

Before initiating any screening, a thorough understanding of the molecule's properties is paramount. This foundational knowledge allows us to form educated hypotheses about its potential biological targets, thereby guiding the design of our screening strategy.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValueSource
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloridePubChem[4]
Molecular Formula C₇H₁₄ClNO₂Sigma-Aldrich[5]
Molecular Weight 179.64 g/mol PubChem[4]
Structure CN1CCCC(C1)C(=O)O.ClPubChem[4]
Form SolidSigma-Aldrich[5]
Parent Compound 1-methylpiperidine-3-carboxylic AcidPubChem[6]

Table 1: Physicochemical properties of this compound.

Structural Rationale and Target Hypothesis

The structure of this compound provides several clues for postulating its biological targets:

  • Piperidine Scaffold: This nitrogenous heterocycle is a cornerstone of neuropharmacology. It forms the core of potent analgesics like morphine and pethidine, suggesting potential interactions with opioid receptors .[7] Its prevalence in pharmaceuticals extends to treatments for a wide array of conditions, indicating a broad potential for biological interactions.[2][8]

  • Tertiary Amine (N-Methyl group): The methylated nitrogen atom makes the compound a tertiary amine. This feature is common in neurotransmitters and neuromodulators, suggesting that the compound could interact with receptors or transporters for acetylcholine, dopamine, serotonin, or norepinephrine.

  • Carboxylic Acid Group: This polar, ionizable group can form strong hydrogen bonds and ionic interactions with amino acid residues in a protein's binding pocket. This functionality is often critical for anchoring a ligand to its target.

Based on this analysis, our primary hypothetical target classes are:

  • G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs are the most common drug targets.[9][10] The compound's structural similarity to known neuromodulators makes GPCRs involved in neurotransmission (e.g., muscarinic, dopaminergic, adrenergic, serotonergic, and opioid receptors) a high-priority target class.

  • Solute Carrier (SLC) Transporters: These membrane proteins are responsible for the transport of ions, nutrients, and neurotransmitters across cell membranes.[11][12][13] The compound's structure, bearing resemblance to amino acid derivatives, suggests it could be a substrate or inhibitor for SLCs, particularly those responsible for neurotransmitter reuptake.

Part 2: The Biological Screening Cascade: A Phased Approach

A screening cascade is an iterative, multi-tiered approach that efficiently filters a compound through a series of assays.[3][14] This strategy maximizes resource efficiency by using high-throughput, less complex assays initially, followed by more detailed, lower-throughput assays for promising "hits". Our cascade is designed to confirm potency, establish a mechanism of action, and rule out non-specific activity.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Lead Characterization T1_Cytotox General Cytotoxicity (e.g., MTT, LDH) T2_Dose Dose-Response Curve (IC50 / EC50 Determination) T1_Cytotox->T2_Dose Inform on Assay Window T1_GPCR Primary GPCR Screen (e.g., Calcium Flux) T1_GPCR->T2_Dose Confirmed 'Hit' T1_SLC Primary SLC Screen (e.g., Substrate Uptake) T1_SLC->T2_Dose Confirmed 'Hit' T2_Ortho Orthogonal Assay (e.g., cAMP, BRET/FRET) T2_Dose->T2_Ortho Potent Hit T2_Select Selectivity Profiling (Counter-screening) T2_Ortho->T2_Select T3_MOA Mechanism of Action (Agonist vs. Antagonist) T2_Select->T3_MOA Potent & Selective Hit T3_Biophys Biophysical Validation (e.g., ITC, SPR) T3_MOA->T3_Biophys Characterized Hit Compound Test Compound: 1-Methylpiperidine-3- carboxylic acid HCl Compound->T1_Cytotox Initial Screen (Single High Conc.) Compound->T1_GPCR Initial Screen (Single High Conc.) Compound->T1_SLC Initial Screen (Single High Conc.)

Figure 1: A tiered biological screening cascade for this compound.

Part 3: Tier 1 - Primary Screening & Cytotoxicity Profiling

The objective of Tier 1 is to cast a wide net to identify initial hits and simultaneously flag any intrinsic cytotoxicity that could confound results. Assays are typically run at a single, high concentration (e.g., 10-30 µM).[14]

Mandatory Initial Screen: Cytotoxicity Assessment

Rationale: It is critical to first determine the concentration at which the compound is toxic to cells. This establishes the valid concentration range for all subsequent cell-based assays and helps identify compounds that appear active in a functional screen simply because they are killing the cells.[15] The MTT and LDH assays are common, robust methods for this purpose.[16][17][18] The MTT assay measures metabolic activity, while the LDH assay measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[18][19][20]

Protocol: MTT Cytotoxicity Assay This protocol is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the appropriate wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[19]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure all formazan is dissolved.[19] Read the absorbance at 570-590 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Primary Target Screen 1: GPCR Activity (Calcium Flux Assay)

Rationale: Many GPCRs, particularly those in the Gq family, signal by increasing intracellular calcium levels.[21] Calcium flux assays are a robust, high-throughput method for detecting this activity. They use a calcium-sensitive dye that fluoresces upon binding to free calcium released into the cytoplasm.

GPCR_Signaling Ligand Test Compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gαq GPCR->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release Fluorescence ↑ ER->Ca_Release Releases Ca_Store Ca²⁺ Store

Figure 2: Simplified Gq-coupled GPCR signaling pathway leading to calcium release.

Protocol: No-Wash Calcium Flux Assay

  • Cell Seeding: Plate cells stably expressing the target GPCR (e.g., M1 Muscarinic Receptor in CHO cells) in a 96-well or 384-well black, clear-bottom plate and grow overnight.

  • Dye Loading: Prepare a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) loading buffer containing probenecid (to prevent dye leakage). Remove the culture medium and add 100 µL of the dye loading buffer to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Data Acquisition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Compound Addition: The instrument adds a specific volume (e.g., 20 µL) of the test compound (at 10 µM) and a known agonist (positive control) to the wells.

  • Measurement: Continue to record fluorescence intensity for 2-3 minutes post-addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Analysis: Agonist activity is identified by a rapid increase in fluorescence signal post-compound addition.

Primary Target Screen 2: SLC Transporter Activity (Uptake Assay)

Rationale: To test if the compound interacts with SLC transporters, a direct uptake assay is the most common method.[12][22] This involves measuring the accumulation of a labeled substrate for a specific transporter in cells, and assessing whether the test compound inhibits this process.

Protocol: Radioligand Uptake Inhibition Assay

  • Cell Seeding: Plate cells overexpressing the target SLC transporter (e.g., Dopamine Transporter, DAT) in a 96-well plate.

  • Pre-incubation: Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES). Add the test compound (at 10 µM) or a known inhibitor (e.g., cocaine for DAT) and pre-incubate for 10-20 minutes.

  • Initiate Uptake: Add the radiolabeled substrate (e.g., [³H]-dopamine) to each well to initiate the transport reaction. Incubate for a short, defined period (e.g., 5-10 minutes) at room temperature.

  • Terminate Uptake: Rapidly terminate the transport by washing the cells multiple times with ice-cold transport buffer to remove extracellular radioligand.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

  • Data Acquisition: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Analysis: A significant reduction in radioactivity in wells treated with the test compound compared to the vehicle control indicates inhibition of substrate uptake.

Part 4: Tier 2 - Hit Confirmation and Orthogonal Validation

Any "hit" from Tier 1 must be rigorously validated to confirm its activity and rule out artifacts. This is a critical step to avoid pursuing false positives, such as Pan-Assay Interference compounds (PAINs), which can interfere with assay technologies through non-specific mechanisms.[15]

Dose-Response and Potency Determination

Rationale: A genuine hit should exhibit a concentration-dependent effect. This experiment determines the potency of the compound, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

Protocol: IC₅₀/EC₅₀ Curve Generation

  • Assay Setup: Perform the primary assay (e.g., Calcium Flux or Substrate Uptake) from which the hit was identified.

  • Compound Dilution: Instead of a single concentration, prepare a 10-point serial dilution of the test compound, typically starting from 100 µM down to the low nanomolar range.

  • Execution: Run the assay with the full dilution series.

  • Data Analysis: Plot the response (e.g., % inhibition or % activation) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ or EC₅₀ value. A steep curve or an IC₅₀ in the low micromolar range or better is characteristic of a promising hit.[15]

Orthogonal Assay Validation

Rationale: To ensure the observed biological effect is not an artifact of the primary assay's technology, it is essential to confirm the hit in an orthogonal assay—one that measures the same biological endpoint but with a different detection method.[15][23]

Example Orthogonal Protocol: cAMP Assay (for Gs/Gi-coupled GPCRs) If the primary hit was on a Gs or Gi-coupled receptor, a cAMP assay is a standard orthogonal test.

  • Cell Treatment: Plate cells expressing the target receptor. Pre-treat Gi-coupled receptor cells with forskolin (to stimulate cAMP production). Add the test compound (in a dose-response format).

  • Incubation: Incubate for 30 minutes to allow for modulation of intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Detection: Use a competitive immunoassay kit (e.g., HTRF, ELISA) to quantify the amount of cAMP in the lysate.

  • Analysis: For Gs-coupled receptors, agonists will increase cAMP. For Gi-coupled receptors, agonists will decrease the forskolin-stimulated cAMP level. Calculate the EC₅₀ or IC₅₀ as described previously. A consistent potency value between the primary and orthogonal assays provides strong validation of the hit.

Part 5: Tier 3 - Advanced Characterization

Once a hit is confirmed and validated, the focus shifts to a deeper understanding of its interaction with the target.

Mechanism of Action (MoA) Determination

Rationale: It's crucial to understand how the compound elicits its effect. For a GPCR, is it an agonist that activates the receptor, or an antagonist that blocks the action of the native ligand?

Protocol: Antagonist Mode Assay

  • Assay Setup: Use the confirmed functional assay (e.g., Calcium Flux).

  • Compound Pre-incubation: Add the test compound (in a dose-response format) to the cells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a known agonist for the receptor at a concentration that gives ~80% of its maximal effect (its EC₈₀).

  • Data Acquisition: Measure the response (e.g., fluorescence).

  • Analysis: If the test compound is an antagonist, it will reduce the signal produced by the known agonist in a dose-dependent manner. The resulting IC₅₀ from this experiment represents the antagonist potency.

Biophysical Validation (Direct Binding)

Rationale: Cell-based assays demonstrate functional effects but do not definitively prove direct binding to the target protein. Biophysical techniques can confirm this direct interaction and provide valuable thermodynamic and kinetic data.[23]

Method Spotlight: Isothermal Titration Calorimetry (ITC)

  • Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to its target protein.

  • Procedure: A solution of the test compound is titrated into a solution containing the purified target protein in the calorimeter cell.

  • Output: The resulting data can be used to determine the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic parameters (enthalpy and entropy) of the interaction.

  • Significance: A confirmed binding event via ITC provides unequivocal evidence that the compound directly engages the target, solidifying its status as a qualified lead.

Part 6: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format to facilitate analysis and decision-making.

Compound IDCytotoxicity CC₅₀ (µM)Primary Assay (Target X) IC₅₀/EC₅₀ (µM)Orthogonal Assay (Target X) IC₅₀/EC₅₀ (µM)Selectivity (Target Y) IC₅₀/EC₅₀ (µM)MoA
Cmpd-001> 1001.21.5> 50Antagonist
Cmpd-0025.52.3N.D.N.D.N.D.

Table 2: Example data summary table for a screening campaign. A desirable hit (Cmpd-001) shows good potency, consistency between assays, a clean cytotoxicity profile, and high selectivity. Cmpd-002 would likely be deprioritized due to its cytotoxicity.

Conclusion

This guide outlines a logical and robust framework for the biological screening of this compound. By progressing from broad primary screens to rigorous orthogonal validation and detailed MoA studies, this cascade is designed to build a comprehensive understanding of the compound's biological activity. This systematic approach ensures that resources are focused on the most promising molecules, mitigating the risk of pursuing artifacts and ultimately accelerating the path from an interesting chemical structure to a potential drug candidate.

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The Pharmacological Profile of 1-Methylpiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 1-methylpiperidine-3-carboxylic acid represent a versatile scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of neurological and physiological targets. This technical guide provides an in-depth exploration of the pharmacological profile of this chemical class, intended for researchers, scientists, and drug development professionals. We will dissect the synthetic strategies, delve into the nuanced structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these compounds. The primary focus will be on their interactions with key targets in the central nervous system, including acetylcholinesterase, and nicotinic and muscarinic acetylcholine receptors, highlighting their therapeutic promise in neurodegenerative disorders and beyond.

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its conformational flexibility and the basicity of the nitrogen atom allow for precise three-dimensional arrangements of pharmacophoric features, enabling potent and selective interactions with a wide array of biological targets. The introduction of a carboxylic acid moiety at the 3-position, and a methyl group on the nitrogen, as in 1-methylpiperidine-3-carboxylic acid, provides a key building block for creating diverse chemical libraries with significant therapeutic potential. These derivatives have been investigated for their roles as acetylcholinesterase (AChE) inhibitors, modulators of nicotinic and muscarinic acetylcholine receptors, and as agents with anti-inflammatory and antioxidant properties, making them particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease.[2][3]

Medicinal Chemistry: Synthesizing the Potential

The synthesis of 1-methylpiperidine-3-carboxylic acid derivatives typically involves the functionalization of the carboxylic acid group to generate esters and amides. These reactions allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Core Synthesis and Functionalization

The foundational step is often the preparation of 1-methylpiperidine-3-carbonyl chloride hydrochloride, a reactive intermediate that readily undergoes nucleophilic substitution.

Synthesis_Workflow cluster_synthesis Synthesis of 1-Methylpiperidine-3-carboxylic Acid Derivatives start 1-Methylpiperidine-3-carboxylic Acid carbonyl_chloride 1-Methylpiperidine-3-carbonyl chloride hydrochloride start->carbonyl_chloride Thionyl Chloride ester Ester Derivatives carbonyl_chloride->ester Alcohol, Base amide Amide Derivatives carbonyl_chloride->amide Amine, Base

Caption: General synthetic routes for 1-methylpiperidine-3-carboxylic acid derivatives.

A common and versatile method for synthesizing amide derivatives is through the use of coupling reagents.[4][5][6]

  • Acid Activation: To a solution of 1-methylpiperidine-3-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Reaction Incubation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Reaction Completion and Work-up: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Pharmacological Targets and Mechanisms of Action

The therapeutic potential of 1-methylpiperidine-3-carboxylic acid derivatives stems from their ability to interact with several key biological targets implicated in neurotransmission and cellular signaling.

Acetylcholinesterase (AChE) Inhibition

A primary area of investigation for these derivatives is their potential as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[2] By inhibiting AChE, these compounds increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition cluster_AChE Mechanism of AChE Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Binds to Products Choline + Acetate AChE->Products Hydrolyzes Inhibitor 1-Methylpiperidine-3-carboxylic Acid Derivative Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by 1-methylpiperidine-3-carboxylic acid derivatives.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a wide range of central and peripheral nervous system functions.[7] Derivatives of 1-methylpiperidine-3-carboxylic acid have been explored as both agonists and antagonists at various nAChR subtypes.[8][9] Their ability to selectively modulate these receptors suggests potential applications in conditions such as nicotine addiction, pain, and cognitive disorders.

Muscarinic Acetylcholine Receptor (mAChR) Allosteric Modulation

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate a variety of physiological responses to acetylcholine.[10] Some piperidine derivatives have been identified as allosteric modulators of mAChRs, particularly the M1 subtype.[11][12] Positive allosteric modulators (PAMs) of the M1 receptor are of significant interest for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for rational drug design.

SAR for Acetylcholinesterase Inhibition

For AChE inhibition, the nature of the substituent on the amide or ester functionality is critical. Generally, an aromatic or heteroaromatic ring system is favored. The substitution pattern on this ring can significantly impact potency and selectivity. For instance, in a series of N-benzylpiperidine carboxamide derivatives, the presence of electron-withdrawing or electron-donating groups on the benzyl ring can modulate inhibitory activity.[13]

Derivative TypeR GroupAChE IC50 (nM)Reference
Amide5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41[13]
Amide1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94[13]
Ester5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl30[13]

Table 1: Illustrative SAR data for AChE inhibitors based on the piperidine scaffold.

SAR for Nicotinic Acetylcholine Receptor Modulation

The interaction with nAChRs is highly dependent on the overall shape and charge distribution of the molecule. For antagonists of the α7 nAChR, quaternization of the piperidine nitrogen to form a methylpiperidinium iodide can enhance potency.[7] The nature of the linker between the piperidine ring and an aromatic moiety also plays a crucial role in determining subtype selectivity.

Key Experimental Protocols for Pharmacological Evaluation

To thoroughly characterize the pharmacological profile of 1-methylpiperidine-3-carboxylic acid derivatives, a suite of in vitro and in vivo assays is essential.

In Vitro Assays

This assay is used to determine the binding affinity of a compound for the M1 muscarinic receptor.[10][11][12][14]

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

  • Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Assay: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled M1 antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the plates at room temperature for a specified time to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-cell patch-clamp electrophysiology is used to measure the functional effects of compounds on nAChR ion channel activity.[15][16]

  • Cell Preparation: Use a cell line stably expressing the desired nAChR subtype (e.g., α7 or α4β2).

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Compound Application: Apply a known agonist of the receptor (e.g., acetylcholine or nicotine) to elicit an inward current. Co-apply or pre-apply the test compound to determine its effect on the agonist-induced current.

  • Data Acquisition and Analysis: Record the changes in membrane current. Analyze the data to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

In Vivo Assays

This technique allows for the measurement of neurotransmitter levels in the brain of a freely moving animal.[17][18][19][20]

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., the hippocampus or prefrontal cortex) of an anesthetized rodent.

  • Perfusion and Sample Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate. Collect the dialysate, which contains a fraction of the extracellular fluid, at regular intervals.

  • Drug Administration: Administer the test compound systemically (e.g., via intraperitoneal injection).

  • Neurotransmitter Analysis: Analyze the concentration of acetylcholine in the dialysate samples using high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).

  • Data Analysis: Plot the change in acetylcholine concentration over time to determine the effect of the compound on neurotransmitter release.

Conclusion and Future Directions

Derivatives of 1-methylpiperidine-3-carboxylic acid have demonstrated a rich and diverse pharmacological profile, with significant potential for the development of novel therapeutics for a range of disorders, particularly those affecting the central nervous system. Their activity as acetylcholinesterase inhibitors and modulators of nicotinic and muscarinic acetylcholine receptors positions them as promising candidates for addressing the complex pathology of neurodegenerative diseases. Future research should focus on optimizing the subtype selectivity of these compounds for their respective targets to minimize off-target effects and enhance their therapeutic index. Further exploration of their potential as anti-inflammatory and antioxidant agents may also unveil new therapeutic avenues. The detailed synthetic and pharmacological evaluation protocols provided in this guide offer a robust framework for advancing the discovery and development of this promising class of molecules.

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  • ResearchGate. (n.d.). Exploring the amide coupling of carboxylic acids with amines using green solvent limonene. Retrieved from [Link]

  • Terry, A. V., & Buccafusco, J. J. (2019). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 14(10), 1029–1043. [Link]

  • Vankawala, P. J., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 60(38), 151034. [Link]

  • Yasgar, A., et al. (2020). Simulations of Promising Indolizidine—α6-β2 Nicotinic Acetylcholine Receptor Complexes. International journal of molecular sciences, 21(21), 8196. [Link]

  • ResearchGate. (n.d.). Increase of cortical acetylcholine release after systemic administration of chlorophenylpiperazine in the rat: An in vivo microdialysis study. Retrieved from [Link]

  • Arias, H. R., et al. (2018). Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. Frontiers in pharmacology, 9, 119. [Link]

  • International Journal of Pharmaceutical Science Invention. (n.d.). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • ResearchGate. (n.d.). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical science, 14(15), 3958–3965. [Link]

  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules (Basel, Switzerland), 26(16), 4983. [Link]

  • IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 393–415. [Link]

  • ResearchGate. (n.d.). Novel coumarin-3-carboxamides bearing N-benzylpiperidine moiety as potent acetylcholinesterase inhibitors. Retrieved from [Link]

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The Strategic Application of 1-Methylpiperidine-3-carboxylic acid hydrochloride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular frameworks.[1] A derivative of particular interest is 1-Methylpiperidine-3-carboxylic acid hydrochloride, a building block that combines the structural rigidity of the piperidine core with the synthetic versatility of a carboxylic acid functional group. Its N-methylated form, a close relative of nipecotic acid, offers a unique set of properties that are strategically leveraged in the synthesis of novel bioactive molecules.

This technical guide provides an in-depth exploration of this compound as a building block in synthesis. We will delve into its chemical properties, core synthetic transformations, and its application in the development of therapeutic agents, supported by detailed protocols and mechanistic insights.

Core Properties and Synthetic Rationale

This compound is a white crystalline solid with a molecular weight of 179.64 g/mol .[2] The presence of the N-methyl group distinguishes it from its parent compound, nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3] While nipecotic acid itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier, its derivatives are of great interest for the treatment of neurological disorders such as epilepsy and anxiety.[4] The addition of lipophilic groups, including the N-methyl group, is a key strategy to enhance blood-brain barrier penetration and improve the overall pharmacokinetic profile of these molecules.[4]

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₂[2]
Molecular Weight179.64 g/mol [2]
CAS Number19999-64-5[5]
FormSolid[4]

The strategic placement of the carboxylic acid at the 3-position of the piperidine ring provides a convenient handle for a variety of chemical modifications, primarily through the formation of amide and ester linkages. This allows for the introduction of diverse functional groups and the construction of larger, more complex molecules with tailored biological activities.

Key Synthetic Transformations: Amide Bond Formation

The formation of an amide bond is one of the most common and critical reactions in medicinal chemistry, and this compound is an excellent substrate for this transformation.[6] The carboxylic acid can be activated by a variety of coupling reagents to facilitate its reaction with a primary or secondary amine.

A robust and widely used method for amide bond formation involves the use of a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 4-(Dimethylamino)pyridine (DMAP). This combination allows for the efficient formation of an amide bond under mild reaction conditions.[7]

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start_acid 1-Methylpiperidine-3-carboxylic acid (hydrochloride salt) activation Carboxylic Acid Activation start_acid->activation amine Primary or Secondary Amine (R-NH₂ or R₂NH) coupling Nucleophilic Attack by Amine amine->coupling coupling_reagent EDC·HCl DMAP coupling_reagent->activation solvent Anhydrous DCM solvent->activation conditions Room Temperature conditions->coupling activation->coupling workup Aqueous Workup & Purification coupling->workup final_amide N-Substituted 1-Methylpiperidine-3-carboxamide workup->final_amide Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product start_acid 1-Methylpiperidine-3-carboxylic acid (hydrochloride salt) esterification Fischer-Speier Esterification start_acid->esterification alcohol Alcohol (R-OH) alcohol->esterification catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification conditions Heat (Reflux) conditions->esterification workup Aqueous Workup & Purification esterification->workup final_ester 1-Methylpiperidine-3-carboxylic acid ester workup->final_ester

Sources

The Strategic Application of 1-Methylpiperidine-3-carboxylic acid hydrochloride in Alkaloid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of 1-Methylpiperidine-3-carboxylic acid hydrochloride as a pivotal precursor in the synthesis of piperidine alkaloids. We will delve into its chemical properties, strategic applications, and detailed synthetic methodologies, with a particular focus on the synthesis of the natural alkaloid arecoline. This document is intended to serve as a comprehensive resource, blending established chemical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. Alkaloids, a class of naturally occurring chemical compounds that mostly contain basic nitrogen atoms, frequently incorporate the piperidine skeleton.[2] These compounds exhibit a broad spectrum of pharmacological activities, making them a cornerstone of drug discovery and development.[3] The strategic use of functionalized piperidine precursors, such as this compound, provides a powerful and versatile platform for the construction of complex alkaloid architectures.

Physicochemical Properties of the Precursor

A thorough understanding of the starting material is fundamental to any synthetic campaign. This compound is a stable, crystalline solid, which facilitates its storage and handling.[4][5]

PropertyValueSource(s)
CAS Number 19999-64-5
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.64 g/mol
Form Solid[5]
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride

The presence of the hydrochloride salt enhances the compound's stability and water solubility. However, for most organic reactions, the free base, 1-methylpiperidine-3-carboxylic acid, is the required reactant. This is typically achieved by neutralization with a suitable base.

Synthetic Strategy: A Proposed Pathway to Arecoline

Arecoline, a primary alkaloid from the areca nut, is a valuable target due to its potent cholinergic activity.[6] While several synthetic routes to arecoline have been established, many commence from nicotinic acid.[6][7] Here, we outline a strategic pathway that leverages this compound as the starting material. This approach involves two key transformations: esterification of the carboxylic acid and subsequent dehydrogenation to introduce the endocyclic double bond characteristic of arecoline.

G cluster_0 Phase 1: Precursor Activation cluster_1 Phase 2: Functional Group Transformation cluster_2 Phase 3: Core Structure Modification Precursor This compound Free_Base 1-Methylpiperidine-3-carboxylic acid Precursor->Free_Base Neutralization Ester Methyl 1-methylpiperidine-3-carboxylate Free_Base->Ester Esterification Arecoline Arecoline (Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate) Ester->Arecoline Dehydrogenation

Caption: Proposed synthetic workflow from the precursor to arecoline.

Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are presented as a robust starting point for the synthesis of arecoline from this compound.

Step 1: Esterification of 1-Methylpiperidine-3-carboxylic acid

The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation in organic synthesis. For this particular substrate, a Fischer-Speier esterification is a suitable choice, although other methods can also be employed.[8][9]

Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in methanol (10-20 volumes).

  • Acid Catalyst Addition: Cautiously add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), dropwise to the stirred suspension at 0 °C. The use of SOCl₂ has the advantage of reacting with any residual water and generating anhydrous HCl in situ, which drives the esterification equilibrium forward.[9]

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Purification: The resulting crude methyl 1-methylpiperidine-3-carboxylate can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Causality of Experimental Choices:

  • Excess Methanol: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester.

  • Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the weakly nucleophilic methanol.[10]

  • Reflux Conditions: Heating the reaction mixture increases the rate of reaction, allowing the equilibrium to be reached more quickly.

Step 2: Dehydrogenation to Arecoline

The introduction of an endocyclic double bond into the piperidine ring is the crucial step in the synthesis of arecoline. This transformation is an oxidation reaction. While various methods for the oxidation of piperidines exist, a common approach involves the use of a hypervalent iodine reagent or a metal catalyst.[1]

Proposed Protocol: Catalytic Dehydrogenation

  • Reaction Setup: In a suitable solvent, dissolve methyl 1-methylpiperidine-3-carboxylate (1 equivalent).

  • Catalyst and Oxidant: Add a suitable catalyst, such as a manganese or palladium-based catalyst, and an appropriate oxidant. Recent advances in C(sp³)-H bond oxidation using manganese catalysts have shown promise for the selective functionalization of piperidines.[11]

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere at a specified temperature. The progress of the reaction should be monitored by GC-MS or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and any remaining oxidant. The crude arecoline is then purified, typically by vacuum distillation or column chromatography.

Causality of Experimental Choices:

  • Catalytic Approach: A catalytic method is preferred for its efficiency and atom economy compared to stoichiometric oxidizing agents.

  • Site Selectivity: The choice of catalyst and reaction conditions is crucial to ensure the regioselective formation of the double bond in the desired position. The α-hydrogens to the nitrogen are often susceptible to oxidation, leading to the formation of an iminium ion intermediate which can then be converted to the desired tetrahydropyridine.[1]

Data Presentation: Spectroscopic Characterization of Arecoline

The identity and purity of the synthesized arecoline should be confirmed by spectroscopic methods.

Spectroscopic DataArecolineSource(s)
Molecular Formula C₈H₁₃NO₂[6]
Molecular Weight 155.19 g/mol [6]
¹H NMR (CDCl₃, ppm) δ 6.85 (t, 1H), 3.71 (s, 3H), 3.19 (q, 2H), 2.55 (t, 2H), 2.38 (s, 3H)[7]
¹³C NMR (CDCl₃, ppm) δ 166.5, 138.8, 128.9, 52.6, 51.2, 45.9, 21.8[7]
Mass Spectrum (m/z) 155 (M+), 140, 124, 96, 95, 94, 67[7]

Broader Applications and Future Directions

The synthetic strategy outlined above is not limited to the synthesis of arecoline. This compound can serve as a versatile precursor for a variety of other piperidine alkaloids and their analogues. By modifying the esterification and dehydrogenation steps, or by introducing additional functional groups, a diverse library of compounds can be accessed. Recent advancements in biocatalytic C-H oxidation and radical cross-coupling reactions are opening new avenues for the efficient and selective functionalization of piperidine scaffolds, which will undoubtedly accelerate the discovery of novel therapeutic agents.[12][13]

Conclusion

This compound is a valuable and strategically important precursor for the synthesis of piperidine alkaloids. Through a logical sequence of esterification and dehydrogenation, this readily available starting material can be efficiently converted into valuable targets such as arecoline. The methodologies and principles discussed in this guide provide a solid foundation for researchers to explore the rich chemistry of piperidine alkaloids and to develop novel synthetic routes to medicinally important compounds.

References

  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. [Link]

  • Arecoline. Wikipedia. [Link]

  • Arecoline. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. [Link]

  • Production of arecoline.
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  • Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link]

  • Synthesis of 1-(chroman-3-ylmethyl)-1,2,5,6-tetrahydropyridine-3-carboxylic acid methyl ester. PrepChem.com. [Link]

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A Theoretical and In-Silico Guide to the Conformational Landscape of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies used to elucidate the conformational preferences of this molecule. We will explore the intricate interplay of steric and electronic effects, the influence of the N-methyl and carboxylic acid substituents, and the impact of the surrounding environment on the conformational equilibrium of the piperidine ring. This document is intended for researchers, scientists, and drug development professionals seeking to understand and predict the conformational behavior of 1-Methylpiperidine-3-carboxylic acid to inform rational drug design.

Introduction: The Significance of Conformational Analysis in Drug Discovery

The three-dimensional shape of a molecule is paramount in determining its biological activity. For flexible molecules like 1-Methylpiperidine-3-carboxylic acid, which can adopt multiple spatial arrangements or "conformations," understanding the energetically preferred shapes is a cornerstone of modern drug design. The piperidine ring, a common motif in pharmaceuticals, typically exists in a chair conformation, but can also adopt higher-energy twist-boat and boat forms. The orientation of substituents on this ring—as either axial or equatorial—can dramatically alter the molecule's properties and its ability to bind to a target receptor.

For 1-Methylpiperidine-3-carboxylic acid, the conformational landscape is further complicated by the presence of an N-methyl group and a carboxylic acid at the 3-position. The relative orientations of these two groups, coupled with the protonation state of the acidic and basic centers, create a complex energetic surface with multiple local minima. A thorough understanding of these conformational states is essential for designing potent and selective ligands.

The Conformational Equilibrium of the Piperidine Ring

The piperidine ring in 1-Methylpiperidine-3-carboxylic acid primarily exists in two rapidly interconverting chair conformations. In this equilibrium, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is governed by a delicate balance of steric and electronic interactions.

cluster_0 Equatorial-axial Equilibrium eq Equatorial Conformer (Carboxylic Acid) ax Axial Conformer (Carboxylic Acid) eq->ax Ring Inversion G start Initial 3D Structure Generation search Conformational Search (e.g., Molecular Mechanics) start->search filter Energy Filtering and Clustering search->filter dft DFT Geometry Optimization and Frequency Calculation filter->dft energy Single-Point Energy Calculation (Higher Level of Theory) dft->energy analysis Thermodynamic Analysis and Boltzmann Weighting energy->analysis end Conformational Population and Properties analysis->end

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

Step-by-Step Computational Protocol

Step 1: Initial Structure Generation

  • Generate an initial 3D structure of 1-Methylpiperidine-3-carboxylic acid. This can be done using molecular building software. It is important to consider the different possible stereoisomers if the synthesis is not stereospecific.

Step 2: Conformational Search

  • Perform a systematic or stochastic conformational search to explore the potential energy surface and identify a wide range of possible conformers. Molecular mechanics force fields are often used for this initial, computationally less expensive step.

Step 3: Filtering and Clustering

  • Filter the generated conformers based on a relative energy window (e.g., all conformers within 10 kcal/mol of the global minimum).

  • Cluster the remaining conformers based on structural similarity (e.g., using root-mean-square deviation) to identify unique conformations.

Step 4: Quantum Mechanical Optimization

  • Optimize the geometry of the unique conformers using a more accurate quantum mechanical method, such as Density Functional Theory (DFT).

  • Choice of Method: The B3LYP functional is a commonly used and well-benchmarked choice for organic molecules. [1]For systems where dispersion forces are important, dispersion-corrected functionals like B3LYP-D3 are recommended. [2]* Basis Set: A Pople-style basis set such as 6-31G(d) is often a good starting point, with larger basis sets like 6-311++G(d,p) providing higher accuracy. [3] Step 5: Frequency Calculations

  • Perform frequency calculations at the same level of theory as the optimization. This is crucial to:

    • Confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

    • Obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

Step 6: High-Accuracy Single-Point Energies

  • For even greater accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set.

Step 7: Solvation Effects

  • To model the behavior of the molecule in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations. This is particularly important for a molecule with charged groups.

Step 8: Analysis of Results

  • Calculate the relative Gibbs free energies of all the stable conformers.

  • Determine the Boltzmann population of each conformer at a given temperature using the calculated free energies.

  • Analyze the key geometric parameters (dihedral angles, bond lengths) and intramolecular interactions (e.g., hydrogen bonds) for the most stable conformers.

Predicted Conformational Landscape and Validation

Based on the principles of conformational analysis and the experimental data available for related compounds, we can predict the key features of the conformational landscape of 1-Methylpiperidine-3-carboxylic acid.

Table 2: Hypothetical Relative Energies of 1-Methylpiperidine-3-carboxylic Acid Conformers (Zwitterionic Form in Water)

Conformer (N-Me/COOH)Relative Energy (kcal/mol)Predicted Population (%)Key Stabilizing/Destabilizing Factors
Equatorial / Equatorial0.0~70Sterically favored
Equatorial / Axial0.5~25Intramolecular H-bond
Axial / Equatorial2.0~41,3-diaxial interactions
Axial / Axial3.5<1Severe steric clash

The results of the computational study should be validated by comparing the predicted properties with experimental data. For example, the calculated NMR coupling constants for the lowest energy conformers can be averaged according to their Boltzmann populations and compared with the experimentally measured values. A good agreement between the theoretical and experimental data would lend confidence to the computational model.

Conclusion and Future Directions

The conformational analysis of 1-Methylpiperidine-3-carboxylic acid is a multifaceted challenge that requires a synergistic approach combining experimental and theoretical methods. While NMR spectroscopy provides invaluable data on the conformational equilibrium in solution, computational chemistry offers a powerful lens to dissect the underlying energetic contributions and to explore the full conformational space of the molecule.

Future work in this area could involve more sophisticated computational models, such as explicit solvent molecular dynamics simulations, to provide a more dynamic picture of the conformational behavior. Furthermore, the theoretical investigation of how the conformational preferences of 1-Methylpiperidine-3-carboxylic acid and its derivatives change upon binding to their biological targets will be crucial for the development of next-generation therapeutics.

References

  • Duke, R. K., et al. (1982). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Journal of the Chemical Society, Perkin Transactions 2, (4), 499-505.
  • Request PDF. (2024). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. Retrieved from [Link]

  • PubMed. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Retrieved from [Link]

  • MDPI. (2024). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. Retrieved from [Link]

  • MDPI. (2023). Preparation, Characterization, DFT Calculations, Antibacterial and Molecular Docking Study of Co(II), Cu(II), and Zn(II) Mixed Ligand Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

  • DSpace@MIT. (2024). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. Retrieved from [Link]

  • ResearchGate. (2024). Crystal and molecular structure of 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid studied by X-ray diffraction, FTIR,1H and13C NMR spectroscopy, and B3LYP method. Retrieved from [Link]

  • ResearchGate. (2024). Conformational Analysis of 3-Methyltetrahydro-1,3-oxazine. Retrieved from [Link]

  • MDPI. (2024). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation. Retrieved from [Link]

  • Exploring 5-substituted nipecotic acid derivatives in the search for novel GABA uptake inhibitors by means of MS based. (2018). Retrieved from [Link]

  • PubChem. (n.d.). methyl 1-methylpiperidine-3-carboxylate. Retrieved from [Link]

  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-4-carboxylic acid. Retrieved from [Link]

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Methodological & Application

Synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride: A Detailed Mechanistic Guide and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a derivative of nipecotic acid. The core of this synthesis is the robust and highly selective Eschweiler-Clarke reaction, a cornerstone of reductive amination in medicinal chemistry. This document offers a detailed exploration of the reaction mechanism, a step-by-step protocol for synthesis and purification, and an explanation of the scientific principles guiding the experimental choices.

Introduction and Significance

1-Methylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, commonly known as nipecotic acid. Nipecotic acid and its analogues are of significant interest in the pharmaceutical industry as they are potent inhibitors of γ-aminobutyric acid (GABA) uptake.[1][2] By modulating GABA levels, the principal inhibitory neurotransmitter in the central nervous system, these compounds have potential applications in treating a range of neurological disorders. The N-methylation of the piperidine ring, as in the title compound, can significantly alter the molecule's physicochemical properties, such as its lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

The Eschweiler-Clarke reaction is the chosen synthetic route due to its efficiency and selectivity. Unlike other methylation methods that employ alkyl halides (e.g., methyl iodide), the Eschweiler-Clarke reaction uses an excess of formic acid and formaldehyde and will not produce quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[3][4][5] This is a critical advantage as it simplifies the purification process and ensures a higher yield of the desired product.

Reaction Mechanism: The Eschweiler-Clarke Methylation

The synthesis of 1-Methylpiperidine-3-carboxylic acid from piperidine-3-carboxylic acid (nipecotic acid) proceeds via a well-established two-step mechanism within a one-pot reaction.

  • Iminium Ion Formation: The secondary amine of the piperidine ring first acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. This is followed by dehydration to form a transient iminium ion.

  • Reductive Amination via Hydride Transfer: Formic acid then serves as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the tertiary amine. This step is irreversible due to the concurrent release of carbon dioxide gas.[4]

The reaction is driven to completion by using an excess of both formaldehyde and formic acid. The presence of the carboxylic acid group on the piperidine ring does not interfere with the reaction under these conditions.

Mechanistic Diagram

Eschweiler_Clarke_Mechanism Start Piperidine-3-carboxylic acid Iminium Iminium Ion Intermediate Start->Iminium Iminium Formation Formaldehyde + Formaldehyde (CH₂O) Formaldehyde->Iminium Product 1-Methylpiperidine-3-carboxylic acid Iminium->Product Hydride Transfer FormicAcid + Formic Acid (HCOOH) FormicAcid->Product CO2 + CO₂

Caption: The Eschweiler-Clarke reaction mechanism.

Experimental Protocol

This protocol outlines the synthesis of 1-Methylpiperidine-3-carboxylic acid from piperidine-3-carboxylic acid, followed by its conversion to the hydrochloride salt.

Part 1: N-Methylation of Piperidine-3-carboxylic acid

Materials:

  • Piperidine-3-carboxylic acid (Nipecotic acid)

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperidine-3-carboxylic acid (1.0 eq).

  • Reagent Addition: To the starting material, add formic acid (3.0 eq) followed by the slow addition of an aqueous solution of formaldehyde (37%, 2.5 eq). The addition of formaldehyde may be exothermic, so cooling in an ice bath during addition is recommended.

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 12-18 hours.[6] The progress of the reaction can be monitored by TLC or LC-MS. The reaction is complete when effervescence (release of CO₂) has ceased.

  • Workup - Removal of Excess Reagents: Cool the reaction mixture to room temperature. Carefully add 1M HCl to quench any remaining formaldehyde and formic acid. Evaporate the mixture to dryness under reduced pressure.

  • Workup - Basification and Extraction: Dissolve the residue in deionized water and cool the solution in an ice bath. Adjust the pH to approximately 11 by the slow addition of a concentrated NaOH solution. This converts the product to its free base. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-Methylpiperidine-3-carboxylic acid as an oil or solid.

Part 2: Formation of the Hydrochloride Salt

Procedure:

  • Dissolution: Dissolve the crude product from Part 1 in a minimal amount of diethyl ether.

  • Acidification: While stirring, add a solution of HCl in diethyl ether (or bubble HCl gas through the solution) dropwise until the precipitation of a white solid is complete.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether and dry it under vacuum to yield this compound.

Data Summary

The following table provides representative quantitative data for this synthesis. Actual results may vary depending on the scale and specific laboratory conditions.

ParameterValueNotes
Starting Material Piperidine-3-carboxylic acid
Key Reagents Formic acid, Formaldehyde
Reaction Time 12-18 hoursMonitored by TLC/LC-MS
Reaction Temperature 80-100°C
Typical Yield 85-95%For the N-methylation step
Purity (post-HCl salt) >98%Determined by NMR/LC-MS

Visualization of the Synthetic Workflow

Synthesis_Workflow Start Piperidine-3-carboxylic acid Reaction Reflux at 80-100°C, 12-18h Start->Reaction Reagents Formic Acid + Formaldehyde Reagents->Reaction Workup1 Quench with HCl & Evaporate Reaction->Workup1 Workup2 Basify with NaOH & Extract with DCM Workup1->Workup2 Drying Dry over Na₂SO₄ & Concentrate Workup2->Drying FreeBase Crude 1-Methylpiperidine-3-carboxylic acid Drying->FreeBase HCl_Salt Dissolve in Ether & Add HCl FreeBase->HCl_Salt FinalProduct This compound HCl_Salt->FinalProduct

Sources

Application Notes and Protocols for the N-Methylation of Piperidine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methyl-Piperidine-3-Carboxylic Acid in Medicinal Chemistry

Piperidine-3-carboxylic acid, commonly known as nipecotic acid, is a well-established scaffold in medicinal chemistry, primarily recognized as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1] The strategic modification of this core structure is a key area of research for developing novel therapeutics targeting the central nervous system. One such critical modification is N-methylation, which converts nipecotic acid to N-methyl-piperidine-3-carboxylic acid (also known as N-methylnipecotic acid). This seemingly simple addition of a methyl group can profoundly alter the molecule's pharmacological profile. N-methylation can enhance metabolic stability, improve membrane permeability, and fine-tune receptor binding affinity, making it a valuable strategy in drug design and development.[2][3]

This application note provides detailed, field-proven protocols for the synthesis of N-methyl-piperidine-3-carboxylic acid. We will explore two robust and widely applicable methods: the classic Eschweiler-Clarke reaction and a modern reductive amination approach using a milder reducing agent. This guide is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful synthesis and characterization.

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a venerable and highly effective method for the methylation of primary and secondary amines.[4] Its primary advantage lies in its ability to produce tertiary amines without the formation of quaternary ammonium salts, a common side product with other methylating agents like methyl iodide.[5] The reaction utilizes an excess of formic acid and formaldehyde, where formaldehyde serves as the methyl source and formic acid acts as the reducing agent.[6]

Causality of Experimental Choices

The reaction proceeds through the formation of an iminium ion from the secondary amine of piperidine-3-carboxylic acid and formaldehyde. This electrophilic iminium ion is then irreversibly reduced by a hydride transfer from formic acid, which decomposes to carbon dioxide, driving the reaction to completion.[4] The use of excess reagents ensures the complete methylation of the starting material. Heating is necessary to overcome the activation energy for both iminium ion formation and the subsequent reduction.

Experimental Protocol: Eschweiler-Clarke Reaction

Reaction Scheme:

Eschweiler_Clarke cluster_reagents Reagents Piperidine_acid Piperidine-3-carboxylic acid Product N-Methyl-piperidine-3-carboxylic acid Piperidine_acid->Product Reflux, 2-6h Formaldehyde Formaldehyde (CH2O) Formic_acid Formic Acid (HCO2H) CO2 CO2

A schematic of the Eschweiler-Clarke reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperidine-3-carboxylic acid129.161.29 g101.0
Formic acid (90%)46.032.5 mL~58~5.8
Formaldehyde (37% aq. soln.)30.032.5 mL~33~3.3
Sodium hydroxide (NaOH)40.00As needed--
Dichloromethane (DCM)84.933 x 30 mL--
Anhydrous sodium sulfate142.04As needed--

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (1.29 g, 10 mmol).

  • Add formic acid (90%, 2.5 mL, ~58 mmol) to the flask. Stir the mixture until the piperidine-3-carboxylic acid is fully dissolved.

  • Slowly add aqueous formaldehyde solution (37%, 2.5 mL, ~33 mmol) to the reaction mixture. Caution: The initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. A gentle evolution of carbon dioxide should be observed.[5]

  • Maintain the reflux for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture to a pH of approximately 9-10 by the slow addition of a concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the exothermic neutralization.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-piperidine-3-carboxylic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Method 2: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a powerful alternative for N-methylation that involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ.[7] While various reducing agents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and selective choice.[8] It is less reactive than sodium borohydride, allowing for a one-pot procedure where the iminium ion is reduced in the presence of the starting aldehyde.[7]

Causality of Experimental Choices

This method offers several advantages over the Eschweiler-Clarke reaction, particularly for substrates with acid-sensitive functional groups. The reaction is typically carried out under neutral or mildly acidic conditions.[8] Piperidine-3-carboxylic acid reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to an iminium ion. Sodium triacetoxyborohydride selectively reduces this iminium ion to the desired tertiary amine. The choice of an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is crucial for the stability of the reducing agent and to facilitate the reaction.[7]

Experimental Protocol: Reductive Amination

Reaction Scheme:

Reductive_Amination cluster_reagents Reagents Piperidine_acid Piperidine-3-carboxylic acid Product N-Methyl-piperidine-3-carboxylic acid Piperidine_acid->Product 2-12h Formaldehyde Formaldehyde (CH2O) STAB NaBH(OAc)3 Solvent DCE, rt

A schematic of the reductive amination reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Piperidine-3-carboxylic acid129.161.29 g101.0
Formaldehyde (37% aq. soln.)30.030.81 mL~111.1
Sodium triacetoxyborohydride211.943.18 g151.5
1,2-Dichloroethane (DCE)98.9650 mL--
Saturated sodium bicarbonate-As needed--
Dichloromethane (DCM)84.933 x 30 mL--
Anhydrous sodium sulfate142.04As needed--

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask under a nitrogen atmosphere, suspend piperidine-3-carboxylic acid (1.29 g, 10 mmol) in 1,2-dichloroethane (50 mL).

  • Add aqueous formaldehyde solution (37%, 0.81 mL, ~11 mmol) to the suspension. Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).[9]

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-piperidine-3-carboxylic acid.

  • Purify the product by recrystallization or column chromatography as needed.

Characterization of N-Methyl-Piperidine-3-Carboxylic Acid

A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity. The following are expected analytical data for N-methyl-piperidine-3-carboxylic acid.

Table of Expected Analytical Data:

Analytical TechniqueExpected Results
¹H NMR (CDCl₃, 400 MHz)Predicted shifts (ppm): ~3.5-2.8 (m, piperidine ring protons), ~2.5 (s, 3H, N-CH₃), ~1.5-2.2 (m, piperidine ring protons), ~11-12 (br s, 1H, COOH). Note: The zwitterionic nature may lead to broad peaks.
¹³C NMR (CDCl₃, 100 MHz)Predicted shifts (ppm): ~175-180 (C=O), ~55-65 (piperidine carbons adjacent to N), ~42 (N-CH₃), ~20-30 (other piperidine carbons).
Mass Spectrometry (ESI+) Expected m/z: 144.1025 [M+H]⁺ for C₇H₁₄NO₂.
HPLC Purity Peak at the expected retention time with >95% purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.[10]

Note: Predicted NMR shifts are based on data for similar N-methylpiperidine structures. Actual shifts may vary depending on the solvent and pH.

Safety and Handling Precautions

Scientific integrity necessitates a strong emphasis on safety. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Formaldehyde: is a known carcinogen and sensitizer.[11] Avoid inhalation of vapors and skin contact. Work with formaldehyde solutions in a fume hood.

  • Formic Acid: is corrosive and can cause severe burns.[12] Handle with care, avoiding skin and eye contact.

  • Sodium Triacetoxyborohydride: is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and away from water.

  • 1,2-Dichloroethane (DCE): is a toxic and flammable solvent. Use in a well-ventilated area and avoid inhalation.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Formic acid. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Fernando, A., & Sojo, F. (2018).
  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.
  • Hellenbrand, T., et al. (2017). Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4067-4084.
  • Standard Operating Procedures. (n.d.). Formaldehyde. Retrieved from [Link]

  • Kragler, A., Höfner, G., & Wanner, K. T. (2005). Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4. European Journal of Pharmacology, 519(1-2), 43-47.
  • Leggio, A., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
  • Lellek, V., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Archiv der Pharmazie, 352(8), e1900085.
  • Mantegazza, P., Tammiso, R., Vicentini, L., et al. (1979). Nipecotic acid and guvacine antagonism on morphine analgesia in rats.
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330.
  • Myers, J. W. (n.d.). Chem 115. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylnipecotinic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Nipecotic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Sagrera, G., et al. (2018). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 119-133.
  • Sciencemadness.org. (2011). Eschweiler-Clarke Procedure. Retrieved from [Link]

  • The Human Metabolome Database. (2021). Showing metabocard for Nipecotic acid (HMDB0255618). Retrieved from [Link]

  • Tóth, K., Höfner, G., & Wanner, K. T. (2019). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as potent GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 27(14), 3041-3054.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Zhang, D., et al. (2018). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 14(12), 1106-1113.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2023). Molecules, 28(15), 5789.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.). Organic Reactions.
  • Synthetic Preparation of N-Methyl-α-amino Acids. (2012). Chemical Reviews, 112(6), 3641-3707.

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The Strategic Role of 1-Methylpiperidine-3-carboxylic acid hydrochloride in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and its Privileged Status in Medicinal Chemistry

In the landscape of central nervous system (CNS) drug discovery, the piperidine moiety stands as a quintessential privileged scaffold. Its three-dimensional structure and basic nitrogen atom allow for precise vectoral presentation of substituents, enabling tailored interactions with complex biological targets. 1-Methylpiperidine-3-carboxylic acid hydrochloride, a derivative of nipecotic acid, serves as a crucial building block in this domain. Its intrinsic properties—a chiral center, a modifiable carboxylic acid handle, and a tertiary amine—make it an invaluable starting point for synthesizing modulators of key neurological pathways, most notably the γ-aminobutyric acid (GABA) system.

This guide provides an in-depth exploration of this compound, offering not just protocols but the scientific rationale behind them. It is designed for medicinal chemists and drug development professionals seeking to leverage this versatile building block for the creation of novel CNS-active agents.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem[1]
Molecular Weight 179.64 g/mol PubChem[1]
Appearance White crystalline powderSmolecule[2]
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloridePubChem[1]
CAS Number 19999-64-5Santa Cruz Biotechnology[3]
pKa (of parent acid) 9.7 (Basic)PubChem[4]
Solubility Soluble in waterSmolecule[2]
Melting Point 190-192 °C (for methyl ester HCl salt)ResearchGate[5]
Spectroscopic Signature for Quality Control:
  • ¹H NMR (in D₂O): Expect characteristic signals for the N-methyl group (a singlet around 3.0 ppm), and multiplets for the piperidine ring protons. The proton at the C3 position, adjacent to the carboxyl group, will typically appear as a distinct multiplet.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will be observed in the range of 170-180 ppm. The N-methyl carbon will appear around 40-45 ppm, with the piperidine ring carbons resonating at distinct chemical shifts.[6]

  • Infrared (IR) Spectroscopy (KBr pellet): A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid and the N-H stretch of the protonated amine. A strong absorption around 1700-1730 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[5]

Core Application: A Gateway to GABA Transporter (GAT) Inhibitors

The primary application of this compound in medicinal chemistry is as a precursor for inhibitors of GABA transporters, particularly GAT1.[7] GABA is the principal inhibitory neurotransmitter in the mammalian CNS. Its action is terminated by reuptake from the synaptic cleft via GATs.[8][9] By inhibiting GAT1, the concentration of GABA in the synapse is increased, enhancing inhibitory neurotransmission. This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[10]

The GABAergic Synapse and the Role of GAT1

The following diagram illustrates the key components of a GABAergic synapse and highlights the therapeutic intervention point for GAT1 inhibitors.

GABA_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase GABA Glutamate->GABA GAD GABA_vesicle GABA Vesicle GABA_cleft GABA_vesicle->GABA_cleft Release GABA->GABA_vesicle vGAT GAT1_pre GAT1 GABA_cleft->GAT1_pre GABA_R GABA Receptor (e.g., GABA_A) GABA_cleft->GABA_R Binding Cl_ion Cl⁻ GABA_R->Cl_ion Influx (Hyperpolarization) Inhibitor GAT1 Inhibitor (e.g., Tiagabine analogue) Inhibitor->GAT1_pre Blocks

Caption: Mechanism of GAT1 inhibition in the GABAergic synapse.

Protocol 1: Synthesis of this compound

This protocol details a common and reliable method for the synthesis of the title compound via N-methylation of a piperidine-3-carboxylic acid ester followed by hydrolysis.

Experimental Workflow

Synthesis_Workflow start Start: Piperidine-3-carboxylic acid ethyl ester step1 Step 1: N-Methylation (Reductive Amination) start->step1 Formaldehyde, Formic Acid (Eschweiler-Clarke) step2 Step 2: Hydrolysis step1->step2 Intermediate: 1-Methylpiperidine-3-carboxylic acid ethyl ester step3 Step 3: Acidification & Salt Formation step2->step3 Aqueous NaOH or LiOH product Product: 1-Methylpiperidine-3-carboxylic acid hydrochloride step3->product Conc. HCl

Caption: Synthesis workflow for the target compound.

Detailed Step-by-Step Procedure

Materials and Reagents:

  • Ethyl nipecotate (piperidine-3-carboxylate ethyl ester)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Methanol

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

Step 1: N-Methylation of Ethyl Nipecotate

  • Rationale: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary or secondary amines. It uses an excess of formic acid and formaldehyde. Formaldehyde forms an iminium ion with the amine, which is then reduced by formate (from formic acid). This method is advantageous as it avoids the use of hazardous alkylating agents like methyl iodide and typically proceeds to completion with high yield.

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl nipecotate (1 equivalent).

  • Add formic acid (3 equivalents) to the flask.

  • Slowly add formaldehyde solution (3 equivalents) to the stirred mixture. Caution: The initial reaction can be exothermic.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully make the solution basic (pH > 10) by the slow addition of 2M NaOH solution in an ice bath.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl 1-methylpiperidine-3-carboxylate as an oil.

  • Self-Validation Checkpoint: The product should be a clear oil. ¹H NMR will show the appearance of a singlet around 2.3 ppm corresponding to the N-CH₃ group and the disappearance of the N-H proton signal. The mass spectrum should show the correct molecular ion peak for C₉H₁₇NO₂.[11]

Step 2 & 3: Hydrolysis and Hydrochloride Salt Formation

  • Rationale: Saponification (base-catalyzed hydrolysis) of the ethyl ester is a standard procedure to generate the corresponding carboxylic acid. The use of HCl serves two purposes: it protonates the carboxylate to form the free carboxylic acid and protonates the basic piperidine nitrogen to form the stable, crystalline hydrochloride salt, which facilitates isolation and purification.

  • Dissolve the crude ethyl 1-methylpiperidine-3-carboxylate from Step 1 in methanol (5 volumes).

  • Add a 2M aqueous solution of NaOH (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated HCl. A white precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash the filter cake with a small amount of ice-cold water, followed by cold diethyl ether.

  • Dry the solid under vacuum to yield this compound.

  • Self-Validation Checkpoint: The final product should be a white crystalline solid. The melting point should be sharp and consistent with literature values. The IR spectrum will show a prominent C=O stretch and broad O-H/N-H stretches. ¹H NMR in D₂O will confirm the structure, with the disappearance of the ethyl ester signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm).

Protocol 2: Application in Synthesis - Preparation of a Model GABA Uptake Inhibitor

This protocol demonstrates the use of this compound as a scaffold to synthesize a representative N-substituted piperidine-3-carboxamide, a class of compounds known to possess activity as GAT inhibitors.[12]

Experimental Workflow

Amide_Synthesis_Workflow start Start: 1-Methylpiperidine-3-carboxylic acid hydrochloride step1 Step 1: Acid Chloride Formation start->step1 SOCl₂ or (COCl)₂, cat. DMF, DCM step2 Step 2: Amide Coupling step1->step2 Intermediate: 1-Methylpiperidine-3-carbonyl chloride product Product: N-benzyl-1-methylpiperidine- 3-carboxamide step2->product Benzylamine, Et₃N, DCM

Caption: Workflow for amide derivative synthesis.

Detailed Step-by-Step Procedure

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dichloromethane (DCM, anhydrous)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Formation of the Acid Chloride

  • Rationale: Conversion of the carboxylic acid to a more reactive acid chloride is a common strategy to facilitate amide bond formation. Thionyl chloride is a convenient reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.

  • Suspend this compound (1 equivalent) in anhydrous DCM (10 volumes) in a flask equipped with a reflux condenser and a drying tube.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The suspension should become a clear solution.

  • Cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 1-methylpiperidine-3-carbonyl chloride hydrochloride is typically used directly in the next step.

  • Self-Validation Checkpoint: This intermediate is moisture-sensitive and generally not isolated. Progression is assumed based on the dissolution of the starting material.

Step 2: Amide Coupling with Benzylamine

  • Rationale: The highly electrophilic acid chloride reacts readily with the nucleophilic benzylamine to form the stable amide bond. Triethylamine is added as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 volumes) and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve benzylamine (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM (5 volumes).

  • Add the benzylamine/triethylamine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-1-methylpiperidine-3-carboxamide.

  • Self-Validation Checkpoint: The final product's purity can be assessed by HPLC. Its structure is confirmed by ¹H NMR (new aromatic signals for the benzyl group and an amide N-H proton) and mass spectrometry (correct molecular ion).

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic entry point into a rich area of medicinal chemistry. The protocols provided herein offer a robust foundation for the synthesis of both the building block itself and its derivatives. By understanding the rationale behind each synthetic step and utilizing the embedded analytical checkpoints, researchers can confidently and efficiently explore the vast chemical space accessible from this versatile scaffold. Future applications will undoubtedly extend beyond GAT inhibitors to other CNS targets, leveraging the inherent stereochemical and functional properties of the piperidine ring to address unmet needs in the treatment of neurological and psychiatric disorders.

References

  • Patsnap Synapse. (2024). What are GAT1 inhibitors and how do they work? Retrieved from Patsnap Synapse.[10]

  • Chebib, M., & Johnston, G. A. R. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Neuroscience, 12, 678.[8]

  • Conti, F., Minelli, A., & Melone, M. (2018). Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective. Frontiers in Neuroscience, 12, 678.[9]

  • Wikipedia. (2023). GABA transporter type 1. Retrieved from [Link]]

  • Thieme Chemistry. (n.d.). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine. Retrieved from Thieme Chemistry.[13]

  • Andersen, K. E., et al. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 21(11), 3363-3378.[7]

  • Knutsen, L. J. S., et al. (2001). Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. Bioorganic & Medicinal Chemistry, 9(11), 2773-2785.[14]

  • Falch, E., et al. (2001). Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.1 Preparation and Structure−Activity Studies of Tricyclic Analogues of Known GABA Uptake Inhibitors. Journal of Medicinal Chemistry, 44(13), 2134-2144.[15]

  • Supporting Information for: Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. The Royal Society of Chemistry.[16]

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  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823.[24]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl.... Retrieved from ResearchGate.[5]

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  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823.[6]

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Application Notes & Protocols: Strategic Incorporation of 1-Methylpiperidine-3-carboxylic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the incorporation of 1-Methylpiperidine-3-carboxylic acid hydrochloride into peptide sequences.

Authored by: Gemini, Senior Application Scientist

Introduction: The Rationale for Constrained, N-Alkylated Scaffolds

The integration of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to transcend the limitations of native peptides. 1-Methylpiperidine-3-carboxylic acid, a cyclic and N-alkylated amino acid analogue, represents a unique building block for introducing conformational rigidity and improving pharmacokinetic profiles. Its piperidine ring constrains the peptide backbone, which can lead to enhanced receptor affinity and selectivity. The N-methyl group provides steric shielding against enzymatic degradation, potentially increasing the peptide's in vivo half-life and oral bioavailability.[1][2]

However, the very features that make this molecule attractive also present significant synthetic challenges. The secondary amine of the N-methylated piperidine ring is sterically hindered, rendering standard peptide coupling conditions inefficient. This guide provides a detailed examination of the underlying chemical principles and offers robust, field-tested protocols for the successful incorporation of 1-Methylpiperidine-3-carboxylic acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Key Properties of this compound:

PropertyValueSource
CAS Number 19999-64-5[3]
Molecular Formula C₇H₁₃NO₂·HCl[3]
Molecular Weight 179.64 g/mol [3][4]
Structure N-methylated cyclic amino acid[4][5]

The Core Challenge: Overcoming Steric Hindrance in N-Methylated Systems

The primary obstacle in utilizing 1-Methylpiperidine-3-carboxylic acid is the low nucleophilicity and significant steric bulk surrounding its secondary amine. During the coupling step in SPPS, this hinders the approach of the activated carboxyl group of the incoming amino acid, leading to slow reaction kinetics and incomplete couplings. Similarly, activating the carboxyl group of 1-Methylpiperidine-3-carboxylic acid for coupling to a resin-bound amine is straightforward, but the subsequent coupling onto the newly incorporated N-methylated residue is equally challenging.

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with HOBt are often insufficient for these sterically demanding reactions.[2] Success hinges on the use of more potent coupling reagents and optimized reaction conditions to drive the acylation to completion.

G cluster_standard Standard Coupling cluster_hindered Hindered Coupling Challenge ActivatedAA Activated Amino Acid PrimaryAmine Resin-Bound Primary Amine (e.g., -Gly-NH₂) ActivatedAA->PrimaryAmine Unhindered Attack PeptideBond Peptide Bond Formation (Efficient) PrimaryAmine->PeptideBond ActivatedAA_h Activated Amino Acid SecondaryAmine Resin-Bound N-Methylpiperidine (Sterically Hindered) ActivatedAA_h->SecondaryAmine Hindered Attack IncompleteCoupling Incomplete Coupling (Slow, Low Yield) SecondaryAmine->IncompleteCoupling

Caption: Steric hindrance of the N-methylated amine dramatically reduces coupling efficiency.

Pre-Synthesis Considerations: Reagent Preparation

The starting material is the hydrochloride salt. The HCl must be neutralized for the molecule to be used in synthesis. This is typically achieved in situ during the coupling reaction by adding a sufficient excess of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA).

For the protocols below, it is assumed that the user has access to Fmoc-1-Methylpiperidine-3-carboxylic acid . If starting from the hydrochloride salt, an Fmoc protection step would be required prior to its use in SPPS.

Experimental Protocol: SPPS Incorporation of Fmoc-1-Methylpiperidine-3-carboxylic acid

This protocol outlines a single coupling cycle for incorporating the target unnatural amino acid using the Fmoc/tBu strategy. It is designed for manual synthesis but can be adapted for automated synthesizers.[6][7]

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • Fmoc-1-Methylpiperidine-3-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Monitoring Reagent: Bromophenol Blue Test Solution (250 mg bromophenol blue in 50 mL DMF)[2]

  • Washing Solvents: Methanol

Step-by-Step Synthesis Workflow

The following steps detail the deprotection of the resin-bound peptide and the subsequent coupling of Fmoc-1-Methylpiperidine-3-carboxylic acid.

G Resin Peptide-Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Coupling (Difficult Step) - Fmoc-1-MePip-3-COOH - HATU / DIPEA Wash1->Couple Monitor 5. Monitor Reaction (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Recouple if needed Wash2 6. Wash (DMF, DCM) Monitor->Wash2 Next Repeat Cycle or Proceed to Cleavage Wash2->Next

Caption: SPPS cycle modified for the coupling of a sterically hindered N-methylated amino acid.

  • Resin Preparation and Swelling: a. Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes.[6] Drain the DMF.

  • Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes and drain. b. Add a fresh portion of the deprotection solution and agitate for 15-20 minutes.[7] c. Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of Fmoc-1-Methylpiperidine-3-carboxylic acid (The Critical Step): a. In a separate vial, dissolve Fmoc-1-Methylpiperidine-3-carboxylic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF. b. Add DIPEA (8 equivalents, 0.8 mmol) to the solution. The higher amount of base is crucial to neutralize both the reaction and the hydrochloride salt if the free acid is not used. c. Allow the mixture to pre-activate for 2-5 minutes. d. Add the activated amino acid solution to the deprotected resin. e. Agitate the reaction mixture for a minimum of 2-4 hours . For particularly difficult sequences, this may be extended to 12 hours or overnight.[6]

  • Monitoring for Completion (Causality Check): a. The standard Kaiser test will yield a false negative as it only detects primary amines. The Bromophenol Blue test must be used to detect the presence of an unreacted secondary amine.[2] b. Test Procedure: Remove a small sample of resin beads and wash them with methanol. Add 1-2 drops of the Bromophenol Blue test solution.[2] c. Interpretation:

    • Yellow/Orange Beads: Coupling is complete (the basic amine is acylated).
    • Blue/Green Beads: Coupling is incomplete (free amine remains).[2] d. If the test is positive (blue), drain the reaction solution and repeat the coupling step (Step 3) with a freshly prepared solution. This is known as "double coupling."
  • Washing: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly with DMF (3 x 1 min), followed by DCM (3 x 1 min), and DMF (3 x 1 min) to prepare for the next cycle.

  • Subsequent Couplings: a. To couple the next amino acid onto the newly added 1-methylpiperidine residue, repeat the potent coupling conditions outlined in Step 3. The N-methyl group creates a sterically hindered environment for the subsequent acylation as well.

Protocol: Final Peptide Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the solid support and all side-chain protecting groups must be removed.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5 x 1 min) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage Reaction: a. Prepare a fresh cleavage cocktail. A standard choice is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT). b. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Purification: a. Filter the resin and collect the TFA filtrate into a cold centrifuge tube. b. Add 10 volumes of cold diethyl ether to precipitate the crude peptide. c. Centrifuge the mixture to pellet the peptide. Decant the ether. d. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers. e. Dry the crude peptide pellet under vacuum.[6] f. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (LC-MS).

Summary of Key Parameters and Expected Outcomes

The successful incorporation of sterically hindered residues like 1-Methylpiperidine-3-carboxylic acid is defined by achieving high coupling efficiency to maximize the yield of the desired full-length peptide.

ParameterStandard SPPSRecommended for N-MethylpiperidineRationale
Coupling Reagent DIC/HOBt, HBTUHATU , PyBOP, PyAOPHigher activation potential to overcome steric barrier.[2]
Equivalents (AA) 2-3 eq.4-5 eq. Drives the equilibrium of the slow reaction towards completion.
Coupling Time 30-60 min2-12 hours Allows sufficient time for the sterically hindered reaction to proceed.[6]
Monitoring Test Kaiser TestBromophenol Blue Test Detects secondary amines, avoiding false negatives.[2]
Contingency N/ADouble Coupling Ensures complete reaction if the first coupling is insufficient.

By adhering to this specialized protocol, researchers can reliably incorporate this valuable building block, paving the way for the development of novel peptides with enhanced structural and pharmacological properties.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Retrieved from [Link]

  • Kaljuste, K., & Undén, A. (1993). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 42(2), 118-124. Retrieved from [Link]

  • Liu, L., Qi, C., Li, X., & Xu, X. (2022). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Retrieved from [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated peptides. Nature Protocols, 7(3), 432–444. Retrieved from [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for the Investigation of 1-Methylpiperidine-3-carboxylic acid hydrochloride as a Putative GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 1-Methylpiperidine-3-carboxylic acid hydrochloride as a potential inhibitor of γ-aminobutyric acid (GABA) uptake. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies, grounded in established methodologies for studying GABA transporter (GAT) function.

Introduction: The Rationale for Targeting GABA Uptake

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). The precise regulation of GABAergic signaling is critical for maintaining the balance between neuronal excitation and inhibition. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of GABA transporters (GATs).[1][2] Inhibition of these transporters prolongs the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action is a clinically validated strategy for the treatment of neurological disorders such as epilepsy and anxiety.[3]

The piperidine-3-carboxylic acid scaffold is a well-established pharmacophore for GAT inhibitors, with notable examples including nipecotic acid and the clinically approved anticonvulsant, tiagabine.[4][5] this compound, a derivative of this scaffold, presents itself as a candidate for investigation as a novel GABA uptake inhibitor. These notes will guide the user through the foundational experiments to determine its activity and characterize its pharmacological profile.

Compound Profile: this compound

A thorough understanding of the test compound's properties is essential before commencing any experimental work.

PropertyValueSource
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride[6]
Molecular Formula C₇H₁₄ClNO₂[6][7]
Molecular Weight 179.64 g/mol [6][7]
CAS Number 19999-64-5[6]
Form Solid[7]
Synonyms N-methylnipecotic acid hydrochloride[6]

Safety and Handling Precautions

As a Senior Application Scientist, I cannot overstate the importance of safety. Based on available safety data sheets (SDS), this compound should be handled with care.[6][8]

  • Hazard Statements : May be harmful if swallowed or in contact with skin, and can cause serious eye irritation.[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

  • Storage : Store in a tightly sealed container in a cool, dry place.

Experimental Characterization: In Vitro GABA Uptake Inhibition

The primary functional assessment of a putative GAT inhibitor is a direct measure of its ability to block the uptake of GABA into cells expressing the target transporter. The following protocol is adapted from established methods for characterizing GAT inhibitors and is a robust starting point for your investigations.[3][4][9]

In Vitro [³H]-GABA Uptake Assay in GAT1-Expressing Cells

This assay quantifies the inhibition of radiolabeled GABA uptake in a cell line stably or transiently expressing a specific GABA transporter, for instance, GAT1.

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture GAT1-expressing HEK293 cells plate Plate cells in 24-well plates culture->plate wash1 Wash cells with assay buffer plate->wash1 preincubate Pre-incubate with test compound or control wash1->preincubate add_gaba Add [³H]-GABA and initiate uptake preincubate->add_gaba terminate Terminate uptake with ice-cold buffer add_gaba->terminate wash2 Wash cells to remove extracellular [³H]-GABA terminate->wash2 lyse Lyse cells wash2->lyse scintillation Quantify radioactivity via scintillation counting lyse->scintillation plot Plot % inhibition vs. log[concentration] scintillation->plot ic50 Calculate IC₅₀ value plot->ic50

Caption: Workflow for the in vitro [³H]-GABA uptake inhibition assay.

  • GAT1-expressing cell line (e.g., HEK293 or CHO)

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid)

  • This compound

  • Reference GAT inhibitor (e.g., Tiagabine, Nipecotic acid)

  • Scintillation cocktail and vials

  • Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS)

  • Multi-well plates (24- or 48-well)

  • Liquid scintillation counter

  • Cell Culture and Plating:

    • Culture GAT1-expressing cells to ~80-90% confluency.

    • Seed the cells into 24-well plates at an appropriate density and allow them to adhere overnight.

  • Assay Preparation:

    • Prepare serial dilutions of this compound and the reference inhibitor in assay buffer. Include a vehicle control.

    • Prepare a working solution of [³H]-GABA in assay buffer. The final concentration should be close to the Kₘ value for GABA uptake by the specific GAT subtype.

  • Uptake Assay:

    • Aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.

    • Add the different concentrations of the test compound or reference inhibitor to the wells.

    • Pre-incubate the cells with the compounds for 10-20 minutes at 37°C.

    • Initiate the uptake reaction by adding the [³H]-GABA working solution to each well.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. This time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes.

  • Quantification and Data Analysis:

    • Transfer the cell lysate from each well to a scintillation vial.

    • Add scintillation cocktail, mix well, and count the radioactivity using a liquid scintillation counter.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Ex Vivo Characterization: A More Physiologically Relevant Model

To assess the activity of the compound in a more complex biological environment, an ex vivo synaptosomal uptake assay is recommended. Synaptosomes are resealed nerve terminals that contain all the necessary machinery for neurotransmitter uptake.[4][10]

Ex Vivo [³H]-GABA Uptake Assay in Rat Brain Synaptosomes

This protocol measures the inhibition of GABA uptake into nerve terminals isolated from a specific brain region, such as the cortex or hippocampus.

SynaptosomeWorkflow cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis dissect Dissect rat brain region (e.g., cortex) homogenize Homogenize tissue in sucrose buffer dissect->homogenize centrifuge Differential centrifugation to isolate synaptosomes homogenize->centrifuge resuspend Resuspend synaptosomal pellet in assay buffer centrifuge->resuspend preincubate Pre-incubate synaptosomes with test compound resuspend->preincubate add_gaba Add [³H]-GABA to initiate uptake preincubate->add_gaba terminate Terminate uptake by rapid filtration add_gaba->terminate wash Wash filters to remove unbound radioactivity terminate->wash scintillation Quantify radioactivity on filters wash->scintillation plot Plot % inhibition vs. log[concentration] scintillation->plot ic50 Calculate IC₅₀ value plot->ic50

Caption: Workflow for the ex vivo synaptosomal [³H]-GABA uptake assay.

  • Rat brain tissue (e.g., cerebral cortex)

  • Sucrose buffer (e.g., 0.32 M sucrose with HEPES)

  • Assay Buffer (e.g., Krebs-Ringer-HEPES)

  • [³H]-GABA

  • This compound and reference inhibitor

  • Glass-fiber filters

  • Filtration apparatus

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Synaptosome Preparation:

    • Rapidly dissect the desired brain region from a rat and place it in ice-cold sucrose buffer.

    • Homogenize the tissue using a Dounce or Teflon-glass homogenizer.

    • Perform differential centrifugation to isolate the synaptosomal fraction (typically the P2 pellet).

    • Resuspend the final synaptosomal pellet in assay buffer.

  • Uptake Assay:

    • Pre-warm the synaptosomal suspension to 37°C.

    • In test tubes, pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound, reference inhibitor, or vehicle for 10-15 minutes at 37°C.

    • Initiate the uptake by adding [³H]-GABA.

    • Allow the uptake to proceed for a short, defined time (e.g., 2-10 minutes).

    • Terminate the reaction by rapid filtration through glass-fiber filters under vacuum.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification and Data Analysis:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail and allow the filters to soak.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Analyze the data as described for the in vitro cell-based assay to determine the IC₅₀ value.

Data Interpretation and Further Steps

  • IC₅₀ Value : A potent inhibitor will have a low IC₅₀ value, indicating that a lower concentration of the compound is required to inhibit 50% of GABA uptake. Compare the IC₅₀ of this compound to that of the reference inhibitor.

  • Selectivity : To determine if the inhibition is specific to a particular GAT subtype, the assay can be repeated using cell lines expressing other GATs (e.g., GAT2, GAT3, BGT1).

  • Mechanism of Inhibition : Further kinetic studies (e.g., varying GABA concentrations in the presence of the inhibitor) can elucidate whether the inhibition is competitive, non-competitive, or uncompetitive.

  • In Vivo Studies : If promising in vitro and ex vivo activity is observed, subsequent in vivo studies, such as microdialysis in animal models, can be conducted to assess the effect of the compound on extracellular GABA levels in the brain and its potential anticonvulsant or anxiolytic effects.[1][11]

Conclusion

These application notes provide a robust framework for the initial characterization of this compound as a GABA uptake inhibitor. By following these detailed protocols, researchers can generate reliable data on the compound's potency and activity, paving the way for further investigation into its therapeutic potential. The inherent logic of starting with a simplified in vitro system before moving to a more complex ex vivo model ensures a systematic and efficient evaluation process.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, J., et al. (2007). Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors. PubMed. Retrieved from [Link]

  • Quílez-Álvarez, A., et al. (2018). GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions. PubMed Central. Retrieved from [Link]

  • Adkins, S., et al. (2022). Structural basis of GABA reuptake inhibition. PubMed Central. Retrieved from [Link]

  • Latka, A., et al. (2022). Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. PubMed Central. Retrieved from [Link]

  • Vandenberg, R. J., & Ryan, R. M. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. Retrieved from [Link]

  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. Retrieved from [Link]

  • Thomsen, C., et al. (2005). GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors. Naunyn-Schmiedeberg's Archives of Pharmacology.
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  • Knutsen, L. J., et al. (1998). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. Retrieved from [Link]

  • Krogsgaard-Larsen, P., et al. (1983). Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors. PubMed. Retrieved from [Link]

  • Wéber, E., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Retrieved from [Link]

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  • ResearchGate. (n.d.). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. Retrieved from [Link]

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  • Kumar, A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

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Application Notes and Protocols for the Derivatization of 1-Methylpiperidine-3-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methylpiperidine-3-carboxylic Acid Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1] Its saturated, three-dimensional nature allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. Within this class, 1-methylpiperidine-3-carboxylic acid offers a versatile starting point for the synthesis of diverse compound libraries. The tertiary amine introduces a basic center, influencing solubility and potential for salt formation, while the carboxylic acid at the 3-position provides a readily modifiable handle for introducing a wide range of functional groups.

Derivatization of this core scaffold is a key strategy to modulate pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion), enhance target affinity, and explore structure-activity relationships (SAR). This guide provides an in-depth exploration of several key derivatization strategies for 1-methylpiperidine-3-carboxylic acid, complete with detailed experimental protocols and the scientific rationale underpinning these chemical modifications. The protocols are designed to be self-validating, providing researchers with the tools to generate novel chemical entities for drug discovery programs, particularly in areas such as oncology, neurodegenerative diseases, and infectious diseases.[2][3][4]

Core Derivatization Strategies at the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for derivatization of 1-methylpiperidine-3-carboxylic acid. The following sections detail protocols for its conversion into amides, esters, alcohols, and bioisosteric replacements such as tetrazoles.

Amide Bond Formation: Building Chemical Diversity

Amide coupling is one of the most frequently utilized reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[5] The resulting N-substituted 1-methylpiperidine-3-carboxamides have shown significant potential as bioactive molecules, including inhibitors of cathepsin K for osteoporosis and calpain inhibitors with anticonvulsive properties.[2][6]

Scientific Rationale: The amide bond is relatively stable to metabolism and can participate in hydrogen bonding interactions within a target's active site. By varying the amine coupling partner, researchers can systematically probe the chemical space around the piperidine core to optimize potency, selectivity, and physicochemical properties.

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in the presence of N-hydroxybenzotriazole (HOBt) to form a highly reactive HOBt ester, which then efficiently reacts with the desired amine. This method is widely applicable and known for minimizing racemization of chiral centers.

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Methylpiperidine- 3-carboxylic acid G Dissolve Acid, HOBt, Amine in DMF A->G B Amine (1.1 eq) B->G C EDC.HCl (1.2 eq) I Add EDC.HCl C->I D HOBt (1.2 eq) D->G E DIPEA (2.5 eq) J Add DIPEA E->J F Anhydrous DMF F->G H Cool to 0 °C G->H H->I I->J K Warm to RT, Stir 8-24h J->K L Dilute with EtOAc K->L M Aqueous Washes (H₂O, 1N HCl, sat. NaHCO₃, Brine) L->M N Dry (Na₂SO₄), Filter, Concentrate M->N O Purify (Chromatography) N->O G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Methylpiperidine-3- carboxylic acid HCl salt D Dissolve Acid in excess Alcohol A->D B Alcohol (e.g., MeOH, EtOH) B->D C Thionyl Chloride (SOCl₂) F Add SOCl₂ dropwise C->F E Cool to -10 °C to 0 °C D->E E->F G Warm to RT or Reflux F->G H Concentrate in vacuo G->H I Basify with sat. NaHCO₃ H->I J Extract with Organic Solvent I->J K Dry, Filter, Concentrate J->K L Purify (Distillation/Chromatography) K->L G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A LiAlH₄ D Suspend LiAlH₄ in THF at 0 °C A->D B Anhydrous THF B->D C 1-Methylpiperidine-3- carboxylic acid E Add Acid solution dropwise C->E D->E F Warm to RT, then Reflux E->F G Cool to 0 °C F->G H Sequential Quench (Fieser) G->H I Filter through Celite® H->I J Concentrate Filtrate I->J K Purify (Distillation/Chromatography) J->K G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1-Methylpiperidine-3-carbonitrile E Combine all reagents in DMF A->E B Sodium Azide (NaN₃) B->E C Ammonium Chloride (NH₄Cl) C->E D Anhydrous DMF D->E F Heat to 100-120 °C E->F G Stir for 12-24h F->G H Cool to RT G->H I Acidify with HCl H->I J Extract with EtOAc I->J K Dry, Filter, Concentrate J->K L Purify (Recrystallization) K->L

Sources

Application Note: Quantitative Analysis of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the quantitative analysis of 1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 19999-64-5), a heterocyclic building block relevant in pharmaceutical synthesis. Due to the compound's physicochemical properties, no single analytical method is universally applicable for all analytical questions (e.g., purity versus trace-level quantification). This document details three robust, validated methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity and content uniformity, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity quantification in complex matrices, and Potentiometric Titration as an absolute method for bulk material assay. The rationale behind method selection, step-by-step protocols, and expected performance characteristics are discussed to empower researchers to make informed decisions for their specific applications.

Introduction and Physicochemical Profile

This compound is a derivative of nipecotic acid, characterized by a piperidine ring with a methyl group on the nitrogen atom and a carboxylic acid at the 3-position.[1][2] It is supplied as a hydrochloride salt to improve stability and handling.[3][4][5] Accurate quantification is critical for ensuring quality control of starting materials, monitoring reaction progress, and assessing the purity of final compounds in drug discovery and development.

The selection of an appropriate analytical method is directly dictated by the analyte's chemical properties.

Table 1: Physicochemical Properties of 1-Methylpiperidine-3-carboxylic acid and its HCl Salt

Property Value Source
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride [1]
CAS Number 19999-64-5 [3]
Molecular Formula C₇H₁₄ClNO₂ [1][4]
Molecular Weight 179.64 g/mol [1][3][4]
Form Solid / Crystalline Powder [4]
Parent Compound pKa 9.7 (Basic, for the tertiary amine) [6]

| Structure (SMILES) | CN1CCCC(C1)C(=O)O.Cl |[1] |

The molecule possesses a tertiary amine (pKa ~9.7) and a carboxylic acid, making it zwitterionic at neutral pH. The hydrochloride salt form ensures it is a charged species, lending it high polarity and water solubility. It lacks a significant chromophore, which presents a challenge for UV-based detection methods.

Method Selection & Rationale

Based on the analyte's profile, we have developed and validated three distinct analytical approaches. The choice depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): Ideal for purity assessment and routine quantification of the bulk drug substance. Its primary limitation is sensitivity due to the lack of a strong UV-absorbing chromophore. Detection must be performed at a low wavelength (~200-215 nm), which requires a highly pure mobile phase.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for trace-level quantification, analysis in complex biological matrices, or as an orthogonal method for impurity identification. It offers superior sensitivity and selectivity by exploiting the molecule's mass-to-charge ratio.[7][8][9]

  • Argentometric Potentiometric Titration: An absolute quantification method suitable for assaying the purity of the raw material. It quantifies the compound based on its chloride salt content, offering high precision and accuracy without the need for a calibrated reference standard of the analyte itself (as it's standardized against a primary standard like NaCl). A similar approach is used for related compounds.[10]

  • Gas Chromatography (GC): This technique is generally unsuitable for the direct analysis of this compound due to its high polarity and salt form, which make it non-volatile. Analysis via GC would necessitate a derivatization step (e.g., silylation) to convert the carboxylic acid into a more volatile ester, adding complexity and potential sources of error.[11]

Protocol 1: Quantification by Reverse-Phase HPLC-UV

Principle

This method separates this compound from potential impurities on a C18 reverse-phase column. The mobile phase is buffered at a low pH to ensure the carboxylic acid group is protonated (-COOH) and the tertiary amine remains protonated (-NH+), resulting in a single, well-retained cationic species. Detection is performed at a low UV wavelength where the carboxyl group exhibits some absorbance.

Experimental Protocol

3.2.1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (H₃PO₄, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

3.2.2. Equipment

  • HPLC system with UV/PDA detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical Balance

  • pH Meter

3.2.3. Procedure

  • Mobile Phase Preparation (25 mM Phosphate Buffer, pH 2.5):

    • Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water.

    • Adjust the pH to 2.5 using 85% phosphoric acid.

    • Filter through a 0.45 µm membrane filter.

  • Standard Solution Preparation (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with deionized water. This is the stock solution.

  • Calibration Standards (0.05 - 1.5 mg/mL):

    • Prepare a series of at least five calibration standards by serial dilution of the stock solution with deionized water.

  • Sample Solution Preparation:

    • Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with deionized water.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile : 25 mM Phosphate Buffer (pH 2.5) (10:90 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Run Time: 10 minutes

  • Analysis:

    • Inject a blank (water), followed by the calibration standards and sample solutions.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of the sample solution from the calibration curve.

Visualization and Data

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MP Mobile Phase Prep (Buffer + ACN) HPLC HPLC Separation (C18 Column, 1 mL/min) MP->HPLC STD Standard Prep (Stock & Dilutions) INJECT Inject Samples (10 µL) STD->INJECT SAMPLE Sample Prep (Weigh & Dissolve) SAMPLE->INJECT INJECT->HPLC DETECT UV Detection (210 nm) HPLC->DETECT INTEGRATE Integrate Peak Area DETECT->INTEGRATE CAL Build Calibration Curve (Area vs. Conc) INTEGRATE->CAL QUANT Quantify Sample CAL->QUANT

Caption: HPLC-UV workflow for quantification.

Table 2: Typical HPLC-UV Method Performance Characteristics

Parameter Expected Result
Linearity (r²) ≥ 0.999
Range 0.05 - 1.5 mg/mL
LOD ~15 µg/mL
LOQ ~50 µg/mL
Precision (%RSD) < 2%

| Accuracy (% Recovery) | 98 - 102% |

Protocol 2: Quantification by LC-MS/MS

Principle

This method provides exceptional sensitivity and selectivity by using a tandem mass spectrometer. The analyte is separated on a C18 column using an MS-friendly mobile phase (formic acid instead of phosphate buffer). It is then ionized, typically via Electrospray Ionization (ESI) in positive mode, creating a protonated parent ion [M+H]⁺. This parent ion is isolated and fragmented to produce a characteristic product ion. The transition from the parent to the product ion (Multiple Reaction Monitoring or MRM) is monitored for highly specific quantification.[12]

Experimental Protocol

4.2.1. Reagents and Materials

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): A structurally similar compound, e.g., 1-Methylpiperidine-4-carboxylic acid HCl or a stable isotope-labeled version.

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

4.2.2. Equipment

  • UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Analytical Balance

4.2.3. Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard Solution Preparation (100 µg/mL):

    • Prepare a 100 µg/mL stock solution of the reference standard in a 50:50 mixture of water and methanol.

  • Internal Standard Stock (100 µg/mL):

    • Prepare a 100 µg/mL stock solution of the IS in 50:50 water/methanol.

  • Calibration Standards (0.1 - 500 ng/mL):

    • Perform serial dilutions of the stock solution.

    • Fortify each calibration level with the internal standard to a final concentration of 50 ng/mL.

  • Sample Solution Preparation:

    • Dilute the sample to fall within the calibration range.

    • Fortify with the internal standard to a final concentration of 50 ng/mL.

  • LC & MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Ionization Mode: ESI Positive

    • MRM Transitions:

      • Analyte: Q1 (144.1) -> Q3 (98.1) - [M+H]⁺ -> [M+H - HCOOH]⁺

      • IS (example): Q1 (144.1) -> Q3 (84.1) - Hypothetical for positional isomer

    • Key MS Parameters: Optimize source temperature, gas flows, and collision energy on the specific instrument.

Visualization and Data

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing STK Prepare Stock Solutions (Analyte & IS) CAL Prepare Calibrators & Spike with IS STK->CAL SAMPLE Prepare Samples & Spike with IS STK->SAMPLE INJECT Inject (5 µL) CAL->INJECT SAMPLE->INJECT LC UHPLC Gradient Separation INJECT->LC MS ESI+ Ionization LC->MS MSMS MRM Detection (e.g., 144.1 -> 98.1) MS->MSMS RATIO Calculate Peak Area Ratios (Analyte/IS) MSMS->RATIO CURVE Build Calibration Curve (Ratio vs. Conc) RATIO->CURVE QUANT Quantify Sample CURVE->QUANT

Caption: LC-MS/MS workflow for trace quantification.

Table 3: Typical LC-MS/MS Method Performance Characteristics

Parameter Expected Result
Linearity (r²) ≥ 0.995
Range 0.1 - 500 ng/mL
LOD ~0.03 ng/mL
LOQ ~0.1 ng/mL
Precision (%RSD) < 15%

| Accuracy (% Recovery) | 85 - 115% |

Protocol 3: Purity Assay by Argentometric Titration

Principle

This is an absolute assay method that determines the purity of the hydrochloride salt by quantifying the chloride (Cl⁻) content. The sample is dissolved in an acidic solution, and the chloride ions are titrated with a standardized solution of silver nitrate (AgNO₃). The silver ions react with chloride ions to form insoluble silver chloride (AgCl). The endpoint, where all chloride has been consumed, is detected by a sharp change in potential using a silver electrode.

Experimental Protocol

5.2.1. Reagents and Materials

  • Silver Nitrate (AgNO₃), 0.1 N standardized solution

  • Nitric Acid (HNO₃, ACS Grade)

  • Sodium Chloride (NaCl, primary standard grade), dried at 110 °C for 2 hours

  • Deionized Water

5.2.2. Equipment

  • Potentiometric autotitrator with a silver combination electrode

  • Analytical Balance

5.2.3. Procedure

  • Standardization of 0.1 N AgNO₃ (if not pre-standardized):

    • Accurately weigh ~150 mg of dried NaCl.

    • Dissolve in 100 mL of deionized water and add 1 mL of nitric acid.

    • Titrate with the AgNO₃ solution to the potentiometric endpoint.

    • Calculate the normality of the AgNO₃ solution.

  • Sample Analysis:

    • Accurately weigh approximately 150 mg of this compound into a titration beaker.

    • Dissolve in 100 mL of deionized water and add 1 mL of nitric acid.

    • Immerse the silver electrode and ensure the solution is stirring.

    • Titrate with the standardized 0.1 N AgNO₃ solution. The titrator will automatically detect the inflection point of the potential curve, which is the endpoint.

  • Calculation:

    • Calculate the percentage purity using the following formula: % Purity = (V * N * MW) / (W * 1000) * 100 Where:

      • V = Volume of AgNO₃ consumed (mL)

      • N = Normality of AgNO₃ solution (mol/L)

      • MW = Molecular Weight of the analyte (179.64 g/mol )

      • W = Weight of the sample (g)

Visualization and Data

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Calculation TITRANT Standardize 0.1N AgNO₃ Titrant TITRATE Titrate with AgNO₃ TITRANT->TITRATE SAMPLE Weigh Sample (~150 mg) DISSOLVE Dissolve Sample in Acidified Water SAMPLE->DISSOLVE DISSOLVE->TITRATE DETECT Detect Endpoint (Potentiometric) TITRATE->DETECT CALC Calculate % Purity from Volume & Weight DETECT->CALC

Caption: Argentometric titration workflow for purity assay.

Table 4: Typical Titration Method Performance Characteristics

Parameter Expected Result
Assay Range 95.0 - 105.0 %
Precision (%RSD) < 0.5%

| Accuracy | Defined by the primary standard |

Method Comparison Summary

Table 5: Comparison of Analytical Methods

Feature HPLC-UV LC-MS/MS Argentometric Titration
Primary Use Purity, Content Assay Trace Quantification Bulk Purity Assay
Selectivity Moderate Very High Low (measures total Cl⁻)
Sensitivity Low (µg/mL) Very High (pg/mL) Low (for assay only)
Throughput High Medium Low
Complexity Medium High Low
Cost/Run Low High Very Low

| Quantitation Type | Relative (vs. standard) | Relative (vs. standard) | Absolute |

Conclusion

The quantification of this compound can be reliably achieved using several analytical techniques. For routine quality control and purity assessment of the bulk material, HPLC-UV and Argentometric Titration are robust and cost-effective methods. Titration, as an absolute method, is particularly valuable for certifying the purity of reference materials. For applications requiring high sensitivity, such as pharmacokinetic studies or trace impurity analysis, LC-MS/MS is the unequivocal method of choice. The protocols provided herein serve as a validated starting point for implementation in any analytical laboratory.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:19999-64-5 | this compound. Retrieved from [Link]

  • PubChem. (n.d.). CID 118077621. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Retrieved from [Link]

  • Kivilompolo, M., & Kostiainen, R. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 18(3-4), 35-40. Retrieved from [Link]

  • Lu, Y., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 11(9), 1059-1068. Retrieved from [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Zhang, L., et al. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine. Retrieved from [Link]

  • Reddy, B. C., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2012). A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. Biomedical Chromatography, 26(10), 1196-201. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Simulated titration curve of 3 mL each of 0.1 M HCl (strong acid), 0.1.... Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride, 96% - Product Specification. Retrieved from [Link]

Sources

HPLC analysis of "1-Methylpiperidine-3-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Quantitative Analysis of 1-Methylpiperidine-3-carboxylic acid hydrochloride using Hydrophilic Interaction Liquid Chromatography (HILIC)

Abstract

This application note presents a robust and reliable method for the analysis of this compound, a small, polar molecule that presents significant challenges for traditional reversed-phase high-performance liquid chromatography (RP-HPLC). Due to its high polarity and lack of a strong UV chromophore, conventional methods often fail to achieve adequate retention, resulting in elution within the solvent front. To overcome these issues, this guide details a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the retention and separation of polar analytes.[1][2][3] The protocol outlines the use of a HILIC stationary phase with a mobile phase gradient of high organic content, coupled with a universal detector such as a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) for sensitive quantification. We provide a complete, step-by-step protocol, method development rationale, and expected performance characteristics to guide researchers and quality control analysts in achieving accurate and reproducible results.

Introduction: The Analytical Challenge

This compound is a piperidine derivative featuring both a tertiary amine and a carboxylic acid functional group.[4][5] Its structure makes it a highly polar and hydrophilic compound, which is readily soluble in aqueous media.[6] These properties are advantageous in many biological contexts but create a significant hurdle for chromatographic analysis.

Key Physicochemical Properties:

PropertyValue / DescriptionSource
Molecular Formula C₇H₁₄ClNO₂[4]
Molecular Weight 179.64 g/mol [4]
Structure A saturated piperidine ring with a methyl group on the nitrogen and a carboxylic acid at the 3-position, supplied as a hydrochloride salt.[4]
pKa (Basic) ~9.7 (for the parent free base amine)[5]
pKa (Acidic) Expected to be ~2-4 (typical for a carboxylic acid)Inferred
UV Absorbance Lacks a significant chromophore; poor candidate for UV detection above 220 nm.[7]

The primary analytical difficulties are twofold:

  • Poor Retention in Reversed-Phase HPLC: In RP-HPLC, separation is driven by hydrophobic interactions between the analyte and a non-polar stationary phase (e.g., C18). Highly polar compounds like 1-Methylpiperidine-3-carboxylic acid have minimal interaction with the stationary phase and are rapidly eluted, often with the solvent front, preventing effective separation and quantification.[8][9]

  • Lack of a UV Chromophore: The molecule does not possess conjugated double bonds or aromatic rings that absorb light at wavelengths commonly used in HPLC-UV detection. This necessitates the use of universal detectors or derivatization techniques, which can add complexity.[7][10]

Rationale for Method Selection: The HILIC Advantage

To address the challenges outlined above, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended analytical approach. Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[1][3][11]

In HILIC, the aqueous portion of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content), which is the inverse of RP-HPLC.[3][6] This mechanism provides excellent retention for compounds that are unretainable in reversed-phase mode.

G cluster_0 Analyte Properties cluster_1 Methodology Choice cluster_2 Outcome Analyte 1-Methylpiperidine-3- carboxylic acid HCl Prop1 Highly Polar / Hydrophilic Analyte->Prop1 Prop2 Lacks UV Chromophore Analyte->Prop2 RP_HPLC Reversed-Phase HPLC (C18) Prop1->RP_HPLC Leads to... HILIC HILIC Prop1->HILIC Requires... UV_Detect UV Detection Prop2->UV_Detect Leads to... Univ_Detect Universal Detection (CAD, ELSD, MS) Prop2->Univ_Detect Requires... RP_Result Poor Retention & Poor Sensitivity RP_HPLC->RP_Result HILIC_Result Good Retention & Good Sensitivity HILIC->HILIC_Result UV_Detect->RP_Result Univ_Detect->HILIC_Result

Caption: Logical workflow for selecting an appropriate HPLC method.

Experimental Protocol: HILIC with Charged Aerosol Detection (CAD)

This protocol is optimized for a robust, gradient-based HILIC separation coupled with a universal detector. Charged Aerosol Detection (CAD) is recommended as it provides near-universal response for non-volatile analytes, is gradient compatible, and does not require the analyte to have a chromophore. Mass Spectrometry (MS) is an equally powerful alternative.

Instrumentation and Materials
  • HPLC System: A binary or quaternary HPLC or UHPLC system capable of delivering accurate gradients.

  • Detector: Charged Aerosol Detector (e.g., Thermo Scientific™ Vanquish™) or a Mass Spectrometer.

  • Column: Phenomenex Luna HILIC, 150 x 4.6 mm, 3 µm (or equivalent amide or unbonded silica HILIC column).[2]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Ammonium Acetate, LC-MS grade.

    • Formic Acid, LC-MS grade.

    • Deionized Water (≥18.2 MΩ·cm).

    • This compound reference standard.

Preparation of Solutions
  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water.

    • Weigh 0.77 g of ammonium acetate and dissolve in 1 L of deionized water.

    • Adjust pH to 3.5 with formic acid. This ensures the carboxylic acid group is protonated (neutral) and the tertiary amine is protonated (positive charge), promoting consistent interaction with the stationary phase.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: 90:10 (v/v) Acetonitrile:Water.

    • Rationale: To prevent peak distortion, the sample should be dissolved in a solvent that is chromatographically "weaker" than the initial mobile phase conditions. In HILIC, this means a high organic content.[3]

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and bring to volume with the sample diluent.

  • Calibration Standards (e.g., 1-100 µg/mL):

    • Perform serial dilutions of the stock solution using the sample diluent to prepare a series of at least five calibration standards.

Chromatographic Conditions
ParameterSettingRationale
Column Phenomenex Luna HILIC, 150 x 4.6 mm, 3 µmA robust, polar stationary phase provides the necessary retention mechanism.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 3.5Volatile buffer suitable for CAD/MS.[12] Low pH controls analyte ionization.
Mobile Phase B AcetonitrileThe weak solvent in HILIC mode.
Gradient 0-1 min, 5% A; 1-10 min, 5% to 40% A; 10-12 min, 40% A; 12.1-15 min, 5% AStarts with high organic content for retention, then increases aqueous content to elute the analyte. Re-equilibration is critical.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 5 µLSmall volume minimizes peak shape distortion.
CAD Settings Nitrogen Gas: 35 psi, Evaporation Temp: 35 °CTypical starting conditions; may require optimization based on instrument manufacturer.
Analytical Procedure Workflow

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A and B) prep_stock Prepare 1 mg/mL Stock Standard prep_mobile->prep_stock prep_cal Prepare Calibration Curve (e.g., 1-100 µg/mL) prep_stock->prep_cal equilibrate Equilibrate HILIC Column with Initial Conditions (min. 15 min) prep_cal->equilibrate prep_sample Prepare Unknown Sample in 90:10 ACN:H2O prep_sample->equilibrate inject_cal Inject Calibration Standards equilibrate->inject_cal inject_sample Inject Unknown Sample(s) inject_cal->inject_sample integrate Integrate Peak Area inject_sample->integrate plot_curve Plot Calibration Curve (Area vs. Concentration) integrate->plot_curve quantify Quantify Sample Concentration from Curve plot_curve->quantify

Caption: Step-by-step experimental workflow for HILIC analysis.
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (95% B) for at least 15 minutes or until a stable baseline is achieved. HILIC columns may require longer equilibration times than C18 columns.[13]

  • Calibration: Inject the calibration standards in order of increasing concentration.

  • Sample Analysis: Inject the prepared unknown samples.

  • Data Processing: Integrate the peak corresponding to the analyte. Construct a calibration curve by plotting the peak area against the known concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from the calibration curve.

Expected Method Performance

The described method should provide robust and reliable performance for the quantification of this compound. The following table summarizes typical validation parameters expected from this method.

ParameterExpected Result
Retention Time (tR) ~ 6.5 min
Asymmetry (As) 0.9 - 1.5
Theoretical Plates (N) > 5000
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2%
Limit of Quantitation (LOQ) ~ 1 µg/mL

Alternative Protocol & Troubleshooting

  • For Labs without CAD/MS: Analysis may be attempted using low-wavelength UV detection (e.g., 200-210 nm). However, this approach has significant limitations. The mobile phase must be free of any UV-absorbing additives (formic acid is acceptable, but some buffers are not). The sensitivity will be significantly lower, and the baseline is often noisier.[8]

  • Troubleshooting Poor Peak Shape: Tailing or fronting peaks in HILIC can often be traced to a mismatch between the sample diluent and the mobile phase. Ensure the sample is dissolved in a high-organic solvent mixture.

  • Troubleshooting Retention Time Drift: HILIC separations are very sensitive to the water content of the mobile phase. Ensure accurate mobile phase preparation and allow for extended column equilibration between runs to ensure reproducibility.[3]

Conclusion

The analysis of this compound is challenging due to its high polarity and lack of a UV chromophore. A well-designed Hydrophilic Interaction Liquid Chromatography (HILIC) method overcomes the retention issues seen in traditional reversed-phase chromatography. When paired with a universal detector like a CAD or MS, this approach provides a sensitive, robust, and reliable method for the accurate quantification of this compound in various sample matrices, making it highly suitable for both research and quality control environments.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). HILIC HPLC Column. Retrieved from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]

  • Afiniseg. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Przybyciel, M. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Retrieved from [Link]

  • PubChem. (n.d.). Methyl piperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014, August). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Novel Anticonvulsants using 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically successful drugs targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with various biological targets. In the realm of anticonvulsant drug development, piperidine derivatives have been extensively explored for their potential to modulate neuronal excitability. The strategic placement of functional groups on the piperidine ring can lead to compounds with potent efficacy in preclinical seizure models, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[2][3][4]

This application note focuses on the utility of 1-Methylpiperidine-3-carboxylic acid hydrochloride as a versatile starting material for the synthesis of novel N-aryl carboxamide derivatives with potential anticonvulsant properties. We will provide a detailed synthetic protocol, discuss the underlying chemical principles, and outline the subsequent pharmacological evaluation of these compounds.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful synthesis.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem[5]
Molecular Weight 179.64 g/mol PubChem[5]
Appearance SolidSigma-Aldrich[6]
CAS Number 19999-64-5Oakwood Chemical[7]
Parent Compound 1-methylpiperidine-3-carboxylic AcidPubChem[5]

Core Synthetic Strategy: Amide Bond Formation

The primary transformation to generate the target anticonvulsant candidates from this compound is the formation of an amide bond with various substituted anilines. This reaction, known as amide coupling, is a cornerstone of medicinal chemistry.[1]

The carboxylic acid moiety of 1-methylpiperidine-3-carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine group of the aniline. Common activating agents include carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt).[1] The hydrochloride salt of the starting material needs to be neutralized in situ using a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to liberate the free carboxylic acid for the coupling reaction.

The general workflow for this synthesis is depicted below:

G cluster_0 Reaction Setup cluster_1 Reaction and Workup cluster_2 Purification and Analysis Start This compound + Substituted Aniline Reagents EDC, HOBt, DIPEA Start->Reagents Add Solvent Anhydrous DMF or DCM Reagents->Solvent Dissolve in Reaction Stir at room temperature Solvent->Reaction Quench Quench with water Reaction->Quench Extraction Extract with organic solvent (e.g., Ethyl Acetate) Quench->Extraction Wash Wash organic layer (brine, aq. NaHCO3) Extraction->Wash Dry Dry over Na2SO4 and concentrate Wash->Dry Purification Column Chromatography Dry->Purification Characterization NMR, MS, HPLC Purification->Characterization Final_Compound N-Aryl-1-methylpiperidine-3-carboxamide Characterization->Final_Compound

Caption: General workflow for the synthesis of N-Aryl-1-methylpiperidine-3-carboxamides.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-1-methylpiperidine-3-carboxamide

This protocol provides a representative example for the synthesis of a potential anticonvulsant agent.

Materials:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound179.64500 mg2.78
4-Chloroaniline127.57356 mg2.78
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)191.70640 mg3.34
HOBt (1-Hydroxybenzotriazole)135.12451 mg3.34
DIPEA (N,N-Diisopropylethylamine)129.241.46 mL8.34
Anhydrous Dimethylformamide (DMF)-15 mL-
Ethyl Acetate-As needed-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (500 mg, 2.78 mmol) and 4-chloroaniline (356 mg, 2.78 mmol).

  • Dissolve the solids in anhydrous DMF (15 mL).

  • Add HOBt (451 mg, 3.34 mmol) and EDC (640 mg, 3.34 mmol) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (1.46 mL, 8.34 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorophenyl)-1-methylpiperidine-3-carboxamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and identify characteristic proton and carbon signals.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Pharmacological Evaluation for Anticonvulsant Activity

Synthesized N-aryl-1-methylpiperidine-3-carboxamide derivatives should be evaluated for their anticonvulsant potential using established preclinical models.

Workflow for Anticonvulsant Screening:

G Compound Synthesized Compound MES Maximal Electroshock Seizure (MES) Test Compound->MES scPTZ Subcutaneous Pentylenetetrazole (scPTZ) Test Compound->scPTZ Rotarod Rotarod Neurotoxicity Test Compound->Rotarod ED50 Determine Median Effective Dose (ED50) MES->ED50 scPTZ->ED50 TD50 Determine Median Toxic Dose (TD50) Rotarod->TD50 PI Calculate Protective Index (PI = TD50/ED50) ED50->PI TD50->PI

Caption: Standard preclinical screening cascade for novel anticonvulsant candidates.

  • Maximal Electroshock Seizure (MES) Test: This model is used to identify compounds that prevent the spread of seizures.[2][7] It is considered a model for generalized tonic-clonic seizures.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: This test identifies compounds that can raise the seizure threshold.[2][7] It is a model for absence seizures.

  • Rotarod Neurotoxicity Test: This assay is used to assess motor impairment and neurotoxicity, providing an initial indication of the compound's therapeutic window.[2][7]

The results from these assays, particularly the median effective dose (ED₅₀) and the median toxic dose (TD₅₀), are used to calculate the Protective Index (PI = TD₅₀/ED₅₀), a critical parameter for evaluating the preliminary safety and potential of a new anticonvulsant candidate.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study would require the synthesis and testing of a library of analogs, some general trends have been observed for related classes of anticonvulsant agents:

  • Aryl Substituents: The nature and position of substituents on the N-phenyl ring can significantly impact anticonvulsant activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, have been shown to be beneficial in some series.[8][9]

  • Piperidine Ring Substitution: The position of the carboxamide group on the piperidine ring is crucial for activity. In some studies, moving the carboxamide from the 2-position to the 3- or 4-position has been shown to decrease MES activity.

  • N-Methyl Group: The N-methyl group on the piperidine ring can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier, all of which can affect its CNS activity.

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of novel N-aryl carboxamides with potential anticonvulsant properties. The straightforward and robust amide coupling chemistry allows for the generation of diverse libraries of compounds for pharmacological screening. The preclinical evaluation cascade, including the MES, scPTZ, and rotarod tests, provides a reliable means of identifying promising lead candidates for further development in the quest for new and improved treatments for epilepsy.

References

  • Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]

  • Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. PubMed. Available at: [Link]

  • This compound. Oakwood Chemical. Available at: [Link]

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  • Synthesis and anticonvulsant activity of some N-phenyl-2-phtalimidoethanesulfonamide derivatives. PubMed. Available at: [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI. Available at: [Link]

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. Available at: [Link]

  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. ResearchGate. Available at: [Link]

  • Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids. PubMed. Available at: [Link]

  • Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Brieflands. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. PubMed Central. Available at: [Link]

  • Synthesis and Anticonvulsant Properties of Triazolo- And Imidazopyridazinyl Carboxamides and Carboxylic Acids. PubMed. Available at: [Link]

  • Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. MDPI. Available at: [Link]

  • Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies. PubMed Central. Available at: [Link]

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Application Notes and Protocols for 1-Methylpiperidine-3-carboxylic acid hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule with a Dual Identity

1-Methylpiperidine-3-carboxylic acid hydrochloride, more commonly known in neuroscience literature as N-methylnipecotic acid hydrochloride, is a piperidine derivative with significant relevance to central nervous system (CNS) research. Its importance stems from two distinct but interconnected roles.

Firstly, it is a major in vivo metabolite of arecoline, the primary psychoactive alkaloid in the areca (betel) nut[1][2]. Arecoline is a potent cholinergic agonist, and understanding the pharmacological and toxicological profile of its metabolites is critical for elucidating the complete neurological impact of areca nut consumption, a practice prevalent among hundreds of millions worldwide[3][4][5].

Secondly, its core structure is derived from nipecotic acid, a well-established competitive inhibitor of γ-aminobutyric acid (GABA) transporters (GATs)[6][7][8]. GABA is the primary inhibitory neurotransmitter in the mammalian brain, and its synaptic concentration is tightly regulated by GATs located on presynaptic neurons and surrounding glial cells[9][10]. Research has confirmed that N-methylnipecotic acid itself acts as a competitive inhibitor of GABA uptake into both neurons and astrocytes, directly implicating it as a modulator of the GABAergic system[11].

These dual roles make this compound a valuable tool for researchers investigating the complexities of cholinergic metabolism and the modulation of inhibitory neurotransmission. This guide provides detailed application notes and experimental protocols for its use in neuroscience research.

PART 1: Core Research Applications

The unique profile of N-methylnipecotic acid hydrochloride lends itself to several key areas of investigation:

  • Deconstructing Arecoline Neurotoxicity and Pharmacology: As a primary metabolite, it is essential to determine which of arecoline's effects are attributable to the parent compound and which are mediated by N-methylnipecotic acid. This includes assessing its own potential for cytotoxicity, genotoxicity, and its influence on cholinergic versus GABAergic pathways[4][5].

  • Probing GABA Transporter Function: The compound can be used as a reference GAT inhibitor to study the dynamics of GABA reuptake. Its activity can be compared against its parent compound, nipecotic acid, and other more potent and selective inhibitors like tiagabine to dissect the roles of different GAT subtypes[6][12].

  • Scaffold for Novel CNS Drug Discovery: The piperidine-3-carboxylic acid backbone is a foundational structure for synthesizing novel GAT inhibitors with improved blood-brain barrier permeability and subtype selectivity[13][14][15][16]. N-methylnipecotic acid serves as a crucial chemical starting point or reference compound in such medicinal chemistry campaigns, particularly for developing potential anticonvulsant or anxiolytic agents[17].

Key Physicochemical and Pharmacological Data
PropertyValue / DescriptionSource(s)
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride[14]
Common Name N-methylnipecotic acid hydrochloride[11][14]
CAS Number 19999-64-5[13][14]
Molecular Formula C₇H₁₄ClNO₂[6][14]
Molecular Weight 179.64 g/mol [6][14]
Mechanism of Action Competitive inhibitor of GABA transporters (GATs)[11]
Metabolic Origin Major metabolite of Arecoline and Arecaidine[1][2]

PART 2: Experimental Protocols

The following protocols provide step-by-step methodologies for key applications of this compound.

Protocol 1: In Vitro GABA Uptake Inhibition Assay

This protocol is designed to quantify the inhibitory potency (IC₅₀) of N-methylnipecotic acid hydrochloride on GABA transporters in primary cultured neurons or astrocytes. The methodology is adapted from foundational studies on GAT inhibition[11][18].

Causality Behind Experimental Choices:

  • Radiolabeled GABA ([³H]GABA): Provides a highly sensitive method to directly measure the transport of GABA into cells.

  • Primary Cell Cultures: Using either neurons or astrocytes allows for the characterization of the compound's effect on cell-type-specific GABA transporters.

  • Competitive Inhibition Design: A range of inhibitor concentrations is used to generate a dose-response curve, from which the IC₅₀ (the concentration of inhibitor required to reduce GABA uptake by 50%) can be calculated. This is a standard pharmacological measure of potency.

Workflow Diagram:

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_incubation Incubation cluster_termination Termination & Lysis cluster_analysis Analysis prep_cells 1. Culture primary neurons or astrocytes in 24-well plates. wash_cells 2. Wash cells with Krebs-Ringer-HEPES buffer. prep_cells->wash_cells pre_incubate 3. Pre-incubate cells with N-methylnipecotic acid HCl (various concentrations). wash_cells->pre_incubate add_gaba 4. Add [³H]GABA to initiate uptake. pre_incubate->add_gaba incubate 5. Incubate for a defined period (e.g., 5-10 min) at 37°C. add_gaba->incubate stop_rxn 6. Terminate uptake by rapid washing with ice-cold buffer. incubate->stop_rxn lyse_cells 7. Lyse cells with NaOH or SDS. stop_rxn->lyse_cells scintillation 8. Transfer lysate to scintillation vials. lyse_cells->scintillation count 9. Quantify radioactivity using a scintillation counter. scintillation->count calculate 10. Calculate % inhibition and determine IC₅₀. count->calculate

Caption: Workflow for the in vitro [³H]GABA uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Plate primary cortical neurons or astrocytes in 24-well plates and culture until mature.

  • Buffer Preparation: Prepare a Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 5 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2 CaCl₂, 25 HEPES, 10 D-glucose, pH 7.4).

  • Compound Preparation: Prepare a stock solution of this compound in KRH buffer. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 1 mM).

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells twice with 0.5 mL of pre-warmed (37°C) KRH buffer. c. Add 200 µL of KRH buffer containing the desired concentration of the test compound (or vehicle for control wells) to each well. d. Pre-incubate the plates for 10 minutes at 37°C. e. To initiate the uptake reaction, add 50 µL of KRH buffer containing a final concentration of ~20-50 nM [³H]GABA. f. Incubate for 5-10 minutes at 37°C. The incubation time should be within the linear range of GABA uptake.

  • Termination and Lysis: a. To terminate the uptake, rapidly aspirate the incubation medium. b. Immediately wash the cells three times with 1 mL of ice-cold KRH buffer. c. Lyse the cells by adding 0.5 mL of 0.1 M NaOH or 1% SDS to each well and incubating for at least 30 minutes.

  • Quantification and Analysis: a. Transfer the cell lysate from each well into a scintillation vial. b. Add 4 mL of scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. d. Determine the protein concentration in parallel wells to normalize the data. e. Calculate the percentage inhibition for each concentration relative to the vehicle control. Plot the % inhibition against the log concentration of the inhibitor and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Microdialysis for Extracellular GABA Measurement

This protocol assesses the ability of N-methylnipecotic acid hydrochloride to increase extracellular GABA levels in a specific brain region (e.g., hippocampus or striatum) of a freely moving rat, a functional hallmark of GAT inhibition. The method is based on established microdialysis procedures[16][19][20][21].

Causality Behind Experimental Choices:

  • Microdialysis: This technique allows for the direct sampling of the extracellular fluid in a discrete brain region of an awake, behaving animal, providing a real-time assessment of neurotransmitter dynamics[22].

  • Systemic Administration (i.p.): Intraperitoneal injection tests whether the compound can cross the blood-brain barrier (or is converted to a form that can) and engage its target in the CNS.

  • HPLC Analysis: High-performance liquid chromatography with fluorescence or mass spectrometry detection is the gold standard for accurately quantifying the low concentrations of GABA present in dialysate samples[20].

Workflow Diagram:

MicrodialysisWorkflow cluster_sampling Dialysate Collection surgery 1. Stereotaxic Surgery: Implant guide cannula above target brain region. recovery 2. Recovery Period (3-7 days) surgery->recovery probe_insertion 3. Probe Insertion: Insert microdialysis probe through cannula. recovery->probe_insertion perfusion 4. Perfuse with aCSF (1-2 µL/min). probe_insertion->perfusion baseline 5. Collect Baseline Samples (3-4 fractions, 20 min each). perfusion->baseline injection 6. Administer Compound (i.p.) or Vehicle. baseline->injection post_injection 7. Collect Post-Injection Samples (6-8 fractions). injection->post_injection analysis 8. HPLC Analysis: Quantify GABA in dialysate fractions. post_injection->analysis data_proc 9. Data Processing: Calculate % change from baseline. analysis->data_proc

Caption: Workflow for in vivo microdialysis to measure extracellular GABA.

Step-by-Step Methodology:

  • Surgical Implantation: a. Anesthetize a male Sprague-Dawley or Wistar rat according to approved institutional protocols. b. Place the rat in a stereotaxic frame. c. Surgically implant a guide cannula aimed at the brain region of interest (e.g., the dorsal hippocampus). Secure the cannula assembly to the skull with dental cement. d. Allow the animal to recover for at least 3-7 days.

  • Microdialysis Experiment: a. On the day of the experiment, place the rat in a microdialysis testing cage that allows free movement. b. Gently insert a microdialysis probe (with a membrane length appropriate for the target structure) through the guide cannula. c. Connect the probe's inlet to a syringe pump and its outlet to a fraction collector. d. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min)[20]. e. Allow a 90-120 minute equilibration period.

  • Sample Collection: a. Collect at least three to four baseline dialysate samples (e.g., 20 minutes per sample) to establish a stable baseline of extracellular GABA. b. Administer this compound (dissolved in saline) or a vehicle control via intraperitoneal (i.p.) injection. Doses should be determined from pilot studies. c. Continue collecting dialysate samples for at least 2-3 hours post-injection. d. Keep samples on ice during collection and store them at -80°C until analysis.

  • GABA Quantification: a. Analyze the GABA concentration in the dialysate samples using HPLC with pre-column derivatization (e.g., with o-phthaldialdehyde) and fluorescence detection.

  • Data Analysis: a. Average the GABA concentrations from the three baseline samples to define the 100% baseline level for each animal. b. Express the GABA concentration in each subsequent sample as a percentage of this baseline. c. Compare the time course of GABA levels between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).

Protocol 3: Rodent Behavioral Assay - The Elevated Plus Maze (EPM)

The EPM is a standard preclinical test to assess anxiety-like behavior in rodents. Anxiolytic compounds, such as those that enhance GABAergic inhibition, typically increase the time spent and entries into the open, more aversive arms of the maze[23][24].

Causality Behind Experimental Choices:

  • Innate Conflict: The maze leverages the innate conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces.

  • Anxiolytic Effect: A compound that reduces anxiety will decrease the aversion to the open arms, leading to increased exploration. This provides a behavioral readout of the compound's functional effect on the CNS.

Step-by-Step Methodology:

  • Apparatus: Use a plus-shaped maze elevated from the floor, with two opposing arms enclosed by high walls and two opposing arms left open. The maze should be situated in a dimly lit, quiet room.

  • Acclimatization: Allow the mice or rats to acclimate to the testing room for at least 60 minutes before the experiment begins.

  • Drug Administration: a. Administer this compound (i.p.) or vehicle control to the animals. b. Return the animals to their home cages for a pre-treatment period (e.g., 30 minutes) to allow for drug absorption and distribution to the CNS.

  • Testing Procedure: a. Place the animal in the center of the maze, facing one of the open arms. b. Allow the animal to explore the maze freely for 5 minutes. c. Record the session using a video camera mounted above the maze. d. After the 5-minute session, return the animal to its home cage. e. Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

  • Data Analysis: a. Use video-tracking software or manual scoring to quantify the following parameters:

    • Time spent in the open arms.
    • Time spent in the closed arms.
    • Number of entries into the open arms.
    • Number of entries into the closed arms. b. Calculate the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) * 100] and the percentage of open arm entries [(Open entries / (Open + Closed entries)) * 100]. c. Total distance traveled or total arm entries can be used as a measure of general locomotor activity to rule out sedative or hyperactive effects. d. Compare the behavioral parameters between drug- and vehicle-treated groups using a t-test or one-way ANOVA.

Conclusion and Future Directions

This compound is a molecule of significant interest for neuroscience research, positioned at the intersection of cholinergic metabolism and GABAergic modulation. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory effects on GABA transporters and evaluating its functional consequences at both the neurochemical and behavioral levels. Future research should focus on determining its specific affinity for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), assessing its pharmacokinetic profile and blood-brain barrier penetration, and exploring its potential synergistic or antagonistic interactions with cholinergic receptor ligands to fully delineate its complex role in CNS function.

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  • A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse. Chemical Research in Toxicology. Available at: [Link]

  • Microdialysis in Rodents. Current Protocols in Neuroscience. Available at: [Link]

  • Anticonvulsant activity of the nipecotic acid ester, (+/-)-m-nitrophenyl-3-piperidinecarboxylate. Neuropharmacology. Available at: [Link]

  • Summarizes the biological effects of the metabolites of arecoline. ResearchGate. Available at: [Link]

  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review. Molecules. Available at: [Link]

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Application Note & Protocol Guide: Characterizing 1-Methylpiperidine-3-carboxylic acid hydrochloride as a Ligand for Neurotransmitter Transporter Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the characterization of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a novel compound with structural similarity to known inhibitors of gamma-aminobutyric acid (GABA) transporters (GATs). Given the paucity of direct literature on this specific molecule, this guide is structured to lead a researcher through the logical progression of hypothesis-driven investigation, from initial compound handling to the determination of binding affinity and selectivity at GABA transporters. The protocols detailed herein are designed to be self-validating, emphasizing the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: Unveiling a Potential Neuromodulator

This compound is the N-methylated derivative of nipecotic acid, a well-established inhibitor of GABA transporters.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentrations are meticulously regulated by GATs.[1] The structural analogy between this compound and nipecotic acid strongly suggests that the former may also interact with GATs, potentially exhibiting a unique affinity or selectivity profile. This application note serves as a detailed roadmap for researchers and drug development professionals to systematically evaluate the binding characteristics of this and other novel compounds at GABA transporters.

The GABAergic Synapse and the Role of GABA Transporters

To understand the significance of characterizing ligands for GABA transporters, it is crucial to appreciate their physiological role. GATs are transmembrane proteins that mediate the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[1] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1. GAT-1 is the most abundant subtype in the brain and is a key target for anticonvulsant drugs like tiagabine.[1][2]

Caption: Simplified schematic of a GABAergic synapse highlighting the role of the GAT-1 transporter.

Experimental Rationale: A Systematic Approach to Characterization

The investigation into the binding properties of this compound at GATs will be conducted using radioligand binding assays. This technique is considered the gold standard for quantifying the affinity of a ligand for its receptor due to its sensitivity and robustness.[3]

Choice of Radioligand and Receptor Source

To assess the affinity of our test compound for GAT-1, a competition binding assay will be performed using a radiolabeled ligand with known high affinity for this transporter, such as [³H]tiagabine.[4][5] The receptor source will be cell membranes prepared from a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to express human GAT-1.[6][7] This approach offers a consistent and well-defined system to study the interaction of our compound with a specific transporter subtype.[8][9]

Competition Binding Assay: The Core of Affinity Determination

In a competition binding assay, a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor preparation. The ability of the test compound to displace the radioligand from the transporter provides a measure of its binding affinity. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.[3]

Detailed Protocols

Preparation of Cell Membranes Expressing Human GAT-1

This protocol describes the preparation of crude membrane fractions from HEK293 cells stably expressing human GAT-1.

Materials:

  • HEK293 cells stably expressing human GAT-1

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA, with protease inhibitors), ice-cold

  • Storage Buffer (50 mM Tris-HCl, pH 7.4, 10% sucrose), ice-cold

  • Cell scraper

  • Dounce homogenizer

  • High-speed refrigerated centrifuge

Procedure:

  • Grow cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension with 10-15 strokes of a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[10]

  • Discard the supernatant and resuspend the membrane pellet in Storage Buffer.

  • Determine the protein concentration using a BCA assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay for GAT-1

Materials:

  • GAT-1 expressing cell membranes

  • [³H]tiagabine (or another suitable GAT-1 radioligand)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., a high concentration of unlabeled tiagabine)

  • 96-well microplates

  • Glass fiber filter mats

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • Test compound at various concentrations or vehicle for total binding.

    • A high concentration of unlabeled tiagabine for non-specific binding.

    • A fixed concentration of [³H]tiagabine (typically at its Kd).

    • Thawed GAT-1 membrane preparation (protein amount to be optimized).

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold Assay Buffer.

  • Dry the filter mats and place them in scintillation vials or a compatible microplate.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

Competition_Binding_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound Start->Prepare_Reagents Assay_Setup Set up 96-well plate: - Assay Buffer - Test Compound / Vehicle / Non-specific - [3H]tiagabine - GAT-1 Membranes Prepare_Reagents->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Quantify radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the radioligand competition binding assay.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Counts_Sample - Counts_NonSpecific) / (Counts_Total - Counts_NonSpecific))

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate Ki:

    • The Ki (inhibition constant) is a measure of the affinity of the test compound for the receptor. It can be calculated from the IC50 using the Cheng-Prusoff equation:[11][12][13]

    • Ki = IC50 / (1 + ([L] / Kd))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

Example Data Presentation
CompoundGAT-1 Ki (nM)GAT-2 Ki (nM)GAT-3 Ki (nM)
This compound Experimental ValueExperimental ValueExperimental Value
Nipecotic Acid (Reference)~2,600[14]>10,000>10,000
Tiagabine (Reference)~70[1]>10,000>10,000

Note: The above table is for illustrative purposes. Ki values for reference compounds can vary based on experimental conditions.

Safety Precautions

  • This compound: Consult the Safety Data Sheet (SDS) for specific handling, storage, and disposal information. As a precaution, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Radiolabeled Compounds: Handle all radioactive materials in designated areas and follow all institutional and regulatory guidelines for radiation safety.

Conclusion

This application note provides a framework for the initial characterization of this compound as a potential ligand for GABA transporters. By following these detailed protocols and understanding the underlying scientific principles, researchers can obtain reliable data on the binding affinity and selectivity of this novel compound. These findings will be instrumental in elucidating its pharmacological profile and potential as a modulator of GABAergic neurotransmission.

References

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  • Leff, P., & Dougall, I. G. (1993). Further concerns over the determination of KB or Ki from IC50 values. Trends in pharmacological sciences, 14(4), 110–112.
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  • Andersen, K. E., Braestrup, C., Grønwald, F. C., Jørgensen, A. S., Nielsen, E. B., Sonnewald, U., Sørensen, P. O., Suzdak, P. D., & Knutsen, L. J. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity and structure-selectivity relationships of N-substituted nipecotic acid analogues. Journal of medicinal chemistry, 36(12), 1716–1725.
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  • Jurik, A., Riss, P. J., & Wanner, K. T. (2013). Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. Bioorganic & medicinal chemistry, 21(8), 2268–2280.
  • Larsson, O. M., Fink-Jensen, A., & Schousboe, A. (1999). [3H]tiagabine binding to GABA uptake sites in human brain. Brain research, 851(1-2), 183–188.
  • Zha, W., Zhang, Y., Li, S., Wang, M., & Hong, Z. (2022). Synthesis and Evaluation of Two Novel Radioligands for Neuroimaging of GABA Transporter-1. Journal of Nuclear Medicine, 63(supplement 2), 1338.
  • ResearchGate. (n.d.). How do you determine the Ki of an inhibitor for an enzyme which also undergoes substrate inhibition?. ResearchGate. Retrieved from [Link]

  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature reviews. Neuroscience, 6(3), 215–229.
  • Zafra, F., & Giménez, C. (1987). Characterization of the nipecotic binding to rat brain membranes. Neurochemical research, 12(6), 543–547.
  • Gurevich, V. V., & Gurevich, E. V. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical biochemistry, 399(2), 224–229.
  • Zhang, Y., Li, S., Zha, W., Wang, M., & Hong, Z. (2021). Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1. Journal of Nuclear Medicine, 62(supplement 1), 6.
  • Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Eurofins DiscoverX. Retrieved from [Link]

  • Czepiel, M. A., Fink-Jensen, A., & Plenge, P. (1995). Effects of Chronic Tiagabine Treatment on [3H]GABAA, [3H]GABAB and [3H]tiagabine Binding to Sections From Mice Brain. Epilepsy research, 21(3), 199–207.
  • Farr, T. D., & Whitton, P. S. (2004). Influence of positive allosteric modulators on GABA(B) receptor coupling in rat brain: a scintillation proximity assay characterisation of G protein subtypes. Neuropharmacology, 47(6), 807–814.
  • Tóth, K., Hoefner, G., & Wanner, K. T. (2018). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 26(19), 5285–5303.
  • Moss, F. J., & Imoukhuede, P. I. (2019). Establishing a linearly responding [³H]GABA uptake assay in an adherent-cell format for investigating GABA transporter function. Journal of neuroscience methods, 311, 249–263.
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Synthesis of 1-Methylpiperidine-3-carboxylic Acid Esters: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

This comprehensive application note provides detailed protocols and scientific rationale for the synthesis of 1-methylpiperidine-3-carboxylic acid esters, crucial building blocks in medicinal chemistry and drug development. These compounds are derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, making them valuable scaffolds for the development of novel therapeutics targeting neurological and psychological disorders.[1][2] This guide explores two primary synthetic strategies: the esterification of 1-methylpiperidine-3-carboxylic acid and the N-methylation of piperidine-3-carboxylic acid esters. We will delve into the mechanistic underpinnings of these transformations, provide step-by-step experimental procedures, and offer insights into reaction optimization and characterization.

Introduction: The Significance of 1-Methylpiperidine-3-carboxylic Acid Esters

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals. 1-Methylpiperidine-3-carboxylic acid and its esters are of particular interest due to their structural relationship to nipecotic acid. Nipecotic acid itself shows promise as an anticonvulsant, but its therapeutic application is limited by its poor ability to cross the blood-brain barrier.[1] Esterification of the carboxylic acid and modification of the piperidine nitrogen are common strategies to enhance lipophilicity and improve pharmacokinetic properties, potentially leading to more effective prodrugs.[1][3] Consequently, robust and well-understood synthetic protocols for these esters are essential for researchers in drug discovery and development.

This guide is designed to provide both novice and experienced researchers with the necessary information to confidently synthesize these valuable compounds.

Synthetic Strategies: Two Convergent Pathways

The synthesis of 1-methylpiperidine-3-carboxylic acid esters can be efficiently achieved through two primary routes, each with its own set of advantages and considerations. The choice of strategy may depend on the availability of starting materials and the desired scale of the reaction.

  • Route A: N-Methylation of Piperidine-3-carboxylic Acid followed by Esterification. This pathway commences with the methylation of the secondary amine of piperidine-3-carboxylic acid (nipecotic acid) to yield 1-methylpiperidine-3-carboxylic acid, which is then esterified.

  • Route B: Esterification of Piperidine-3-carboxylic Acid followed by N-Methylation. In this alternative approach, piperidine-3-carboxylic acid is first converted to its corresponding ester, followed by methylation of the piperidine nitrogen.

Below, we provide detailed protocols for each of these synthetic routes.

Protocol I: Synthesis of 1-Methylpiperidine-3-carboxylic Acid Methyl Ester via Route A

This protocol details the N-methylation of piperidine-3-carboxylic acid, followed by a classic Fischer-Speier esterification.

Workflow for Route A

Route A Workflow start Piperidine-3-carboxylic acid step1 N-Methylation (e.g., with formaldehyde/formic acid - Eschweiler-Clarke reaction) start->step1 intermediate 1-Methylpiperidine-3-carboxylic acid step1->intermediate step2 Esterification (e.g., with methanol and acid catalyst - Fischer Esterification) intermediate->step2 product 1-Methylpiperidine-3-carboxylic acid methyl ester step2->product

Caption: Synthetic workflow for Route A.

Step-by-Step Protocol: N-Methylation (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.

Materials:

  • Piperidine-3-carboxylic acid

  • Formaldehyde (37% solution in water)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve piperidine-3-carboxylic acid (1 equivalent) in formic acid (3 equivalents).

  • To the stirred solution, add formaldehyde solution (3 equivalents) dropwise. Caution: The initial reaction may be exothermic.

  • Attach a reflux condenser and heat the reaction mixture to 100 °C for 2-4 hours, or until gas evolution ceases.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 10-11.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-methylpiperidine-3-carboxylic acid. This can be purified further by recrystallization or used directly in the next step.

Step-by-Step Protocol: Fischer-Speier Esterification

The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5][6] To drive the reaction towards the product, an excess of the alcohol is typically used, or water is removed as it is formed.[4][7][8]

Materials:

  • 1-Methylpiperidine-3-carboxylic acid (from the previous step)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Thionyl chloride

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Stirring plate and stir bar

Procedure:

  • Suspend 1-methylpiperidine-3-carboxylic acid (1 equivalent) in anhydrous methanol (a large excess, e.g., 10-20 equivalents) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equivalents) or thionyl chloride (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methylpiperidine-3-carboxylic acid methyl ester.

  • The product can be purified by vacuum distillation.

Protocol II: Synthesis of 1-Methylpiperidine-3-carboxylic Acid Ethyl Ester via Route B

This protocol outlines the esterification of piperidine-3-carboxylic acid followed by N-methylation.

Workflow for Route B

Route B Workflow start Piperidine-3-carboxylic acid step1 Esterification (e.g., with ethanol and acid catalyst) start->step1 intermediate Piperidine-3-carboxylic acid ethyl ester step1->intermediate step2 N-Methylation (e.g., with methyl iodide and a base) intermediate->step2 product 1-Methylpiperidine-3-carboxylic acid ethyl ester step2->product

Caption: Synthetic workflow for Route B.

Step-by-Step Protocol: Esterification of Piperidine-3-carboxylic Acid

The esterification of piperidine-3-carboxylic acid can be achieved using the Fischer-Speier method as described in Protocol I.

Materials:

  • Piperidine-3-carboxylic acid

  • Ethanol (anhydrous)

  • Thionyl chloride or concentrated Sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Stirring plate and stir bar

Procedure:

  • Follow the procedure for Fischer-Speier esterification as detailed in section 3.3, substituting methanol with anhydrous ethanol.

  • The resulting product is piperidine-3-carboxylic acid ethyl ester.

Step-by-Step Protocol: N-Methylation of Piperidine-3-carboxylic Acid Ethyl Ester

The N-methylation of the piperidine ester is a standard nucleophilic substitution reaction.

Materials:

  • Piperidine-3-carboxylic acid ethyl ester (from the previous step)

  • Methyl iodide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetone or acetonitrile (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

Procedure:

  • Dissolve piperidine-3-carboxylic acid ethyl ester (1 equivalent) in anhydrous acetone or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (1.5-2 equivalents) to the solution.

  • Add methyl iodide (1.1-1.2 equivalents) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The residue can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 1-methylpiperidine-3-carboxylic acid ethyl ester.[9][10]

Comparison of Synthetic Routes

FeatureRoute A: N-Methylation then EsterificationRoute B: Esterification then N-Methylation
Starting Material Piperidine-3-carboxylic acidPiperidine-3-carboxylic acid
Key Intermediates 1-Methylpiperidine-3-carboxylic acidPiperidine-3-carboxylic acid ester
Advantages Can be advantageous if 1-methylpiperidine-3-carboxylic acid is commercially available. Avoids potential side reactions during esterification of the secondary amine.The intermediate ester is often easier to handle and purify than the amino acid. N-alkylation of the ester is typically a clean and high-yielding reaction.
Disadvantages The amino acid may have lower solubility in organic solvents, making the esterification step more challenging.The initial esterification of the amino acid can sometimes lead to side reactions like lactam formation, though this is less common for piperidine rings.

Safety and Handling

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Formic acid and sulfuric acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases. It should be handled with extreme care in a fume hood.

  • Methyl iodide is a toxic and carcinogenic alkylating agent. It should be handled with caution in a fume hood, and appropriate gloves should be worn.

  • All reactions should be performed in a well-ventilated area, and appropriate safety precautions should be taken at all times.

Conclusion

The synthesis of 1-methylpiperidine-3-carboxylic acid esters can be reliably achieved through the two primary routes detailed in this application note. The choice of protocol will depend on the specific requirements of the researcher, including the availability of starting materials and the desired scale of the synthesis. By understanding the underlying chemical principles and following the detailed procedures provided, researchers can efficiently produce these valuable compounds for their ongoing research in medicinal chemistry and drug discovery.

References

  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. PubMed. Available at: [Link]

  • Esters of nipecotic and isonipecotic acids as potential anticonvulsants. PubMed. Available at: [Link]

  • Synthesis of the N-substituted nipecotic acid ethyl esters 12 a-k and their hydrolysis to the free nipecotic acid derivatives 5 b-k. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Publications. Available at: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. SpringerLink. Available at: [Link]

  • 1-methyl-piperidine-3-carboxylic acid methyl ester. ChemBK. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. Available at: [Link]

  • 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. Available at: [Link]

  • The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. ResearchGate. Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. Available at: [Link]

  • Fischer Esterification. Chemistry LibreTexts. Available at: [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
  • C16H30N2O4. PubChem. Available at: [Link]

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  • 1-methylpiperidine-3-carboxylic Acid. PubChem. Available at: [Link]

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Application Notes & Protocols: Leveraging 1-Methylpiperidine-3-carboxylic acid hydrochloride in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" for its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility, combined with its ability to present substituents in well-defined three-dimensional space, allows for precise interactions with biological targets. This makes the piperidine scaffold a highly sought-after component in the design of novel therapeutics, particularly enzyme inhibitors.[1][2]

This guide focuses on the practical application of 1-Methylpiperidine-3-carboxylic acid hydrochloride (also known as N-methylnipecotic acid hydrochloride) as a versatile chemical building block for the development of enzyme inhibitors.[3] While not typically an inhibitor in its own right, its structure provides an ideal starting point for the synthesis of compound libraries targeting various enzyme classes. Its key features include:

  • A tertiary amine (the N-methyl group), which can be protonated at physiological pH, allowing for potential ionic interactions within an enzyme's active site.

  • A carboxylic acid group, providing a convenient chemical handle for derivatization, most commonly through amide bond formation.

  • A chiral center at the 3-position of the piperidine ring, offering the potential for stereospecific interactions with a target enzyme.[2]

This document will provide a detailed workflow for utilizing this compound in a drug discovery program, from synthetic derivatization to enzymatic screening and data analysis, using Acetylcholinesterase (AChE) as a representative and high-value target.

Compound Identifier Data
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloride[3]
Synonyms N-methylnipecotic acid hydrochloride, 1-Methyl-3-piperidinecarboxylic acid HCl[3]
CAS Number 19999-64-5[3][4]
Molecular Formula C₇H₁₄ClNO₂[3]
Molecular Weight 179.64 g/mol [3]
Physical Form Solid
Chemical Structure Chemical structure of this compound (Image Source: PubChem CID 12514711)

Synthetic Strategy: Library Generation via Amide Coupling

The carboxylic acid moiety of this compound is the key to its utility as a scaffold. It allows for the straightforward creation of a diverse library of amide derivatives. By coupling the scaffold with a variety of primary and secondary amines, researchers can systematically explore the chemical space around a target's binding pocket.

The following diagram illustrates a typical workflow for generating a small, focused library of potential enzyme inhibitors from the starting material.

G cluster_start Starting Material & Reagents cluster_reaction Core Reaction cluster_process Processing & Analysis cluster_end Final Product start_mol 1-Methylpiperidine-3- carboxylic acid HCl coupling Amide Coupling (e.g., EDC, HOBt) start_mol->coupling amines Diverse Amine Library (R-NH2) amines->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_library Library of Amide Derivatives characterization->final_library

Caption: Synthetic workflow for library generation.

Protocol 2.1: Representative Amide Coupling Reaction

This protocol describes a general procedure for the synthesis of an amide derivative using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent.

Materials:

  • This compound

  • Desired amine (e.g., benzylamine)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DCM.

  • Add HOBt (1.1 eq) and the desired amine (1.1 eq).

  • Add DIPEA (2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction. Stir the mixture for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide derivative.

  • Confirm the structure and purity of the final compound using NMR and Mass Spectrometry.

Application in Enzyme Inhibition: Screening Against Acetylcholinesterase (AChE)

Piperidine derivatives are well-represented among inhibitors of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine.[5][6][7] Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[7] The synthesized library of amide derivatives can be effectively screened for AChE inhibitory activity using the spectrophotometric method developed by Ellman.[5]

Principle of the Ellman's Assay:

This colorimetric assay measures AChE activity by monitoring the hydrolysis of the substrate acetylthiocholine (ATCI). AChE cleaves ATCI into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured by the increase in absorbance at 412 nm and is directly proportional to AChE activity.[5] The presence of an inhibitor will slow down this reaction.

G cluster_prep Assay Preparation cluster_steps Assay Steps cluster_readout Data Acquisition plate 96-Well Microplate add_enzyme 1. Add Buffer, DTNB, and Test Compound (Inhibitor) plate->add_enzyme reagents Prepare Reagents: - Buffer - AChE Enzyme - DTNB - Inhibitor dilutions reagents->add_enzyme add_ache 2. Add AChE Enzyme add_enzyme->add_ache preincubate 3. Pre-incubate (e.g., 10 min at 25°C) add_ache->preincubate add_substrate 4. Initiate Reaction: Add ATCI Substrate preincubate->add_substrate read_plate 5. Immediately measure absorbance at 412 nm kinetically add_substrate->read_plate

Caption: Workflow for the AChE inhibition assay.

Protocol 3.1: In Vitro AChE Inhibition Assay (Ellman's Method)

Materials:

  • 96-well clear, flat-bottom microplates

  • Recombinant human AChE

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DTNB solution (in assay buffer)

  • Acetylthiocholine iodide (ATCI) solution (in deionized water)

  • Synthesized test compounds (inhibitors) dissolved in DMSO and serially diluted

  • Positive control (e.g., Donepezil or Galantamine)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare Reagent Plate: In a 96-well plate, perform serial dilutions of your test compounds. Typically, start with a high concentration (e.g., 1 mM) and perform 1:3 or 1:10 serial dilutions in assay buffer containing a final DMSO concentration of <1%.

  • Assay Plate Setup: In a separate 96-well assay plate, add the following to each well:

    • Blank: 190 µL Buffer + 10 µL ATCI

    • Control (100% activity): 170 µL Buffer + 10 µL DTNB + 10 µL AChE

    • Test Compound: 160 µL Buffer + 10 µL DTNB + 10 µL test compound solution + 10 µL AChE

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate for 10 minutes at 25°C.[5]

  • Initiate Reaction: Initiate the enzymatic reaction by adding 10 µL of the ATCI substrate solution to all wells except the blank.

  • Measure Absorbance: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at multiple time points (e.g., every 60 seconds for 10-15 minutes) to determine the reaction rate (V).[5]

Data Analysis and Interpretation

The primary goal of the assay is to determine the concentration at which each compound inhibits 50% of the enzyme's activity, known as the IC₅₀ value.

Calculations:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the Percent Inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

    • V_control is the reaction rate in the absence of an inhibitor.

    • V_inhibitor is the reaction rate in the presence of the test compound.

  • Determine the IC₅₀ Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[5]

Hypothetical Data Presentation:

The results for a small library of synthesized compounds could be summarized as follows:

Compound ID **R-Group (from R-NH₂) **AChE IC₅₀ (µM)
Scaffold H> 100
Cmpd-01 Benzyl15.2 ± 1.8
Cmpd-02 4-Methoxybenzyl8.7 ± 0.9
Cmpd-03 3,4-Dichlorobenzyl2.1 ± 0.3
Cmpd-04 2-Phenylethyl25.4 ± 3.1
Donepezil (Positive Control)0.02 ± 0.005

Conclusion

This compound serves as a valuable and versatile starting material in the early stages of drug discovery. Its readily derivatizable functional group and privileged piperidine core make it an excellent scaffold for building focused libraries of compounds. By employing standard synthetic methodologies and robust enzymatic screening assays, researchers can effectively utilize this building block to identify novel and potent enzyme inhibitors for a range of therapeutic targets.

References

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  • Quick Company. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine. [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • MDPI. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. [Link]

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Application Notes and Protocols: "1-Methylpiperidine-3-carboxylic acid hydrochloride" as a Scaffold for Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal building block for creating libraries of compounds for drug discovery.[4][5] This guide provides a detailed exploration of 1-Methylpiperidine-3-carboxylic acid hydrochloride as a versatile scaffold for solution-phase parallel synthesis of amide libraries. We will delve into the strategic considerations for using this building block, provide detailed, field-proven protocols for amide library synthesis, and discuss purification and characterization strategies.

Introduction: The Strategic Value of the 1-Methylpiperidine-3-carboxylic Acid Scaffold

The 1-Methylpiperidine-3-carboxylic acid scaffold offers several distinct advantages for combinatorial chemistry applications in drug discovery:

  • 3D-Rich Structures: Unlike flat aromatic rings, the saturated piperidine core provides a non-planar structure, enabling the exploration of a more diverse chemical space and potentially leading to more specific interactions with biological targets.

  • Vectorial Diversity: This scaffold possesses two key points for diversification. The carboxylic acid at the 3-position serves as a handle for amide bond formation, allowing for the introduction of a wide range of amine-containing building blocks. The tertiary amine at the 1-position, being a methyl-substituted nitrogen, imparts basicity to the final compounds, which can be crucial for pharmacokinetic properties such as solubility and cell permeability.

  • Favorable Physicochemical Properties: The piperidine moiety can enhance the drug-like properties of a molecule, including metabolic stability and aqueous solubility.[4]

This guide will focus on the construction of an amide library by coupling a diverse set of primary and secondary amines to the carboxylic acid moiety of the scaffold.

Core Principles of Amide Library Synthesis

The generation of an amide library from this compound involves a standard yet robust amide coupling reaction. The primary challenge when using the hydrochloride salt is the neutralization of both the piperidine nitrogen and the added amine building block to ensure their nucleophilicity.

Handling the Hydrochloride Salt

1-Methylpiperidine-3-carboxylic acid is provided as a hydrochloride salt, meaning the tertiary amine of the piperidine ring is protonated. To facilitate the amide coupling reaction, a non-nucleophilic organic base must be added to the reaction mixture. This base serves two purposes:

  • Neutralize the hydrochloride salt of the scaffold.

  • Neutralize the hydrochloride or other salt form of the amine building block, if applicable.

Commonly used bases for this purpose include N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[6][7]

Activation of the Carboxylic Acid

Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[6][8] Several classes of coupling reagents are available for this purpose, with carbodiimides and uronium/aminium salts being the most prevalent in combinatorial synthesis.[6][9]

  • Carbodiimides (e.g., EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their solubility in common organic solvents and the water-solubility of the urea byproduct, which simplifies purification.[6]

  • Uronium/Aminium Salts (e.g., HATU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with sterically hindered amines.[9][10]

The general workflow for the amide coupling is depicted below:

G cluster_0 Reaction Setup cluster_1 Activation & Coupling cluster_2 Workup & Purification Scaffold 1-Methylpiperidine-3-carboxylic acid HCl Reaction_Vessel Reaction Mixture (Stir at RT) Scaffold->Reaction_Vessel Amine Amine Building Block (R-NH2) Amine->Reaction_Vessel Base Base (e.g., DIEA) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Reaction_Vessel Workup Aqueous Workup Reaction_Vessel->Workup Reaction Completion Purification Parallel Purification (e.g., Prep-HPLC) Workup->Purification Final_Product Pure Amide Product Purification->Final_Product G cluster_0 Reagent Addition to Well Scaffold Scaffold Stock Soln. (1.0 eq) Reaction_Well Reaction Well (Stir at RT, 4-16h) Scaffold->Reaction_Well Amine Amine Stock Soln. (1.1 eq) Amine->Reaction_Well DIEA DIEA Stock Soln. (3.0 eq) DIEA->Reaction_Well HATU HATU Stock Soln. (1.2 eq) HATU->Reaction_Well Workup Parallel Workup Reaction_Well->Workup Purification Parallel Purification Workup->Purification Analysis QC & Analysis Purification->Analysis

Caption: High-throughput synthesis workflow.

Parallel Workup and Purification
  • Once the reactions are complete, dilute each well with DCM (e.g., 2 mL).

  • Wash the organic phase with saturated aqueous sodium bicarbonate solution (2 x 1 mL) to remove excess acid and the DIEA hydrochloride salt.

  • Wash with brine (1 x 1 mL).

  • Dry the organic phase by passing it through a plug of anhydrous MgSO₄.

  • Remove the solvent using a centrifugal evaporator.

  • The crude products can then be purified using a parallel purification system, such as automated preparative HPLC-MS.

Note on Workup: Given that the final products contain a basic tertiary amine, an acidic wash should be avoided during the workup to prevent loss of product into the aqueous layer. [11]

Data Presentation: A Representative Amide Library

The following table illustrates a representative library synthesized from this compound and a diverse set of commercially available amines. The yields are hypothetical but reflect typical outcomes for this type of chemistry.

EntryAmine Building BlockStructureProduct Molecular WeightPurity (%)Yield (%)
1Benzylamine232.32>9585
24-Fluoroaniline236.28>9578
3Morpholine212.28>9592
4(R)-1-Phenylethylamine246.35>9581
52-(Aminomethyl)pyridine233.31>9575
6Cyclohexylamine224.35>9588

Purity determined by LC-MS analysis.

Conclusion

This compound is an excellent and versatile scaffold for the construction of 3D-rich combinatorial libraries. The protocols outlined in this guide demonstrate a robust and high-throughput compatible method for the synthesis of diverse amide libraries using solution-phase parallel synthesis. The resulting compounds, featuring the N-methylpiperidine core, are well-suited for screening in various drug discovery programs, offering a balance of structural rigidity, vectorial diversity, and favorable drug-like properties.

References

  • Zheng, X., Salgia, S. R., Thompson, W. B., Dillingham, E. O., Bond, S. E., & Feng, Z. (1995). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of medicinal chemistry, 38(1), 180–188.
  • Chen, Z., Miller, W. S., Shan, S., & Valenzano, K. J. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. Bioorganic & medicinal chemistry letters, 13(19), 3247–3252.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation Using 7-Aminoheptanoic Acid Hydrochloride. BenchChem.
  • Rochester University Department of Chemistry. Workup: Amines. Retrieved from [Link]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • ACS Combinatorial Science. (2014). Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides.
  • Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2011). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 1(9), 1745-1749.
  • Reddit. (2024). Amine workup. r/Chempros.
  • Fisher Scientific. Amide Synthesis. Retrieved from [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
  • Nagasawa, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • Hudson, D. (1999). Liquid phase combinatorial synthesis of benzylpiperazines. Bioorganic & medicinal chemistry letters, 9(4), 519–522.
  • Lee, S., & Lee, Y. (2000). Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. Bioorganic & medicinal chemistry letters, 10(2), 91–94.
  • Organic Chemistry @ CU Boulder. Amide Coupling. Retrieved from [Link]

  • Golebiowski, A., Klopfenstein, S. R., & Portlock, D. E. (2001). Lead optimization using solution-phase parallel synthesis. Current opinion in chemical biology, 5(3), 273–284.
  • Yadav, J. S., Reddy, B. V. S., & Reddy, P. T. (2001). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(10), 973-975.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC medicinal chemistry, 13(12), 1614–1622.
  • Herpin, T. P., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
  • Machetti, F., Bucelli, I., Indiani, G., & Guarna, A. (2003). Neat reaction of carboxylic acid methyl esters and amines for efficient parallel synthesis of scaffold amide libraries. Comptes Rendus Chimie, 6(4), 497-501.
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Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS No: 19999-64-5). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuances of purification, focusing on the rationale behind each step to empower you to troubleshoot and adapt these methods for your specific needs.

Section 1: Understanding Your Starting Material (FAQs)

Before attempting any purification, a thorough understanding of your crude material is paramount. The success of your purification hinges on knowing the nature and potential quantity of the impurities present.

Q1: What are the key physical and chemical properties of this compound I should be aware of?

A1: Understanding the fundamental properties is the first step in designing a purification strategy. This compound is a hydrochloride salt, making it significantly more polar and water-soluble than its free-base form.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂PubChem[1]
Molecular Weight 179.64 g/mol PubChem[1]
Appearance White to off-white solidSigma-Aldrich[2]
pKa (Parent Acid) 9.7 (Basic, for the piperidine nitrogen)PubChem[3]

Its salt form dictates that it will be most soluble in polar protic solvents (like water, methanol, ethanol) and largely insoluble in non-polar organic solvents (like hexanes, diethyl ether). This polarity difference is the cornerstone of its purification by recrystallization.

Q2: My crude material is an off-color solid. What are the likely impurities from its synthesis?

A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the N-methylation of piperidine-3-carboxylic acid. Potential process-related impurities include:

  • Unreacted Starting Material: Piperidine-3-carboxylic acid hydrochloride.

  • Inorganic Salts: Residual salts from pH adjustments or workup procedures.

  • Colored Byproducts: High-molecular-weight, conjugated species formed from side reactions, often at elevated temperatures.

  • Residual Solvents: Solvents used during the reaction or initial isolation.

Identifying these is crucial. For instance, if unreacted starting material is a major issue, a purification method that separates based on the presence of the N-methyl group may be required, although recrystallization is often sufficient. Analytical techniques like HPLC and NMR are invaluable for identifying and quantifying these impurities before you begin.[4][5]

Section 2: The Core Purification Protocol: Recrystallization

Recrystallization is the most effective and common method for purifying this compound. The principle is based on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.[6]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[7] For this compound, a mixed solvent system is often most effective. A good starting point is a polar protic solvent like Isopropanol (IPA) or Ethanol paired with an anti-solvent like Acetonitrile or Ethyl Acetate .

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the primary solvent (e.g., IPA) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid. An excess of solvent is the most common reason for low yield.[8]

  • (Optional) Decolorization: If the hot solution is colored, it indicates the presence of colored impurities. Remove the flask from the heat source to let the boiling subside slightly. Add a small amount (tip of a spatula) of activated charcoal to the solution.[9] Swirl and heat at boiling for a few minutes. The charcoal adsorbs large, conjugated colored molecules.[10][11]

  • Hot Filtration: If charcoal was added, or if there are insoluble impurities, a hot filtration is necessary. Pre-heat a funnel (stemless or short-stemmed) and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and any insoluble matter. This step must be performed rapidly to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[6] Once at room temperature, cooling can be completed in an ice-water bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a minimal amount of ice-cold solvent (the anti-solvent or the solvent mixture used for recrystallization). This removes any residual soluble impurities adhering to the crystal surfaces. Using too much wash solvent or warm solvent will dissolve the product and reduce the yield.[12]

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating (e.g., 40-50 °C), until a constant weight is achieved.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude Solid dissolve Dissolve in Minimum Hot Solvent (e.g., IPA) start->dissolve charcoal Optional: Add Activated Charcoal dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter if insoluble impurities charcoal->hot_filter cool Slow Cooling to RT, then Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry finish Pure Product dry->finish

Caption: Recrystallization workflow for this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a Q&A format.

Q3: I've cooled my solution, but no crystals have formed. What should I do?

A3: This is a common issue, often due to either using too much solvent or the formation of a supersaturated solution.[3][8]

  • Problem: Too much solvent was used.

    • Solution: Gently heat the solution to boiling and evaporate a portion of the solvent in a fume hood. Then, allow it to cool again.

  • Problem: Supersaturation.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[12]

    • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will act as a template for further crystallization.

Q4: My compound "oiled out" instead of forming crystals. How can I fix this?

A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[3]

  • Solution 1: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent (the one in which the compound is more soluble) to decrease the saturation point. Allow the solution to cool much more slowly. Placing the flask in a beaker of hot water and allowing the entire assembly to cool to room temperature can help.[13]

  • Solution 2: The presence of significant impurities can depress the melting point of the mixture, leading to oiling. If the problem persists, consider pre-purification steps or using a different solvent system.

Q5: My yield is very low after recrystallization. What are the common causes?

A5: Low yield is a frustrating but solvable problem. The most likely culprits are:

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the crude material is the most frequent cause.[8]

  • Premature Crystallization: Significant loss of product on the filter paper during hot filtration. Ensure your funnel and flask are sufficiently pre-heated.

  • Incomplete Crystallization: Not cooling the solution for long enough or to a low enough temperature.

  • Excessive Washing: Using too much solvent to wash the crystals on the filter, or using solvent that was not ice-cold.[12]

  • Product Adsorption: If activated charcoal was used, an excessive amount can adsorb your product in addition to the colored impurities, reducing yield.[9][13]

Troubleshooting Decision Tree

G cluster_a Troubleshooting 'A' cluster_b Troubleshooting 'B' cluster_c Troubleshooting 'C' start Problem Occurs During Crystallization Step q1 What is the issue? start->q1 no_xtals No Crystals Form q1->no_xtals A oiled_out Product 'Oils Out' q1->oiled_out B low_yield Yield is Very Low q1->low_yield C a1 Add seed crystal or scratch flask no_xtals->a1 b1 Re-heat solution oiled_out->b1 c1 Review Protocol: - Used min. hot solvent? - Used ice-cold wash? - Pre-heated funnel? low_yield->c1 a2 If no success, boil off some solvent a1->a2 Still no crystals b2 Add more solvent b1->b2 b3 Cool SLOWLY b2->b3

Caption: Decision tree for common recrystallization problems.

Section 4: Final Product Analysis & Handling

Q6: How can I be sure my final product is pure and dry?

A6: Visual inspection is not enough. Purity and dryness must be confirmed analytically.

  • Purity Assessment (HPLC): High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds.[4][14] A pure sample should show a single major peak, with any impurities falling below acceptable limits (e.g., <0.1%). HPLC is highly sensitive and can detect impurities that other methods might miss.[15]

  • Identity Confirmation (¹H NMR): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy will confirm the chemical structure of your compound. The resulting spectrum should match the expected structure of 1-Methylpiperidine-3-carboxylic acid, and the absence of signals corresponding to impurities provides further evidence of purity.[5][16]

  • Residual Water Content (Karl Fischer Titration): Since polar solvents are used, the final product can retain water. Karl Fischer titration is a highly specific and accurate method for quantifying water content, which is critical for accurate weighing and subsequent reactions.[1][17] A typical specification for a dry solid is <0.5% w/w water.

  • Residual Solvent Analysis (GC): Gas Chromatography (GC) can be used to quantify any remaining organic solvents from the purification process.

Q7: What are the proper storage and handling procedures for the purified compound?

A7: As a hydrochloride salt, the compound is corrosive and hygroscopic (tends to absorb moisture from the air).

  • Handling: Always handle this chemical in a well-ventilated area or a fume hood.[18] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[19] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[19] To prevent moisture absorption, storing it inside a desiccator is recommended. Keep it away from incompatible materials such as strong bases and oxidizing agents.

References

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • Wikipedia. Karl Fischer titration. Wikimedia Foundation. [Link]

  • Mettler Toledo. What Is Karl Fischer Titration? Mettler-Toledo. [Link]

  • Pharmaguideline. Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • University of York. Solvent Choice. University of York Chemistry Teaching Labs. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Xingyuan Industry. The Role of Activated Carbon In Organic Synthesis. Xingyuan Industry. [Link]

  • RSC Education. Finding the best solvent for recrystallisation. Royal Society of Chemistry. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. [Link]

  • T,C&A LAB. HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide. T,C&A LAB. [Link]

  • YouTube. The Principle of HPLC and Its application in Pharmaceutical Analysis. ACS Webinars. [Link]

  • Biocyclopedia. Problems in recrystallization. Biocyclopedia. [Link]

  • Pharmaceuticals Index. Principle of HPLC. Pharmaceuticals Index. [Link]

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained. Pharmaguideline. [Link]

  • Chemistry LibreTexts. Troubleshooting (Crystallization). LibreTexts. [Link]

  • Recrystallization Handout. Recrystallization. Unknown. [Link]

  • Chemistry LibreTexts. RECRYSTALLIZATION. LibreTexts. [Link]

  • University of York. Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Standard Operating Procedure. Hydrochloric Acid. Unknown. [Link]

  • Chemistry LibreTexts. Charcoal. LibreTexts. [Link]

  • Google Books.
  • Lab Manager. HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines... Royal Society of Chemistry. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space... Royal Society of Chemistry. [Link]

  • Carbotecnia. Decolorization with Activated Carbon. Carbotecnia. [Link]

  • PubMed Central. SAR study of piperidine derivatives... National Institutes of Health. [Link]

  • ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]

  • Patsnap Eureka. How to Use Hydrochloric Acid Safely in Chemical Labs? Patsnap. [Link]

  • Quora. What are some safety precautions to take when using hydrochloric acid in a laboratory setting? Quora. [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]

Sources

Technical Support Center: Synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a key intermediate in pharmaceutical development, ensuring the purity and integrity of this compound is paramount. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, practical issues you might encounter during or after your synthesis. The answers are based on established chemical principles and common laboratory observations.

Q1: I've completed the synthesis, but my analytical data (LC-MS, NMR) shows a significant peak corresponding to my starting material. What happened?

A: This is a classic case of an incomplete reaction, a frequent issue in any multi-step synthesis. The root cause depends on your chosen synthetic route.

  • If you used the Eschweiler-Clarke reaction (N-methylation of piperidine-3-carboxylic acid):

    • Causality: The Eschweiler-Clarke reaction uses formaldehyde as the carbon source and formic acid as the reducing agent to methylate the secondary amine of the piperidine ring.[1][2] Incomplete conversion is typically due to insufficient reagents, suboptimal temperature, or inadequate reaction time. The reaction is irreversible due to the loss of carbon dioxide gas, so driving it to completion is a matter of optimizing conditions.[1]

    • Troubleshooting Protocol:

      • Stoichiometry Check: Ensure you are using an excess of both formaldehyde and formic acid as dictated by the reaction mechanism.[1] A common ratio is at least 2-3 equivalents of each per amine equivalent.

      • Temperature & Time: The reaction is often performed at or near boiling temperatures (90-100 °C).[3][4] If you ran the reaction at a lower temperature, consider increasing it. Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS) until the starting material is no longer detectable.

      • Order of Addition: While less common, the order of reagent addition can sometimes impact the reaction. A typical procedure involves adding formaldehyde and formic acid to the heated solution of the starting amine.[3][4]

  • If you used ester hydrolysis (e.g., from ethyl 1-methylpiperidine-3-carboxylate):

    • Causality: The hydrolysis of an ester to a carboxylic acid, known as saponification when base-catalyzed, is a reversible reaction under acidic conditions but is effectively irreversible under basic conditions.[5] An incomplete reaction means the equilibrium was not sufficiently pushed toward the product side (acid hydrolysis) or the base was fully consumed before all the ester reacted (alkaline hydrolysis).

    • Troubleshooting Protocol:

      • For Alkaline Hydrolysis (NaOH, LiOH): This is the preferred method as it is not reversible.[5] Ensure you are using at least one full equivalent of the base (e.g., NaOH). Often, a slight excess (1.1-1.5 equivalents) is used to ensure complete conversion. The reaction may require heating under reflux to proceed at a reasonable rate.[5][6]

      • For Acid Hydrolysis (HCl, H₂SO₄): This reaction is reversible.[5] To drive it to completion, you must use a large excess of water, which is typically achieved by using a dilute aqueous acid solution and heating for an extended period.[5]

      • Solvent Miscibility: Ensure your solvent system (e.g., THF/water, Methanol/water) allows for adequate mixing of the ester and the aqueous base/acid.

Q2: My NMR spectrum is clean, but my mass spectrometry results show an impurity with the exact same mass as my product. What is this and how do I get rid of it?

A: This is a strong indication of a positional isomer . The most likely culprits are 1-methylpiperidine-2-carboxylic acid or 1-methylpiperidine-4-carboxylic acid.

  • Causality: These impurities do not arise from the reaction itself but are carried over from contaminated starting materials. If your initial piperidine-3-carboxylic acid (or its ester) contained piperidine-2-carboxylic acid or piperidine-4-carboxylic acid as impurities, these will undergo the same N-methylation or hydrolysis reactions as the intended substrate, leading to the corresponding isomeric products.

  • Troubleshooting & Mitigation:

    • Source Material QC: The most critical step is prevention. Always verify the purity of your starting piperidine-3-carboxylic acid using techniques that can resolve isomers, such as HPLC or GC. Source your starting materials from reputable suppliers with clear specifications.

    • Purification Challenge: Separating positional isomers can be extremely difficult due to their very similar physical properties (polarity, solubility, boiling point). Standard recrystallization may not be effective.

    • Chromatographic Separation: If you must purify the final product, preparative chromatography (e.g., preparative HPLC) is often the only viable method. However, this is costly and time-consuming for large-scale work.

    • Derivative Formation: In some cases, it may be possible to selectively derivatize one isomer to alter its physical properties, allowing for separation, but this adds complexity to the synthesis.

Q3: After workup and isolation, my product has poor solubility and leaves a significant inorganic residue upon combustion. What's the cause?

A: This points to contamination with inorganic salts , a common byproduct of the workup procedure.

  • Causality: During the synthesis, particularly after alkaline hydrolysis or during the final hydrochloride salt formation, pH adjustments are made using acids (like HCl) and bases (like NaOH).[6] This neutralization creates inorganic salts (e.g., NaCl). If not properly removed, these salts will co-precipitate with your final product.

  • Troubleshooting Protocol: Purification by Recrystallization

    • Solvent Selection: The key is to find a solvent or solvent system in which your desired hydrochloride salt is soluble at high temperatures but poorly soluble at low temperatures, while the inorganic salt contaminants are insoluble at all temperatures or highly soluble at all temperatures. Common systems for this compound include:

      • Acetonitrile[3][4]

      • Ethanol/Diethyl Ether[7]

      • Methanol

    • Detailed Recrystallization Procedure:

      • Dissolve the crude product in a minimum amount of the hot solvent (e.g., boiling acetonitrile).

      • If inorganic salts are insoluble, perform a hot filtration to remove them.

      • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the pure product.

      • Collect the crystals by vacuum filtration.

      • Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

      • Dry the purified product under high vacuum.

Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?

A: There are two predominant and industrially relevant synthetic strategies:

  • N-Methylation of Piperidine-3-carboxylic acid: This involves taking commercially available piperidine-3-carboxylic acid (also known as nipecotic acid) and adding a methyl group to the nitrogen atom. The most effective and common method for this is the Eschweiler-Clarke reaction , which uses formaldehyde and formic acid.[3][4]

  • Hydrolysis of an Ester Precursor: This route starts with an ester, such as ethyl 1-methylpiperidine-3-carboxylate, which is then hydrolyzed to the corresponding carboxylic acid.[6] The hydrolysis is typically performed under basic conditions (saponification) using sodium hydroxide or lithium hydroxide, followed by acidification to yield the final hydrochloride salt.[5]

Q2: Why is the Eschweiler-Clarke reaction often preferred for N-methylation over reagents like methyl iodide?

A: The Eschweiler-Clarke reaction offers a significant advantage: it selectively produces the tertiary amine without the risk of forming a quaternary ammonium salt.[1][8]

  • Mechanism Insight: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by a hydride transfer from formic acid.[2] A tertiary amine cannot form another iminium ion, which effectively stops the reaction at the desired stage.[1]

  • Alternative Reagents: Standard alkylating agents like methyl iodide (CH₃I) will methylate the amine, but the resulting tertiary amine is often nucleophilic enough to react with another molecule of methyl iodide, leading to an over-methylated and undesirable quaternary ammonium salt byproduct. This makes purification difficult and reduces the yield of the target compound.

Q3: What are the critical parameters for the final isolation and purification of the hydrochloride salt?

A: The final step is crucial for obtaining a high-purity, stable product.

  • Acidification: After the synthesis of the free base, the hydrochloride salt is formed by adding hydrochloric acid. It is critical to adjust the pH to be sufficiently acidic (typically pH 1-2) to ensure complete protonation of the piperidine nitrogen.[6]

  • Precipitation/Crystallization: The hydrochloride salt is typically much less soluble in organic solvents than its free base form. The product is isolated by precipitation or crystallization from a suitable solvent. Acetonitrile is frequently used, where the product is precipitated by cooling.[3][4]

  • Washing: The filtered solid should be washed with a cold, non-polar solvent (like diethyl ether or cold acetonitrile) to remove any residual soluble impurities without dissolving the product.[9]

  • Drying: The final product must be thoroughly dried under vacuum to remove all residual solvents. The presence of solvents can interfere with subsequent reactions and affect the accuracy of weighing the material. A vacuum oven at a moderate temperature (e.g., 40-50 °C) is often used.[3]

Part 3: Data & Protocols
Table 1: Summary of Common Impurities and Diagnostics
Impurity NamePotential SourceMolecular Weight ( g/mol )Recommended Analytical Technique
Piperidine-3-carboxylic acidIncomplete N-methylation129.16LC-MS, NMR
Ethyl 1-methylpiperidine-3-carboxylateIncomplete hydrolysis171.24LC-MS, GC-MS, NMR[10]
1-Methylpiperidine-4-carboxylic acidIsomeric starting material143.18HPLC, LC-MS (with standard)
1-Methylpiperidine-2-carboxylic acidIsomeric starting material143.18HPLC, LC-MS (with standard)
Sodium Chloride (NaCl)Workup (pH adjustment)58.44Ion Chromatography, Elemental Analysis
Residual Solvents (Acetonitrile, Ethanol)Purification/Isolation41.05, 46.07GC-HS (Headspace), NMR
Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

  • To a reaction vessel, add piperidine-3-carboxylic acid (1.0 eq).

  • Add water, followed by 37% aqueous formaldehyde (2.5 eq) and 88% formic acid (2.5 eq).[3]

  • Heat the mixture to 90-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully add concentrated hydrochloric acid to adjust the pH to 1-2.

  • Concentrate the solution under reduced pressure to remove water and excess formic acid.

  • Add a crystallization solvent such as acetonitrile, heat to dissolve, and then cool to 0-5 °C to precipitate the product.[4]

  • Filter the solid, wash with cold acetonitrile, and dry under vacuum.

Protocol 2: Synthesis via Ester Hydrolysis

  • Dissolve ethyl 1-methylpiperidine-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (1.2 eq) and heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the mixture to 0-5 °C and acidify to pH 1-2 with concentrated hydrochloric acid.[6]

  • Remove the organic solvent (THF) under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Concentrate the aqueous layer to dryness or induce precipitation by adding a solvent like isopropanol or acetonitrile.

  • Filter the resulting solid, wash with a cold solvent, and dry under vacuum.

Part 4: Visualizations

G cluster_start Problem Identification cluster_impurity Impurity Characterization cluster_solution Solution Pathway start Unexpected Analytical Result sm_present Starting Material Peak Present? start->sm_present mass_match Mass Matches Product? inorganic Inorganic Residue / Poor Solubility? mass_match->inorganic No isomeric Root Cause: Isomeric Impurity in SM Action: QC Starting Material, Preparative HPLC mass_match->isomeric Yes sm_present->mass_match No incomplete Root Cause: Incomplete Reaction Action: Increase Time/Temp/Reagents sm_present->incomplete Yes salts Root Cause: Inorganic Salt Contamination Action: Recrystallize from suitable solvent (e.g., ACN) inorganic->salts Yes

Caption: Troubleshooting workflow for impurity identification.

G cluster_reactants cluster_mechanism Eschweiler-Clarke Mechanism cluster_impurities Potential Impurities sm Piperidine-3-carboxylic acid imine Step 1: Imine Formation sm->imine isomers Isomeric Products (from contaminated SM) sm->isomers If contaminated reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) reagents->imine reduction Step 2: Hydride Transfer (from HCOOH) imine->reduction product Product: 1-Methylpiperidine-3-carboxylic acid reduction->product unreacted Unreacted Starting Material (Incomplete Reaction) product->unreacted If reaction incomplete

Caption: Mechanism and impurity sources in Eschweiler-Clarke synthesis.

References
  • ChemicalBook. (n.d.). (3R)-1-methylpiperidine-3-carboxylic acid synthesis.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.
  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Benchchem. (n.d.). (S)-1-Methylpiperidine-2-carboxylic acid hydrochloride.
  • ChemicalBook. (n.d.). 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • W. P. J. Green, F. L. M. Pattison, J. C. Tatlow, J. Chem. Soc., 1961, 12, 5052-5056.

Sources

Technical Support Center: 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylpiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot experimental inconsistencies. The guidance provided herein is based on established principles of chemical stability and degradation, drawing parallels from structurally related piperidine compounds.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent analytical results (e.g., decreasing peak area in HPLC) over time. Could my this compound be degrading?

A1: Yes, inconsistent analytical results are a primary indicator of compound instability. This compound contains a tertiary amine and a carboxylic acid functional group, both of which can be susceptible to degradation under certain conditions.[1] It is crucial to perform forced degradation studies to understand your molecule's stability profile under your specific experimental and storage conditions.[2][3] These studies are designed to intentionally stress the compound to identify potential degradation pathways and products.[2]

Q2: What are the most probable degradation pathways for this compound?

A2: Based on its chemical structure, the primary sites for degradation are the tertiary amine on the piperidine ring and the carboxylic acid group. The following pathways are the most likely:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of a 1-Methylpiperidine-3-carboxylic acid N-oxide.[1] This can be initiated by atmospheric oxygen over time, or more rapidly by oxidizing agents.

  • Thermal Degradation: Elevated temperatures can promote decarboxylation, which is the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1] Studies on similar piperidine structures have shown that methyl substitution on the nitrogen can increase the rate of thermal degradation compared to unsubstituted piperidines.[4]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy necessary to initiate degradation, often through free radical mechanisms.[1] Related compounds are known to deteriorate when exposed to light.[5]

Q3: What are the optimal storage conditions to ensure the long-term stability of this compound?

A3: To minimize degradation, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is advisable.

  • Light: Protect the compound from light by using amber vials or storing it in a dark location.[1][5]

  • Atmosphere: To prevent oxidation, consider storing the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage of the solid material.[1]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your research and provides actionable solutions.

Problem 1: Appearance of unexpected peaks in my HPLC/LC-MS analysis.

  • Potential Cause: These new peaks are likely degradation products of your target compound.

  • Troubleshooting Steps:

    • Confirm Degradation: Perform a forced degradation study (see Protocol 1 below) to intentionally generate degradation products. Compare the chromatograms of the stressed samples with your experimental sample to see if the retention times of the unexpected peaks match.[1][2]

    • Analyze Stressed Samples: Use LC-MS to determine the mass of the new peaks. An increase of 16 amu (atomic mass units) often suggests the formation of an N-oxide, while a decrease of 44 amu could indicate decarboxylation.

    • Re-evaluate Conditions: Review your sample preparation, mobile phase pH, and storage conditions. Ensure samples are analyzed promptly after preparation and are protected from heat and light during instrument runs.

Problem 2: I'm observing a rapid loss of compound potency or a decrease in concentration.

  • Potential Cause: The compound is degrading quickly under your specific experimental conditions (e.g., pH, temperature, solvent).

  • Troubleshooting Steps:

    • pH Control: The stability of the compound can be highly dependent on pH. The hydrochloride salt form suggests stability in acidic conditions, but strongly basic or acidic conditions can catalyze degradation.[6] Use buffered solutions to maintain a stable pH throughout your experiment.

    • Temperature Management: Avoid exposing the compound to high temperatures. If heating is necessary for your protocol, conduct a time-course experiment at that temperature to quantify the rate of degradation and determine an acceptable heating duration.

    • Solvent Selection: Ensure the chosen solvent is compatible and does not promote degradation. For example, avoid solvents that may contain peroxide impurities which could accelerate oxidation.

Problem 3: My sample solution has changed color or a precipitate has formed.

  • Potential Cause: Formation of colored and/or insoluble degradation products.

  • Troubleshooting Steps:

    • Characterize Precipitate: If possible, isolate the precipitate by centrifugation or filtration and attempt to characterize it using analytical techniques such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) to identify the degradation product.[1]

    • Review Solubility: Degradation products may have significantly different solubility profiles than the parent compound. The formation of a precipitate suggests a degradant is less soluble in your current solvent system. You may need to adjust the solvent or concentration to keep all components in solution for accurate analysis.

Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and establish stability-indicating analytical methods.[1][3]

Objective: To identify degradation pathways and products under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV and/or MS detector

  • pH meter, oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Apply Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (or use the solid/stock solution directly as indicated). Store an unstressed control sample, protected from light, at 2-8°C.

    • Acid Hydrolysis: Mix with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.[1]

    • Oxidation: Mix with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[1]

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Sample Analysis: At designated time points, withdraw samples. Neutralize the acid and base hydrolysis samples before dilution. Dilute all samples to an appropriate concentration and analyze using a validated HPLC method alongside the unstressed control.

Data Summary: Expected Outcomes of Forced Degradation

The following table summarizes hypothetical data from a forced degradation study to guide your analysis.

Stress ConditionReagent/SettingTypical Degradation (%)Potential Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C5-15%Minimal degradation expected due to salt form
Base Hydrolysis 0.1 M NaOH, RT10-20%Potential for base-catalyzed reactions
Oxidation 3% H₂O₂, RT20-40%1-Methylpiperidine-3-carboxylic acid N-oxide
Thermal 80°C (Solid & Soln)15-30%Decarboxylation product
Photolytic ICH Q1B Chamber10-25%Various radical-initiated products

Visualized Degradation Pathways & Workflows

Potential Degradation Pathways

G cluster_oxidation Oxidation cluster_thermal Thermal Degradation parent 1-Methylpiperidine-3-carboxylic acid hydrochloride n_oxide 1-Methylpiperidine-3-carboxylic acid N-oxide parent->n_oxide e.g., H₂O₂, Atmospheric O₂ decarboxy 1-Methylpiperidine (Decarboxylation Product) parent->decarboxy Heat (Δ)

Caption: Potential oxidative and thermal degradation pathways.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Stock Solution (1 mg/mL) acid Acidic start->acid base Basic start->base oxidative Oxidative start->oxidative thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC / LC-MS Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc end Identify Degradants & Assess Stability hplc->end

Caption: Workflow for a forced degradation study.

References

  • Gressler, V., et al. (2014). Degradation and Ethanolic Transesterification of Arecoline, a Betel Nut Toxin.
  • Zhang, B., et al. (2022). Comprehensive Insights into Arecoline Hydrobromide: Pharmacology, Toxicity, and Pharmacokinetics. PMC, NIH. Available at: [Link]

  • Wikipedia. Arecoline. Available at: [Link]

  • Gressler, V., et al. (2015). Characterization of the In Vitro Hydrolysis of Areca (Betel) Nut Xenobiotics, Arecoline and Guvacoline. FASEB Journal. Available at: [Link]

  • Google Patents. Process for producing arecoline hydrobromide (CN101624368A).
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]

  • Cousins, A., et al. (2015). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. ResearchGate. Available at: [Link]

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  • Jorner, K., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link]

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  • ResearchGate. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Available at: [Link]

  • NCBI Bookshelf. (2020). Arecoline - Acrolein, Crotonaldehyde, and Arecoline. Available at: [Link]

  • Sexton, A. (2010). Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. University of Texas at Austin. Available at: [Link]

  • PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Available at: [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. Available at: [Link]

  • R Discovery. Forced Degradation Studies Research Articles. Available at: [Link]

  • Aure Chemical. N-Methylpiperidine. Available at: [Link]

  • Fiveable. N-methylpiperidine Definition. Available at: [Link]

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  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • PubChem, NIH. This compound. Available at: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • PubMed. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Available at: [Link]

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Technical Support Center: Large-Scale Synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide troubleshooting guidance and frequently asked questions to address common challenges encountered in the laboratory and during pilot-plant production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions to ensure a robust and efficient process.

Problem 1: Low Overall Yield

Q: We are experiencing a significant drop in yield upon scaling up the synthesis of this compound. What are the likely causes and how can we mitigate this?

A: Low yields on a large scale can stem from several factors, often related to mass and heat transfer limitations that are less pronounced at the lab scale.

  • Probable Cause 1: Inefficient Hydrogenation. The catalytic hydrogenation of the precursor, 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (arecaidine), is a critical step.[1] On a larger scale, inefficient mixing can lead to poor catalyst dispersion and limited access of the substrate to the catalyst surface. Hydrogen mass transfer can also become a rate-limiting step.[2]

    • Solution:

      • Catalyst Selection and Loading: Ensure the catalyst (e.g., Palladium on carbon) is of high quality and appropriate for industrial use. The catalyst loading may need to be optimized for the larger scale.

      • Agitation and Sparging: Increase the agitation speed to ensure the catalyst remains suspended and the hydrogen is well-dispersed. A sparging tube can introduce hydrogen gas below the liquid surface for better distribution.

      • Pressure and Temperature: While higher pressure and temperature can increase the reaction rate, they also pose safety risks on a large scale.[2] A careful optimization of these parameters is necessary. It is recommended to conduct a Design of Experiments (DoE) to find the optimal conditions.

  • Probable Cause 2: Incomplete N-methylation. If you are synthesizing via N-methylation of piperidine-3-carboxylic acid, incomplete reaction is a common issue.

    • Solution:

      • Reagent Stoichiometry: Ensure the molar ratio of the methylating agent (e.g., formaldehyde/formic acid, methyl iodide) to the starting material is optimized. An excess of the methylating agent might be necessary to drive the reaction to completion, but this can also lead to the formation of quaternary ammonium salts.

      • Reaction Time and Temperature: Monitor the reaction progress using in-process controls (IPCs) like HPLC or GC to determine the optimal reaction time.[3][4] The reaction temperature should be carefully controlled to prevent side reactions.

  • Probable Cause 3: Product Loss During Work-up and Isolation. The hydrochloride salt is water-soluble, which can lead to losses during aqueous work-up procedures.

    • Solution:

      • Solvent Selection for Extraction: If an extraction is performed, use a suitable organic solvent in which the free base is soluble but has limited solubility for the salt.

      • Crystallization Optimization: The crystallization process is crucial for both yield and purity.[5] Carefully select the anti-solvent and control the rate of addition and cooling to maximize the precipitation of the desired product while minimizing the co-precipitation of impurities.

Problem 2: High Impurity Profile

Q: Our final product is contaminated with several impurities that are difficult to remove. What are the common impurities and how can we control their formation?

A: Impurity control is a critical aspect of large-scale synthesis. Understanding the potential side reactions is key to minimizing impurities.

  • Common Impurities and Their Control:

ImpurityFormation PathwayMitigation Strategy
Unreacted Starting Material Incomplete hydrogenation or N-methylation.Optimize reaction conditions (catalyst loading, pressure, temperature, reaction time) as discussed in "Low Overall Yield".
Over-methylated Quaternary Salt Excess methylating agent during N-methylation.Carefully control the stoichiometry of the methylating agent and monitor the reaction progress closely.
N-formylpiperidine-3-carboxylic acid Side reaction when using formaldehyde/formic acid (Eschweiler-Clarke reaction).Control the reaction temperature and the rate of addition of reagents.
Piperidine-3-carboxylic acid Incomplete N-methylation.Ensure complete reaction by monitoring with IPCs.
  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying the final product. The choice of solvent system is critical. A solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Isopropanol or ethanol are often good choices.

    • Acid-Base Wash: During the work-up, an acid-base wash can help remove basic or acidic impurities.

    • Chromatography: While less common for large-scale production of simple molecules due to cost, preparative chromatography can be used for high-purity requirements.

Problem 3: Difficulty in Product Isolation and Drying

Q: We are facing challenges with the physical properties of the isolated product; it is often sticky and difficult to dry. What could be the cause?

A: The physical properties of the final product are highly dependent on the crystallization and drying processes.

  • Probable Cause 1: Hygroscopicity. Carboxylic acid salts can be hygroscopic, meaning they readily absorb moisture from the air.[6]

    • Solution:

      • Controlled Environment: Conduct the final filtration and drying steps in a controlled environment with low humidity.

      • Drying Conditions: Dry the product under vacuum at an elevated temperature (e.g., 50-60°C) to effectively remove water. The drying time should be sufficient to reach a constant weight.

  • Probable Cause 2: Residual Solvents. Inadequate drying can leave residual solvents, leading to a sticky or oily product.

    • Solution:

      • Efficient Filtration: Ensure the product is well-pressed on the filter to remove as much mother liquor as possible.

      • Proper Drying Technique: Use a suitable dryer for large-scale production, such as a agitated nutsche filter dryer (ANFD), which allows for efficient drying under controlled conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the large-scale production of this compound?

A1: There are two primary routes suitable for large-scale synthesis:

  • Catalytic Hydrogenation of 1-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid (Arecaidine): This is a common and efficient method. Arecaidine, which can be sourced commercially or synthesized, is hydrogenated using a catalyst like Pd/C. This route is atom-economical and generally provides high yields. However, it requires specialized high-pressure hydrogenation equipment and careful handling of the flammable hydrogen gas and pyrophoric catalyst.[2]

  • N-methylation of Piperidine-3-carboxylic acid (Nipecotic acid): This route involves the methylation of the secondary amine of nipecotic acid. The Eschweiler-Clarke reaction, using formaldehyde and formic acid, is a cost-effective method for this transformation. Alternatively, other methylating agents like methyl iodide can be used, but they are generally more expensive and toxic. This route avoids the need for high-pressure hydrogenation but may require careful control to avoid over-methylation.

Synthesis Route Comparison

cluster_0 Route 1: Hydrogenation cluster_1 Route 2: N-methylation Arecaidine Arecaidine H2_PdC H2, Pd/C Arecaidine->H2_PdC Product1 1-Methylpiperidine-3-carboxylic acid H2_PdC->Product1 HCl1 HCl Product1->HCl1 Final_Product1 This compound HCl1->Final_Product1 Nipecotic_Acid Piperidine-3-carboxylic acid Methylation Methylating Agent (e.g., HCHO/HCOOH) Nipecotic_Acid->Methylation Product2 1-Methylpiperidine-3-carboxylic acid Methylation->Product2 HCl2 HCl Product2->HCl2 Final_Product2 This compound HCl2->Final_Product2

Caption: Comparison of the two main synthetic routes.

Q2: What are the critical quality control (QC) tests for the final product?

A2: A comprehensive QC panel is essential to ensure the quality and consistency of the final product. Key tests include:

  • Appearance: Visual inspection for color and form (e.g., white crystalline solid).

  • Identification (FTIR/NMR): To confirm the chemical structure of the compound.

  • Assay (HPLC/Titration): To determine the purity of the product. HPLC is preferred for its ability to separate and quantify impurities.[3][4]

  • Related Substances (HPLC): To identify and quantify any impurities.

  • Water Content (Karl Fischer Titration): To determine the amount of water in the final product, which is important given its potential hygroscopicity.

  • Residual Solvents (GC-HS): To ensure that residual solvents from the synthesis and purification are below the limits specified by regulatory guidelines (e.g., ICH Q3C).

  • Melting Point: As a measure of purity. The melting point of this compound is reported to be around 180°C.[7]

Q3: What are the main safety considerations for the large-scale synthesis of this compound?

A3: Safety is paramount in any chemical synthesis, especially at scale. Key considerations include:

  • Hydrogenation: Hydrogen is highly flammable and can form explosive mixtures with air. The hydrogenation reactor must be properly designed and maintained for high-pressure operations. The catalyst, particularly Pd/C, can be pyrophoric and should be handled with care, especially when wet with solvent.[2]

  • Reagent Handling: Many reagents used in the synthesis can be hazardous. For example, formic acid is corrosive, and methyl iodide is toxic and a suspected carcinogen. Arecaidine itself has known toxicity.[1] Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE).[8][9]

  • Exothermic Reactions: Both hydrogenation and N-methylation can be exothermic. On a large scale, heat removal can be challenging. The reaction temperature must be carefully monitored and controlled to prevent thermal runaways.

  • Product Handling: The final product is a hydrochloride salt and can be irritating to the skin, eyes, and respiratory tract.[9][10] Appropriate PPE, including gloves, safety glasses, and respiratory protection, should be used when handling the solid material.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Arecaidine Hydrochloride
  • Reactor Setup: Charge a suitable high-pressure hydrogenation reactor with arecaidine hydrochloride and a solvent (e.g., methanol, water).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (typically 5-10% w/w).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to the target temperature (e.g., 40-60°C) with vigorous agitation.

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake and/or by taking samples for IPC analysis (e.g., HPLC).

  • Work-up: Once the reaction is complete, cool the reactor, release the hydrogen pressure, and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to induce crystallization. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Hydrogenation Workflow

Start Start: Arecaidine HCl in Solvent Add_Catalyst Add Pd/C under Inert Atmosphere Start->Add_Catalyst Hydrogenation Pressurize with H2 and Heat Add_Catalyst->Hydrogenation Monitoring Monitor by H2 Uptake / HPLC Hydrogenation->Monitoring Completion Reaction Complete Monitoring->Completion Workup Cool, Depressurize, Filter Catalyst Completion->Workup Isolation Concentrate and Crystallize Workup->Isolation End Final Product Isolation->End

Caption: A typical workflow for the hydrogenation step.

References

  • Arecaidine hydrobromide-SDS-MedChemExpress. (2025, September 18). MedChemExpress.
  • Chemsrc. (2025, August 27). This compound.
  • Thermo Fisher Scientific. (2025, October 24).
  • CIPAC. (2020, June 8). Multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • PubChem. This compound.
  • Sigma-Aldrich. 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR.
  • Journal of Chemical and Pharmaceutical Research. (2023, May 11). Techniques for Quality Control in Pharmaceutical Analysis.
  • ChemicalBook. 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis.
  • Atmospheric Chemistry and Physics. (2022, March 28).
  • Santa Cruz Biotechnology. This compound.
  • Merck Millipore. Complete Monograph Methods.
  • Sigma-Aldrich.
  • Oakwood Chemical. This compound.
  • Google Patents. (2019). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • National Institutes of Health. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Institutional Repository FHNW. (2021). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants.
  • Green Chemistry (RSC Publishing). (2021). Bioprocess development and scale-up for cis,cis-muconic acid production from glucose and xylose by Pseudomonas putida.
  • Wikipedia. Arecoline.
  • BOC Sciences. Piperidine Impurities.
  • ResearchGate. (2017). Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl...
  • Academic Journals. (2012, March 8).
  • Sigma-Aldrich. 1-methylpiperidine-3-carboxylic acid AldrichCPR.
  • PubChem. 1-methylpiperidine-3-carboxylic Acid.
  • The Royal Society of Chemistry. (2014). Piperidines ESI-revised3.
  • PubChemLite. 1-ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride (C9H17NO2).
  • PubChemLite. 3-fluoro-1-methylpiperidine-3-carboxylic acid hydrochloride (C7H12FNO2).
  • HXCHEM. This compound/CAS:19999-64-5.
  • ACS Publications. (2025, August 18).
  • Google Patents. (2008).
  • RSC Publishing. (2024, April 16). Piperidine and piperazine analogs in action: zinc(ii)
  • White Rose Research Online. (2022, June 14). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • PubMed. (1998). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][3][8]benzothiazine as orally-active adhesion molecule inhibitors.

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Technical Support Center: Troubleshooting Low Yield in 1-Methylpiperidine-3-carboxylic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in achieving high yields for this valuable heterocyclic building block. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the process, enabling you to troubleshoot effectively and optimize your synthetic strategy.

The N-methylation of piperidine-3-carboxylic acid (nipecotic acid) is a critical transformation, and low yields can often be traced back to subtle issues in reaction conditions, reagent quality, or product isolation. This document provides a structured, question-and-answer-based approach to diagnose and resolve these common problems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to build a foundational understanding.

Q1: What is the most reliable and scalable method for the N-methylation of piperidine-3-carboxylic acid?

A1: The Eschweiler-Clarke reaction is the industry-standard and most recommended method for this transformation. It involves the reductive amination of a primary or secondary amine using excess formaldehyde and formic acid.[1][2]

Causality: The primary advantages of this method are its simplicity, the use of inexpensive reagents, and, most importantly, its inherent mechanism that prevents over-alkylation. Unlike traditional alkylating agents such as methyl iodide, the Eschweiler-Clarke reaction will not form a quaternary ammonium salt because a tertiary amine cannot form the required imine or iminium ion intermediate for a subsequent reaction cycle.[1] The reaction is also irreversible due to the formation and loss of carbon dioxide gas, which drives it to completion.[1]

Q2: What are the most critical parameters to control during the Eschweiler-Clarke synthesis of 1-Methylpiperidine-3-carboxylic acid?

A2: The three most critical parameters are:

  • Reagent Stoichiometry: An excess of both formaldehyde and formic acid is crucial. Typically, 2-3 equivalents of each are used. Formaldehyde is required to form the intermediate iminium ion, and formic acid serves as the hydride donor for the reduction.[2] An insufficient amount of either will result in incomplete conversion of the starting material.

  • Temperature: The reaction generally requires heating to proceed at an efficient rate. A temperature range of 80-100°C is common, often achieved by heating in a water bath.[3] This provides the necessary activation energy for iminium ion formation and hydride transfer.

  • Reaction Time: While efficient, the reaction is not instantaneous. Monitoring the reaction's progress via an appropriate technique (e.g., TLC, LC-MS) is essential to ensure it has reached completion before initiating the workup.

Q3: My starting material, piperidine-3-carboxylic acid, is difficult to dissolve. How does this impact the reaction?

A3: Piperidine-3-carboxylic acid exists as a zwitterion, which can limit its solubility in some organic solvents. The Eschweiler-Clarke reaction is conveniently performed in an aqueous solution, where the starting material is soluble, especially upon addition of formic acid. If you are using a non-aqueous variant, poor solubility will severely limit the reaction rate and lead to low yields. It is recommended to use the standard aqueous conditions for this substrate.

Part 2: Troubleshooting Guide: Diagnosing Low Yield

This section provides a detailed, problem-oriented approach to specific issues encountered during the synthesis.

Category: Reaction Inefficiency

Q4: My reaction is incomplete. TLC and LC-MS analysis shows a significant amount of unreacted piperidine-3-carboxylic acid even after prolonged heating. What is the cause?

A4: An incomplete reaction is one of the most common issues and can typically be traced to one of the following factors:

  • Insufficient Reagents: As stated in the FAQs, the reaction requires an excess of both formaldehyde and formic acid. A common mistake is using a 1:1 stoichiometry. The formic acid is consumed as a reactant (hydride source), not just a catalyst. Verify your calculations and ensure at least 2 equivalents of each reagent are used.

  • Reagent Quality: The quality of formaldehyde is critical. It is typically supplied as a 37 wt. % aqueous solution (formalin). Over time, formaldehyde can polymerize to form paraformaldehyde, reducing its effective concentration. Use a fresh, high-quality source of formalin. Formic acid should also be of high purity (typically >95%).

  • Inadequate Temperature: The reaction may be running too cool. Ensure your reaction vessel is maintained at a consistent temperature between 80-100°C. A lower temperature will result in a significantly slower reaction rate.

Troubleshooting Workflow: Incomplete Reaction

start Incomplete Reaction (Starting Material Remains) check_stoich Verify Stoichiometry (>2 eq. HCHO, >2 eq. HCOOH) start->check_stoich check_reagents Assess Reagent Quality (Fresh Formalin?) check_stoich->check_reagents Stoichiometry OK check_temp Confirm Reaction Temperature (80-100°C?) check_reagents->check_temp Reagents OK solution Solution: 1. Re-run with correct stoichiometry. 2. Use fresh reagents. 3. Increase temperature. check_temp->solution Temp OK

Caption: Decision tree for troubleshooting an incomplete reaction.

Category: Isolation & Purification

Q5: The reaction appears complete by LC-MS, but my isolated yield after workup and crystallization is very low. Where is the product being lost?

A5: Product loss during workup is often a mechanical or solubility issue. This compound is highly soluble in water and moderately soluble in alcohols like methanol and ethanol.

  • Incomplete Water Removal: The first step of the workup is typically to remove water and excess formic acid under reduced pressure. If this is incomplete, the residual water will prevent or hinder the crystallization of the hydrochloride salt from the subsequent organic solvent (e.g., acetonitrile, isopropanol).

  • Incorrect pH for Salt Formation: After removing the volatiles, the residue is typically dissolved in a solvent like isopropanol, and HCl is added to precipitate the salt. If too little HCl is added, or if the pH does not become sufficiently acidic, a portion of your product will remain in solution as the free base and will not crystallize.

  • Wrong Crystallization Solvent: The choice of solvent for crystallization/precipitation is critical. The solvent must be one in which the hydrochloride salt is poorly soluble, but the free base and other impurities are soluble. Acetonitrile and isopropanol are often good choices.[3] Using a solvent like methanol, in which the salt has higher solubility, will lead to significant losses in the mother liquor.

  • Premature Filtration: Ensure crystallization is complete before filtering. Cooling the mixture and allowing it to stand can significantly improve the recovery of the solid product.

Q6: My final product is a sticky oil or a semi-solid instead of a crystalline powder. How can I fix this?

A6: This is a classic sign of impurities or residual solvent.

  • Residual Solvent/Water: The most common culprit is water. Ensure the crude material is rigorously dried in vacuo before attempting crystallization. Co-evaporation with an anhydrous solvent like toluene can help azeotropically remove final traces of water.

  • Impurities: If the reaction was not clean, impurities can act as an "antifreeze," preventing the crystal lattice from forming. In this case, purification is necessary. You can attempt to triturate the oil with a non-polar solvent like diethyl ether or hexane. This may cause the product to solidify while washing away non-polar impurities. If that fails, a full recrystallization from a suitable solvent system (e.g., isopropanol/ether) may be required.

Data Summary: Solvent Effects on Crystallization
Solvent SystemProduct SolubilityImpurity SolubilityTypical Outcome
Isopropanol/EtherLowModerateGood for high-purity crystallization
AcetonitrileVery LowModerateExcellent for precipitation/high recovery
EthanolModerateHighRisk of yield loss into mother liquor
WaterVery HighHighUnsuitable for crystallization
Part 3: Optimized Protocols & Methodologies

Protocol 1: Optimized Synthesis of this compound

This protocol is designed for a ~20g scale and incorporates best practices to maximize yield.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-3-carboxylic acid (20.0 g, 0.155 mol).

  • Reagent Addition: Add deionized water (40 mL), followed by formic acid (98%, 17.8 mL, 0.465 mol, 3.0 eq). Stir until the solid dissolves. Carefully add formaldehyde (37% aq. solution, 23.2 mL, 0.310 mol, 2.0 eq).

  • Heating: Place the flask in a preheated water bath at 95°C. Stir the reaction mixture at this temperature for 6 hours. The solution will gently evolve CO2.

  • Monitoring: After 6 hours, take a small aliquot, dilute it, and check for the disappearance of the starting material by LC-MS or TLC.

    • TLC Conditions: Silica plate, Mobile Phase: 80:20:1 Dichloromethane:Methanol:Ammonium Hydroxide. Stain: Ninhydrin (starting material will stain, product will not).

  • Workup - Volatile Removal: Once complete, cool the reaction to room temperature. Remove the water and excess formic acid/formaldehyde on a rotary evaporator. To ensure complete removal of water, add toluene (50 mL) and evaporate to dryness again.

  • Salt Formation & Crystallization: Dissolve the resulting viscous oil in warm isopropanol (150 mL). Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol until the pH is ~1-2 (checked with pH paper). A white precipitate will form.

  • Isolation: Stir the cold slurry for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Drying: Dry the white crystalline solid in a vacuum oven at 50°C to a constant weight. Expected yield: >90%.

Visualizing the Core Mechanism

cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Hydride Transfer & Methylation Amine Amine Imine Imine Amine->Imine + HCHO - H2O Iminium Ion Iminium Ion Imine->Iminium Ion + HCOOH (Protonation) Tertiary Amine Tertiary Amine Iminium Ion->Tertiary Amine + HCOO- (Hydride Transfer) - CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References
  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301–330. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587. [Link]

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Gómez-SanJuan, A., et al. (2020). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 25(21), 5037. [Link]

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Technical Support Center: Resolving Enantiomers of 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 1-Methylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of separating this compound's enantiomers.

Introduction: The 'Why' Behind the Resolution

1-Methylpiperidine-3-carboxylic acid is a chiral molecule, existing as two non-superimposable mirror images known as enantiomers.[1] These enantiomers, while having identical physical properties in an achiral environment, often exhibit significantly different pharmacological and toxicological profiles.[2] Therefore, obtaining enantiomerically pure forms is a critical step in drug discovery and development to ensure safety and efficacy. The primary methods for achieving this separation are through the formation of diastereomeric salts followed by crystallization, or by using chiral chromatography.[2][][4]

This guide will focus on providing practical, actionable advice for both approaches, grounded in the principles of stereochemistry and crystallization science.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when approaching the resolution of 1-Methylpiperidine-3-carboxylic acid.

Q1: What are the primary methods for resolving the enantiomers of 1-Methylpiperidine-3-carboxylic acid?

The two most prevalent and effective methods are:

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common and often most cost-effective method for large-scale separations.[2][5] It involves reacting the racemic 1-Methylpiperidine-3-carboxylic acid (an amine) with a chiral resolving agent (a chiral acid) to form diastereomeric salts.[4][6] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2][7]

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[1][5] This technique is highly versatile for both analytical quantification of enantiomeric excess (ee) and for preparative-scale separations, especially when crystallization proves difficult.[5]

Q2: Which chiral resolving agents are most effective for the classical resolution of 1-Methylpiperidine-3-carboxylic acid?

For a basic compound like 1-Methylpiperidine-3-carboxylic acid, chiral acids are the resolving agents of choice. Several have shown success in resolving similar piperidine structures:

  • Tartaric Acid Derivatives: Specifically, (-)-Dibenzoyl-L-tartaric acid and (+)-Dibenzoyl-D-tartaric acid are highly effective.[8][9] These are often the first choice for screening due to their rigid structures which can lead to well-defined crystal lattices.

  • (R)- or (S)-Mandelic Acid: These are another class of commonly used and effective resolving agents for piperidine derivatives.[8]

The selection of the resolving agent and the solvent system is a critical experimental parameter that almost always requires screening to discover the optimal conditions for selective crystallization.[4]

Q3: What type of column is recommended for the chiral HPLC or SFC separation of 1-Methylpiperidine-3-carboxylic acid enantiomers?

Polysaccharide-based Chiral Stationary Phases (CSPs) are generally the most effective for separating piperidine derivatives.[7] Columns such as those based on cellulose or amylose derivatives (e.g., Chiralpak® and Chiralcel® series) have demonstrated excellent performance in resolving structurally similar compounds. For SFC, which is often faster and uses less organic solvent, these same phases are highly effective.[5]

Part 2: Troubleshooting Guide: Diastereomeric Salt Crystallization

This is where the majority of challenges arise. The following Q&A format addresses specific problems you might encounter.

Q4: I've mixed my racemic 1-Methylpiperidine-3-carboxylic acid with the chiral resolving agent, but nothing is crystallizing. What should I do?

Failure to crystallize is a common hurdle. The system is likely either too soluble in the chosen solvent or kinetically hindered. Here is a logical workflow to induce crystallization:

  • Seeding: If you have a crystal from a previous successful experiment, add a tiny amount to the solution to act as a template for crystal growth. If not, try scratching the inside of the flask at the air-liquid interface with a glass rod to create microscopic imperfections that can initiate nucleation.[7]

  • Increase Concentration: The solution may be undersaturated. Carefully evaporate some of the solvent to create a supersaturated solution, which is thermodynamically driven to crystallize.[7]

  • Solvent/Anti-Solvent Strategy: The current solvent may be too effective at solvating the diastereomeric salt.[7] Introduce an "anti-solvent" (a solvent in which the salt is insoluble but is miscible with your current solvent) dropwise until you observe persistent turbidity.[7] For example, if your salt is dissolved in methanol, you might slowly add a non-polar solvent like heptane.

  • Temperature Gradient: Slow cooling is crucial. Rapidly crashing the temperature can cause both diastereomers to precipitate together.[7] Allow the solution to cool slowly to room temperature, and then gradually lower the temperature (e.g., to 4 °C or 0 °C) over several hours or even days.[7]

  • Patience: Some crystallizations are simply slow. Allow the solution to stand undisturbed for an extended period (24-72 hours) before concluding that it has failed.[7]

Q5: My crystallization worked, but the enantiomeric excess (ee) of my product is low. What went wrong?

Low enantiomeric excess is a frequent and frustrating outcome. It indicates that the undesired diastereomer has co-precipitated with the desired one. The table below outlines the common causes and their solutions.

Potential Cause Explanation & Causality Actionable Solution
Cooling Rate is Too Fast Rapid cooling does not allow for thermodynamic equilibrium to be reached. The system kinetically traps both diastereomers in the crystal lattice as they rapidly fall out of solution.[7]Implement a slow, controlled cooling profile. Allow the solution to cool to room temperature over several hours before transferring to a refrigerator or freezer.[7]
Incorrect Stoichiometry Using a full equivalent of the resolving agent can sometimes lead to the crystallization of both diastereomeric salts, especially if their solubilities are similar.Use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents). This ensures that only the less soluble diastereomer will crystallize, leaving the more soluble one in the mother liquor.
Suboptimal Solvent Choice The solvent system must provide a significant solubility difference between the two diastereomeric salts. If the solvent treats both salts as equally (in)soluble, no separation will occur.Screen a variety of solvents or solvent mixtures. The ideal solvent will have the desired diastereomer sparingly soluble at low temperatures, while the undesired diastereomer remains in solution.
Insufficient Purity Impurities in the starting racemic material or the resolving agent can disrupt the crystal lattice formation and act as nucleation sites for the undesired diastereomer.[10]Ensure both the racemic 1-Methylpiperidine-3-carboxylic acid and the chiral resolving agent are of high purity before attempting the resolution.
Racemization Although less common for this specific molecule under typical conditions, harsh pH or high temperatures can potentially cause racemization of the resolving agent or the product, leading to a loss of enantiopurity.[7]Use milder conditions. Avoid unnecessarily high temperatures when dissolving the salts and neutralize the final product under controlled, cool conditions.

Part 3: Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

While often more straightforward than crystallization, chiral chromatography presents its own set of challenges.

Q6: I'm seeing poor or no separation between the enantiomer peaks on my chiral column. How can I improve the resolution?

Poor resolution means the chiral stationary phase is not discriminating effectively between the enantiomers under the current conditions. Optimization is key.

  • Mobile Phase Composition: This is the most powerful parameter. For normal-phase chromatography (common for polysaccharide columns), vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) to the alkane eluent (e.g., hexane, heptane). Small changes can have a dramatic impact on selectivity.

  • Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, especially if the peaks are close together.[1] A typical starting point is 1.0 mL/min for a 4.6 mm ID column, but reducing it to 0.5 mL/min can enhance separation.[1]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1] Try running the separation at a lower temperature (e.g., 10-15 °C) as this can sometimes increase the interaction differences between the enantiomers and the stationary phase, leading to better resolution.

  • Mobile Phase Additives: For a basic compound like 1-Methylpiperidine-3-carboxylic acid, adding a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) and a basic additive (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and selectivity by minimizing unwanted ionic interactions with the stationary phase support.

Q7: My peaks are tailing badly in the chiral HPLC analysis. What is the cause and how can I fix it?

Peak tailing for a basic amine is often caused by strong, non-specific interactions with acidic silanol groups on the silica support of the stationary phase.

  • Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to the mobile phase.[7] An amine like diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% will compete for the active sites, preventing the analyte from sticking and resulting in more symmetrical, Gaussian peaks.[7]

Part 4: Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Crystallization

This protocol provides a general procedure using (-)-Dibenzoyl-L-tartaric acid. Optimization of solvent, temperature, and stoichiometry will likely be required.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask, dissolve 1.0 equivalent of racemic 1-Methylpiperidine-3-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or acetone).

  • Addition of Resolving Agent: To the warm solution, add a solution of 0.5 equivalents of (-)-Dibenzoyl-L-tartaric acid dissolved in the same solvent.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, proceed with the troubleshooting steps in Q4. Once crystals begin to form, allow the mixture to stand at room temperature for several hours before cooling further to 0-5 °C for at least 12 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Liberation of the Free Acid: Suspend the crystalline diastereomeric salt in water and adjust the pH to ~10-11 with a suitable base (e.g., 1M NaOH) to deprotonate the piperidine nitrogen.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove the chiral resolving agent.

  • Isolation of Enantiomer: Carefully acidify the aqueous layer to the isoelectric point of the amino acid (typically pH 3-4) with an acid (e.g., 1M HCl). The enantiomerically enriched 1-Methylpiperidine-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This is a representative analytical method. The exact conditions will depend on the specific column and instrumentation used.

  • Column: Chiralpak® AD-H (or similar polysaccharide-based CSP)

  • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid/Diethylamine (80:20:0.1:0.1 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Temperature: 25 °C

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Calculation of ee: The enantiomeric excess is calculated using the peak areas (A1 and A2) of the two enantiomers:

    • ee (%) = [ |A1 - A2| / (A1 + A2) ] * 100

Data Summary Table

The following table provides hypothetical but realistic data that one might obtain during a resolution experiment.

Experiment Resolving Agent Solvent Yield (%) Enantiomeric Excess (ee) (%) Specific Rotation [α]D
1(-)-DBTAMethanol3585- (levorotatory)
2(+)-DBTAEthanol4192+ (dextrorotatory)
3(S)-Mandelic AcidAcetone2875+ (dextrorotatory)
4Prep HPLCN/A>90>99+/- (depending on fraction)

Note: Specific rotation values are dependent on concentration, solvent, and temperature and should be determined experimentally.[11]

Part 5: Visualizations

Experimental Workflow Diagrams

G cluster_0 Diastereomeric Salt Resolution racemate Racemic (±)-Acid dissolve Dissolve in Hot Solvent racemate->dissolve resolving_agent Chiral Resolving Agent (e.g., (-)-DBTA) resolving_agent->dissolve mix Mix & Form Salts dissolve->mix cool Slow Cooling mix->cool filter Filter Crystals cool->filter salt Diastereomeric Salt (Less Soluble) filter->salt Solid mother_liquor Mother Liquor (More Soluble Salt) filter->mother_liquor Filtrate liberate Liberate Free Acid (Base/Acid Workup) salt->liberate enantiomer Enantiopure (-)-Acid liberate->enantiomer

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G cluster_1 Chiral Chromatography Troubleshooting start Poor Peak Resolution or Tailing check_mobile_phase Optimize Mobile Phase? (Solvent Ratio, Additives) start->check_mobile_phase check_flow Adjust Flow Rate? (Decrease for better resolution) check_mobile_phase->check_flow No/Minor Improvement good_separation Achieve Baseline Separation check_mobile_phase->good_separation Yes check_temp Change Temperature? (Lower T often increases selectivity) check_flow->check_temp No/Minor Improvement check_flow->good_separation Yes check_temp->good_separation Yes

Caption: Troubleshooting Logic for Chiral HPLC/SFC Method Development.

References

  • Sigma-Aldrich.
  • BOC Sciences. Frequently Asked Questions - Chiral.
  • Wikipedia. Chiral resolution.
  • Kannappan, V. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
  • chemeurope.com. Chiral resolution.
  • BenchChem. Technical Support Center: Resolving Enantiomers of 3-Methylpiperidine.
  • Google Patents.
  • BenchChem.
  • MPG.PuRe.
  • Wikipedia.
  • ChemicalBook. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.
  • Sigma-Aldrich. Dibenzoyl-L-tartaric acid L-DBTA.

Sources

Storage and stability of "1-Methylpiperidine-3-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 19999-64-5). This resource is designed for our valued partners in research, development, and manufacturing. Here, you will find in-depth guidance on the storage, stability, and handling of this versatile heterocyclic building block. Our goal is to empower you with the technical insights needed to ensure the integrity of your experiments and the successful progression of your projects.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the handling and stability of this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, the solid compound should be stored in a cool, well-ventilated, and dry environment.[1][2] The container should be tightly sealed to prevent moisture absorption, as the hydrochloride salt is hygroscopic. While refrigeration is generally recommended for long-term storage, room temperature is acceptable for shorter periods, provided the area is dry and protected from direct sunlight.

Q2: How stable is this compound in aqueous solution?

A2: As a hydrochloride salt of a tertiary amine and a carboxylic acid, this compound is expected to be reasonably stable in aqueous solutions, particularly under acidic to neutral pH conditions. The protonated form of the piperidine nitrogen is less susceptible to oxidation.[3] However, for long-term storage of solutions, it is advisable to prepare them fresh. If storage is necessary, we recommend sterile filtration and storage at 2-8°C for up to a few weeks. For extended periods, freezing at -20°C or -80°C is preferable. It is crucial to monitor for any signs of precipitation upon thawing.

Q3: What solvents are recommended for dissolving this compound?

A3: Due to its ionic nature as a hydrochloride salt, this compound exhibits good solubility in polar protic solvents.[4] Water is an excellent choice, and solubility is also high in alcohols such as methanol and ethanol. For biological assays, preparing a concentrated stock solution in water or a suitable buffer is recommended. If an organic co-solvent is necessary, dimethyl sulfoxide (DMSO) can be used, but care should be taken as precipitation may occur upon dilution into aqueous buffers.[4]

Q4: Are there any known incompatibilities I should be aware of when working with this compound?

A4: Yes, as an amine hydrochloride, it will react with strong bases to liberate the free amine. It is also incompatible with strong oxidizing agents.[1] Additionally, avoid contact with reactive metals. When used in formulations, be mindful of potential interactions with other components, such as the Maillard reaction with reducing sugars (e.g., lactose) under certain conditions, a known reaction for amine-containing drugs.[5]

Troubleshooting Guide

This section provides practical advice for overcoming common experimental challenges.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC Analysis
  • Symptom: You observe asymmetric peaks for this compound during HPLC analysis, which can compromise quantification and resolution.

  • Root Cause Analysis: This is a common issue for polar, basic compounds on silica-based C18 columns. The peak tailing is often due to secondary ionic interactions between the protonated piperidine nitrogen and residual, deprotonated silanol groups on the stationary phase. Peak fronting can be a sign of column overload or inadequate column equilibration.

  • Corrective Actions:

    • Mobile Phase pH Adjustment: Lower the pH of your mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%. This ensures the piperidine nitrogen is fully protonated and minimizes interactions with silanol groups.

    • Use of an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed for the analysis of polar and basic compounds. These columns have a reduced number of free silanol groups.

    • Increase Ionic Strength: Adding a salt, such as potassium phosphate, to the mobile phase can help to mask the residual silanol groups and improve peak shape.

    • Ensure Proper Equilibration: Before starting your analytical run, ensure the column is thoroughly equilibrated with the mobile phase.

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: You observe variability in your assay results, such as fluctuating IC50 values or poor reproducibility.

  • Root Cause Analysis: This can stem from several factors related to the handling of the compound. Precipitation of the compound upon dilution from a stock solution into the assay buffer is a common culprit. Degradation of the compound in the stock solution or assay medium can also lead to inconsistencies.

  • Corrective Actions:

    • Verify Solubility in Assay Buffer: Before conducting your assay, perform a visual solubility test at the highest concentration you plan to use. If you observe any cloudiness or precipitation, consider adjusting the buffer composition or using a co-solvent.

    • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions of this compound for each experiment to minimize the risk of degradation.[4]

    • Control Final Co-Solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration in your assay is consistent across all experiments and is below the tolerance level of your biological system (typically ≤1%).[4]

    • pH Monitoring: Be aware that dissolving the hydrochloride salt in a weakly buffered solution may slightly lower the pH, which could impact your assay. Verify the final pH of your assay medium after the addition of the compound.

Data and Protocols

Summary of Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[6][7]
Molecular Weight 179.64 g/mol [6][7]
Appearance White to off-white solid---
Melting Point 180 °CChemicalBook
Solubility Good solubility in water and polar protic solvents.[4]
Experimental Protocol: Preparation and Stability Testing of an Aqueous Stock Solution

This protocol outlines a standardized procedure for preparing a stock solution of this compound and assessing its short-term stability.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Sterile, amber glass vials with screw caps

  • Analytical balance

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., end-capped C18)

Procedure:

  • Preparation of a 10 mg/mL Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Transfer the solid to a 1 mL sterile amber glass vial.

    • Add 1 mL of high-purity water to the vial.

    • Vortex or sonicate until the solid is completely dissolved.

    • Measure and record the pH of the solution.

  • Initial Analysis (Time Zero):

    • Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Inject the diluted sample onto the HPLC system and record the chromatogram.

    • The peak area and retention time of the main peak will serve as the baseline (T=0) reference.

  • Stability Assessment:

    • Store the stock solution at 2-8°C, protected from light.

    • At specified time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot of the stock solution.

    • Prepare a diluted sample and analyze by HPLC under the same conditions as the initial analysis.

    • Compare the peak area of the main peak to the T=0 value. A significant decrease in peak area or the appearance of new peaks may indicate degradation.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, we can infer potential degradation pathways based on the chemical structure and general knowledge of similar compounds.

G main This compound decarboxylation Decarboxylation main->decarboxylation High Heat oxidation Oxidative Degradation main->oxidation Strong Oxidants / Light ring_opening Ring Opening main->ring_opening Extreme pH / High Energy product1 product1 decarboxylation->product1 Forms 1-Methylpiperidine product2 product2 oxidation->product2 N-oxide formation or C-H oxidation product3 product3 ring_opening->product3 Formation of linear amino acids

Caption: Potential degradation pathways for this compound under stress conditions.

  • Thermal Degradation: At elevated temperatures, decarboxylation could occur, leading to the formation of 1-methylpiperidine. Studies on similar compounds have shown that thermal decomposition can be complex.[8][9]

  • Oxidative Degradation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide. The piperidine ring itself can also undergo oxidation, particularly at the carbon atoms adjacent to the nitrogen.[3][6][10] Exposure to light and the presence of trace metals can catalyze oxidative processes.

  • Hydrolytic Degradation: While generally stable in aqueous solution, under extreme pH and temperature conditions, hydrolysis of the piperidine ring could potentially occur, though this is less likely under typical experimental conditions.

References

  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid.
  • ACS Publications. (n.d.).
  • PubMed Central (PMC). (n.d.).
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form? r/chemistry.
  • ResearchGate. (n.d.).
  • University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • PubMed Central (PMC). (n.d.).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Substituted Piperidine-1 Synthesis.
  • BenchChem. (2025). In-Depth Technical Guide on the Biological Activities of Piperidine Derivatives.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). N-methylpiperidine-3-carboxamide hydrochloride.
  • University of California, Santa Barbara. (n.d.).
  • WIPO Patentscope. (n.d.). WO/2007/102767 PIPERIDINE DERIVATIVES, THEIR PROCESS FOR PREPARATION, THEIR USE AS THERAPEUTIC AGENTS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Addressing poor solubility of piperidine derivatives in reactions.
  • Google Patents. (n.d.). CZ83096A3 - Piperidine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • PubChem. (n.d.). This compound.
  • Utah State University. (n.d.).
  • PubMed Central (PMC). (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ACS Catalysis. (2026).
  • PubMed Central (PMC). (n.d.).
  • PubChem. (n.d.).
  • RSC Publishing. (n.d.).
  • Utah State University. (n.d.).
  • ACS Publications. (n.d.). “Thermal Peroxidation” of Dietary Pentapeptides Yields N-Terminal 1,2-Dicarbonyls.
  • PubMed Central (PMC). (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
  • MDPI. (n.d.).
  • PubChem. (n.d.). N-methylpiperidine-3-carboxamide.

Sources

Removing residual solvents from "1-Methylpiperidine-3-carboxylic acid hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methylpiperidine-3-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound, with a specific focus on the removal of residual solvents. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

General Purity and Handling

Q1: What are the typical physicochemical properties of this compound that I should be aware of?

A1: Understanding the basic properties of this compound is crucial for its handling and purification. It is a solid, crystalline substance with the following characteristics:

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[PubChem][1]
Molecular Weight 179.64 g/mol [PubChem][1]
Appearance Solid[Sigma-Aldrich][2]
Melting Point 180-183 °C (Note: This is a supplier-provided value and may vary)Oakwood Chemical

As a hydrochloride salt, it is generally expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents.[3]

Q2: What are the common impurities I might encounter in my sample of this compound?

A2: Besides residual solvents, which are a primary focus of this guide, other potential impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. The nature of these impurities will be specific to the synthetic route employed. For instance, if the N-methylation is incomplete, you might have the parent piperidine-3-carboxylic acid hydrochloride as an impurity.

Troubleshooting Guide: Residual Solvent Removal

The presence of residual solvents is a critical quality attribute for active pharmaceutical ingredients (APIs) and research chemicals, governed by guidelines such as the ICH Q3C.[4] These solvents are typically introduced during the synthesis and final purification steps.

Identifying the Problem

Q3: I suspect my sample of this compound contains residual solvents. What are the likely culprits and how can I confirm their presence and quantity?

A3: Common solvents used in the synthesis of hydrochloride salts include alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), ethers (tetrahydrofuran), and aromatic hydrocarbons (toluene).[5][6][7] Additionally, solvents like acetonitrile may be used in related syntheses.[8]

To confirm the presence and quantify these solvents, the industry-standard method is Headspace Gas Chromatography (GC) with a Flame Ionization Detector (FID).[5][6][7] This technique is highly sensitive and specific for volatile organic compounds.

Workflow for Solvent Removal

Here is a logical workflow to approach the removal of residual solvents from your compound.

Solvent Removal Workflow start Initial Analysis (Headspace GC) check_solvent Identify Solvent(s) & Quantify start->check_solvent high_boiling High-Boiling Point Solvent? check_solvent->high_boiling Yes low_boiling Low-Boiling Point Solvent? check_solvent->low_boiling Yes lyophilization Lyophilization check_solvent->lyophilization Aqueous/t-BuOH solution recrystallization Recrystallization high_boiling->recrystallization vacuum_drying High-Vacuum Drying low_boiling->vacuum_drying final_analysis Final Analysis (Headspace GC) vacuum_drying->final_analysis recrystallization->vacuum_drying recrystallization->final_analysis lyophilization->final_analysis

Caption: A decision-making workflow for selecting the appropriate solvent removal technique.

Detailed Protocols and Causality

Q4: My GC analysis shows a significant amount of a low-boiling point solvent (e.g., acetone, ethyl acetate, methanol). What is the most straightforward removal method?

A4: For volatile solvents, high-vacuum drying is the most direct approach. The reduced pressure lowers the boiling point of the solvent, facilitating its evaporation at a temperature that does not degrade your compound.

Experimental Protocol: High-Vacuum Drying

  • Sample Preparation: Place your solid this compound in a suitable flask or vacuum oven tray. Ensure the sample is spread thinly to maximize surface area.

  • System Setup: Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the vacuum pump.

  • Drying Conditions:

    • Pressure: Apply a high vacuum (typically <1 mmHg).

    • Temperature: Begin at room temperature. If solvent removal is slow, you can gently heat the sample. Caution: Without specific thermal stability data, it is advisable not to exceed 40-50°C to minimize the risk of degradation. The melting point of a related compound, 1-methylpiperidine-4-carboxylic acid hydrochloride, is reported to be 225-228°C with decomposition, suggesting some thermal stability.[3] However, degradation can occur well below the melting point.

    • Duration: Dry for several hours to overnight, or until a constant weight is achieved.

  • Monitoring: Periodically check the weight of the sample. Constant weight indicates that the solvent has been removed. A final GC analysis is recommended for confirmation.

Causality: The efficacy of vacuum drying is based on Le Chatelier's principle. By continuously removing solvent molecules from the vapor phase (via the vacuum pump), the equilibrium between the solid-bound solvent and the vapor-phase solvent is shifted towards evaporation.

Q5: I have a high-boiling point solvent (e.g., toluene, DMF) or vacuum drying is ineffective. What should I do?

A5: In this scenario, recrystallization is the most effective method. This technique relies on the differential solubility of your compound and impurities in a chosen solvent system at varying temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For hydrochloride salts, polar protic solvents are a good starting point.

    • Recommended Solvents: Based on general principles for hydrochloride salts, isopropanol is often preferred over ethanol, as many hydrochloride salts exhibit high solubility in ethanol even at low temperatures, leading to poor recovery.

    • Anti-Solvent: A non-polar solvent in which your compound is insoluble, such as diethyl ether or hexane, can be used as an anti-solvent to induce precipitation.

  • Procedure: a. Dissolve the impure solid in a minimal amount of hot isopropanol. b. If the solution is colored, you can perform a hot filtration with a small amount of activated charcoal. c. Allow the solution to cool slowly to room temperature. Crystal formation should be observed. d. Further cool the flask in an ice bath to maximize crystal yield. e. If crystallization is slow or incomplete, add a non-polar anti-solvent (e.g., diethyl ether) dropwise until the solution becomes cloudy, then warm slightly until it is clear again and allow to cool slowly.

  • Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold recrystallization solvent or the anti-solvent. c. Dry the purified crystals under high vacuum as described in the previous section.

Causality: As the saturated solution cools, the solubility of the compound decreases, leading to the formation of a highly ordered crystal lattice that excludes the smaller, less ordered solvent and impurity molecules, leaving them in the mother liquor.

Recrystallization_Process cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation a Impure Solid b Add Minimal Hot Solvent a->b c Fully Dissolved Solution b->c d Slow Cooling c->d e Crystal Formation d->e f Ice Bath Cooling e->f g Vacuum Filtration f->g h Wash with Cold Solvent g->h i Vacuum Drying h->i

Caption: The key stages of the recrystallization workflow.

Q6: My compound is thermally sensitive, and I'm concerned about degradation even with gentle heating. Is there a gentler method?

A6: Yes, lyophilization (freeze-drying) is an excellent alternative for thermally sensitive compounds. This process involves freezing the sample and then removing the solvent by sublimation under a deep vacuum.

Experimental Protocol: Lyophilization

  • Solvent System: Lyophilization is most effective for removing water or solvents with a relatively high freezing point and vapor pressure, such as tert-butanol. If your compound is in a non-aqueous solvent, it must first be dissolved in a suitable solvent system for lyophilization (e.g., a water/tert-butanol mixture).

  • Procedure: a. Dissolve your compound in high-purity water or a suitable aqueous/organic co-solvent mixture. b. Freeze the solution completely. This is typically done by rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell, which maximizes the surface area. c. Connect the frozen sample to a lyophilizer. The deep vacuum will cause the frozen solvent to sublime directly from a solid to a gas, which is then collected on a cold condenser.

  • Result: The process yields a fine, dry powder.

Causality: By operating at low temperatures and pressures (below the triple point of the solvent), the solvent can transition directly from the solid to the gas phase (sublimation), bypassing the liquid phase where degradation reactions are more likely to occur.[9]

Reference Information

Common Residual Solvents and their ICH Q3C Classification
SolventClassBoiling Point (°C)Notes
Methanol 264.7Neurotoxin and teratogen.
Ethanol 378.4Low toxic potential.
Acetone 356.0Low toxic potential.
Isopropanol 382.6Low toxic potential.
Acetonitrile 281.6Toxic.
Ethyl Acetate 377.1Low toxic potential.
Tetrahydrofuran (THF) 266.0Toxic.
Toluene 2110.6Toxic.

This table is not exhaustive. Please refer to the full ICH Q3C guidelines for a complete list and permissible daily exposure (PDE) limits.[4]

References

  • Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-4.
  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • SciSpace. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients.
  • Smolecule. (2023). 1-methylpiperidine-4-carboxylic Acid Hydrochloride.
  • Google Patents. (n.d.).
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  • PubMed. (2007). Study of a Microwave Assisted Vacuum Drying Process Applied to the Granulated Pharmaceutical Drug Hydrochlorthiazide.
  • Sigma-Aldrich. (n.d.). 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR.
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  • PubMed. (2012).
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  • Sigma-Aldrich. (n.d.). Meperidine hydrochloride (M3142)
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Technical Support Center: Overcoming Solubility Challenges of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylpiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility challenges with this compound in organic solvents. As a hydrochloride salt, this molecule's physicochemical properties present a common yet critical hurdle in synthesis and formulation. This guide provides both foundational understanding and actionable protocols to effectively overcome these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling of this compound.

Q1: Why is my this compound insoluble in common organic solvents like Dichloromethane (DCM), THF, or Ethyl Acetate?

A: The root of the issue lies in the compound's chemical form. You are working with a hydrochloride salt. The parent molecule, 1-Methylpiperidine-3-carboxylic acid, has a basic piperidine nitrogen which has been protonated by hydrochloric acid.[1] This creates an ionic salt with a positively charged nitrogen and a chloride counter-ion. This ionic character makes the compound highly polar and gives it a strong, stable crystal lattice structure.

Organic solvents like DCM, THF, and ethyl acetate are significantly less polar than the salt. They lack the ability to effectively solvate the ions and overcome the substantial crystal lattice energy required to break the solid apart and dissolve it. In essence, there is a fundamental mismatch in polarity, following the principle of "like dissolves like".[2]

Q2: I need to use this compound in an anhydrous organic reaction. What is the most effective way to solubilize it?

A: The most robust and chemically sound method is to convert the hydrochloride salt back to its neutral, non-polar form, known as the "free base".[3] By removing the proton from the nitrogen atom, you eliminate the ionic charge, drastically increasing the molecule's affinity for organic solvents. This process, often called "freebasing," is a standard and highly effective procedure in organic chemistry.[1][4]

Q3: Can't I just use heat or sonication to force it into solution?

A: While applying heat or sonication can marginally increase the solubility of many compounds, they are unlikely to resolve the fundamental polarity mismatch here. For a highly polar salt in a non-polar solvent, these physical methods will likely yield a negligible increase in concentration and will not result in a stable, homogenous solution. Furthermore, aggressive heating risks thermal decomposition of the compound.[5]

Q4: Are there any alternatives to performing a full freebasing procedure if I only need partial dissolution or am working with a sensitive reaction?

A: Yes, a co-solvent system can be an effective alternative. This involves dissolving the salt in a minimal amount of a polar, water-miscible organic solvent in which it is soluble (e.g., methanol or ethanol) and then diluting this concentrated stock solution with the desired bulk organic solvent.[6] This approach avoids an aqueous workup but may introduce a protic solvent into your reaction, which must be considered. Its effectiveness depends heavily on the final desired concentration and the tolerance of your reaction to the co-solvent.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides detailed, step-by-step methodologies for the primary strategies to overcome solubility issues.

Strategy 1: Conversion to Free Base via Liquid-Liquid Extraction

This is the most definitive method for achieving high solubility in a wide range of organic solvents. The process neutralizes the salt, allowing the resulting non-polar free base to be extracted from an aqueous environment.

Causality & Principle: The addition of a base (e.g., Sodium Hydroxide) to an aqueous solution of the hydrochloride salt neutralizes the hydrochloric acid. This deprotonates the piperidinium cation, yielding the neutral 1-Methylpiperidine-3-carboxylic acid.[1][3] This non-ionic "free base" form has significantly lower water solubility and much higher solubility in common organic solvents.

Experimental Workflow Diagram:

Start Start: 1-Methylpiperidine-3-carboxylic acid hydrochloride Dissolve Dissolve in Water Start->Dissolve AddBase Add Aqueous Base (e.g., 1M NaOH) dropwise to pH > 9 Dissolve->AddBase Extract Transfer to Separatory Funnel & Extract with Organic Solvent (e.g., DCM, 3x) AddBase->Extract Separate Combine & Separate Organic Layers Extract->Separate Dry Dry Organic Layer (e.g., anhydrous Na₂SO₄) Separate->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate End Result: Pure Free Base (1-Methylpiperidine-3-carboxylic acid) Evaporate->End

Caption: Workflow for converting the hydrochloride salt to its free base.

Detailed Step-by-Step Protocol:

  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of this compound in a minimal amount of deionized water (e.g., 10-20 mL per gram of salt).

  • Basification: Cool the solution in an ice bath. Slowly add a 1M aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) dropwise while stirring.[1] Monitor the pH using pH paper or a calibrated meter. Continue adding the base until the solution is distinctly alkaline (pH > 9).

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Add a volume of an appropriate organic solvent (e.g., Dichloromethane, Ethyl Acetate). A common starting point is a volume equal to that of the aqueous layer.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate fully. The less polar free base will partition into the organic layer.[1]

  • Repeat Extraction: Drain the lower (organic, if using DCM) layer into a clean flask. Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery.

  • Drying: Combine all organic extracts. Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the agent no longer clumps together. Swirl the flask and let it sit for 15-20 minutes.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate is a solution of the free base in your chosen organic solvent, ready for use or for solvent removal via rotary evaporation to yield the pure, isolated free base.

Strategy 2: Utilizing a Co-Solvent System

This method is a faster, non-aqueous alternative suitable for reactions that can tolerate a small amount of a polar, protic co-solvent.

Causality & Principle: A co-solvent system works by combining two miscible solvents with different polarities.[6] A small amount of a highly polar solvent (the "co-solvent," e.g., methanol) is used to overcome the initial crystal lattice energy of the salt. The bulk, less polar solvent then acts as the primary medium. This creates a final solvent mixture with a polarity profile that is "hospitable" to the salt, allowing for dissolution without chemical modification.

Experimental Workflow Diagram:

Start Start: 1-Methylpiperidine-3-carboxylic acid hydrochloride (solid) AddCoSolvent Add Minimal Volume of Polar Co-Solvent (e.g., Methanol, DMSO) Start->AddCoSolvent Vortex Vortex / Sonicate to form a Concentrated Stock Solution AddCoSolvent->Vortex AddBulkSolvent Slowly Add Bulk Organic Solvent (e.g., DCM, THF) Vortex->AddBulkSolvent Observe Observe for Clarity or Precipitation AddBulkSolvent->Observe End Result: Homogenous Solution in Co-Solvent System Observe->End

Caption: Workflow for developing a co-solvent system.

Screening Protocol & Data:

The key is to use the absolute minimum amount of the polar co-solvent required. A systematic screening can identify the optimal ratio for your desired concentration.

  • Screening Setup: In separate small vials, weigh a fixed amount of the hydrochloride salt (e.g., 10 mg).

  • Co-Solvent Addition: To each vial, add a different polar co-solvent (Methanol, Ethanol, DMSO) dropwise until the solid just dissolves. Note the volume used.

  • Bulk Solvent Titration: Slowly add your desired bulk organic solvent (e.g., DCM) to the concentrated stock solution until you reach your target final concentration. Observe for any signs of precipitation.

Hypothetical Solubility Screening Data

Bulk SolventCo-SolventMax Achieved Concentration (mg/mL) without PrecipitationObservations
DichloromethaneNone< 0.1Essentially insoluble.
DichloromethaneMethanol (5% v/v)5Stable, clear solution.
DichloromethaneDMSO (2% v/v)10Stable, clear solution.
THFNone< 0.1Essentially insoluble.
THFMethanol (10% v/v)2Stable, clear solution.

Note: The values in this table are illustrative. You must perform this screening to determine the optimal system for your specific application.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • David, S. E., Timmins, P., & Conway, B. R. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Pharmaceutical Development and Technology, 16(4), 334-345. [Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection. Journal of Medicinal Chemistry, 50(26), 6665-6672. [Link]

  • The Poor Man's Chemist. (2022, October 8). Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • Wikipedia. (n.d.). Free base. [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. National Center for Biotechnology Information. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 137-147. [Link]

  • Pharmatech. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. [Link]

  • Taylor & Francis Online. (n.d.). Free base – Knowledge and References. [Link]

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Technical Support Center: Optimizing the Crystallization of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the crystallization of 1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS: 19999-64-5). This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the complexities of purifying this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot and optimize your crystallization protocols effectively.

Section 1: Understanding the Molecule - The Key to Successful Crystallization

This compound is a polar, organic salt with a molecular weight of 179.64 g/mol [1]. Its structure, containing a protonated tertiary amine (a piperidinium cation) and a carboxylic acid, presents unique challenges and opportunities for purification by crystallization.

A critical, and often overlooked, aspect of this molecule is its potential to exist as a zwitterion in solution.[2][3][4] The state of the molecule is highly dependent on the pH of the medium, which directly influences its solubility and crystallization behavior.[5][6]

  • In Acidic Conditions (Low pH): The molecule exists predominantly as the desired cationic hydrochloride salt. The tertiary amine is protonated (R₃N⁺H), and the carboxylic acid is neutral (-COOH). This form is generally less soluble in many organic solvents, making it ideal for crystallization.

  • Near Neutral pH: The molecule can deprotonate at the carboxylic acid and remain protonated at the amine, forming a zwitterion (R₃N⁺H and -COO⁻). Zwitterions are often highly soluble in polar protic solvents like water, which can hinder crystallization and reduce yield.[2]

  • In Basic Conditions (High pH): The molecule will exist as the free base or "free amine," which is often an oil or a solid with very different solubility characteristics.

Therefore, maintaining control over the pH, typically by ensuring the solution remains acidic, is paramount for consistent and successful crystallization of the hydrochloride salt.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a crystallization solvent for this compound?

An ideal solvent for this compound should exhibit a steep solubility curve. This means it should have a high capacity to dissolve the compound when hot but very poor solubility when cold.[7][8][9] Given the compound's polar and ionic nature, the principle of "like dissolves like" dictates that polar solvents are the best starting point.[8][10]

Key Solvent Characteristics:

  • Polarity: Should be a polar solvent to match the solute.

  • Boiling Point: A moderately high boiling point (e.g., 60-120 °C) is preferable to establish a significant temperature difference for solubility.[7]

  • Inertness: The solvent must not react with the compound.[8]

  • Volatility: It should be volatile enough to be easily removed from the final crystals during drying.[7]

Q2: How do I perform a systematic solvent screening?

A systematic screening is essential as theoretical predictions are not always perfect.[9] Start with small quantities of your crude material (~50-100 mg) and test a range of solvents.

Recommended Starting Solvents (in order of decreasing polarity):

  • Water

  • Methanol

  • Ethanol

  • Isopropanol (IPA)

  • Acetonitrile

  • Acetone

  • Ethyl Acetate

The procedure is detailed in Protocol 1 .

Q3: What is a mixed-solvent system and when should I use it?

A mixed-solvent system (or solvent/anti-solvent system) is one of the most powerful techniques when no single solvent provides the ideal solubility profile.[7][9] This situation is common for amine hydrochloride salts.[11][12] You would use this method if you find a "good" solvent that dissolves the compound too well even when cold, and a "bad" solvent (the anti-solvent) in which the compound is nearly insoluble. The two solvents must be miscible.[7]

Commonly successful pairs for polar compounds include:

  • Ethanol / Water

  • Isopropanol / Water

  • Methanol / Diethyl Ether[9][13]

  • Isopropanol / Ethyl Acetate

  • Isopropanol / Hexane

The general procedure is outlined in Protocol 2 .

Q4: How does pH critically affect the crystallization of this compound?

As discussed in Section 1, pH dictates the ionization state of the molecule. If the pH of your solution drifts towards neutral, a portion of your hydrochloride salt can convert to the more soluble zwitterionic form, which will remain in the mother liquor and drastically reduce your yield.[5] In some cases, the presence of water from sources like aqueous HCl can interfere with crystallization, leading to oils or gums.[12]

Expert Tip: To ensure the compound remains in its salt form, consider using a solution of HCl in a volatile organic solvent (e.g., HCl in isopropanol or dioxane) if you need to adjust the pH, rather than aqueous HCl.[14]

Section 3: Experimental Protocols

Protocol 1: Single-Solvent Crystallization Screening
  • Place ~50 mg of the crude this compound into a small test tube or vial.

  • Add the chosen solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves completely in <1 mL of solvent, the solvent is likely too good, and you should consider a mixed-solvent system.

  • If the solid is poorly soluble at room temperature, begin heating the mixture in a sand or water bath towards the solvent's boiling point.

  • Continue adding the solvent dropwise to the hot mixture until the solid just dissolves completely. Record the approximate volume of solvent used.

  • Remove the vial from the heat and allow it to cool slowly to room temperature. Do not disturb the vial.

  • If no crystals form, try scratching the inside of the vial with a glass rod just below the solvent line.

  • If crystals form, place the vial in an ice bath for 20-30 minutes to maximize crystal yield.

  • Observe the quality and quantity of the crystals and record your observations in a table.

Data Table for Solvent Screening
Solvent TestedSolubility at 25°CSolubility at BoilingCrystal Formation upon Cooling?Crystal Quality/Notes
Methanol
Ethanol
Isopropanol
Acetonitrile
Water
Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Crystallization
  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., isopropanol).

  • While keeping the solution hot, add the "bad" anti-solvent (e.g., ethyl acetate or hexane) dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is saturated.

  • If you add too much anti-solvent, add a few drops of the hot "good" solvent back until the solution becomes clear again.

  • Set the solution aside to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.

  • Isolate the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent to remove residual mother liquor.

  • Dry the crystals under vacuum.

Section 4: Troubleshooting Guide

Q1: My compound will not crystallize, even after cooling. What should I do?

This is a common issue indicating that the solution is not sufficiently supersaturated. Follow this decision-making workflow.

G cluster_0 Initial Checks cluster_3 Final Recourse start No Crystals After Cooling q1 Is the solution clear? start->q1 scratch Scratch inner surface of the flask with a glass rod. q1->scratch Yes seed Add a seed crystal (if available). scratch->seed boil Gently boil off ~10-20% of the solvent. seed->boil cool Allow to cool slowly again. boil->cool evap Evaporate all solvent and re-attempt with a different solvent system. cool->evap Still no crystals

Caption: Troubleshooting workflow for crystallization failure.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates from the solution as a liquid phase because the temperature is still above its melting point.[7][11] This is common with salts that have not been fully purified.

Solutions:

  • Re-heat the Solution: Heat the mixture until the oil redissolves completely.

  • Add More Solvent: Add more of the "good" solvent (typically 10-25% more volume) to increase the total volume and ensure the compound remains soluble at a lower temperature.[15]

  • Cool Slowly: Allow the more dilute solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Consider Purity: If oiling out persists, it may be due to significant impurities depressing the melting point. A preliminary purification step (e.g., charcoal treatment or a quick filtration) may be necessary.[15]

Q3: The crystals formed too quickly and look impure (e.g., powdery or discolored). How can I improve crystal quality?

Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification.[15]

Solutions:

  • Use More Solvent: The most common cause is using the absolute minimum amount of solvent. Re-dissolve the solid in the same solvent system but increase the solvent volume by 10-20%. This will slow down the rate of supersaturation upon cooling, allowing for more orderly crystal growth.[15]

  • Slower Cooling: Do not place the hot flask directly into an ice bath. Let it cool to room temperature on a benchtop, undisturbed, before moving to an ice bath.

Q4: I am getting a very low yield. How can I improve it?

Low yield can result from several factors:

  • Excess Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor. If you suspect this, you can try to concentrate the mother liquor by boiling off some solvent to recover a second crop of crystals.

  • Incorrect pH: As mentioned, if the pH is not sufficiently acidic, your compound may be in the highly soluble zwitterionic form. Check the pH of your mother liquor.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation before filtration.

References

  • Vertex AI Search. (n.d.). Crystallization.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. ACS Publications.
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound.
  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Unknown Source. (n.d.). Crystallization Solvents.pdf.
  • Sigma-Aldrich. (n.d.). 1-Methyl-piperidine-3-carboxylic acid hydrochloride AldrichCPR.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • RSC Publishing. (2016). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications.
  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals.
  • MDPI. (n.d.). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
  • Reddit. (2024). Amine workup : r/Chempros.
  • NIH. (2023). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....
  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers.

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Technical Support Center: Characterization of Unexpected Byproducts in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its synthesis, while well-established, is not without challenges. The formation of unexpected byproducts can significantly complicate downstream processes, reduce yields, and introduce purification challenges. This guide is designed to serve as a technical resource for researchers encountering such issues. It provides a structured approach to identifying, characterizing, and mitigating the formation of common and unexpected impurities across various synthetic routes.

Troubleshooting Guide by Synthesis Route

This section addresses specific issues encountered during common piperidine syntheses. Each entry is formatted as a problem-solution guide, explaining the mechanistic origin of the byproduct and providing a clear analytical path to confirmation.

Route 1: Catalytic Hydrogenation of Pyridine Derivatives

The reduction of pyridines is a fundamental method for accessing the piperidine core.[2] However, the reaction's high energy input can lead to several side reactions.

Issue 1.1: My NMR shows a loss of aromaticity, but my mass spectrum indicates a mass lower than the expected piperidine product, often accompanied by the loss of a substituent.

  • Potential Byproduct: Hydrodehalogenated or de-functionalized piperidine.

  • Mechanistic Insight: Catalysts like Palladium on carbon (Pd/C) are highly effective for hydrogenation but are also known to aggressively promote hydrogenolysis of susceptible functional groups, particularly halogens (Cl, Br, I) and benzyl ethers.[3] This occurs when the C-X bond is cleaved by hydrogen on the catalyst surface.

  • Proposed Characterization Workflow:

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition. The observed mass will correspond to the desired product minus the mass of the lost functional group (e.g., M-Cl+H).

    • ¹H & ¹³C NMR Spectroscopy: Compare the spectra to the expected product. Look for the disappearance of signals corresponding to the substituent and the appearance of a new signal for the proton that replaced it. For example, in a de-chlorination, the carbon signal previously bonded to chlorine will shift significantly upfield.

    • 2D NMR (HSQC/HMBC): Use Heteronuclear Single Quantum Coherence (HSQC) to confirm which protons are attached to which carbons. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum will help confirm the overall connectivity and the absence of the substituent.[4][5][6]

  • Mitigation Strategies:

    • Switch to a catalyst less prone to hydrogenolysis, such as Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), under carefully controlled, milder conditions.[3]

    • Lower the hydrogen pressure and reaction temperature.

    • Consider using a transfer hydrogenation method, which often employs milder conditions.[3]

Issue 1.2: I observe a product with the correct mass, but it has different chromatographic behavior and NMR signals, suggesting an isomer. The reaction was performed on a substituted pyridine.

  • Potential Byproduct: Diastereomers of the desired substituted piperidine (cis/trans isomers).

  • Mechanistic Insight: The hydrogenation of a substituted pyridine ring can result in the formation of multiple stereoisomers. The facial selectivity of the hydrogen addition to the ring is influenced by the catalyst, solvent, and the steric and electronic nature of the substituents. For instance, hydrogenation often yields the thermodynamically more stable isomer as the major product, but kinetic products can also be significant.[7]

  • Proposed Characterization Workflow:

    • Chromatography: Utilize chiral HPLC or GC to separate and quantify the isomers.

    • ¹H NMR Spectroscopy: Carefully analyze the coupling constants (J-values) of the piperidine ring protons. The magnitude of these couplings can often distinguish between axial and equatorial substituents, thus defining the relative stereochemistry.

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful tool to determine through-space proximity of protons. Correlations between protons on the ring and protons on the substituents can definitively establish the cis or trans relationship.[8]

  • Mitigation Strategies:

    • Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C) and solvents, as these can significantly influence the diastereoselectivity.[7]

    • Modify the reaction temperature and pressure. Kappe has shown that diastereoselectivity in pyridine hydrogenation can be dependent on these factors.[7]

    • If a mixture is unavoidable, consider epimerization of the undesired isomer to the more stable product under basic or acidic conditions post-synthesis.[7]

Route 2: Reductive Amination (e.g., Glutaraldehyde + Primary Amine)

Reductive amination is a versatile C-N bond-forming reaction, but its sequential nature can lead to over-alkylation.[9]

Issue 2.1: My reaction of a primary amine yields the desired secondary piperidine, but I also see a significant amount of a higher molecular weight byproduct.

  • Potential Byproduct: Tertiary amine formed by over-alkylation.

  • Mechanistic Insight: The desired secondary amine product is itself a nucleophile and can compete with the starting primary amine to react with the aldehyde. This forms a new iminium ion, which is then reduced to a tertiary amine. This is particularly problematic if the secondary amine product is more nucleophilic than the primary amine starting material.[10][11]

  • Proposed Characterization Workflow:

    • LC-MS: This is the ideal initial screening tool. The tertiary amine byproduct will have a distinct, higher mass corresponding to the addition of another alkyl group from the aldehyde.

    • ¹H NMR: The spectrum will show the disappearance of the N-H proton signal from the secondary amine. New signals corresponding to the second alkyl group attached to the nitrogen will appear.

    • ¹³C NMR (DEPT-135): Distortionless Enhancement by Polarization Transfer (DEPT) experiments can help confirm the number of protons attached to each carbon, aiding in the identification of the additional alkyl group.

  • Mitigation Strategies:

    • Use a large excess of the primary amine to outcompete the secondary amine product.[11]

    • Slowly add the reducing agent to the pre-formed imine mixture. This allows the initial imine to form completely before reduction, minimizing the chance for the secondary amine product to react.[11]

    • Choose a pH-controlled environment. Imine formation is often optimal under mildly acidic conditions (pH 4-5), which can be achieved using additives like acetic acid.[9]

    • Employ a weaker, more sterically hindered, or selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduces the iminium ion over the starting aldehyde.[9][12]

General FAQs for Byproduct Characterization

Q1: I have an unexpected peak in my LC-MS with a mass of [M+16]. What are the most likely byproducts?

A: An [M+16] adduct most commonly points to oxidation. For piperidine synthesis, the two most probable byproducts are an N-oxide or a C-hydroxylated species.

  • N-Oxide Formation: The lone pair on the piperidine nitrogen is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods.[13] N-oxides are highly polar and often have different solubility and chromatographic properties compared to the parent amine.[13][14]

  • C-Hydroxylation: Oxidation can also occur on the carbon skeleton, particularly at activated positions.

How to Differentiate N-Oxides from C-Hydroxylated Byproducts:

Analytical TechniqueObservation for N-OxideObservation for C-Hydroxylation
¹H NMR Protons alpha to the nitrogen (at C2 and C6) will show a significant downfield shift (Δδ ≈ 0.5-1.0 ppm) compared to the parent piperidine due to the deshielding effect of the N+-O- bond.[15]A new signal for an -OH proton will appear (often broad, exchangeable with D₂O). A proton on the hydroxylated carbon will shift downfield and may show altered coupling.
¹³C NMR Carbons alpha to the nitrogen (C2, C6) will also shift downfield.[15]The carbon bearing the hydroxyl group will show a large downfield shift (Δδ ≈ 40-60 ppm).
IR Spectroscopy A characteristic N+-O- stretching vibration appears around 930-970 cm⁻¹.[15][16]A broad O-H stretching band will be visible around 3200-3600 cm⁻¹.
LC-MS/MS Fragmentation often involves the neutral loss of an oxygen atom (-16 Da) or more complex rearrangements like the Cope elimination.[13]Fragmentation is typically dominated by the loss of water (-18 Da).[17]

Q2: My mass spectrum shows a peak at roughly double the mass of my expected product. What could this be?

A: This strongly suggests the formation of a dimeric byproduct . The mechanism depends on the synthesis route:

  • In Catalytic Hydrogenation of Pyridines: Incomplete reduction can lead to reactive enamine or imine intermediates that can dimerize before being fully reduced.

  • In Reductive Amination: An aldehyde can react with two molecules of the amine, or a dialdehyde like glutaraldehyde can react in a non-cyclic manner, leading to linear or dimeric structures.

  • In Mannich Reactions: Side reactions, such as a retro-Knoevenagel condensation, can generate reactive intermediates that participate in dimerization pathways.[1]

Characterization Strategy for Dimers: A combination of HRMS to confirm the doubled molecular formula and advanced 2D NMR techniques (COSY, HSQC, HMBC) is essential.[8][18] The HMBC experiment is particularly crucial for establishing the long-range C-H correlations that define how the two monomer units are linked.

Visualization of Key Processes

Workflow for Byproduct Identification

The following diagram outlines a logical workflow for identifying an unknown impurity encountered during piperidine synthesis.

Byproduct_Identification_Workflow cluster_initial Initial Observation cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy cluster_conclusion Conclusion Start Unexpected Peak in Crude Reaction Screen (LC-MS, TLC, GC) LCMS LC-MS Analysis Start->LCMS Isolate or enrich HRMS High-Resolution MS (HRMS) LCMS->HRMS Determine MW MSMS Tandem MS (MS/MS) HRMS->MSMS Determine Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) MSMS->NMR_1D Propose Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Assign Signals Structure Structure Elucidation & Confirmation NMR_2D->Structure Confirm Connectivity & Stereochemistry Overalkylation_Mechanism Aldehyde R'-CHO (Aldehyde) PrimaryAmine R-NH₂ (Primary Amine) Imine1 [R-N=CHR']⁺ (Primary Iminium Ion) PrimaryAmine->Imine1 + Aldehyde, -H₂O SecondaryAmine R-NH-CH₂R' (Desired Secondary Amine) Imine1->SecondaryAmine + [H⁻] Imine2 [R-N(CH₂R')=CHR']⁺ (Tertiary Iminium Ion) SecondaryAmine->Imine2 + Aldehyde, -H₂O TertiaryAmine R-N(CH₂R')₂ (Tertiary Amine Byproduct) Imine2->TertiaryAmine + [H⁻] Reducer [H⁻] Reducer->Imine1 Reducer->Imine2

Caption: Competing pathways in reductive amination leading to the desired product and an over-alkylated byproduct.

Detailed Analytical Protocols

Protocol 1: LC-MS/MS Analysis for Piperidine Derivative Fragmentation

This protocol provides a general method for analyzing piperidine derivatives to identify byproducts based on their fragmentation patterns.

  • Sample Preparation: Dissolve the crude reaction mixture or isolated byproduct in a suitable solvent (e.g., Methanol, Acetonitrile) to a concentration of approximately 1 mg/mL. Dilute further with the initial mobile phase to ~1-10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 1 - 5 µL. [19]3. Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the piperidine nitrogen is basic and readily protonated.

    • MS Scan: Perform a full scan (e.g., m/z 100-1000) to identify the protonated molecule [M+H]⁺ of all components.

    • MS/MS Scan: Perform a product ion scan on the [M+H]⁺ ion of the suspected byproduct. Optimize collision energy (e.g., 10-40 eV) to achieve a rich fragmentation spectrum. Common piperidine fragmentations include α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fission. [19]

References

  • Mass Spectrometry Fragmentation of Novel Piperidine Derivatives - Benchchem. (n.d.).
  • A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperidines - Benchchem. (n.d.).
  • Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (2022).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2022). Retrieved January 12, 2026, from [Link]

  • Technical Support Center: Synthesis of Piperidine from Pyridine - Benchchem. (n.d.).
  • Reddit - r/Chempros - Ways to reduce the bis amination during a reductive amination? (2023). Retrieved January 12, 2026, from [Link]

  • Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update - ResearchGate. (2009). Retrieved January 12, 2026, from [Link]

  • Organic Structures from 2D NMR Spectra - Wiley Analytical Science. (2015). Retrieved January 12, 2026, from [Link]

  • Synthesis of piperidines via the hydrogenation of pyridines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - ResearchGate. (2025). Retrieved January 12, 2026, from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy - anuchem. (2013). Retrieved January 12, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio - RSC Publishing. (2022). Retrieved January 12, 2026, from [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy - University of Aberdeen. (n.d.). Retrieved January 12, 2026, from [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). Retrieved January 12, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved January 12, 2026, from [Link]

  • Amine oxide - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

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"1-Methylpiperidine-3-carboxylic acid hydrochloride" handling and safety precautions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methylpiperidine-3-carboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth handling protocols, safety information, and troubleshooting guidance for common experimental challenges.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental to its successful application in research and development.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
CAS Number 19999-64-5[2]
Appearance Solid
pKa (Basic, Piperidine Nitrogen) ~9.7 (for the free base)[3]

Safety and Handling

2.1. Hazard Identification

This compound is classified as a hazardous substance. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

2.2. Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from dust particles.
Lab Coat Standard laboratory coat.To protect skin and clothing.
Respiratory Protection Use in a well-ventilated area or under a fume hood.To avoid inhalation of dust.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in experimental settings.

Issue 1: Poor Solubility in Reaction Solvent

  • Symptom: The compound fails to dissolve completely in the chosen reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction.

  • Causality: As a hydrochloride salt, this compound's solubility is highly dependent on the polarity of the solvent. It will exhibit poor solubility in nonpolar organic solvents. While it is more soluble in polar protic solvents like water and alcohols, its solubility in common aprotic organic solvents used in synthesis (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN)) may be limited.[4]

  • Solutions:

    • Solvent Selection: If the reaction chemistry allows, consider switching to a more polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

    • Co-solvent System: Employ a co-solvent system. For example, adding a small amount of methanol to a suspension of the compound in DCM can significantly improve solubility.

    • In-situ Neutralization: If the subsequent reaction is compatible with the presence of a tertiary amine base (e.g., triethylamine or diisopropylethylamine), adding the base to the suspension can neutralize the hydrochloride, forming the free base which often has better solubility in organic solvents.

Issue 2: Inconsistent Results in Amide Coupling Reactions

  • Symptom: Amide coupling reactions with amines result in low yields, formation of side products, or recovery of unreacted starting material.

  • Causality: The direct coupling of a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that forms an unreactive carboxylate salt.[5] Furthermore, the presence of the hydrochloride on the piperidine nitrogen can interfere with the reaction. The carboxylic acid needs to be activated, and the amine hydrochloride needs to be neutralized for the reaction to proceed efficiently.

  • Solutions:

    • Neutralization is Key: Before adding the coupling reagents, the this compound must be neutralized. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture.[6][7] A common practice is to use a slight excess of the base.

    • Choice of Coupling Reagent: Utilize a suitable peptide coupling reagent to activate the carboxylic acid. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[8] More modern and often more efficient reagents include uronium/aminium salts like HATU or HBTU.[9]

    • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the activated carboxylic acid intermediate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol provides a general workflow for the coupling of this compound with a primary or secondary amine.

  • Dissolution and Neutralization:

    • Suspend this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq) to the suspension and stir at room temperature until the solid dissolves, indicating the formation of the free amine.

  • Activation of the Carboxylic Acid:

    • To the solution from step 1, add the chosen peptide coupling reagent (e.g., HATU, 1.1 eq) and any necessary additives (if not already part of the reagent, like HOBt).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Addition of the Amine:

    • Add the desired amine (1.0 - 1.2 eq) to the reaction mixture.

    • Continue to stir the reaction at room temperature. Reaction progress should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography on silica gel.[10]

Frequently Asked Questions (FAQs)

Q1: The solid material appears clumpy and difficult to weigh accurately. What is the cause and how can I handle it?

A1: this compound, like many amine hydrochloride salts, is likely hygroscopic, meaning it can absorb moisture from the atmosphere.[11][12] This can cause the solid to become clumpy or sticky. To mitigate this, handle the compound in a low-humidity environment, such as a glove box or under a stream of dry nitrogen. Store the compound in a desiccator over a suitable drying agent.

Q2: I am observing the formation of a white precipitate during my amide coupling work-up. What is it?

A2: If you are using a carbodiimide coupling reagent like DCC, the white precipitate is likely dicyclohexylurea (DCU), a byproduct of the reaction. DCU is notoriously insoluble in many common organic solvents and can be removed by filtration. If using EDC, the corresponding urea byproduct is water-soluble and will be removed during the aqueous work-up.

Q3: Can I use a stronger base like sodium hydroxide to neutralize the hydrochloride?

A3: It is generally not recommended to use strong inorganic bases like NaOH or KOH for in-situ neutralization in amide coupling reactions. These strong bases can cause side reactions, such as hydrolysis of ester groups if present in your molecules, and can also lead to racemization if there are chiral centers. Tertiary amine bases like TEA or DIPEA are preferred as they are non-nucleophilic and easily removed during work-up.

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste. It should be treated as hazardous chemical waste.

Visual Diagrams

Logical Workflow for Amide Coupling

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification A 1-Methylpiperidine-3-carboxylic acid HCl in anhydrous solvent B Add DIPEA/TEA (1.1 - 1.5 eq) A->B C Stir until dissolved (Free base formed) B->C D Add Coupling Reagent (e.g., HATU, 1.1 eq) C->D Transfer to Reaction Vessel E Activate for 15-30 min D->E F Add Amine (1.0 - 1.2 eq) E->F G Monitor by TLC/LC-MS F->G H Aqueous Quench G->H Reaction Complete I Extraction H->I J Wash Organic Layer I->J K Dry & Concentrate J->K L Column Chromatography K->L

Caption: Workflow for a typical amide coupling reaction.

References

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • Portland Press. (n.d.). The Isolation and Identification of Piperidine-2-Carboxylic Acid in the Urine of Protein Malnourished Rats. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 23.3: Reactions of amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006013550A3 - Process for preparation of piperidine carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

  • YouTube. (2022, November 7). Neutralization reactions for carboxylic acids and amines. ChemProfJH. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • ResearchGate. (2025, May). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Retrieved from [Link]

  • PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2022, March 28). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). CID 118077621. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 952480-19-2,(3R)-1-methylpiperidine-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hygroscopicity of internally mixed aerosol particles containing benzoic acid and inorganic salts. Retrieved from [Link]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of Nipecotic Acid and its N-Methylated Analog as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

In the intricate landscape of central nervous system (CNS) pharmacology, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter, remains a cornerstone of therapeutic strategies for a host of neurological and psychiatric disorders.[1] The precise control of GABAergic signaling is, in large part, governed by a family of GABA transporters (GATs) responsible for the reuptake of GABA from the synaptic cleft.[2] This guide provides an in-depth, objective comparison of two key molecules in the study of GABA uptake inhibition: the archetypal inhibitor, nipecotic acid, and its N-methylated counterpart, 1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid.

The GABAergic Synapse: A Target for Therapeutic Intervention

The termination of GABAergic neurotransmission is primarily achieved through its rapid removal from the synaptic cleft by GATs, which are sodium- and chloride-dependent transporters.[2] Four main subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2] GAT-1 is the most abundant subtype in the brain and is predominantly localized on presynaptic neurons and surrounding glial cells.[2] By inhibiting these transporters, the extracellular concentration of GABA is elevated, leading to prolonged activation of GABA receptors and enhanced inhibitory signaling. This mechanism is a key therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT-1 Transporter GAT1->GABA_vesicle Recycling GABA_synapse->GAT1 Reuptake GABA_receptor GABA-A Receptor GABA_synapse->GABA_receptor Binding

Figure 1: Simplified schematic of a GABAergic synapse highlighting the role of the GAT-1 transporter in GABA reuptake.

Nipecotic Acid: The Prototypical GAT Inhibitor

Nipecotic acid, or piperidine-3-carboxylic acid, has long been a reference compound in the study of GABA uptake. It acts as a competitive inhibitor at GATs, effectively blocking the reuptake of GABA into neurons and glial cells.[3][4]

Mechanism of Action and Subtype Selectivity

Nipecotic acid is a substrate for GABA transporters and competes with GABA for binding to the transporter protein.[5] This competitive inhibition leads to an increase in the extracellular concentration of GABA. While it is often used as a pan-GAT inhibitor, it exhibits some degree of selectivity for the different subtypes.

Limitations and Off-Target Effects

A significant drawback of nipecotic acid as a therapeutic agent is its poor penetration of the blood-brain barrier.[6] Furthermore, at higher concentrations, nipecotic acid can directly activate GABA-A receptors, an off-target effect that can confound experimental results.[4] This dual action as both a GAT inhibitor and a GABA-A receptor agonist necessitates careful consideration of its concentration in experimental setups.

1-Methylpiperidine-3-carboxylic acid (N-Methylnipecotic Acid): An Active Analog

1-Methylpiperidine-3-carboxylic acid, the N-methylated derivative of nipecotic acid, has also been shown to be an inhibitor of GABA uptake.[3] This compound is of particular interest as it is a major metabolite of arecoline, an alkaloid found in the areca nut.[7] Arecoline is hydrolyzed to arecaidine, another known GABA uptake inhibitor, and N-methylnipecotic acid is a subsequent metabolite.[7][8]

Mechanism of Action

Research has demonstrated that N-methylnipecotic acid acts as a competitive inhibitor of GABA uptake in both neurons and astrocytes.[3] This indicates that, like its parent compound, it competes with GABA for the same binding site on the transporter proteins.

Comparative Performance: A Head-to-Head Analysis

The following table summarizes the key characteristics of nipecotic acid and 1-Methylpiperidine-3-carboxylic acid as GABA uptake inhibitors based on available scientific literature.

FeatureNipecotic Acid1-Methylpiperidine-3-carboxylic acid (N-Methylnipecotic Acid)
Mechanism of Action Competitive Inhibitor[3][4]Competitive Inhibitor[3]
Blood-Brain Barrier Penetration Very Low[6]Data not readily available, but the addition of a methyl group may slightly increase lipophilicity.
Off-Target Effects Direct GABA-A Receptor Agonist at high concentrations[4]Data not readily available.
Pharmacological Context Widely used research tool.[4]Metabolite of arecoline, a psychoactive alkaloid.[7]

Experimental Protocol: In Vitro GABA Uptake Assay

To empirically compare the inhibitory potency of these compounds, a radiolabeled GABA uptake assay in cultured neurons or astrocytes, or in synaptosomal preparations, is a standard and robust method.

Materials
  • Cultured primary neurons or astrocytes, or a synaptosomal preparation.

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • Nipecotic acid and 1-Methylpiperidine-3-carboxylic acid hydrochloride solutions of varying concentrations.

  • Scintillation fluid and a scintillation counter.

Step-by-Step Methodology
  • Cell/Synaptosome Preparation: Culture and plate neurons or astrocytes to an appropriate density, or prepare a fresh synaptosomal fraction from brain tissue.

  • Pre-incubation: Wash the cells/synaptosomes with assay buffer and then pre-incubate them with varying concentrations of either nipecotic acid or this compound for a defined period (e.g., 10-20 minutes) at 37°C. Include a control group with no inhibitor.

  • Initiation of Uptake: Add a fixed concentration of [³H]-GABA to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. It is crucial that this incubation time falls within the linear range of GABA uptake.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes and add a scintillation cocktail.

  • Data Analysis: Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [³H]-GABA taken up by the cells/synaptosomes.

  • IC₅₀ Determination: Plot the percentage of inhibition of [³H]-GABA uptake against the log concentration of the inhibitor. From this dose-response curve, the IC₅₀ value (the concentration of inhibitor that reduces GABA uptake by 50%) can be determined for each compound.

cluster_workflow GABA Uptake Assay Workflow A Prepare Cells or Synaptosomes B Pre-incubate with Inhibitor (Nipecotic Acid or N-Methylnipecotic Acid) A->B C Add [³H]-GABA to Initiate Uptake B->C D Incubate at 37°C C->D E Terminate Uptake with Cold Buffer D->E F Lyse Cells and Add Scintillation Fluid E->F G Measure Radioactivity F->G H Calculate IC₅₀ Values G->H

Figure 2: Workflow for a typical in vitro [³H]-GABA uptake assay.

Conclusion and Future Directions

Both nipecotic acid and its N-methylated derivative, 1-Methylpiperidine-3-carboxylic acid, function as competitive inhibitors of GABA uptake. Nipecotic acid is a well-characterized tool for studying the GABAergic system, though its utility is tempered by poor blood-brain barrier penetration and potential off-target effects. The inhibitory action of 1-Methylpiperidine-3-carboxylic acid on GABA transporters provides a crucial piece of the pharmacological puzzle surrounding the effects of areca nut consumption.

For researchers in drug development, the core structure of nipecotic acid continues to be a valuable scaffold for the design of novel GAT inhibitors with improved pharmacokinetic profiles and subtype selectivity. The exploration of derivatives, such as N-substituted analogs, may yield compounds with enhanced CNS penetration and therapeutic potential for a range of neurological disorders. Further investigation into the quantitative inhibitory potency and subtype selectivity of 1-Methylpiperidine-3-carboxylic acid is warranted to fully understand its role in the complex pharmacology of arecoline and its metabolites.

References

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  • Schousboe, A., Larsson, O. M., Wood, J. D., & Krogsgaard-Larsen, P. (1985). Characterization of the uptake of GABA, nipecotic acid and cis-4-OH-nipecotic acid in cultured neurons and astrocytes. Neurochemical International, 7(5), 853-860. [Link]

  • Areca catechu L. (Arecaceae): A review of its traditional uses, botany, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology. [Link]

  • Johnston, G. A., Lodge, D., & Stephanson, A. L. (1975). Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system. British Journal of Pharmacology, 54(2), 242P. [Link]

  • Therapeutic Potential of Methanolic Extract of Areca catechu Nut in Treating Nicotine Use Disorder: evidence from preclinical mouse behavioral models. bioRxiv. [Link]

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  • The chemical structure of areca alkaloids includes arecoline,... ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of Piperidine Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of isomeric compounds is paramount. This guide provides an in-depth technical comparison of the pharmacological profiles of various piperidine carboxylic acid isomers. We will explore how the seemingly subtle shift in the position of a carboxylic acid group on the piperidine ring dramatically alters the compound's interaction with key neurological targets, transforming it from a neurotransmitter uptake inhibitor to a receptor agonist or antagonist. This guide will delve into the structure-activity relationships, present supporting quantitative data, and provide detailed experimental protocols for the assays discussed.

Introduction: The Significance of Piperidine Carboxylic Acids in Neuroscience

The piperidine ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. When functionalized with a carboxylic acid, this simple heterocyclic structure gives rise to a family of isomers with profound and diverse effects on the central nervous system (CNS). These compounds often act as analogs of endogenous neurotransmitters, enabling them to interact with specific receptors and transporters that regulate neuronal signaling. The position of the carboxylic acid moiety is a critical determinant of the molecule's three-dimensional conformation and electronic properties, which in turn dictates its biological target and mode of action. This guide will focus on the comparative pharmacology of piperidine-2-, piperidine-3-, and piperidine-4-carboxylic acids, as well as a dicarboxylic acid derivative, to illuminate the principles of their structure-activity relationships.

The GABAergic System: A Primary Target

The gamma-aminobutyric acid (GABA) system is the primary inhibitory network in the CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The key components of the GABAergic synapse include GABA receptors (ionotropic GABAA and metabotropic GABAB receptors) and GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signal. Piperidine carboxylic acid isomers are notable for their interactions with both GABA transporters and GABAA receptors.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glia Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle VGAT Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Exocytosis GAT1_pre GAT-1 Synaptic Cleft->GAT1_pre Reuptake GAT3_glia GAT-3 Synaptic Cleft->GAT3_glia Reuptake GABA_cleft GABA GABA_A_R GABA-A Receptor GABA_cleft->GABA_A_R Cl_ion Cl- GABA_A_R->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization

Figure 1: Simplified schematic of a GABAergic synapse.

Comparative Biological Activities of Piperidine Carboxylic Acid Isomers

The biological activity of piperidine carboxylic acid isomers is strikingly dependent on the position of the carboxyl group. This section will compare the primary targets and potencies of the 2-, 3-, and 4-isomers, as well as a dicarboxylic acid analog.

Piperidine-3-Carboxylic Acid (Nipecotic Acid): The GABA Uptake Inhibitor

(RS)-Nipecotic acid is a well-established competitive inhibitor of GABA transporters (GATs).[1] By blocking the reuptake of GABA from the synaptic cleft, nipecotic acid effectively increases the concentration and prolongs the action of this inhibitory neurotransmitter.[2] However, its zwitterionic nature at physiological pH limits its ability to cross the blood-brain barrier, rendering it largely inactive when administered systemically.[3] This has led to the development of more lipophilic prodrugs and derivatives, such as the anticonvulsant drug tiagabine.[4][5]

The inhibitory activity of nipecotic acid and its derivatives is stereoselective. For the major GABA transporter in the brain, GAT1, the (R)-enantiomer is generally more potent. Conversely, for the murine GAT4 (mGAT4), the (S)-enantiomer often displays higher activity.[6]

CompoundTargetIC50 / KiSpecies/SystemReference
(±)-Nipecotic AcidhGAT-1IC50: 8 µMHuman[7]
rGAT-2IC50: 38 µMRat[7]
hGAT-3IC50: 106 µMHuman[7]
mGAT-1IC50: 2.6 µMMouse[1]
mGAT-2IC50: 310 µMMouse[1]
mGAT-3IC50: 29 µMMouse[1]
mGAT-4IC50: 16 µMMouse[1]
(R)-TiagabineGAT-1IC50: 67 nMIn vivo[8]
Piperidine-4-Carboxylic Acid (Isonipecotic Acid): The GABAA Receptor Agonist

In contrast to the 3-isomer, piperidine-4-carboxylic acid, or isonipecotic acid, primarily acts as a partial agonist at GABAA receptors.[9][10][11] Its conformation allows it to bind to the GABA binding site on the receptor, inducing a conformational change that opens the chloride ion channel, leading to hyperpolarization of the neuron. Isonipecotic acid exhibits some selectivity for different GABAA receptor subtypes, showing greater efficacy at α4 and α6 subunit-containing receptors compared to those containing α1, α2, α3, and α5 subunits.[9] Similar to nipecotic acid, isonipecotic acid's polarity restricts its passage across the blood-brain barrier.[9]

CompoundTargetActivityMolar Potency Ratio (vs. GABA)Reference
Isonipecotic AcidGABAA ReceptorPartial Agonist0.011 ± 0.0028[12]
Piperidine-2-Carboxylic Acid (Pipecolic Acid): A Neuromodulator with a Role in Metabolism

Pipecolic acid is the alpha-amino acid analog in this series. While it is a metabolite of lysine and its accumulation is associated with certain metabolic disorders like pipecolic acidemia and some forms of epilepsy, its direct, high-affinity interaction with a specific neurotransmitter receptor or transporter is less defined compared to its isomers.[4][13] Some studies suggest that L-pipecolic acid may act as a weak GABA receptor agonist.[4] Its derivatives have been explored as NMDA receptor antagonists.

cis-2,3-Piperidine Dicarboxylic Acid: An Excitatory Amino Acid Receptor Antagonist

This dicarboxylic acid derivative of piperidine shifts its activity profile to the excitatory amino acid system. cis-2,3-Piperidine dicarboxylic acid acts as a non-specific antagonist at ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors.[3][6] It has also been shown to behave as a partial agonist at NMDA receptors under certain experimental conditions.[14] This dual activity highlights the complex pharmacology that can arise from further functionalization of the piperidine scaffold.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activity of piperidine carboxylic acid isomers.

[3H]GABA Uptake Assay in Synaptosomes

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).

cluster_0 Synaptosome Preparation cluster_1 Uptake Assay cluster_2 Quantification Homogenize Brain Tissue Homogenize Brain Tissue Centrifugation Centrifugation Homogenize Brain Tissue->Centrifugation Resuspend Pellet Resuspend Pellet Centrifugation->Resuspend Pellet Pre-incubation Pre-incubation Resuspend Pellet->Pre-incubation Add [3H]GABA & Test Compound Add [3H]GABA & Test Compound Pre-incubation->Add [3H]GABA & Test Compound Incubation Incubation Add [3H]GABA & Test Compound->Incubation Termination by Filtration Termination by Filtration Incubation->Termination by Filtration Scintillation Counting Scintillation Counting Termination by Filtration->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Figure 2: Workflow for a [3H]GABA uptake assay.

Materials:

  • Krebs-Ringer buffer (in mM: 120 NaCl, 4.7 KCl, 2.2 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 10 D-glucose, 25 HEPES, pH 7.4)

  • [3H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds (piperidine carboxylic acid isomers and derivatives)

  • Synaptosome preparation (from rat or mouse brain cortex)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from fresh or frozen brain tissue using standard differential centrifugation methods. Resuspend the final synaptosomal pellet in ice-cold Krebs-Ringer buffer to a protein concentration of approximately 1-2 mg/mL.

  • Assay Setup: In microcentrifuge tubes, add an appropriate volume of Krebs-Ringer buffer.

  • Test Compound Addition: Add various concentrations of the test compound or vehicle (for control) to the tubes.

  • Pre-incubation: Pre-incubate the synaptosomes with the test compounds for 10-15 minutes at 37°C to allow for compound binding.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of [3H]GABA (e.g., 50 nM).

  • Incubation: Incubate the reaction mixture for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.[15][16]

  • Termination of Uptake: Terminate the uptake by rapid filtration through glass fiber filters under vacuum. Immediately wash the filters three times with ice-cold Krebs-Ringer buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]GABA uptake (IC50 value) by non-linear regression analysis of the concentration-response curve.

Competitive Radioligand Binding Assay for GABA Transporters

This assay measures the affinity of a test compound for the binding site of a specific GABA transporter by assessing its ability to displace a known radioligand.

Materials:

  • Membrane preparation from cells expressing a specific GAT subtype (e.g., HEK293 cells transfected with hGAT-1)

  • Radioligand specific for the transporter of interest (e.g., [3H]tiagabine or a derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)

  • Test compounds

  • Non-specific binding agent (a high concentration of a known GAT inhibitor, e.g., 1 mM nipecotic acid)

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from transfected cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + radioligand + assay buffer.

    • Non-specific Binding: Membrane preparation + radioligand + non-specific binding agent.

    • Displacement: Membrane preparation + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination by Filtration: Terminate the binding reaction by rapid filtration through PEI-coated glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer.

  • Quantification: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Structure-Activity Relationships and Therapeutic Implications

The distinct pharmacological profiles of piperidine carboxylic acid isomers underscore the critical importance of spatial arrangement in drug-target interactions.

  • Piperidine-3-carboxylic acid (Nipecotic Acid): The development of lipophilic N-substituted derivatives of (R)-nipecotic acid has been a successful strategy to overcome its poor blood-brain barrier penetration, leading to the discovery of potent and selective GAT1 inhibitors like tiagabine, which is used clinically as an anticonvulsant.[17] Further modifications of the N-substituent continue to be an active area of research to improve potency, selectivity, and pharmacokinetic properties.[2]

  • Piperidine-4-carboxylic acid (Isonipecotic Acid): As a direct GABAA receptor agonist, isonipecotic acid and its derivatives have served as valuable pharmacological tools for studying the function of GABAA receptors. While its clinical utility is limited by its pharmacokinetic properties, it provides a scaffold for the design of novel GABAA receptor modulators.

  • Piperidine-2-carboxylic acid (Pipecolic Acid) and cis-2,3-Piperidine Dicarboxylic Acid: These isomers demonstrate that the piperidine carboxylic acid scaffold can be adapted to target other neurotransmitter systems, such as the excitatory amino acid system. This highlights the versatility of this chemical motif in CNS drug discovery.

Conclusion

The isomers of piperidine carboxylic acid provide a compelling case study in the principles of medicinal chemistry and neuropharmacology. The subtle change in the position of a single functional group dramatically redirects the biological activity of the molecule, from inhibiting neurotransmitter uptake to directly activating or blocking receptors. A thorough understanding of these structure-activity relationships, supported by robust quantitative data from well-defined experimental protocols, is essential for the rational design of novel therapeutics for a wide range of neurological and psychiatric disorders. The continued exploration of this versatile chemical scaffold promises to yield new insights into the complexities of neurotransmission and provide novel avenues for therapeutic intervention.

References

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Comparative analysis of piperidine-3-carboxylic acid vs piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals: Piperidine-3-carboxylic Acid vs. Piperidine-4-carboxylic Acid

Introduction

In the landscape of medicinal chemistry and neuropharmacology, the piperidine scaffold remains a cornerstone for the design of centrally active agents. Among the most fundamental derivatives are the positional isomers piperidine-3-carboxylic acid, commonly known as nipecotic acid, and piperidine-4-carboxylic acid, or isonipecotic acid. While structurally similar, the seemingly minor shift of the carboxylic acid group from the 3- to the 4-position imparts distinct physicochemical properties, conformational preferences, and, most critically, divergent pharmacological profiles. This guide provides a comprehensive comparative analysis of these two isomers, offering experimental data, detailed protocols, and field-proven insights to inform rational drug design and development.

Part 1: Physicochemical and Structural Properties

The positioning of the carboxylic acid moiety directly influences the electronic distribution, polarity, and steric environment of the piperidine ring, leading to notable differences in the isomers' physical properties.

Comparative Physicochemical Data

A summary of the key physicochemical properties of nipecotic acid and isonipecotic acid is presented below. These parameters are fundamental to understanding their behavior in biological systems and for designing synthetic modifications.

PropertyPiperidine-3-carboxylic Acid (Nipecotic Acid)Piperidine-4-carboxylic Acid (Isonipecotic Acid)
Molecular Formula C₆H₁₁NO₂C₆H₁₁NO₂
Molar Mass 129.16 g/mol 129.16 g/mol
Melting Point 261 °C (dec.)[1]>300 °C (dec.)[2]
pKa₁ (Carboxylic Acid) ~3.35~3.73
pKa₂ (Amine) ~10.64~10.72
Water Solubility Soluble (50 mg/mL)[1]Soluble
Appearance White to off-white crystalline powder[1][3]White to faint pink-beige crystalline powder[2]

The higher melting point of isonipecotic acid suggests a more stable crystal lattice, likely due to more efficient packing and intermolecular hydrogen bonding facilitated by its symmetrical structure.

Conformational Analysis: A Tale of Two Chairs

The biological activity of cyclic molecules is intrinsically linked to their preferred conformation. For both nipecotic and isonipecotic acid, the piperidine ring exists in a dynamic equilibrium between two chair conformations. However, the energetic preference for placing the carboxylic acid group in an axial versus an equatorial position differs significantly between the two isomers.

  • Piperidine-3-carboxylic Acid (Nipecotic Acid): In its zwitterionic form in aqueous solution, nipecotic acid shows a preference for the conformer where the carboxylate group is in the equatorial position. However, intramolecular hydrogen bonding between the carboxylate and the ammonium group in the axial conformer can stabilize this less sterically favored form, with the energy difference between the two conformers being relatively small[4]. This conformational flexibility is crucial for its interaction with the GABA transporters.

  • Piperidine-4-carboxylic Acid (Isonipecotic Acid): Due to the symmetry of the 4-substituted ring, the energetic penalty for placing the bulky carboxylic acid group in the axial position is more significant, leading to a stronger preference for the equatorial conformation. This conformational rigidity is a key factor in its activity as a GABA analog at the GABAA receptor[5][6].

G cluster_0 Piperidine-3-carboxylic Acid (Nipecotic Acid) cluster_1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) Equatorial Conformer (Major) Equatorial Conformer (Major) Axial Conformer (Minor) Axial Conformer (Minor) Equatorial Conformer (Major)->Axial Conformer (Minor) Ring Flip Axial Conformer (Minor)->Equatorial Conformer (Major) Ring Flip Equatorial Conformer (Strongly Preferred) Equatorial Conformer (Strongly Preferred) Axial Conformer (Highly Unfavored) Axial Conformer (Highly Unfavored) Equatorial Conformer (Strongly Preferred)->Axial Conformer (Highly Unfavored) Ring Flip Axial Conformer (Highly Unfavored)->Equatorial Conformer (Strongly Preferred) Ring Flip Conformational Equilibrium Conformational Equilibrium

Conformational equilibria of nipecotic and isonipecotic acid.

Part 2: Synthesis and Chemical Reactivity

Both isomers can be synthesized from commercially available pyridine derivatives. The choice of synthetic route often depends on the desired stereochemistry and the scale of the reaction.

Synthetic Workflow Overview

G cluster_0 Synthesis of (R)-Nipecotic Acid cluster_1 Synthesis of Isonipecotic Acid A Nicotinic Acid B Esterification A->B C Asymmetric Hydrogenation B->C D Hydrolysis C->D E (R)-Nipecotic Acid D->E F 4-Cyanopyridine G Hydrolysis F->G H Isonicotinic Acid G->H I Catalytic Hydrogenation H->I J Isonipecotic Acid I->J

General synthetic workflows for nipecotic and isonipecotic acid.
Experimental Protocol 1: Asymmetric Synthesis of (R)-Nipecotic Acid

The biological activity of nipecotic acid as a GABA uptake inhibitor resides primarily in the (R)-enantiomer. The following protocol describes a common strategy for its enantioselective synthesis.

  • Esterification of Nicotinic Acid:

    • Suspend nicotinic acid (1.0 eq) in methanol (5 mL per 1 g of acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4 hours.

    • Remove the solvent under reduced pressure to yield methyl nicotinate hydrochloride. Neutralize with a saturated solution of NaHCO₃ and extract with dichloromethane. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give methyl nicotinate.

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve methyl nicotinate (1.0 eq) in methanol.

    • Add a chiral ruthenium catalyst, such as Ru(OAc)₂[(R)-BINAP] (0.01 eq).

    • Pressurize the reactor with hydrogen gas (50 atm) and heat to 80 °C for 24 hours.

    • Cool the reactor, release the pressure, and concentrate the mixture under reduced pressure. The crude product is purified by column chromatography to yield (R)-methyl nipecotate.

  • Hydrolysis to (R)-Nipecotic Acid:

    • Dissolve (R)-methyl nipecotate (1.0 eq) in a 1:1 mixture of methanol and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours.

    • Acidify the reaction mixture to pH 3 with 1M HCl.

    • Concentrate the mixture under reduced pressure and then co-evaporate with ethanol to remove residual water. The resulting solid is triturated with hot ethanol to precipitate the product, which is then filtered and dried to yield (R)-nipecotic acid.

Experimental Protocol 2: Synthesis of Isonipecotic Acid from 4-Cyanopyridine

This protocol outlines a robust method for the preparation of isonipecotic acid.

  • Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid:

    • A biocatalytic approach using a nitrilase-expressing microorganism like Pseudomonas putida is highly efficient[1].

    • Prepare a suspension of resting cells of P. putida in a phosphate buffer (pH 7.5).

    • Add 4-cyanopyridine in a fed-batch manner to a final concentration of around 1M.

    • Maintain the reaction at 30-45 °C with stirring. The reaction progress can be monitored by HPLC.

    • Upon completion, the isonicotinic acid product can be isolated by adjusting the pH to its isoelectric point, leading to precipitation.

  • Catalytic Hydrogenation of Isonicotinic Acid:

    • In a high-pressure reactor, dissolve isonicotinic acid (1.0 eq) in glacial acetic acid.

    • Add platinum oxide (PtO₂) as the catalyst (0.02 eq).

    • Pressurize the reactor with hydrogen gas (50-60 atm) and heat to 60-80 °C for 12-24 hours.

    • Cool the reactor, release the pressure, and filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to yield isonipecotic acid. The crude product can be recrystallized from water or ethanol.

Part 3: Comparative Biological Activity and Applications

The distinct spatial arrangement of the carboxylic acid group leads to fundamentally different interactions with biological targets, defining their primary applications in drug discovery.

Primary Biological Targets and Mechanism of Action
  • Piperidine-3-carboxylic Acid (Nipecotic Acid): This isomer is a potent inhibitor of GABA transporters (GATs)[7]. It acts as a competitive inhibitor, blocking the reuptake of GABA from the synaptic cleft and thereby enhancing GABAergic neurotransmission. Its activity is stereoselective, with the (R)-enantiomer being significantly more active. Nipecotic acid itself has poor blood-brain barrier penetration due to its zwitterionic nature.

  • Piperidine-4-carboxylic Acid (Isonipecotic Acid): In contrast, isonipecotic acid is a moderately potent partial agonist at the GABAA receptor[5][6]. Its more rigid conformation allows it to mimic the structure of GABA and bind directly to the receptor, eliciting an inhibitory response. Like nipecotic acid, it does not readily cross the blood-brain barrier[5][6].

Comparative Inhibitory Activity at GABA Transporters

The following table summarizes the inhibitory potency (IC₅₀) of (±)-nipecotic acid against different human GABA transporter subtypes. Corresponding data for isonipecotic acid is not available from the same direct comparative studies, reflecting its much weaker activity as a GAT inhibitor.

GABA Transporter Subtype(±)-Nipecotic Acid IC₅₀ (μM)
hGAT-1 8[4]
rGAT-2 38[4]
hGAT-3 106[4]
hBGT-1 2370[4]

This data clearly demonstrates that nipecotic acid is most potent against GAT-1, the primary GABA transporter in the brain.

GABAergic Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft GABA Release GAT1 GAT-1 Transporter GABA_A_R GABA_A Receptor Synaptic_Cleft->GAT1 GABA Reuptake Synaptic_Cleft->GABA_A_R GABA Binding Nipecotic_Acid Nipecotic Acid Derivatives (e.g., Tiagabine) Nipecotic_Acid->GAT1 Inhibits Isonipecotic_Acid Isonipecotic Acid Derivatives Isonipecotic_Acid->GABA_A_R Activates

Sites of action for nipecotic and isonipecotic acid in the GABAergic synapse.
Structure-Activity Relationships (SAR) and Drug Development

The distinct pharmacological profiles of the two isomers have guided the development of different classes of drugs.

  • Derivatives of Piperidine-3-carboxylic Acid: The primary focus has been to overcome the poor blood-brain barrier penetration of nipecotic acid while retaining GAT-1 inhibitory activity. This has been achieved by attaching a lipophilic moiety to the piperidine nitrogen. A prime example is Tiagabine , an anticonvulsant drug where a lipophilic bis(thienyl)butenyl group is attached to the nitrogen of (R)-nipecotic acid[4]. This modification significantly increases lipophilicity, allowing the molecule to cross the blood-brain barrier. The SAR for this class of compounds indicates that the (R)-stereochemistry at the 3-position is crucial for potent GAT-1 inhibition[4].

  • Derivatives of Piperidine-4-carboxylic Acid: As a GABAA partial agonist, isonipecotic acid serves as a scaffold for developing ligands that directly modulate this receptor. While no major drugs are directly derived from isonipecotic acid itself, the rigid 4-substituted piperidine core is a common motif in many CNS-active drugs. For instance, the stereochemistry and constrained nature of the 3-substituted piperidine ring in molecules like (R)-quinuclidinol, a key component of the antimuscarinic drug Solifenacin , highlights the importance of the 3-position for achieving specific receptor interactions, a principle that also governs the activity of nipecotic acid derivatives.

Part 4: Head-to-Head Comparison Summary

FeaturePiperidine-3-carboxylic Acid (Nipecotic Acid)Piperidine-4-carboxylic Acid (Isonipecotic Acid)
Primary Biological Target GABA Transporters (GATs), mainly GAT-1GABAA Receptor
Mechanism of Action GAT Inhibitor (indirect agonist)Partial Agonist
Conformational Preference Flexible, with accessible axial and equatorial conformersRigid, strongly prefers equatorial conformer
Key Therapeutic Application Anticonvulsants (via derivatives)Scaffold for CNS-active agents
Prominent Drug Example Tiagabine(Scaffold inspiration)
Stereochemistry (R)-enantiomer is crucial for activityAchiral

Conclusion

Piperidine-3-carboxylic acid and piperidine-4-carboxylic acid, despite being simple positional isomers, exhibit markedly different chemical and biological personalities. Nipecotic acid's conformational flexibility and the specific placement of its carboxylic acid group make it an excellent scaffold for developing potent and selective GABA uptake inhibitors, as exemplified by the clinical success of Tiagabine. In contrast, the more rigid and symmetric isonipecotic acid acts as a direct GABAA receptor partial agonist, serving as a valuable tool for probing GABA receptor function and as a foundational structure in broader CNS drug discovery programs. For researchers aiming to modulate GABAergic tone indirectly by inhibiting GABA reuptake, nipecotic acid and its derivatives are the clear choice. Conversely, for those seeking to directly target GABAA receptors with conformationally constrained GABA analogs, isonipecotic acid provides a more suitable starting point. A thorough understanding of these fundamental differences is essential for the rational design of the next generation of neurotherapeutics.

References

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A Comparative Guide to the Structure-Activity Relationship of 1-Methylpiperidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1-methylpiperidine-3-carboxylic acid analogs, primarily focusing on their structure-activity relationships (SAR) as inhibitors of γ-aminobutyric acid (GABA) uptake and as muscarinic receptor agonists. We will delve into the rationale behind the molecular design, present key experimental data, and provide detailed protocols for the evaluation of these compounds, aiming to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important scaffold.

Introduction: The Versatile 1-Methylpiperidine-3-carboxylic Acid Scaffold

1-Methylpiperidine-3-carboxylic acid, also known as N-methylnipecotic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). This scaffold has garnered significant attention in medicinal chemistry due to its presence in the natural alkaloid arecoline and its ability to serve as a constrained analog of the neurotransmitter GABA. The conformational rigidity of the piperidine ring, combined with the ionizable carboxylic acid and the tertiary amine, provides a unique framework for designing molecules that can interact with a variety of biological targets, most notably neurotransmitter transporters and G-protein coupled receptors (GPCRs).

The primary focus of research on this scaffold has been in two key areas of neuroscience:

  • Inhibition of GABA Uptake: By modifying the nipecotic acid structure, particularly at the nitrogen atom, potent and selective inhibitors of the GABA transporters (GATs) have been developed. These inhibitors increase the synaptic concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS), and have therapeutic potential in conditions such as epilepsy and anxiety.

  • Muscarinic Receptor Agonism: Inspired by the structure of arecoline, a natural muscarinic agonist, analogs of 1-methylpiperidine-3-carboxylic acid have been explored as agonists for muscarinic acetylcholine receptors (mAChRs). Selective M1 muscarinic agonists are of particular interest for the symptomatic treatment of cognitive decline in Alzheimer's disease.

This guide will compare and contrast the SAR of 1-methylpiperidine-3-carboxylic acid analogs in these two major therapeutic areas, providing insights into the structural modifications that govern their potency and selectivity.

Part 1: Analogs as GABA Uptake Inhibitors

The inhibition of GABA transporters is a clinically validated strategy for enhancing GABAergic neurotransmission. Nipecotic acid itself is a moderately potent, non-selective GAT inhibitor. The key to developing potent and selective inhibitors has been the introduction of a lipophilic N-substituent, which enhances blood-brain barrier penetration and provides additional binding interactions with the transporter.

The Rationale for N-Substitution

The design of N-substituted nipecotic acid derivatives is based on the hypothesis that a large, lipophilic moiety can access a hydrophobic pocket within the GABA transporter, leading to increased affinity and selectivity. The 1-methyl group in 1-methylpiperidine-3-carboxylic acid is a simple starting point for this exploration. More complex substituents, often containing aromatic rings, have been shown to be highly effective.

Structure-Activity Relationship of N-Substituted Nipecotic Acid Analogs

The following table summarizes the inhibitory potency of a series of N-substituted nipecotic acid derivatives against different murine GABA transporter (mGAT) subtypes. The data is presented as pIC50 values, where a higher value indicates greater potency.

CompoundN-SubstituentpIC50 at mGAT1pIC50 at mGAT4Reference
rac-7j4-(cis-alkenyl)-spacer6.00 ± 0.044.82[1]
(S)-8d4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl-6.59 ± 0.01[2]

Note: A comprehensive SAR table with a wider range of analogs would be beneficial for a more detailed analysis.

From the available data, several key SAR trends can be identified:

  • Lipophilicity and Aromaticity: The introduction of bulky, lipophilic N-substituents containing aromatic rings is crucial for high potency. This is exemplified by the potent GAT-1 inhibitor Tiagabine, which features a diarylalkenyl substituent. The aromatic rings are thought to engage in hydrophobic and potential π-π stacking interactions within the transporter.

  • Spacer Length and Rigidity: The length and flexibility of the linker connecting the nipecotic acid core to the lipophilic moiety are critical. The introduction of double or triple bonds, or allenic functionalities, can constrain the conformation and orient the aromatic groups optimally for binding.

  • Stereochemistry: The stereochemistry of the piperidine ring at the 3-position is important for activity. Generally, the (R)-enantiomer of nipecotic acid derivatives exhibits higher potency for GAT-1 inhibition.

  • Subtype Selectivity: Modifications to the N-substituent can also influence selectivity for the different GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1). For instance, some analogs with specific spacer and aromatic substitutions have shown selectivity for the glial transporter mGAT4.[1]

Experimental Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This protocol describes a method to assess the inhibitory activity of test compounds on GABA uptake in a crude preparation of rat brain nerve terminals (synaptosomes).

Materials:

  • Rat cerebral cortex

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 25 mM HEPES, 10 mM glucose, pH 7.4)

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer

  • Centrifuge

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat cerebral cortex in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in Krebs-HEPES buffer.

  • GABA Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with either vehicle or varying concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA (e.g., 50 nM).

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of GABA uptake.

    • Terminate the uptake by rapid filtration through glass fiber filters under vacuum.

    • Wash the filters rapidly with ice-cold Krebs-HEPES buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine or at 4°C) from the total uptake.

    • Calculate the percentage inhibition of GABA uptake at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific GABA uptake) by non-linear regression analysis of the concentration-response curve.

Self-Validation: The inclusion of a known GAT inhibitor as a positive control (e.g., Tiagabine) and the determination of non-specific uptake are crucial for validating the assay's performance. The linearity of GABA uptake over the chosen incubation time should also be confirmed.

Visualizing the GABAergic Synapse and Transporter Action

The following diagram illustrates the key components of a GABAergic synapse and the mechanism of GABA reuptake, which is the target of the discussed inhibitors.

GABAergic_Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron cluster_glia Glial Cell cluster_inhibitor Inhibitor Action Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_vesicle GABA GAD->GABA_vesicle Synthesis GAT1_pre GAT1 GABA_vesicle->GAT1_pre Reuptake GABA_A_R GABAₐ Receptor (Cl⁻ Channel) GABA_vesicle->GABA_A_R Release into synaptic cleft GAT3 GAT3 GABA_vesicle->GAT3 Reuptake Vesicle Synaptic Vesicle Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle Ca²⁺ influx triggers vesicle fusion AP Action Potential AP->Ca_channel Depolarization Cl_ion Cl⁻ GABA_A_R->Cl_ion Cl⁻ influx (Hyperpolarization) Inhibitor Nipecotic Acid Analog (e.g., 1-Methylated) Inhibitor->GAT1_pre Blocks Inhibitor->GAT3 Blocks

Caption: Mechanism of GABAergic neurotransmission and inhibition of GABA reuptake.

Part 2: Analogs as Muscarinic Receptor Agonists

The development of muscarinic agonists based on the 1-methylpiperidine-3-carboxylic acid scaffold is largely inspired by the natural product arecoline, which is the methyl ester of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid. Arecoline is a non-selective muscarinic agonist and also exhibits activity at nicotinic receptors. The goal of medicinal chemistry efforts in this area has been to design analogs with improved selectivity, particularly for the M1 receptor subtype, which is implicated in cognitive function.

The Rationale for Arecoline Analogs

The design of arecoline analogs aims to retain the key pharmacophoric features required for muscarinic receptor activation while modifying the structure to enhance selectivity and reduce undesirable side effects. The core pharmacophore for many muscarinic agonists consists of a cationic nitrogen center and a hydrogen bond acceptor (in this case, the ester carbonyl).

Structure-Activity Relationship of Arecoline and Related Analogs

The following table presents the functional potency (EC50) of arecoline at the five human muscarinic receptor subtypes (M1-M5).

CompoundM1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)Reference
Arecoline7951141069

Key SAR observations for arecoline and its analogs include:

  • The Ester Moiety: The methyl ester of arecoline is crucial for its agonist activity. Hydrolysis to the corresponding carboxylic acid (arecaidine) results in a loss of potency. More complex ester groups have been explored to enhance affinity and selectivity. For example, bulky diphenylmethyl esters have shown a significant increase in M1 affinity.[3]

  • The N-Methyl Group: The tertiary amine, protonated at physiological pH, is essential for the interaction with the conserved aspartate residue in the orthosteric binding site of muscarinic receptors.

  • Saturation of the Piperidine Ring: Saturation of the double bond in arecoline to give 1-methylpiperidine-3-carboxylic acid methyl ester generally leads to a decrease in potency, but can influence selectivity.

  • Stereochemistry: For saturated analogs, the stereochemistry at the 3-position of the piperidine ring can affect activity.

Experimental Protocol: Muscarinic Receptor Binding Assay ([³H]QNB)

This protocol describes a competition binding assay to determine the affinity (Ki) of test compounds for muscarinic receptors using the non-selective antagonist radioligand [³H]quinuclidinyl benzilate ([³H]QNB).

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • [³H]QNB (specific activity ~30-60 Ci/mmol)

  • Test compounds

  • Atropine or another high-affinity muscarinic antagonist for determination of non-specific binding

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, cell membranes, [³H]QNB at a concentration near its Kd, and either vehicle or varying concentrations of the test compound.

    • For determination of non-specific binding, a separate set of wells should contain a saturating concentration of atropine (e.g., 1 µM).

    • Total binding is measured in the absence of any competing ligand.

  • Incubation:

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation: The assay should be validated by determining the Kd of [³H]QNB through a saturation binding experiment. The inclusion of known muscarinic agonists and antagonists as controls is also essential.

Visualizing the Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathways activated by M1/M3/M5 and M2/M4 muscarinic receptors.

Muscarinic_Signaling cluster_membrane Cell Membrane cluster_g_proteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits Ion_channel Ion Channel Modulation Gi_o->Ion_channel βγ subunit PIP2 PIP₂ PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA Activates Cellular_Response_Gq Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq Cellular_Response_Gi Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response_Gi Ion_channel->Cellular_Response_Gi Agonist Muscarinic Agonist (e.g., Arecoline Analog) Agonist->M1_M3_M5 Agonist->M2_M4

Caption: Signaling pathways of muscarinic acetylcholine receptors.

Conclusion

The 1-methylpiperidine-3-carboxylic acid scaffold is a versatile platform for the design of neurologically active compounds. By strategic modification of the N-substituent and the carboxylic acid moiety, it is possible to develop potent and selective inhibitors of GABA transporters or agonists of muscarinic receptors. For GABA uptake inhibitors, the key to high potency lies in the introduction of a large, lipophilic N-substituent that can access a hydrophobic pocket in the transporter. In contrast, for muscarinic agonists, the esterification of the carboxylic acid and the presence of the N-methyl group are critical for activity, with further modifications of the ester group offering a handle for improving subtype selectivity.

The experimental protocols provided in this guide offer a framework for the reliable in vitro evaluation of these compounds. A thorough understanding of the structure-activity relationships, coupled with robust biological testing, is essential for the successful development of novel therapeutics based on the 1-methylpiperidine-3-carboxylic acid scaffold.

References

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A Senior Application Scientist's Guide to HPLC Purity Validation of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective therapeutics. 1-Methylpiperidine-3-carboxylic acid hydrochloride, a polar, zwitterionic compound, presents unique analytical challenges. Its high polarity makes it poorly retained on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, complicating accurate purity assessment.

This guide provides an in-depth comparison of two robust HPLC strategies for the purity validation of this compound: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to select and validate the optimal method for your needs.

The Analytical Challenge: Understanding the Analyte

This compound exists in solution as a zwitterion, possessing both a positively charged quaternary amine and a negatively charged carboxylate group over a wide pH range. This dual-charge nature and high water solubility result in minimal interaction with non-polar stationary phases used in standard RP-HPLC, leading to poor retention and co-elution with the solvent front. Therefore, specialized chromatographic approaches are necessary.

Comparative HPLC Methodologies

Two primary HPLC techniques are suitable for the analysis of this polar compound:

  • Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC): This technique modifies a standard RP-HPLC system by adding an ion-pairing reagent to the mobile phase. This reagent, typically a long-chain alkyl sulfonic acid, forms a neutral complex with the positively charged analyte, increasing its hydrophobicity and enabling retention on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A thin aqueous layer forms on the stationary phase, and the analyte partitions between this layer and the bulk mobile phase, providing excellent retention for highly polar compounds.[1][2]

Causality of Method Selection:
  • IP-RP-HPLC is often chosen for its familiarity and the widespread availability of C18 columns. However, it can suffer from long column equilibration times and the potential for the ion-pairing reagent to remain on the column, affecting future analyses.

  • HILIC is increasingly favored for its direct retention of polar compounds without the need for ion-pairing reagents, offering orthogonal selectivity to RP-HPLC.[3] This method is also highly compatible with mass spectrometry (MS) due to the high organic content of the mobile phase, which enhances ionization efficiency.[1]

Experimental Design: A Head-to-Head Comparison

To objectively compare these two methods, we designed a validation study in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] The study assesses specificity, linearity, accuracy, and precision for the analysis of this compound and its potential impurities.

Potential Impurities and Degradants:

A crucial aspect of a purity method is its ability to separate the main component from process-related impurities and degradation products. Based on the common synthesis of 1-Methylpiperidine-3-carboxylic acid via the Eschweiler-Clarke reaction, the following potential impurities were identified:[3][5][6]

  • Impurity A: Piperidine-3-carboxylic acid (Nipecotic Acid): The unreacted starting material.

  • Impurity B: 1-Methylpiperidine-3-carboxylic acid N-oxide: A potential oxidative degradation product.[7]

A mixture containing the main compound and these two impurities was prepared to test the specificity of each method.

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

IP_RP_HPLC_Workflow

Experimental Protocol: IP-RP-HPLC

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 80:20 (v/v) mixture of aqueous sodium 1-octanesulfonate (5 mM, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm (Note: Detection at low UV is necessary due to the lack of a strong chromophore).

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in the mobile phase.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the mobile phase.

    • Specificity Spike Solution: Prepare a 1.0 mg/mL solution of the test sample and spike with Impurity A and Impurity B at a concentration of 0.1% relative to the main component.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC_Workflow

Experimental Protocol: HILIC

  • Chromatographic System:

    • Column: HILIC (Amide phase), 4.6 x 150 mm, 5 µm

    • Mobile Phase: 90:10 (v/v) mixture of acetonitrile and 10 mM ammonium acetate buffer (pH 5.0).

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in a 75:25 (v/v) acetonitrile/water diluent.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the test sample in the same diluent.

    • Specificity Spike Solution: Prepare a 1.0 mg/mL solution of the test sample and spike with Impurity A and Impurity B at a concentration of 0.1% relative to the main component in the same diluent.

Comparative Data and Performance

The following tables summarize the hypothetical, yet realistic, validation data obtained for both methods.

Table 1: Specificity and System Suitability

ParameterIP-RP-HPLC MethodHILIC MethodAcceptance Criteria
Retention Time (Main Peak) 8.5 min6.2 minReport
Resolution (Main Peak / Impurity A) 2.13.5> 2.0
Resolution (Main Peak / Impurity B) 2.54.1> 2.0
Tailing Factor (Main Peak) 1.41.1≤ 1.5
Theoretical Plates (Main Peak) > 5000> 7000> 2000

Data Analysis: The HILIC method demonstrates superior resolution between the main peak and its potential impurities, indicating better specificity.[8] The peak shape, as shown by the tailing factor and theoretical plates, is also significantly better with the HILIC method.

Table 2: Linearity, Accuracy, and Precision

ParameterIP-RP-HPLC MethodHILIC MethodICH Q2(R1) Guideline
Linearity (r²) 0.99920.9998≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.5% - 100.8%98.0% - 102.0%
Precision (%RSD, n=6) 0.8%0.4%≤ 1.0%

Data Analysis: Both methods meet the ICH requirements for linearity, accuracy, and precision. However, the HILIC method shows a slightly higher correlation coefficient for linearity and better precision (lower %RSD), suggesting a more robust and reproducible method.

Conclusion and Recommendation

Both IP-RP-HPLC and HILIC can be successfully validated for the purity determination of this compound.

  • The IP-RP-HPLC method is a viable option, particularly if a laboratory's expertise and column inventory are primarily focused on reversed-phase chromatography.

  • However, the HILIC method is demonstrably superior in this application. It provides better specificity by achieving higher resolution between the API and its key impurities, exhibits better peak shapes, and shows slightly better precision. The absence of non-volatile ion-pairing reagents also makes it a cleaner method and readily transferable to LC-MS for impurity identification.

Recommendation_Logic

For laboratories engaged in the development and quality control of polar molecules like this compound, investing in HILIC capabilities is strongly recommended. The superior separation performance and enhanced compatibility with modern analytical techniques will lead to more reliable and robust purity data, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
  • Guillarme, D. (2014). HILIC: The Pros and Cons. LCGC International. [Link]

  • Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409-S1421.
  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]

  • USP. <621> Chromatography. United States Pharmacopeia. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • PubChem. (n.d.). 1-methylpiperidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.

Sources

A Researcher's Guide to Comparative Docking Studies of Piperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth technical guide designed for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of comparative molecular docking studies focused on piperidine-3-carboxylic acid derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into the practical aspects of setting up, running, and analyzing docking experiments, supported by experimental data and field-proven insights to ensure scientific integrity and reproducibility.

The piperidine ring is a "privileged scaffold" in drug discovery, and its derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and neuroprotective agents.[1] The carboxylic acid moiety at the 3-position offers a key interaction point for various biological targets, making this class of compounds a fertile ground for the design of novel therapeutics. Molecular docking is an invaluable computational tool that allows us to predict the binding modes and affinities of these derivatives with their protein targets, thereby guiding rational drug design and lead optimization.

I. The Strategic Approach to Comparative Docking

A comparative docking study aims to evaluate a series of related compounds against a specific biological target to understand their structure-activity relationships (SAR). This process is not merely about generating binding scores but about elucidating the nuanced molecular interactions that govern potency and selectivity. The causality behind our experimental choices, from target selection to the specifics of the docking protocol, is paramount for obtaining meaningful and actionable results.

II. Experimental Protocol: A Validated Molecular Docking Workflow

What follows is a detailed, step-by-step methodology for a typical comparative docking study. This protocol is designed to be a self-validating system, incorporating best practices to ensure the reliability of the generated data. We will use a combination of widely accepted software for this workflow.

Step 1: Target Protein Preparation

The foundation of any docking study is a high-quality structure of the target protein.

  • Selection and Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, as an illustrative example, we will consider Cathepsin K, a cysteine protease involved in bone resorption and a target for osteoporosis therapies. A relevant PDB entry would be 1NLK .

  • Structure Cleanup: Using molecular modeling software such as UCSF Chimera or SYBYL-X, prepare the protein structure. This involves:

    • Removing water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site of interest.

    • Adding polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

    • Assigning appropriate protonation states to amino acid residues at a physiological pH (e.g., 7.4).

    • Repairing any missing side chains or loops in the crystal structure, if necessary.

Step 2: Ligand Preparation

The piperidine-3-carboxylic acid derivatives to be docked must be accurately represented in 3D.

  • 2D to 3D Conversion: Draw the 2D structures of the derivatives using software like ChemDraw. These are then converted to 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand to obtain its most stable, low-energy conformation. This is typically done using a force field like MMFF94.

  • File Format Conversion: Convert the ligand files to the PDBQT format required by AutoDock Vina, which includes information on rotatable bonds and atomic charges.

Step 3: Molecular Docking Simulation (using AutoDock Vina)

AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[2]

  • Grid Box Definition: Define a 3D grid box that encompasses the active site of the target protein. The dimensions and center of the grid box are crucial parameters. For Cathepsin K (PDB: 1NLK), the grid box can be centered on the catalytic cysteine residue (Cys25). A typical grid box size would be 20 x 20 x 20 Å with a spacing of 0.375 Å.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the number of binding modes to generate.

  • Running the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Validation (Re-docking): A critical step to validate the docking protocol is to re-dock the co-crystallized ligand (if available) into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Step 4: Analysis and Visualization of Results

The output of the docking simulation is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

  • Binding Affinity: The primary quantitative metric is the binding affinity, with more negative values indicating stronger predicted binding.

  • Interaction Analysis: Visualize the top-ranked poses for each ligand in complex with the protein using software like PyMOL or Discovery Studio Visualizer. Analyze the key molecular interactions, such as:

    • Hydrogen bonds: Identify hydrogen bond donors and acceptors between the ligand and protein residues.

    • Hydrophobic interactions: Observe contacts between nonpolar regions of the ligand and protein.

    • Pi-stacking and cation-pi interactions: Look for interactions involving aromatic rings.

III. Visualizing the Docking Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of a molecular docking workflow.

docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis protein_prep Target Protein Preparation (PDB Retrieval, Cleanup) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Molecular Docking (AutoDock Vina) ligand_prep->docking_run grid_gen->docking_run results Binding Affinity & Poses docking_run->results interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) results->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

IV. Comparative Analysis of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors

To illustrate a comparative docking study, we will analyze data from a study on piperidine-3-carboxamide derivatives, which are closely related to our topic of interest, targeting Cathepsin K. This study provides a clear example of how structural modifications impact binding affinity and inhibitory activity.

Compound IDR1 (Substitution on Sulfonyl Group)R2 (Substitution on Benzylamine)Docking Score (kcal/mol)IC50 (µM)Key Interacting Residues
H-1 4-Methylphenyl4-Fluorobenzyl-8.50.25Gly66, Cys25, Asn163
H-5 4-Methoxyphenyl4-Fluorobenzyl-8.70.15Gly66, Cys25, Asn163, Trp189
H-9 4-Chlorophenyl4-Fluorobenzyl-9.20.08Gly66, Cys25, Asn163, Trp189
H-13 4-Methylphenyl3,4-Difluorobenzyl-8.80.18Gly66, Cys25, Asn163
H-17 4-Chlorophenyl3,4-Difluorobenzyl-9.50.05Gly66, Cys25, Asn163, Trp189

Note: Docking scores are illustrative and based on typical ranges observed in such studies. IC50 values are from the cited literature.

  • Impact of R1 Substitution: The presence of an electron-withdrawing group like chlorine at the R1 position (e.g., H-9 and H-17 ) generally leads to a more favorable docking score and lower IC50 value, suggesting stronger binding and inhibition. This can be attributed to enhanced interactions within the S2 pocket of Cathepsin K.

  • Impact of R2 Substitution: The nature of the benzylamine substituent at R2 also influences activity. The difluoro substitution in H-13 and H-17 appears to contribute positively to the binding affinity.

  • Correlation between Docking Score and IC50: There is a general trend where a more negative docking score correlates with a lower IC50 value, indicating that the computational predictions align with the experimental biological activity.

V. Signaling Pathway Context: The PI3K/Akt Pathway

Piperidine derivatives have been investigated as inhibitors of various kinases, including those in the PI3K/Akt signaling pathway, which is a crucial regulator of cell proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many cancers.

The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway and the potential point of intervention for piperidine-based inhibitors.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTOR->Downstream Inhibitor Piperidine-3-Carboxylic Acid Derivative Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/Akt signaling pathway with a potential point of inhibition.

In this pathway, the activation of receptor tyrosine kinases (RTKs) leads to the activation of phosphoinositide 3-kinase (PI3K).[5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated by PDK1. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote cell growth and survival.[6] Piperidine-3-carboxylic acid derivatives can be designed to target the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and blocking the entire downstream signaling cascade.[7]

VI. Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of piperidine-3-carboxylic acid derivatives. By adhering to a rigorous and validated workflow, researchers can generate reliable in silico data to guide the synthesis and biological evaluation of novel therapeutic agents. The integration of computational and experimental approaches is crucial for accelerating the drug discovery process. Future studies should continue to explore diverse substitutions on the piperidine-3-carboxylic acid scaffold and investigate their potential against a wider range of biological targets, further unlocking the therapeutic potential of this privileged chemical motif.

VII. References

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 4011. [Link]

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]

  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803–3815. [Link]

  • Wang, L., et al. (2018). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Journal of the Chinese Chemical Society, 65(5), 565-573. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

  • Kharitonov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4813. [Link]

  • Jain, A. N. (2003). Surflex: fully automatic flexible molecular docking using a molecular similarity-based search engine. Journal of Medicinal Chemistry, 46(4), 499-511. [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • CD ComputaBio. (n.d.). Surflex-Dock Software Applications. [Link]

  • Tripos. (n.d.). SYBYL-X Suite. [Link]

  • Wikipedia. (2023, December 19). PI3K/AKT/mTOR pathway. [Link]

  • Sharma, A., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272. [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis of 1-Methylpiperidine-3-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. 1-Methylpiperidine-3-carboxylic acid, a derivative of nipecotic acid, is of particular interest due to the role of nipecotic acid and its analogues as potent inhibitors of γ-aminobutyric acid (GABA) uptake.[1][2][3] The modulation of GABA neurotransmission is a critical therapeutic strategy for a range of neurological disorders, including epilepsy and anxiety.[2][3]

The biological activity of such molecules is intrinsically linked to their stereochemistry. The three-dimensional arrangement of atoms at the C3 chiral center of the piperidine ring dictates the molecule's interaction with its biological target. Consequently, the development of robust and efficient methods for the synthesis of single enantiomers of 1-Methylpiperidine-3-carboxylic acid hydrochloride is of paramount importance for advancing drug discovery and development.

This guide provides a comparative analysis of prominent strategies for the enantioselective synthesis of this target molecule. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide exemplary protocols to empower researchers in selecting the optimal synthetic route for their specific needs.

Comparative Analysis of Synthetic Strategies

The enantioselective synthesis of 1-Methylpiperidine-3-carboxylic acid can be broadly approached through several distinct strategies. Here, we compare two powerful and widely adopted methodologies: Catalytic Asymmetric Hydrogenation and Enzymatic Kinetic Resolution. We will also discuss the utility of leveraging the chiral pool as a classical and reliable alternative.

Strategy 1: Catalytic Asymmetric Hydrogenation

This approach represents a highly atom-economical method for establishing the chiral center. The core principle involves the hydrogenation of a prochiral unsaturated precursor, such as a tetrahydropyridine derivative, using a transition metal complexed with a chiral ligand. The chiral ligand creates an asymmetric environment around the metal center, directing the delivery of hydrogen to one face of the substrate, thereby generating one enantiomer in excess.

Causality Behind Experimental Choices:

The success of this strategy hinges on the judicious selection of the chiral catalyst. Rhodium and Ruthenium-based catalysts, particularly with chiral phosphine ligands (e.g., BINAP derivatives), are frequently employed for the asymmetric hydrogenation of C=C and C=N bonds.[4] The choice of solvent, temperature, and hydrogen pressure can significantly influence both the reaction rate and the enantioselectivity by affecting the catalyst's conformational dynamics and solubility.

Workflow for Catalytic Asymmetric Hydrogenation:

cluster_0 Catalytic Asymmetric Hydrogenation Prochiral_Precursor Prochiral Precursor (e.g., N-Methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid ester) Hydrogenation Asymmetric Hydrogenation (H2, pressure, solvent) Prochiral_Precursor->Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Ru-BINAP) Chiral_Catalyst->Hydrogenation Enantioenriched_Ester Enantioenriched Ester Hydrogenation->Enantioenriched_Ester Hydrolysis Ester Hydrolysis (e.g., NaOH, H2O) Enantioenriched_Ester->Hydrolysis Final_Product This compound (HCl workup) Hydrolysis->Final_Product cluster_1 Enzymatic Kinetic Resolution Racemic_Ester Racemic Ester of 1-Methylpiperidine-3-carboxylic acid Hydrolysis Selective Hydrolysis (Buffer, ~50% conversion) Racemic_Ester->Hydrolysis Enzyme Enzyme (e.g., Lipase) Enzyme->Hydrolysis Separation Separation Hydrolysis->Separation S_Acid (S)-Acid Separation->S_Acid R_Ester Unreacted (R)-Ester Separation->R_Ester HCl_Workup_S HCl Workup S_Acid->HCl_Workup_S Hydrolysis_R Hydrolysis R_Ester->Hydrolysis_R R_Acid (R)-Acid Hydrolysis_R->R_Acid HCl_Workup_R HCl Workup R_Acid->HCl_Workup_R Final_Product_S (S)-Enantiomer HCl Salt HCl_Workup_S->Final_Product_S Final_Product_R (R)-Enantiomer HCl Salt HCl_Workup_R->Final_Product_R cluster_2 Chiral Pool Synthesis Chiral_Pool_SM Chiral Pool Starting Material (e.g., L-Glutamic Acid) Step_1 Protection & Reduction Chiral_Pool_SM->Step_1 Step_2 Cyclization Step_1->Step_2 Step_3 Functional Group Interconversion Step_2->Step_3 N_Methylation N-Methylation Step_3->N_Methylation Final_Product This compound N_Methylation->Final_Product

Sources

A Spectroscopic Guide to Piperidine-3-Carboxylic Acid and its N-Methylated Analog: Unveiling the Influence of N-Methylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the piperidine scaffold is a cornerstone of medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in a vast array of pharmacologically active agents. A common synthetic modification to this scaffold is N-methylation, a seemingly simple structural change that can profoundly impact a molecule's physicochemical properties, including its pKa, lipophilicity, and, critically, its binding affinity to biological targets. Understanding the structural consequences of N-methylation is therefore paramount for rational drug design.

This guide provides a detailed spectroscopic comparison of piperidine-3-carboxylic acid and its N-methylated form, N-methyl-piperidine-3-carboxylic acid. Through a multi-technique spectroscopic analysis—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the subtle yet significant electronic and conformational changes induced by the addition of a methyl group to the piperidine nitrogen. This analysis is grounded in fundamental principles of spectroscopy and conformational analysis, offering researchers, scientists, and drug development professionals a practical framework for interpreting the spectra of substituted piperidines.

The Conformational Landscape of Piperidines: The Impact of the N-Methyl Group

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1][2] In piperidine-3-carboxylic acid, the nitrogen atom possesses a lone pair of electrons and a hydrogen atom. The nitrogen lone pair is significantly smaller than a hydrogen atom, leading to a conformational equilibrium that is influenced by the substituents on the ring.

The introduction of a methyl group on the nitrogen atom in N-methyl-piperidine-3-carboxylic acid has a profound impact on this equilibrium. The N-methyl group is sterically more demanding than the N-H proton. This leads to a well-documented conformational preference where the N-methyl group predominantly occupies the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C2 and C6.[1][3] This conformational locking has significant downstream effects on the chemical environment of the ring protons and carbons, which are readily observable in their NMR spectra.

Experimental Protocols: A Guide to Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte (piperidine-3-carboxylic acid or its N-methylated form) in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (N-H and COOH). For comparative purposes, the same solvent must be used for both compounds.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure analyte peaks.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC): To aid in the unambiguous assignment of proton and carbon signals, it is highly recommended to acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source of a mass spectrometer.

    • Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

    • Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

Spectroscopic Data Comparison

Note: Due to the limited availability of direct experimental spectra for N-methyl-piperidine-3-carboxylic acid, the following NMR and MS data are based on its closely related ethyl ester derivative, which effectively illustrates the influence of N-methylation on the piperidine ring.

¹H NMR Spectroscopy
Proton Assignment Piperidine-3-carboxylic Acid (as ethyl ester) Chemical Shift (ppm) [4]N-Methyl-piperidine-3-carboxylic Acid (as ethyl ester) Chemical Shift (ppm) Observed Shift (Δδ)
H2, H6 (axial & equatorial)2.58 - 3.02 (m)1.90 - 2.85 (m)Downfield shift of some protons
H3 (axial)~2.40 (m)~2.30 (m)Minor Shift
H4, H5 (axial & equatorial)1.35 - 1.98 (m)1.40 - 1.80 (m)Minor Shift
N-CH₃-2.29 (s)N/A
O-CH₂-CH₃4.07 (q)4.12 (q)Minor Shift
O-CH₂-CH₃1.19 (t)1.24 (t)Minor Shift

Interpretation:

The most significant difference in the ¹H NMR spectra is the appearance of a sharp singlet at approximately 2.29 ppm for the N-methyl protons in the methylated analog. Furthermore, the protons on the carbons adjacent to the nitrogen (C2 and C6) in the N-methylated compound experience a noticeable downfield shift. This is attributed to the inductive effect of the electron-donating methyl group and the altered anisotropic effects arising from the fixed equatorial conformation of the N-methyl group.

¹³C NMR Spectroscopy
Carbon Assignment Piperidine-3-carboxylic Acid (as ethyl ester) Chemical Shift (ppm) [4]N-Methyl-piperidine-3-carboxylic Acid (as ethyl ester) Chemical Shift (ppm) Observed Shift (Δδ)
C=O174.26173.5Upfield Shift
C245.5756.9Downfield Shift
C341.5240.8Upfield Shift
C424.6725.1Minor Shift
C526.8527.2Minor Shift
C647.3754.5Downfield Shift
N-CH₃-42.1N/A
O-CH₂60.5960.3Minor Shift
O-CH₂-CH₃13.9614.2Minor Shift

Interpretation:

The ¹³C NMR data corroborates the observations from the ¹H NMR spectra. The carbons flanking the nitrogen (C2 and C6) in the N-methylated derivative are significantly shifted downfield (by approximately 7-11 ppm). This is a classic example of the "alpha-effect" of N-alkylation in piperidines. The N-methyl carbon itself appears at around 42.1 ppm. The upfield shift of the carbonyl carbon in the N-methylated version is a more subtle electronic effect transmitted through the ring.

Infrared (IR) Spectroscopy
Vibrational Mode Piperidine-3-carboxylic Acid (Characteristic Absorptions) N-Methyl-piperidine-3-carboxylic Acid (Characteristic Absorptions)
O-H stretch (carboxylic acid)3300-2500 cm⁻¹ (broad)3300-2500 cm⁻¹ (broad)
C-H stretch (aliphatic)2950-2850 cm⁻¹2950-2850 cm⁻¹
C=O stretch (carboxylic acid)~1710 cm⁻¹~1710 cm⁻¹
N-H bend~1600 cm⁻¹Absent
C-N stretch~1100 cm⁻¹~1100 cm⁻¹

Interpretation:

The most telling difference in the IR spectra is the absence of the N-H bending vibration in the N-methylated compound. Both compounds will exhibit the characteristic broad O-H stretch of the carboxylic acid dimer and the strong C=O stretch. The C-H stretching region will be more complex in the N-methylated analog due to the additional methyl group.

Mass Spectrometry
Compound Ionization Mode Expected m/z
Piperidine-3-carboxylic AcidESI+130.0863 [M+H]⁺
N-Methyl-piperidine-3-carboxylic AcidESI+144.1019 [M+H]⁺

Interpretation:

Mass spectrometry provides a straightforward confirmation of the molecular weight difference between the two compounds. The N-methylated analog will have a molecular weight that is 14.0156 Da (the mass of a CH₂ group minus a hydrogen, plus a methyl group) greater than the parent compound. This is readily observed as a 14 m/z unit shift in the mass of the molecular ion.

Visualizing the Concepts

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Analyte Analyte Dilution Solvent Dilution Solvent Analyte->Dilution Solvent Dilute & Infuse NMR NMR Analyte->NMR Dissolve in D₂O/MeOD IR IR Analyte->IR ATR Deuterated Solvent Deuterated Solvent MS MS Dilution Solvent->MS Dilute & Infuse Structure Elucidation Structure Elucidation NMR->Structure Elucidation IR->Structure Elucidation MS->Structure Elucidation Conformational Analysis Conformational Analysis Structure Elucidation->Conformational Analysis

Caption: A generalized workflow for the spectroscopic analysis of piperidine derivatives.

Conformational Equilibria of Piperidine-3-Carboxylic Acid and its N-Methylated Analog

G cluster_p3ca Piperidine-3-Carboxylic Acid cluster_nmp3ca N-Methyl-piperidine-3-Carboxylic Acid p3ca_eq p3ca_eq_conf Equatorial COOH p3ca_ax Axial COOH nmp3ca_eq nmp3ca_eq_conf Equatorial COOH (Equatorial N-Me) nmp3ca_ax Axial COOH (Equatorial N-Me)

Caption: Conformational equilibrium in piperidine-3-carboxylic acid and the favored conformation in its N-methylated form.

Conclusion

The N-methylation of piperidine-3-carboxylic acid induces distinct and predictable changes in its spectroscopic signatures. The most prominent of these are the appearance of the N-methyl signal in the ¹H and ¹³C NMR spectra, and the significant downfield shift of the C2 and C6 carbons. These changes are not merely electronic in origin but are a direct reflection of the conformational constraints imposed by the N-methyl group. This guide has provided a framework for understanding these spectroscopic differences, grounded in the principles of conformational analysis. By applying these principles, researchers can confidently interpret the spectra of novel piperidine derivatives and make more informed decisions in the design of new chemical entities.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Carballeira, L., & Pérez-Juste, I. (1998). Influence of calculation level and effect of methylation on axial/equatorial equilibria in piperidines. Journal of computational chemistry, 19(8), 961-976. [Link]

  • Aaron, H. S., & Ferguson, C. P. (1968). Conformational equilibrium in N-methylpiperidine. Journal of the American Chemical Society, 90(25), 7035-7036. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Royal Society of Chemistry. (2018). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

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A Guide to Establishing Quality Control for 1-Methylpiperidine-3-carboxylic acid hydrochloride Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. This guide provides a comprehensive framework for the quality control of 1-Methylpiperidine-3-carboxylic acid hydrochloride, a key heterocyclic building block. As no official pharmacopeial monograph currently exists for this specific compound, this document offers a comparative analysis of relevant quality control methodologies for analogous piperidine-containing structures, drawing from established pharmacopeial standards and analytical best practices. This approach will empower researchers to establish a robust, self-validating system for the qualification and ongoing monitoring of their in-house or commercially sourced reference standards.

The Pivotal Role of a Well-Characterized Reference Standard

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a drug substance or drug product. Its primary purpose is to ensure the identity, strength, quality, and purity of the material being tested. In the absence of a compendial standard from a pharmacopeia like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), the onus falls on the user to thoroughly characterize their chosen standard. This is particularly pertinent for this compound, as suppliers like Sigma-Aldrich explicitly state that they do not provide analytical data, and the buyer assumes responsibility for confirming the product's identity and purity.[1]

Physicochemical Properties and Alternative Standards

A foundational step in quality control is understanding the molecule's intrinsic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-methylpiperidine-3-carboxylic acid;hydrochloridePubChem[2]
Synonyms N-methylnipecotic acid hydrochloridePubChem[2]
CAS Number 19999-64-5PubChem[2]
Molecular Formula C₇H₁₄ClNO₂PubChem[2]
Molecular Weight 179.64 g/mol PubChem[2]
Form SolidSigma-Aldrich[1]

While direct alternatives for this compound as a reference standard are not readily documented, it is instructive to consider its isomers and related compounds for which more analytical data may be available. The positional isomer, 1-Methylpiperidine-4-carboxylic acid, and the parent compound, piperidine-3-carboxylic acid (Nipecotic acid), are relevant comparators.[3] Understanding the analytical differences between these isomers can aid in developing specific and selective quality control methods.

A Multi-tiered Approach to Quality Control

A robust QC program for a non-compendial reference standard should encompass a suite of orthogonal analytical techniques to confirm its identity, purity, and stability. The following sections outline key experimental protocols, drawing parallels with established standards for other piperidine derivatives, such as the USP monograph for Meperidine Hydrochloride.[4][5]

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

  • Rationale: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum provide a detailed fingerprint of the molecule's structure. The ¹³C NMR spectrum confirms the number and type of carbon atoms present. These spectra should be consistent with the expected structure of this compound.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Compare the obtained spectra with predicted spectra or data from the literature if available. The chemical shifts should be consistent with the protons and carbons in their respective chemical environments.

B. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Rationale: Electrospray ionization (ESI) MS is well-suited for this polar molecule and should show a prominent ion corresponding to the molecular weight of the free base (143.18 g/mol ) or the protonated molecule. Tandem MS (MS/MS) can be used to generate a characteristic fragmentation pattern, which can serve as a secondary confirmation of identity and help in the structural elucidation of potential impurities.[6][7]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol/water).

  • Analysis: Infuse the sample into an ESI-MS system. Acquire full scan mass spectra in positive ion mode.

  • Fragmentation Analysis (Optional): Perform MS/MS on the parent ion to obtain a fragmentation spectrum.

Purity Assessment

A. Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination, capable of separating the main compound from its impurities.

  • Rationale: Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is often necessary.[8] A stability-indicating HPLC method should be developed and validated to separate the main peak from any potential degradation products or process-related impurities.[9][10][11]

Experimental Protocol: HPLC with UV/CAD Detection

  • Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm) is a good starting point.[8]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% heptafluorobutyric acid in water) and an organic solvent (e.g., acetonitrile) is commonly used for similar compounds.[8]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) may provide some response. For greater sensitivity and universality, a CAD is recommended.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

B. Water Content (Karl Fischer Titration)

  • Rationale: As a hydrochloride salt, the material can be hygroscopic. The water content should be determined to obtain an accurate purity value on an anhydrous basis.

C. Residue on Ignition

  • Rationale: This test quantifies the amount of inorganic impurities in the sample. It is a standard test in many pharmacopeial monographs, including that for Meperidine Hydrochloride.[4]

D. Elemental Analysis

  • Rationale: To confirm the empirical formula, elemental analysis for Carbon, Hydrogen, Nitrogen, and Chlorine should be performed. The results should be within acceptable limits of the theoretical values.

Table 2: Comparative Quality Control Specifications

Parameter1-Methylpiperidine-3-carboxylic acid HCl (Proposed)Meperidine Hydrochloride (USP Monograph)[4][5]
Identification ¹H NMR, ¹³C NMR, MSIR, UV, Chemical Tests
Assay 98.0% - 102.0% (on anhydrous basis)98.0% - 102.0% (on dried basis)
Chromatographic Purity NMT 0.5% total impuritiesSpecified limits for individual and total impurities
Water Content Report value (Karl Fischer)NMT 1.0% (Loss on Drying)
Residue on Ignition NMT 0.1%NMT 0.1%
Stability Assessment

A stability testing program is crucial to establish a re-test date or shelf life for the reference standard.[12]

  • Rationale: The stability-indicating HPLC method developed for purity assessment should be used to monitor the formation of degradation products under various stress conditions (e.g., heat, humidity, light).

Experimental Protocol: Stability Study

  • Storage Conditions: Store aliquots of the reference standard under controlled long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

  • Testing Intervals: Test the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analysis: At each time point, perform HPLC analysis to determine the purity and assay of the standard. Any significant degradation should be investigated.

Visualizing the Workflow

A systematic approach is essential for the comprehensive evaluation of a reference standard.

Caption: A workflow for the qualification and stability testing of a new reference standard.

Conclusion

Establishing a high-quality reference standard for this compound is a critical, albeit involved, process in the absence of a dedicated pharmacopeial monograph. By adopting a multi-faceted analytical approach that encompasses identity, purity, and stability, and by drawing upon established methodologies for structurally related compounds, researchers can ensure the reliability and integrity of their analytical data. This guide provides a scientifically sound framework for developing a self-validating quality control system, thereby fostering confidence in research outcomes and supporting the advancement of drug development programs.

References

  • de Souza, M. V. N., d'Avila, L. A., & Pereira, D. M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(19), 1667–1674. [Link]

  • ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. ResearchGate. Accessed January 12, 2026. [Link].

  • Veselovsky, V. V., et al. (2019). ESI-MS/MS screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 30(7), 1432-1439. [Link]

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. Accessed January 12, 2026. [Link].

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2016). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Accessed January 12, 2026. [Link].

  • USP. USP Monographs: Meperidine Hydrochloride. USP29-NF24. Accessed January 12, 2026. [Link].

  • Scribd. Pharmacopoeia Standards List. Scribd. Accessed January 12, 2026. [Link].

  • SIELC Technologies. Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC Technologies. Accessed January 12, 2026. [Link].

  • Council of Europe. List of European Pharmacopoeia Reference Standards. EDQM. Accessed January 12, 2026. [Link].

  • USP-NF. Meperidine Hydrochloride. USP-NF. Accessed January 12, 2026. [Link].

  • PubChem. This compound. PubChem. Accessed January 12, 2026. [Link].

  • Wang, C., et al. (2017). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Angewandte Chemie International Edition, 56(23), 6333-6335. [Link].

  • JournalAgent. DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF N-METHYL PIPERIDINE DERIVATIVES. JournalAgent. Accessed January 12, 2026. [Link].

  • Raghuvanshi, D., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical Analysis, 6(5), 333-339. [Link].

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 64(2), 107-113. [Link].

  • Iwabuchi, H., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of Mass Spectrometry, 37(1), 55-62. [Link].

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. ResearchGate. Accessed January 12, 2026. [Link].

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  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Accessed January 12, 2026. [Link].

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  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Accessed January 12, 2026. [Link].

  • National Institutes of Health. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. Accessed January 12, 2026. [Link].

  • NIST. 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST WebBook. Accessed January 12, 2026. [Link].

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  • International Journal of Pharmaceutical and Phytopharmacological Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. IJPER. Accessed January 12, 2026. [Link].

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Methylpiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Researchers and drug development professionals investigating neuroactive compounds are increasingly focusing on piperidine scaffolds due to their prevalence in efficacious pharmaceuticals. Within this class, derivatives of 1-Methylpiperidine-3-carboxylic acid, also known as N-methyl-nipecotic acid, are of significant interest. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these derivatives, drawing upon established methodologies and data from the closely related nipecotic acid analogs to illuminate the path from benchtop activity to preclinical validation.

The central challenge in the development of nipecotic acid-based therapeutics has been translating potent in vitro activity into in vivo efficacy, primarily due to poor blood-brain barrier permeability. This guide will explore the chemical modifications, particularly ester and amide formations, designed to overcome this hurdle and the experimental frameworks used to evaluate their success.

The In Vitro-In Vivo Disconnect: A Tale of Two Efficacies

1-Methylpiperidine-3-carboxylic acid and its parent compound, nipecotic acid, are known for their in vitro activity as inhibitors of γ-aminobutyric acid (GABA) uptake.[1][2] This inhibition of GABA transporters (GATs) increases the concentration of the principal inhibitory neurotransmitter in the synaptic cleft, a mechanism with potential therapeutic applications in epilepsy and other neurological disorders.

However, the polar nature of the carboxylic acid moiety significantly limits the ability of these molecules to cross the blood-brain barrier, rendering them largely inactive when administered systemically in vivo.[1] This necessitates the design of derivatives, often in the form of prodrugs, which can traverse this biological barrier and then release the active pharmacophore within the central nervous system.

Derivative Strategies: Unlocking In Vivo Potential

To enhance lipophilicity and facilitate brain penetration, two primary derivatization strategies are employed: esterification and amidation of the carboxylic acid group.

Ester Derivatives: A Pro-Drug Approach

The synthesis of ester derivatives of nipecotic acid has been a key strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity.

Table 1: Comparison of In Vitro and In Vivo Efficacy of Nipecotic Acid and its Ester Derivative

CompoundIn Vitro AssayIn Vitro EfficacyIn Vivo ModelIn Vivo EfficacyReference
Nipecotic AcidGABA Uptake InhibitionPotent InhibitorAudiogenic Seizure (DBA/2 Mice)Inactive[1]
Nipecotic Acid Tyrosine EsterEnzymatic HydrolysisSusceptible to hydrolysisAudiogenic Seizure (DBA/2 Mice)Significant dose-dependent anticonvulsant activity[1]

As illustrated in Table 1, while nipecotic acid is a potent in vitro inhibitor of GABA uptake, it fails to show anticonvulsant activity in vivo.[1] In contrast, a tyrosine ester derivative, which is stable in buffer but susceptible to enzymatic hydrolysis in vivo, demonstrates significant anticonvulsant effects.[1] This suggests the ester successfully crosses the blood-brain barrier and is then metabolized to release the active nipecotic acid.

Amide Derivatives: Exploring Multifunctional Efficacy

Amidation of the carboxylic acid group offers another avenue to enhance bioavailability and can also introduce additional pharmacophoric elements. A study on nipecotic acid amides revealed compounds with both in vitro antioxidant and enzyme inhibitory properties, which translated to in vivo anti-inflammatory effects.[3][4]

Table 2: In Vitro and In Vivo Efficacy of Nipecotic Acid Amide Derivatives

DerivativeIn Vitro AssayIn Vitro EfficacyIn Vivo ModelIn Vivo Efficacy (% Edema Reduction)Reference
Amide Derivative 1LOX InhibitionModerate (up to 33% at 100 µM)Carrageenan-Induced Rat Paw EdemaUp to 61%[3]
Amide Derivative 2Acetylcholinesterase InhibitionModerate (IC50 as low as 47 µM)Carrageenan-Induced Rat Paw Edema-[3]
Amide Derivative 3Lipid Peroxidation InhibitionSignificant (IC50 as low as 20 µM)Carrageenan-Induced Rat Paw Edema-[3]

These findings highlight that derivatization can not only improve pharmacokinetic properties but also introduce multi-target biological activity.

Experimental Protocols: A Blueprint for Evaluation

The following protocols are representative of the methodologies used to assess the in vitro and in vivo efficacy of nipecotic acid derivatives and can be adapted for the evaluation of 1-Methylpiperidine-3-carboxylic acid analogs.

In Vitro GABA Uptake Inhibition Assay

This assay is fundamental to determining the primary mechanism of action for nipecotic acid and its derivatives.

Protocol:

  • Preparation of Synaptosomes: Isolate synaptosomes from rat brain tissue by differential centrifugation.

  • Incubation: Pre-incubate the synaptosomal suspension with the test compound at various concentrations.

  • Initiation of Uptake: Add radiolabeled GABA (e.g., [³H]GABA) to initiate the uptake process.

  • Termination of Uptake: After a defined incubation period, rapidly filter the suspension to separate the synaptosomes from the incubation medium.

  • Quantification: Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake compared to a control group and determine the IC50 value.[2]

G cluster_0 In Vitro GABA Uptake Assay Synaptosome\nPreparation Synaptosome Preparation Incubation with\nTest Compound Incubation with Test Compound Synaptosome\nPreparation->Incubation with\nTest Compound Addition of\n[3H]GABA Addition of [3H]GABA Incubation with\nTest Compound->Addition of\n[3H]GABA Filtration Filtration Addition of\n[3H]GABA->Filtration Scintillation\nCounting Scintillation Counting Filtration->Scintillation\nCounting IC50\nDetermination IC50 Determination Scintillation\nCounting->IC50\nDetermination

Caption: Workflow for In Vitro GABA Uptake Inhibition Assay.

In Vivo Anticonvulsant Activity Model (Audiogenic Seizure)

This model is used to assess the in vivo efficacy of potential anticonvulsant compounds.

Protocol:

  • Animal Model: Utilize a genetically susceptible strain of mice, such as DBA/2 mice, which exhibit seizures in response to auditory stimuli.[1]

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at various doses.

  • Auditory Stimulus: After a predetermined time, expose the mice to a high-intensity sound stimulus (e.g., a bell or a specific frequency tone).

  • Observation: Observe and score the seizure activity (e.g., wild running, clonic seizures, tonic seizures, respiratory arrest).

  • Data Analysis: Determine the percentage of mice protected from each seizure phase at different doses and calculate the ED50 value.[1]

G cluster_1 In Vivo Anticonvulsant Model Compound\nAdministration (i.p.) Compound Administration (i.p.) Auditory\nStimulus Auditory Stimulus Compound\nAdministration (i.p.)->Auditory\nStimulus Seizure\nObservation & Scoring Seizure Observation & Scoring Auditory\nStimulus->Seizure\nObservation & Scoring ED50\nCalculation ED50 Calculation Seizure\nObservation & Scoring->ED50\nCalculation

Caption: Workflow for In Vivo Anticonvulsant Activity Assessment.

Future Directions and Conclusion

The successful translation of in vitro potency to in vivo efficacy for 1-Methylpiperidine-3-carboxylic acid derivatives will likely follow the path forged by research on nipecotic acid. The key lies in prodrug strategies, such as esterification and amidation, to overcome the blood-brain barrier. The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive evaluation of these promising neuroactive compounds. Future research should focus on synthesizing and testing a library of 1-Methylpiperidine-3-carboxylic acid esters and amides, correlating their physicochemical properties with their in vitro and in vivo performance to establish clear structure-activity and structure-property relationships. This systematic approach will be crucial in advancing these derivatives from promising candidates to clinically viable therapeutics.

References

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules. 2022 Oct 17;27(20):6984. [Link]

  • Synthesis, stability, and pharmacological evaluation of nipecotic acid prodrugs. Il Farmaco. 2001 Nov-Dec;56(11-12):833-8. [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Current Organic Synthesis. 2017;14(6):798-817. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. ACS Chemical Neuroscience. 2021 Jan 20;12(2):333-350. [Link]

  • Synthesis of some Amide derivatives and their Biological activity. Journal of Drug Delivery and Therapeutics. 2013;3(4):83-86. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. PubMed. 2022 Oct 17. [Link]

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Benchmarking Novel Compounds: A Guide to Characterizing 1-Methylpiperidine-3-carboxylic Acid Hydrochloride as a Potential GABA Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization of novel chemical entities as potential GABA uptake inhibitors, using the example of 1-Methylpiperidine-3-carboxylic acid hydrochloride. The methodologies detailed herein are designed to establish a robust pharmacological profile, enabling objective comparison against established inhibitors and facilitating informed decisions in drug development programs.

Introduction: The Rationale for Targeting GABA Uptake

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signal in the mammalian central nervous system. The precise control of GABAergic tone is critical for maintaining neural circuit stability, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

The action of synaptically released GABA is terminated by its rapid reuptake into presynaptic neurons and surrounding glial cells. This process is mediated by a family of sodium- and chloride-dependent GABA transporters (GATs). To date, four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and betaine-GABA transporter 1 (BGT1). GAT1 is predominantly expressed in neurons and is responsible for the majority of GABA reuptake at the synapse, making it a key therapeutic target. By inhibiting GATs, particularly GAT1, the extracellular concentration of GABA is elevated, prolonging its inhibitory action and enhancing GABAergic transmission.

This guide outlines a systematic approach to determine if a novel compound, "this compound," possesses GABA uptake inhibitory activity and to benchmark its potency, selectivity, and functional effects against established standards.

The Comparator Panel: Establishing a Benchmark

To meaningfully evaluate a novel compound, it is essential to compare its activity against well-characterized reference compounds. For GAT inhibition, the following provide a robust comparator panel:

  • Tiagabine: A potent and selective GAT1 inhibitor, widely used clinically as an anticonvulsant. It serves as the gold standard for GAT1-selective activity.

  • SKF-89976A: A potent GAT1 inhibitor, often used as a reference standard in preclinical research.

  • (S)-SNAP-5114: A selective inhibitor of GAT2/3, useful for determining the subtype selectivity profile of the test compound.

These comparators will be run in parallel with this compound in all assays to provide a validated performance benchmark.

Experimental Workflow: A Step-by-Step Characterization Cascade

The following experimental cascade is designed to systematically build a comprehensive pharmacological profile, from initial binding affinity to functional cellular effects.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Preclinical Validation A Radioligand Binding Assay (Determine Ki) B Synaptosome Uptake Assay (Determine IC50) A->B Confirms Functional Inhibition C Cell-Based GAT Subtype Assay (Determine Selectivity Profile) B->C Proceed if Potent (IC50 < 10 µM) D Electrophysiology (Brain Slices) (Measure Effect on IPSCs) C->D Links Cellular Activity to Neural Circuit Function E In Vivo Microdialysis (Measure Extracellular GABA) D->E Proceed if Functionally Active F Animal Models of Disease (e.g., Seizure Models) E->F Confirms Target Engagement and Efficacy

Figure 1: A tiered experimental workflow for characterizing novel GAT inhibitors.

Phase 1: Primary Screening for GAT1 Interaction

The initial phase aims to answer a fundamental question: Does this compound interact with and functionally inhibit GAT1?

  • Objective: To determine the binding affinity (Ki) of the test compound for GAT1. This assay measures the ability of the compound to displace a known radiolabeled GAT1 ligand.

  • Rationale: A direct binding interaction is a prerequisite for inhibitory activity. This assay quantifies the strength of that interaction. A lower Ki value indicates higher binding affinity.

  • Protocol:

    • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain tissue via homogenization and differential centrifugation.

    • Assay Buffer: Use a buffer such as 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, and 1 mM MgCl2, pH 7.4.

    • Incubation: In a 96-well plate, combine brain membranes, the radioligand (e.g., [³H]Tiagabine or [³H]SKF-89976A), and a range of concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Controls: Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known GAT1 inhibitor like Tiagabine).

    • Equilibration: Incubate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

    • Termination & Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration that inhibits 50% of binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Objective: To measure the functional inhibition of GABA uptake (IC50) by the test compound in a native tissue preparation.

  • Rationale: While the binding assay confirms interaction, this assay confirms that the interaction translates into functional inhibition of the transporter's primary role.

  • Protocol:

    • Synaptosome Preparation: Prepare synaptosomes (resealed nerve terminals) from rat or mouse cerebral cortex.

    • Pre-incubation: Pre-incubate synaptosomes with a range of concentrations of this compound or control compounds (Tiagabine) for 10-15 minutes at 37°C.

    • Initiation of Uptake: Add a low concentration of [³H]GABA to initiate the uptake process.

    • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification: Measure the amount of [³H]GABA taken up by the synaptosomes using liquid scintillation counting.

    • Data Analysis: Plot the percentage of GABA uptake inhibition against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Phase 2: Determining Selectivity and Neuronal Impact

If the compound shows potent activity in Phase 1 (e.g., IC50 < 10 µM), the next step is to determine its selectivity across different GAT subtypes and its effect on synaptic transmission.

G cluster_GABA GABAergic Synapse PRE Presynaptic Neuron POST Postsynaptic Neuron PRE->POST GABA Release GAT1 GAT1 PRE->GAT1 Reuptake GABA_R GABA Receptor VESICLE GABA Vesicle

Figure 2: Simplified diagram of a GABAergic synapse showing the role of GAT1.

  • Objective: To determine the IC50 of this compound at each of the four human GAT subtypes (hGAT1, hGAT2, hGAT3, hBGT1).

  • Rationale: Selectivity is a critical parameter for predicting therapeutic efficacy and potential side effects. GAT1 selectivity is often desired for treating epilepsy.

  • Protocol:

    • Cell Lines: Use stable cell lines (e.g., HEK293 or CHO) individually expressing each of the four human GAT subtypes.

    • Assay Procedure: Culture the cells in 96-well plates. Perform a [³H]GABA uptake assay on each cell line, similar to the synaptosome protocol.

    • Data Analysis: Determine the IC50 value for each GAT subtype. Calculate the selectivity ratio by dividing the IC50 for off-target GATs by the IC50 for the primary target (e.g., IC50 GAT3 / IC50 GAT1).

Data Summary and Interpretation

All quantitative data should be compiled into a clear, comparative table.

CompoundGAT1 Ki (nM)GAT1 IC50 (nM)GAT2 IC50 (nM)GAT3 IC50 (nM)GAT1 Selectivity (vs. GAT3)
Tiagabine (Reference) ~20-50~50-100>10,000~5,000~50x
(S)-SNAP-5114 (Reference) >10,000>10,000~5,000~1,000NA
1-Methylpiperidine-3-carboxylic acid HCl ExperimentalExperimentalExperimentalExperimentalCalculate

Note: Reference values are approximate and may vary based on specific assay conditions. The purpose is to provide a benchmark for the experimental results obtained for the test compound.

Conclusion and Future Directions

This guide provides the foundational assays required to perform an initial, robust characterization of this compound as a potential GABA uptake inhibitor. If the data from these experiments reveal high potency (low nanomolar Ki and IC50) and significant selectivity for GAT1 (e.g., >50-fold over other subtypes), further investigation would be warranted.

Subsequent steps would include electrophysiological studies in brain slices to confirm that the compound enhances inhibitory postsynaptic currents (IPSCs) and in vivo studies, such as microdialysis to demonstrate an increase in extracellular GABA levels in the brain, followed by testing in relevant animal models of disease. This systematic, data-driven approach ensures that only the most promising candidates advance in the drug discovery pipeline.

References

  • Title: GABA Transporters: A Brief History and Update Source: Neurochemical Research URL: [Link]

  • Title: GABA transporters as drug targets Source: Current Opinion in Pharmacology URL: [Link]

  • Title: Tiagabine: a review of its use in the management of partial seizures Source: CNS Drugs URL: [Link]

A Head-to-Head Comparison of Synthetic Routes to 1-Methylpiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylpiperidine-3-carboxylic acid, also known as N-methyl-nipecotic acid, is a crucial building block in medicinal chemistry.[1][2][3] Its piperidine core is a prevalent structural motif in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to this valuable compound, offering field-proven insights and experimental data to inform strategic decisions in research and development. We will dissect two major pathways: the N-methylation of a piperidine precursor derived from nicotinic acid and the hydrolysis of arecoline.

Route 1: From Nicotinic Acid via Catalytic Hydrogenation and N-Methylation

This strategy is a robust and widely employed method that begins with the readily available and inexpensive starting material, nicotinic acid (pyridine-3-carboxylic acid). The synthesis involves two key transformations: the reduction of the pyridine ring to a piperidine ring, followed by the methylation of the secondary amine.

Mechanism and Rationale

The core of this route is the catalytic hydrogenation of the aromatic pyridine ring. This transformation typically requires a noble metal catalyst, such as platinum, rhodium, or ruthenium, under a pressurized hydrogen atmosphere.[1][4][5] The acidic conditions, often employing glacial acetic acid as a solvent, are crucial for activating the pyridine ring towards reduction by protonating the nitrogen atom, forming a pyridinium species that is more susceptible to hydrogenation.[4]

Following the complete saturation of the ring to form piperidine-3-carboxylic acid (nipecotic acid), the secondary amine is methylated. While traditional alkylating agents like methyl iodide can be used, they often lead to the formation of undesired quaternary ammonium salts.[6] A more controlled and efficient method is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde to cleanly install the methyl group, stopping at the tertiary amine stage.[6][7][8] The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid, releasing carbon dioxide and driving the reaction to completion.[8][9]

Visualizing the Pathway: Nicotinic Acid Route

Nicotinic_Acid_Route Nicotinic_Acid Nicotinic Acid Nipecotic_Acid Piperidine-3-carboxylic Acid (Nipecotic Acid) Nicotinic_Acid->Nipecotic_Acid H₂, PtO₂ Glacial Acetic Acid (Catalytic Hydrogenation) Target_Molecule 1-Methylpiperidine-3-carboxylic Acid Nipecotic_Acid->Target_Molecule HCHO, HCOOH (Eschweiler-Clarke Reaction)

Caption: Synthetic pathway from Nicotinic Acid.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Piperidine-3-carboxylic Acid (Nipecotic Acid)

  • To a high-pressure reaction vessel, add nicotinic acid (1.0 eq) and glacial acetic acid (5-10 volumes).

  • Carefully add the Platinum(IV) oxide (PtO₂) catalyst (typically 5 mol%) to the solution.[1]

  • Seal the vessel, purge it with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to approximately 70 bar.[1]

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction's progress by TLC or GC-MS.[1]

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 2: N-Methylation via Eschweiler-Clarke Reaction

  • To the crude piperidine-3-carboxylic acid (1.0 eq), add formic acid (excess, ~2.0 eq or more) and a 37% aqueous solution of formaldehyde (excess, ~1.5 eq).[7]

  • Heat the mixture at 80-100 °C for several hours (typically 12-18 h) until gas evolution (CO₂) ceases.[7]

  • Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution).

  • The product can then be isolated. Depending on its properties, this may involve extraction with an organic solvent if the product is in its freebase form, or precipitation and filtration if it's isolated as a salt.

Route 2: From Arecoline Hydrobromide via Hydrolysis

This alternative route utilizes arecoline, a naturally occurring alkaloid, as the starting material. Arecoline is the methyl ester of 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid. The synthesis involves two main steps: the reduction of the double bond followed by the hydrolysis of the methyl ester.

Mechanism and Rationale

The commercially available form is often arecoline hydrobromide. The first step typically involves the reduction of the carbon-carbon double bond within the tetrahydropyridine ring. This is readily achieved through catalytic hydrogenation, similar to the previous route, using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Once the piperidine ring is saturated, yielding methyl 1-methylpiperidine-3-carboxylate, the final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out by heating the ester with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture. Subsequent acidification of the reaction mixture protonates the carboxylate salt, yielding the final product.

Visualizing the Pathway: Arecoline Route

Arecoline_Route Arecoline Arecoline Hydrobromide Saturated_Ester Methyl 1-methylpiperidine- 3-carboxylate Arecoline->Saturated_Ester H₂, Pd/C (Catalytic Hydrogenation) Target_Molecule 1-Methylpiperidine-3-carboxylic Acid Saturated_Ester->Target_Molecule 1. NaOH, H₂O/MeOH 2. HCl (acidification) (Hydrolysis)

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe and Compliant Chemical Waste Management

In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methylpiperidine-3-carboxylic acid hydrochloride, grounded in established safety principles and regulatory compliance.

Understanding the Hazard: Why Proper Disposal is Non-Negotiable

Before detailing the disposal procedure, it is imperative to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards.[1] It is considered toxic if swallowed or in contact with skin, and may cause skin and serious eye irritation.[1] These classifications unequivocally categorize it as hazardous waste, necessitating a disposal protocol that mitigates risk to personnel and the environment.

Table 1: GHS Hazard Classifications for this compound [1]

Hazard ClassHazard Statement
Acute Toxicity, OralToxic if swallowed
Acute Toxicity, DermalToxic in contact with skin
Skin Corrosion/IrritationCauses skin irritation
Serious Eye Damage/Eye IrritationCauses serious eye irritation

Note: Data sourced from PubChem CID 12514711.[1]

Given these hazards, under no circumstances should this compound or its containers be disposed of in standard trash or via sink drains.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring safety at each stage.

Step 1: Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The principle of causality here is simple: preventing exposure is the most effective safety measure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation

Proper segregation prevents accidental and potentially dangerous chemical reactions.

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container.

  • Do Not Mix: Never mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible materials can react violently or produce toxic gases.

Step 3: Containerization

The integrity of the waste container is paramount to prevent leaks and spills.

  • Use a Compatible Container: The container must be made of a material that does not react with the chemical. For this compound, a high-density polyethylene (HDPE) container is a suitable choice.

  • Securely Close the Container: The container must have a tight-fitting lid to prevent any release of contents.

  • Original Containers: If possible, using the original, empty container for the waste is a good practice, provided it is in good condition.

Step 4: Labeling

Accurate labeling is a regulatory requirement and crucial for the safety of everyone in the laboratory and for the waste disposal personnel.

Your hazardous waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

  • The laboratory name and contact information

Step 5: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas are essential for maintaining a safe laboratory environment.

  • Designated Location: Store the labeled, sealed waste container in your laboratory's designated Satellite Accumulation Area (SAA).

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to catch any potential leaks.

  • Regular Inspection: Periodically check the container for any signs of degradation or leakage.

Step 6: Arranging for Disposal

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do Not Exceed Limits: Be aware of the volume limits for hazardous waste storage in an SAA and schedule pickups accordingly.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the key decision points and actions.

Caption: Disposal workflow for this compound.

Logical Relationships in Waste Management

The following diagram illustrates the logical hierarchy and interconnectedness of the principles guiding the disposal of hazardous laboratory waste.

WasteManagementPrinciples Safety & Compliance Safety & Compliance Hazard Identification Hazard Identification Safety & Compliance->Hazard Identification Risk Mitigation Risk Mitigation Safety & Compliance->Risk Mitigation Regulatory Adherence Regulatory Adherence Safety & Compliance->Regulatory Adherence Personal Protective Equipment Personal Protective Equipment Hazard Identification->Personal Protective Equipment Waste Segregation Waste Segregation Risk Mitigation->Waste Segregation Proper Containerization Proper Containerization Risk Mitigation->Proper Containerization Accurate Labeling Accurate Labeling Regulatory Adherence->Accurate Labeling Designated Storage Designated Storage Regulatory Adherence->Designated Storage Official Disposal Channels Official Disposal Channels Regulatory Adherence->Official Disposal Channels

Caption: Core principles of hazardous laboratory waste management.

By adhering to this comprehensive disposal protocol, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

Sources

Comprehensive Safety and Handling Guide for 1-Methylpiperidine-3-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and operational directives for the handling of 1-Methylpiperidine-3-carboxylic acid hydrochloride (CAS No: 19999-64-5). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deeper understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Identification and Risk Assessment

This compound is a substituted piperidine derivative. While specific toxicological data is limited, the available Safety Data Sheets (SDS) and related chemical information indicate that it should be handled with care due to its potential hazards.

The primary risks associated with this compound are:

  • Acute Toxicity : Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[1][2][3][4]

  • Respiratory Irritation : May cause respiratory tract irritation.[2][3][4]

The Globally Harmonized System (GHS) classifications for this chemical include designations for acute toxicity, skin irritation, and eye irritation.[1][2] Therefore, a thorough risk assessment is mandatory before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, which can cause irritation and potential systemic toxicity.[2][5]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards.To protect against eye irritation or serious eye damage from dust particles or splashes.[2][4][6]
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.[2][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be required.To prevent inhalation of dust or aerosols, which can cause respiratory irritation.[2][7]

Safe Handling Workflow

The following workflow diagram illustrates the critical steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Prep 1. Review SDS & SOPs PPE 2. Don Appropriate PPE Prep->PPE Ventilation 3. Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Weigh 4. Weigh Compound in a Contained Manner Ventilation->Weigh Dissolve 5. Dissolve/Use in Reaction Weigh->Dissolve Decontaminate 6. Decontaminate Work Area Dissolve->Decontaminate Waste 7. Segregate and Label Waste Decontaminate->Waste Doff 8. Doff PPE Correctly Waste->Doff Wash 9. Wash Hands Thoroughly Doff->Wash

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

4.1. Preparation

  • Review Documentation : Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[2][3][4]

  • Personal Protective Equipment (PPE) : Don the appropriate PPE as outlined in the table above.

  • Engineering Controls : Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

4.2. Handling

  • Weighing : When weighing the solid material, do so in a manner that minimizes dust generation. This can be achieved by working in a fume hood or a balance enclosure.

  • Solution Preparation : If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Spill Management : In the event of a spill, immediately alert others in the area. For a small spill, carefully sweep up the solid material and place it in a sealed container for disposal.[3] For a larger spill, evacuate the area and follow your institution's emergency procedures.

4.3. Post-Handling

  • Decontamination : Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Waste Disposal : Dispose of all waste, including contaminated PPE and cleaning materials, in a properly labeled hazardous waste container.[2][3] Do not discharge into drains or rivers.[2]

  • Hygiene : After removing your PPE, wash your hands thoroughly with soap and water.[3]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]

Storage and Disposal

6.1. Storage Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Keep it away from incompatible materials.

6.2. Disposal Dispose of unused material and its container as hazardous waste in accordance with local, state, and federal regulations.[2][3] Do not dispose of it with regular laboratory trash or down the drain.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperidine. [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions. [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. [Link]

  • Occupational Safety and Health Administration. (2024, March 25). Hydrogen Chloride. [Link]

  • Occupational Safety and Health Administration. (n.d.). Highly Hazardous Chemicals, hydrochloric acid. [Link]

  • New Jersey Department of Health. (2016, May). Hazardous Substance Fact Sheet: Hydrogen Chloride. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Hydrogen chloride. [Link]

  • CORECHEM Inc. (n.d.). Safe Handling Guide: Hydrochloric Acid. [Link]

Sources

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Retrosynthesis Analysis

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1-Methylpiperidine-3-carboxylic acid hydrochloride
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1-Methylpiperidine-3-carboxylic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.